Product packaging for MC-VC-Pab-NH2(Cat. No.:)

MC-VC-Pab-NH2

Cat. No.: B11828510
M. Wt: 658.7 g/mol
InChI Key: CNKMVFCYQSFWSZ-HOFKKMOUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

MC-VC-Pab-NH2 is a useful research compound. Its molecular formula is C31H46N8O8 and its molecular weight is 658.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H46N8O8 B11828510 MC-VC-Pab-NH2

Properties

Molecular Formula

C31H46N8O8

Molecular Weight

658.7 g/mol

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-(2-aminoethyl)carbamate

InChI

InChI=1S/C31H46N8O8/c1-20(2)27(38-24(40)8-4-3-5-18-39-25(41)13-14-26(39)42)29(44)37-23(7-6-16-34-30(33)45)28(43)36-22-11-9-21(10-12-22)19-47-31(46)35-17-15-32/h9-14,20,23,27H,3-8,15-19,32H2,1-2H3,(H,35,46)(H,36,43)(H,37,44)(H,38,40)(H3,33,34,45)/t23-,27-/m0/s1

InChI Key

CNKMVFCYQSFWSZ-HOFKKMOUSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NCCN)NC(=O)CCCCCN2C(=O)C=CC2=O

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NCCN)NC(=O)CCCCCN2C(=O)C=CC2=O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the MC-VC-Pab-NH2 Linker in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The MC-VC-Pab-NH2 linker is a critical component in the design of modern antibody-drug conjugates (ADCs), a powerful class of targeted cancer therapeutics. This guide provides a comprehensive technical overview of the linker's structure, components, and mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations to aid researchers in the strategic design and evaluation of next-generation ADCs.

Core Structure and Components

The this compound linker, chemically known as Maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate, is a cleavable linker system designed for optimal stability in systemic circulation and efficient, specific release of a cytotoxic payload within the target tumor cell.[1][] It is comprised of three key functional units:

  • Maleimidocaproyl (MC): This unit serves as the conjugation point to the antibody. The maleimide group reacts specifically with free thiol groups, typically on cysteine residues of the antibody that have been exposed through the reduction of interchain disulfide bonds, forming a stable thioether bond.[1][]

  • Valine-Citrulline (VC): This dipeptide is the enzymatically cleavable component of the linker. It is designed to be a substrate for lysosomal proteases, most notably Cathepsin B, which is often overexpressed in the tumor microenvironment.[3] This enzymatic cleavage is the primary mechanism for the targeted release of the payload.

  • para-Aminobenzylcarbamate (Pab): This unit acts as a self-immolative spacer. Following the cleavage of the valine-citrulline dipeptide by Cathepsin B, the resulting p-aminobenzyl alcohol intermediate is unstable and undergoes a spontaneous 1,6-elimination reaction. This fragmentation releases the unmodified, active cytotoxic payload, carbon dioxide, and an aromatic remnant, ensuring a clean and traceless drug release. The terminal amine group (-NH2) on the Pab spacer is the attachment point for the cytotoxic drug.

Mechanism of Action: From Systemic Circulation to Payload Release

The functionality of the this compound linker is a carefully orchestrated process that ensures the targeted delivery and release of the cytotoxic payload.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell cluster_release Payload Release Cascade ADC ADC with MC-VC-Pab-Payload Antigen Tumor Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Active Payload Lysosome->Payload 4. Cleavage & Self-immolation VC_cleavage VC Cleavage by Cathepsin B Pab_elimination Pab 1,6-Elimination VC_cleavage->Pab_elimination Triggers Pab_elimination->Payload Releases

ADC internalization and payload release pathway.

The process begins with the ADC circulating in the bloodstream, where the linker is designed to be highly stable to prevent premature drug release and associated off-target toxicity. Upon reaching the tumor site, the antibody component of the ADC binds to a specific antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, internalizing the ADC into an endosome. The endosome then fuses with a lysosome, exposing the ADC to the acidic environment and a high concentration of proteases, including Cathepsin B. Cathepsin B recognizes and cleaves the valine-citrulline dipeptide, initiating the self-immolation of the Pab spacer and the subsequent release of the active cytotoxic payload into the cytoplasm of the cancer cell, where it can exert its therapeutic effect.

Quantitative Data on Linker Performance

The performance of an ADC is critically dependent on the properties of its linker. The following tables summarize key quantitative data for the this compound linker, providing a basis for comparison with other linker technologies.

Table 1: In Vitro Plasma Stability of ADCs with Different Linkers
Linker TypeADC ConstructSpeciesIncubation Time% Intact ADC RemainingReference
MC-VC-Pab Trastuzumab-MC-VC-Pab-MMAEHuman6 days>99%
MC-VC-Pab Trastuzumab-MC-VC-Pab-MMAEMonkey6 days>99%
MC-VC-Pab Trastuzumab-MC-VC-Pab-MMAEMouse6 days~75%
SMCC (non-cleavable)Cys-linker-MMAE ADCHuman7 days>99.99%

Note: The reduced stability in mouse plasma is attributed to the activity of carboxylesterase 1c (Ces1c), which can cleave the valine-citrulline linker.

Table 2: In Vivo Stability of MC-VC-Pab Linker
ADC ConstructAnimal ModelHalf-life of Intact ADCReference
Generic Mc-Val-Cit-PABOHMice6.0 days
Generic Mc-Val-Cit-PABOHMonkey9.6 days
Table 3: Cathepsin B Cleavage Kinetics of Dipeptide Linkers
Dipeptide SequenceSubstrateRelative Cleavage Rate (vs. Val-Cit)Reference
Val-Cit Model Peptide-AMC1.00
Phe-LysDoxorubicin ConjugateHigher (t½ = 8 min)
Val-LysDoxorubicin ConjugateHigher (t½ = 9 min)

Note: AMC (7-amino-4-methylcoumarin) is a fluorescent reporter group used in cleavage assays.

Detailed Experimental Protocols

Reproducible and well-documented experimental protocols are essential for the synthesis and evaluation of ADCs. The following sections provide detailed methodologies for key procedures involving the this compound linker.

Synthesis of this compound Linker

A robust and scalable synthesis of the this compound linker is crucial for ADC development. An improved methodology that avoids epimerization and enhances overall yield involves a six-step process starting from L-Citrulline.

Linker_Synthesis_Workflow Start L-Citrulline Step1 Fmoc Protection Start->Step1 Step2 HATU Coupling with p-aminobenzyl alcohol Step1->Step2 Step3 Fmoc Deprotection Step2->Step3 Step4 Dipeptide Formation with Fmoc-Val-OH Step3->Step4 Step5 Fmoc Deprotection Step4->Step5 Step6 Coupling with Activated 6-Maleimidohexanoic Acid Step5->Step6 End MC-VC-Pab-OH Step6->End

Workflow for the synthesis of the MC-VC-Pab linker.

Materials:

  • L-Citrulline

  • Fmoc-Cl or Fmoc-OSu

  • p-Aminobenzyl alcohol

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Piperidine in DMF (20%)

  • Fmoc-Val-OH

  • 6-Maleimidohexanoic acid N-hydroxysuccinimide ester (MC-OSu)

  • Solvents: DMF, DCM, Diethyl ether

Procedure:

  • Fmoc Protection of L-Citrulline: React L-Citrulline with Fmoc-Cl or Fmoc-OSu in the presence of a base to yield Fmoc-L-Citrulline.

  • Coupling with p-Aminobenzyl Alcohol: Couple Fmoc-L-Citrulline with p-aminobenzyl alcohol using HATU as the coupling reagent and DIPEA as the base to form Fmoc-Cit-PABOH.

  • Fmoc Deprotection: Remove the Fmoc protecting group using 20% piperidine in DMF to yield H2N-Cit-PABOH.

  • Dipeptide Formation: Couple the deprotected H2N-Cit-PABOH with Fmoc-Val-OH using HATU and DIPEA to form Fmoc-Val-Cit-PABOH.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the dipeptide using 20% piperidine in DMF to yield H2N-Val-Cit-PABOH.

  • Coupling with Maleimidocaproic Acid: React the deprotected dipeptide with an activated form of 6-maleimidohexanoic acid (e.g., MC-OSu) to obtain the final MC-VC-Pab-OH linker.

  • Amine Functionalization (for -NH2 variant): The terminal hydroxyl group of the Pab spacer can be converted to an amine through standard chemical transformations if the payload requires an amine for conjugation.

Purification: Each step should be followed by appropriate purification techniques, such as flash chromatography or preparative HPLC, and the identity and purity of the products should be confirmed by LC-MS and NMR.

Antibody Conjugation Protocol

The most common method for conjugating the MC-VC-Pab linker to an antibody involves the partial reduction of interchain disulfide bonds to generate free thiol groups, followed by a thiol-maleimide coupling reaction.

ADC_Conjugation_Workflow Ab_prep 1. Antibody Preparation (Buffer Exchange) Reduction 2. Partial Reduction (TCEP or DTT) Ab_prep->Reduction Conjugation 4. Thiol-Maleimide Coupling Reaction Reduction->Conjugation Linker_prep 3. Drug-Linker Preparation (Dissolve in DMSO) Linker_prep->Conjugation Purification 5. ADC Purification (Desalting Column) Conjugation->Purification Characterization 6. ADC Characterization (HIC, MS) Purification->Characterization

Workflow for ADC synthesis and characterization.

Materials:

  • Monoclonal antibody (in a suitable buffer like PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • MC-VC-Pab-Payload conjugate

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Desalting column (e.g., Sephadex G25)

Procedure:

  • Antibody Preparation: Prepare the antibody at a concentration of 5-10 mg/mL in PBS, pH 7.4. If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into PBS.

  • Partial Reduction of Antibody: Add a molar excess of TCEP or DTT to the antibody solution. The exact molar ratio needs to be optimized for each antibody to achieve the desired drug-to-antibody ratio (DAR). A typical starting point is a 2.5 to 4-fold molar excess of TCEP per mole of antibody. Incubate the reaction at 37°C for 1-2 hours.

  • Drug-Linker Preparation: Dissolve the MC-VC-Pab-Payload in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mM) immediately before use.

  • Conjugation Reaction: Add a slight molar excess of the dissolved drug-linker to the reduced antibody solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v). Allow the reaction to proceed at room temperature for 1 hour with gentle mixing.

  • Purification of the ADC: Remove unreacted drug-linker and reducing agent using a desalting column equilibrated with PBS, pH 7.4. Collect the eluate containing the purified ADC.

Characterization of the Antibody-Drug Conjugate

Thorough characterization of the ADC is essential to ensure its quality, consistency, and safety. Key parameters to evaluate include the drug-to-antibody ratio (DAR), drug load distribution, and the integrity of the conjugate.

4.3.1. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a widely used method for determining the DAR and drug load distribution of cysteine-linked ADCs. The separation is based on the increasing hydrophobicity with each conjugated drug-linker molecule.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • HIC column (e.g., TSKgel Butyl-NPR)

Mobile Phases:

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol)

Procedure:

  • Equilibrate the HIC column with Mobile Phase A.

  • Inject the purified ADC sample.

  • Elute the ADC species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B).

  • Monitor the elution profile at 280 nm.

  • The unconjugated antibody (DAR0) will elute first, followed by species with increasing DAR (DAR2, DAR4, etc.).

  • Calculate the weighted average DAR from the peak areas of the different species.

4.3.2. Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful tool for confirming the identity and integrity of the ADC and for determining the DAR.

Procedure:

  • Intact Mass Analysis: The purified ADC can be analyzed by LC-MS to determine the mass of the intact conjugate. The mass difference between the unconjugated antibody and the ADC can be used to calculate the average DAR.

  • Reduced Mass Analysis: The ADC can be reduced to separate the light and heavy chains. LC-MS analysis of the reduced sample will show peaks corresponding to the unconjugated and conjugated light and heavy chains, allowing for a more detailed characterization of the drug load distribution.

Conclusion

The this compound linker represents a highly successful and clinically validated platform for the development of antibody-drug conjugates. Its design, which masterfully balances stability in circulation with efficient, targeted release of a potent cytotoxic agent, has set a benchmark in the field. The wealth of available preclinical and clinical data provides a solid foundation for researchers and drug developers working to create the next generation of targeted cancer therapies. A thorough understanding of its structure, mechanism of action, and the experimental protocols for its implementation is paramount for the successful development of novel and effective ADCs.

References

The Core Mechanism of MC-VC-Pab-NH2 in Antibody-Drug Conjugates: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for the widely utilized linker-payload system, MC-VC-Pab-NH2, in the context of Antibody-Drug Conjugates (ADCs). We will delve into the molecular intricacies of its function, from antibody conjugation to payload release and subsequent cytotoxic effects, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding.

Introduction to the this compound Linker System

The this compound linker is a cornerstone of modern ADC design, offering a sophisticated strategy for the targeted delivery of highly potent cytotoxic agents to cancer cells. This linker system is engineered to remain stable in systemic circulation, thereby minimizing off-target toxicity, and to undergo specific cleavage within the tumor microenvironment, ensuring the conditional release of the active payload.

The nomenclature this compound denotes its constituent parts:

  • MC (Maleimidocaproyl): A maleimide-containing spacer that facilitates covalent conjugation to the monoclonal antibody (mAb).

  • VC (Valine-Citrulline): A dipeptide motif that serves as a specific cleavage site for lysosomal proteases, notably Cathepsin B.

  • Pab (p-aminobenzyl): A self-immolative spacer that, upon cleavage of the VC moiety, spontaneously releases the payload.

  • NH2 (Amine group): A reactive handle for the attachment of the cytotoxic payload.

This modular design allows for a controlled and targeted release of the cytotoxic drug, enhancing the therapeutic window of the ADC. A frequently used payload with this linker is Monomethyl Auristatin E (MMAE), a potent anti-mitotic agent.

Mechanism of Action: From Circulation to Cytotoxicity

The therapeutic action of an ADC employing the MC-VC-Pab linker is a multi-step process that ensures precision and potency.

Systemic Circulation and Tumor Targeting

Once administered, the ADC circulates throughout the bloodstream. The monoclonal antibody component is designed to specifically recognize and bind to a tumor-associated antigen (TAA) that is overexpressed on the surface of cancer cells. This high-affinity binding is the first step in targeted delivery. The stability of the thioether bond formed between the maleimide group (MC) and a cysteine residue on the antibody, along with the stability of the VC dipeptide in the bloodstream, prevents the premature release of the cytotoxic payload.[1]

Internalization and Lysosomal Trafficking

Upon binding to the TAA, the ADC-antigen complex is internalized by the cancer cell, primarily through a process called receptor-mediated endocytosis.[2] The internalized complex is encapsulated within an endosome. This endosome then traffics through the cell and fuses with a lysosome. The lysosome is an acidic organelle containing a variety of degradative enzymes, including proteases.[3]

Payload Release: A Two-Step Cleavage Process

The acidic environment and the presence of specific proteases within the lysosome are the triggers for payload release.[4]

  • Enzymatic Cleavage: The valine-citrulline (VC) dipeptide is specifically recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which is often upregulated in tumor cells.[5] This enzymatic cleavage occurs at the amide bond between the citrulline residue and the p-aminobenzyl (Pab) spacer. While Cathepsin B is a primary cleaving enzyme, studies have shown that other lysosomal cysteine proteases like Cathepsin L, S, and F can also cleave the Val-Cit linker, providing a degree of redundancy and potentially reducing the likelihood of resistance due to the loss of a single protease.

  • Self-Immolation: The cleavage of the VC dipeptide initiates a spontaneous and rapid 1,6-elimination reaction of the p-aminobenzylcarbamate (PAB) spacer. This self-immolative cascade results in the release of the unmodified, fully active cytotoxic payload (e.g., MMAE), along with carbon dioxide and an aromatic remnant. This "traceless" release is crucial for ensuring the payload can exert its full cytotoxic potential.

G cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell cluster_effect Cytotoxic Effect ADC ADC in Circulation (Linker Stable) TAA Tumor-Associated Antigen (TAA) ADC->TAA 1. Binding Endosome Endosome TAA->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking & Fusion Payload Active Payload (e.g., MMAE) Lysosome->Payload 4. Cleavage & Self-Immolation Microtubule Microtubule Disruption Payload->Microtubule 5. Target Engagement Arrest G2/M Cell Cycle Arrest Microtubule->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Figure 1. Intracellular trafficking and mechanism of action of an MC-VC-Pab-based ADC.

Intracellular Cytotoxicity of the Payload (MMAE)

Once released into the cytosol, a potent payload like MMAE can exert its cytotoxic effects. MMAE is a synthetic analog of dolastatin 10 and functions as a powerful anti-mitotic agent.

  • Microtubule Disruption: MMAE binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization. Microtubules are essential components of the cytoskeleton and are critical for forming the mitotic spindle during cell division.

  • Cell Cycle Arrest: The disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, leading to cell cycle arrest in the G2/M phase.

  • Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, a form of programmed cell death, characterized by the activation of caspases (e.g., caspase-3) and the cleavage of essential cellular proteins like PARP, ultimately leading to the demise of the cancer cell.

MMAE Released MMAE Tubulin Tubulin Monomers MMAE->Tubulin Binds to Microtubules Microtubules Tubulin->Microtubules Polymerization (Inhibited) Spindle Mitotic Spindle Microtubules->Spindle Formation (Disrupted) G2M G2/M Phase Spindle->G2M Leads to Arrest in Apoptosis Apoptosis G2M->Apoptosis Triggers Caspase Caspase Activation Apoptosis->Caspase

Figure 2. Signaling pathway of MMAE-induced cytotoxicity.

The Bystander Effect

A significant advantage of ADCs with cleavable linkers and membrane-permeable payloads like MMAE is the "bystander effect". After the payload is released into the targeted antigen-positive (Ag+) cell, its physicochemical properties may allow it to diffuse across the cell membrane and into the surrounding tumor microenvironment. This diffused payload can then be taken up by neighboring antigen-negative (Ag-) cancer cells, inducing their apoptosis. This phenomenon is particularly important in treating heterogeneous tumors where not all cells express the target antigen.

Quantitative Data and Performance Metrics

The performance of an ADC with the this compound linker is evaluated through a series of in vitro and in vivo assays. The following tables summarize representative quantitative data for ADCs utilizing this linker system, often with an MMAE payload.

Table 1: In Vitro Cytotoxicity of a Trastuzumab-MC-VC-Pab-MMAE ADC

Cell LineHER2 ExpressionIC50 (nM)Reference
SK-BR-3High0.5 - 5
N87High1 - 10
BT-474High1 - 15
MDA-MB-453Moderate10 - 50
MCF7Low>100

Note: IC50 values are highly dependent on the specific antibody, payload, cell line, and experimental conditions.

Table 2: In Vivo Plasma Stability of MC-VC-Pab-MMAE ADCs

SpeciesLinker Stability MetricValueKey ObservationReference
MouseADC Half-lifeShorterSusceptible to cleavage by carboxylesterase 1c (Ces1c)
Rat% HMWS after 6 days~25.3%High-molecular-weight species (aggregation) observed
Monkey% HMWS after 6 days~20.3%Lower aggregation compared to rodents
Human% HMWS after 6 days~24.2%-

Note: In vivo stability can vary significantly between preclinical species and humans.

Table 3: In Vivo Tumor Growth Inhibition (TGI) of an Erbitux-vc-PAB-MMAE ADC in a Mouse Xenograft Model (A549 cells)

Treatment GroupTGI (%)p-value vs. ControlReference
Control0-
Erbitux (Cetuximab)~40<0.05
Cisplatin~55<0.05
Erbitux-vc-PAB-MMAE~75<0.01

Experimental Protocols

Detailed and standardized protocols are essential for the accurate evaluation of ADCs. Below are methodologies for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the IC50 of an ADC.

Materials:

  • Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines

  • Complete cell culture medium

  • ADC, unconjugated antibody, and free payload

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed Ag+ and Ag- cells in separate 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload. Add the diluted compounds to the respective wells.

  • Incubation: Incubate the plates for a period of 72 to 120 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vitro Bystander Effect Assay (Co-culture Method)

This assay quantifies the ability of an ADC to kill neighboring Ag- cells.

Materials:

  • Ag+ cell line

  • Ag- cell line engineered to express a fluorescent protein (e.g., GFP)

  • Complete cell culture medium

  • ADC and control articles

  • 96-well plates

  • Fluorescence plate reader or high-content imaging system

Procedure:

  • Cell Seeding: Seed a mixture of Ag+ and GFP-expressing Ag- cells in the same wells of a 96-well plate. The ratio of Ag+ to Ag- cells can be varied (e.g., 1:1, 1:3, 3:1). Include monoculture controls of each cell line.

  • ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the ADC.

  • Incubation: Incubate the plates for 72-120 hours.

  • Fluorescence Measurement: Measure the GFP fluorescence intensity. This will specifically quantify the viability of the Ag- cell population.

  • Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the Ag- cells. A decrease in the viability of GFP-Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.

cluster_setup Assay Setup cluster_measurement Measurement & Analysis seed Seed Ag+ and GFP-Ag- cells treat Treat with ADC seed->treat incubate Incubate 72-120h treat->incubate measure Measure GFP Fluorescence incubate->measure analyze Analyze Viability of Ag- cells measure->analyze compare Compare Co-culture vs. Monoculture analyze->compare

Figure 3. Experimental workflow for the co-culture bystander effect assay.

In Vivo Plasma Stability Assay (LC-MS Method)

This assay assesses the stability of the ADC and the premature release of the payload in plasma.

Materials:

  • ADC

  • Plasma from relevant species (e.g., mouse, human)

  • Incubator

  • LC-MS/MS system

  • Reagents for immunoaffinity capture (e.g., anti-human Fc antibody-coated beads)

Procedure:

  • Incubation: Incubate the ADC in plasma at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Immunoaffinity Capture: At each time point, capture the ADC and any antibody-containing fragments from the plasma using anti-human Fc antibody-coated beads.

  • Elution and Digestion: Elute the captured proteins and, for some analyses, perform enzymatic digestion (e.g., with papain or IdeS) to separate the Fab and Fc fragments or to release the conjugated payload.

  • LC-MS/MS Analysis: Analyze the samples by liquid chromatography-tandem mass spectrometry to quantify the intact ADC, total antibody, and released payload.

  • Data Analysis: Calculate the drug-to-antibody ratio (DAR) over time to determine the rate of drug deconjugation.

Conclusion

The this compound linker system represents a highly refined and clinically validated platform for the development of antibody-drug conjugates. Its sophisticated mechanism of action, which balances stability in circulation with efficient, targeted release of a potent cytotoxic agent within the tumor microenvironment, has set a benchmark in the field of targeted cancer therapy. A thorough understanding of its mechanism, supported by robust quantitative analysis and well-defined experimental protocols, is paramount for researchers and drug developers striving to create the next generation of life-saving oncology therapeutics. The ability to induce a bystander effect further enhances its therapeutic potential, particularly in the context of heterogeneous tumors. Continued research into the nuances of linker stability and cleavage in different biological contexts will undoubtedly lead to even more effective and safer ADC designs in the future.

References

The Crucial Role of the PAB Spacer in MC-VC-Pab-NH2: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Lynchpin of Payload Liberation: The Self-Immolative PAB Spacer

The MC-VC-Pab-NH2 linker is meticulously designed for stability in systemic circulation and specific cleavage within the target tumor cell. It comprises three key components:

  • MC (Maleimidocaproyl): This group serves as the reactive handle for conjugation to the antibody, typically through a stable thioether bond with a cysteine residue.

  • VC (Valine-Citrulline): This dipeptide is the enzymatically cleavable trigger. It is specifically recognized and cleaved by cathepsin B, a lysosomal protease often overexpressed in tumor cells.

  • Pab (p-aminobenzyl): This unit is a self-immolative spacer that connects the dipeptide to the amine group of the payload.

The primary and indispensable role of the PAB spacer is to ensure the release of the cytotoxic payload in its native, unmodified, and fully active form. Following the cleavage of the valine-citrulline dipeptide by cathepsin B in the lysosome, the exposed amine on the PAB moiety initiates a spontaneous, irreversible 1,6-electronic cascade. This "self-immolation" results in the fragmentation of the spacer into p-aminobenzyl alcohol, which then releases carbon dioxide and the unmodified payload.

Without the PAB spacer, the cleavage of the VC dipeptide would leave a fragment of the linker attached to the payload. This modification could sterically hinder the drug's interaction with its target, thereby reducing its potency and the overall efficacy of the ADC.

Visualizing the Mechanism of Action and Experimental Workflow

To better illustrate the intricate processes involved, the following diagrams, generated using the DOT language, depict the signaling pathway of payload release and a typical experimental workflow for ADC synthesis and evaluation.

PAB_Spacer_Mechanism Mechanism of PAB Spacer Self-Immolation cluster_ADC ADC in Circulation cluster_Cell Target Cancer Cell cluster_Endocytosis Internalization cluster_Lysosome Lysosomal Trafficking and Cleavage cluster_Cytosol Payload Release and Action ADC Antibody-MC-VC-Pab-Payload ADC_Internalized ADC Internalized (Endosome) ADC->ADC_Internalized 1. Binding & Endocytosis ADC_Lysosome ADC in Lysosome ADC_Internalized->ADC_Lysosome 2. Trafficking Cleavage Cathepsin B Cleavage of Val-Cit ADC_Lysosome->Cleavage 3. Enzymatic Cleavage Intermediate H2N-Pab-Payload Cleavage->Intermediate 4. Unmasking of Amine Self_Immolation 1,6-Self-Immolation Intermediate->Self_Immolation 5. Electronic Cascade Payload Free Payload Self_Immolation->Payload 6. Payload Release Target Cellular Target (e.g., Tubulin, DNA) Payload->Target 7. Cytotoxic Action

Caption: Mechanism of PAB spacer self-immolation.

ADC_Experimental_Workflow Experimental Workflow for ADC Synthesis and Evaluation cluster_Synthesis Synthesis cluster_Conjugation Conjugation & Purification cluster_Characterization Characterization cluster_Evaluation In Vitro & In Vivo Evaluation Linker_Synth Synthesis of This compound Payload_Attach Payload Attachment Linker_Synth->Payload_Attach Linker_Payload MC-VC-Pab-Payload Payload_Attach->Linker_Payload Conjugation Conjugation Reaction Linker_Payload->Conjugation Antibody_Prep Antibody Reduction Antibody_Prep->Conjugation Purification Purification (e.g., HIC) Conjugation->Purification ADC_Product Purified ADC Purification->ADC_Product DAR_Analysis DAR Analysis (HIC/MS) ADC_Product->DAR_Analysis Aggregation_Analysis Aggregation (SEC) ADC_Product->Aggregation_Analysis Binding_Assay Antigen Binding (ELISA) ADC_Product->Binding_Assay Stability_Assay Plasma Stability ADC_Product->Stability_Assay Cytotoxicity_Assay Cytotoxicity (IC50) ADC_Product->Cytotoxicity_Assay In_Vivo_Efficacy In Vivo Efficacy (Xenograft Models) Cytotoxicity_Assay->In_Vivo_Efficacy

Caption: Experimental workflow for ADC synthesis and evaluation.

Data Presentation

As previously noted, the scientific literature reviewed does not contain direct quantitative comparisons of ADCs with and without the PAB spacer. Such studies would be invaluable for definitively quantifying the impact of the self-immolative mechanism on ADC performance. However, we can summarize the expected outcomes and present a template for how such data would be structured for easy comparison.

Table 1: Hypothetical Comparison of ADC Performance Metrics

ParameterADC with MC-VC-Pab LinkerADC with MC-VC Linker (No Pab)Rationale for Expected Difference
Payload Release
% Unmodified Payload ReleasedHighLow to NonePAB spacer is required for the release of the native payload.
Release Half-life (in lysosomes)RapidSlower/IncompleteSelf-immolation is a fast, kinetically favored process.
In Vitro Cytotoxicity
IC50 (nM)LowerHigherThe unmodified payload is expected to have significantly higher potency.
In Vivo Efficacy
Tumor Growth Inhibition (%)HighLow to ModerateInefficient payload release and lower potency would lead to reduced anti-tumor activity.
Pharmacokinetics
ADC Half-life (hours)SimilarSimilarThe PAB spacer is not expected to significantly alter the overall ADC clearance.
Free Payload in Plasma (AUC)LowVery LowBoth linkers are designed for stability, but the released payload from the non-PAB linker would be modified.

Experimental Protocols

The following are detailed methodologies for the synthesis of the this compound linker and its subsequent conjugation and evaluation, compiled from various sources in the scientific literature.

Synthesis of Fmoc-Val-Cit-PAB-OH

This protocol outlines a robust method for the synthesis of the core dipeptide-spacer unit.

  • Synthesis of Fmoc-Cit-PAB-OH:

    • Dissolve L-Citrulline in a suitable solvent system (e.g., aqueous acetone or dioxane).

    • Add a base (e.g., sodium bicarbonate) and cool the mixture in an ice bath.

    • Add Fmoc-Cl or Fmoc-OSu portion-wise while maintaining the temperature and pH.

    • After the reaction is complete, acidify the solution and extract the Fmoc-L-Citrulline.

    • Dissolve the protected citrulline and p-aminobenzyl alcohol in DMF.

    • Add a coupling agent such as HATU and a base like DIPEA.

    • Stir the reaction at room temperature until completion, monitoring by TLC or HPLC.

    • Purify the product by column chromatography.

  • Fmoc Deprotection of Fmoc-Cit-PAB-OH:

    • Dissolve the Fmoc-Cit-PAB-OH in DMF.

    • Add an excess of a secondary amine, such as piperidine or triethylamine, and stir at room temperature.

    • Monitor the deprotection by TLC or HPLC.

    • Once complete, remove the solvent and excess amine under reduced pressure to yield H2N-Cit-PAB-OH.

  • Coupling of Fmoc-Valine:

    • Dissolve the H2N-Cit-PAB-OH and Fmoc-Val-OSu in DMF.

    • Stir the reaction at room temperature for several hours until completion is confirmed by TLC or HPLC.

    • Remove the solvent and purify the crude product by flash column chromatography to obtain Fmoc-Val-Cit-PAB-OH.

Conjugation of MC-VC-Pab-Payload to Antibody

This protocol describes the conjugation of a pre-formed maleimide-activated linker-payload to a monoclonal antibody.

  • Antibody Reduction:

    • Prepare the antibody in a suitable buffer (e.g., PBS with EDTA).

    • Add a reducing agent, such as TCEP, in a controlled molar excess to partially reduce the interchain disulfide bonds.

    • Incubate the reaction at 37°C for 1-2 hours.

  • Conjugation:

    • Dissolve the MC-VC-Pab-Payload in a small amount of a compatible organic solvent (e.g., DMSO).

    • Add the dissolved linker-payload to the reduced antibody solution.

    • Allow the reaction to proceed at room temperature for 1-2 hours.

  • Purification:

    • Purify the ADC from unreacted linker-payload and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

In Vitro Evaluation of ADC

These assays are crucial for characterizing the performance of the synthesized ADC.

  • Drug-to-Antibody Ratio (DAR) Determination:

    • Use hydrophobic interaction chromatography (HIC) or mass spectrometry (MS) to determine the average number of drug molecules conjugated to each antibody.

  • Plasma Stability Assay:

    • Incubate the ADC in human plasma at 37°C for various time points.

    • At each time point, quantify the amount of intact ADC and released payload using an appropriate analytical method, such as ELISA or LC-MS/MS.

  • Cathepsin B Cleavage Assay:

    • Incubate the ADC with purified cathepsin B in an appropriate buffer at 37°C.

    • Monitor the release of the payload over time using HPLC or LC-MS/MS to determine the cleavage kinetics.

  • Cytotoxicity Assay:

    • Culture target cancer cells in 96-well plates.

    • Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and the free payload.

    • After a set incubation period (e.g., 72-96 hours), assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).

    • Calculate the IC50 value for each compound.

Conclusion

The p-aminobenzyl (PAB) spacer is a critical component of the this compound linker system, ensuring the efficient and traceless release of the cytotoxic payload within the target cell. Its self-immolative mechanism is a key design feature that contributes to the high potency of ADCs utilizing this technology. While direct quantitative data comparing ADCs with and without the PAB spacer is lacking in the readily available literature, the mechanistic understanding strongly supports its indispensable role. The experimental protocols provided herein offer a comprehensive guide for researchers and drug developers working to synthesize, conjugate, and evaluate ADCs based on this well-established and clinically validated linker technology. Further research providing direct quantitative comparisons would be highly valuable to the field.

An In-depth Technical Guide to the Valine-Citrulline Cleavage Site: A Core Component of Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Valine-Citrulline (Val-Cit) dipeptide linker represents a critical innovation in the field of targeted therapeutics, particularly in the design of Antibody-Drug Conjugates (ADCs). Its exquisite sensitivity to the tumor microenvironment has established it as a cornerstone of cleavable linker technology. This technical guide provides a comprehensive examination of the Val-Cit cleavage site, detailing the underlying mechanisms, quantitative kinetic data, and the experimental protocols essential for its evaluation and implementation in drug development.

The Valine-Citrulline Linker: Structure and Function

The Val-Cit linker is a dipeptide composed of the amino acids L-valine and L-citrulline. In the context of ADCs, this linker is engineered to be stable in the systemic circulation but susceptible to cleavage by specific enzymes within the target cell, primarily the lysosomal cysteine protease, Cathepsin B.[1][2][3] Cathepsin B is frequently overexpressed in a variety of tumor types, making the Val-Cit linker a highly selective trigger for payload release within cancer cells.[2][4]

The strategic design of the Val-Cit linker often incorporates a self-immolative spacer, such as p-aminobenzyl carbamate (PABC), which connects the dipeptide to the cytotoxic payload. Upon enzymatic cleavage of the amide bond between citrulline and the PABC spacer, a cascade of spontaneous electronic rearrangements, known as self-immolation, occurs. This process ensures the efficient and traceless release of the unmodified, fully active drug within the target cell.

Quantitative Analysis of Val-Cit Cleavage

The efficiency of Val-Cit cleavage by Cathepsin B is a critical parameter in ADC design, directly impacting the therapeutic window of the drug. While comprehensive kinetic data for a wide range of Val-Cit-containing ADCs is not always publicly available, studies on model substrates provide valuable insights into the cleavage kinetics. The Michaelis-Menten constants, kcat (turnover number) and Km (Michaelis constant), and their ratio (kcat/Km), the specificity constant, are key indicators of enzymatic efficiency.

Dipeptide LinkerEnzymeRelative Cleavage Rate/Kinetic ParametersReference
Val-Cit Cathepsin BBaseline standard for ADC linkers
Val-Ala Cathepsin BCleaved at approximately half the rate of Val-Cit
Phe-Lys Cathepsin BCleaved approximately 30-fold faster than Val-Cit

Note: The data presented are illustrative and based on typical performance as described in the scientific literature. Actual kinetic parameters can vary depending on the specific ADC construct, experimental conditions, and the nature of the payload.

Signaling Pathway: ADC Internalization and Payload Release

The journey of a Val-Cit linked ADC from the bloodstream to the release of its cytotoxic payload is a multi-step process. This pathway ensures that the potent drug is delivered specifically to the cancer cells, minimizing off-target toxicity.

ADC_Pathway cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ADC Antibody-Drug Conjugate (ADC) (Val-Cit Linker) Receptor Tumor-Specific Antigen (Receptor) ADC->Receptor 1. Binding Endosome Early Endosome Receptor->Endosome 2. Receptor-Mediated Endocytosis Lysosome Lysosome (Acidic pH) Cathepsin B Endosome->Lysosome 3. Trafficking Payload Active Cytotoxic Payload Lysosome->Payload 4. Val-Cit Cleavage & Self-Immolation Target Intracellular Target (e.g., Microtubules, DNA) Payload->Target 5. Induction of Apoptosis

ADC Internalization and Payload Release Pathway.

Experimental Protocols

Accurate and reproducible assessment of Val-Cit linker cleavage is paramount for the preclinical evaluation of ADCs. The following are detailed methodologies for key experiments.

In Vitro Cathepsin B Cleavage Assay (Fluorogenic Substrate)

This high-throughput assay is ideal for screening and comparing the cleavage susceptibility of different dipeptide linkers.

Objective: To determine the rate of cleavage of a fluorogenic peptide substrate by recombinant human Cathepsin B.

Materials:

  • Recombinant Human Cathepsin B

  • Fluorogenic peptide substrate (e.g., Z-Val-Cit-AMC)

  • Assay Buffer: 50 mM Sodium Acetate, 5 mM Dithiothreitol (DTT), 1 mM EDTA, pH 5.5

  • Cathepsin B inhibitor (e.g., CA-074) for negative control

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare Assay Buffer and bring to 37°C.

    • Activate Cathepsin B by pre-incubating in Assay Buffer for 15 minutes at 37°C.

    • Prepare a stock solution of the fluorogenic substrate in DMSO and dilute to the desired concentration in Assay Buffer.

  • Assay Setup (per well):

    • Sample: 50 µL of activated Cathepsin B + 50 µL of substrate solution.

    • Negative Control: 50 µL of pre-incubated Cathepsin B and inhibitor + 50 µL of substrate solution.

    • Blank: 50 µL of Assay Buffer + 50 µL of substrate solution.

  • Incubation: Incubate the plate at 37°C.

  • Measurement: Measure the fluorescence intensity kinetically using a microplate reader (e.g., Ex/Em = 380/460 nm for AMC).

  • Data Analysis:

    • Subtract the blank reading from all wells.

    • Plot fluorescence units versus time. The initial rate of the reaction is determined from the linear portion of the curve.

    • For Michaelis-Menten kinetics, perform the assay at various substrate concentrations to determine Km and Vmax. kcat can be calculated from Vmax and the enzyme concentration.

In Vitro ADC Cleavage and Payload Release Assay (HPLC-Based)

This assay provides a quantitative measure of the release of the actual payload from the ADC.

Objective: To quantify the rate of drug release from a Val-Cit-linker-containing ADC upon incubation with Cathepsin B.

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Recombinant Human Cathepsin B

  • Assay Buffer: 50 mM Sodium Acetate, 5 mM DTT, 1 mM EDTA, pH 5.5

  • Quenching Solution: Acetonitrile containing an internal standard.

  • HPLC system with a suitable column (e.g., C18)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the ADC (e.g., 1 µM final concentration) with pre-warmed Assay Buffer.

  • Initiate Reaction: Add activated Cathepsin B (e.g., 20 nM final concentration) to the ADC mixture.

  • Incubation: Incubate the reaction at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the reaction by adding an excess of cold Quenching Solution.

  • Sample Preparation: Centrifuge the samples to precipitate the antibody and enzyme. Collect the supernatant for analysis.

  • HPLC Analysis: Analyze the supernatant by HPLC to separate and quantify the released payload.

  • Data Analysis: Plot the concentration of the released payload against time to determine the cleavage rate.

Intracellular Catabolism Assay

This assay assesses the processing of the ADC within the target cells, providing insights into the overall efficiency of payload release in a cellular context.

Objective: To measure the generation of payload-containing catabolites from an ADC in cancer cells.

Materials:

  • Target cancer cell line

  • Antibody-Drug Conjugate (ADC)

  • Cell culture reagents

  • Lysis buffer

  • LC-MS/MS system

Procedure:

  • Cell Treatment: Plate the target cells and allow them to adhere. Treat the cells with the ADC at a specific concentration.

  • Incubation: Incubate the cells for various time points (e.g., 0, 4, 24, 48 hours).

  • Cell Lysis: At each time point, wash the cells with cold PBS and lyse the cells.

  • Sample Preparation: Process the cell lysate to extract the catabolites.

  • LC-MS/MS Analysis: Analyze the extracted samples by LC-MS/MS to identify and quantify the payload-containing catabolites.

  • Data Analysis: Plot the amount of each catabolite over time to understand the kinetics of intracellular ADC processing.

Experimental and Logical Workflow Diagrams

Visualizing the experimental and logical workflows can aid in the planning and execution of studies on the Val-Cit cleavage site.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell Intracellular Assays reagent_prep Reagent Preparation (Enzyme, Substrate, Buffers) reaction_setup Reaction Setup (Incubation at 37°C) reagent_prep->reaction_setup data_acquisition Data Acquisition (Fluorescence or HPLC) reaction_setup->data_acquisition kinetic_analysis Kinetic Analysis (Rate Determination, Km, kcat) data_acquisition->kinetic_analysis cell_culture Cell Culture and Treatment with ADC time_course Time-Course Incubation cell_culture->time_course cell_lysis Cell Lysis and Catabolite Extraction time_course->cell_lysis lcms_analysis LC-MS/MS Analysis (Catabolite ID and Quant) cell_lysis->lcms_analysis

General Experimental Workflow for Val-Cit Cleavage Analysis.

Conclusion

The Valine-Citrulline cleavage site is a sophisticated and highly effective component in the design of targeted therapies. Its selective cleavage by Cathepsin B within the tumor microenvironment, coupled with a self-immolative spacer, allows for precise and efficient release of cytotoxic payloads. A thorough understanding of the cleavage mechanism, supported by robust quantitative data and well-defined experimental protocols, is essential for the rational design and optimization of the next generation of antibody-drug conjugates with improved efficacy and safety profiles.

References

An In-depth Technical Guide to the Chemical Properties and Solubility of MC-VC-Pab-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and solubility of Maleimidocaproyl-Valine-Citrulline-p-Aminobenzylamide (MC-VC-Pab-NH2), a critical linker molecule in the development of Antibody-Drug Conjugates (ADCs). This document is intended to serve as a valuable resource for researchers and scientists involved in the field of targeted cancer therapeutics and bioconjugation.

Core Chemical Properties

This compound is a key component in the design of cleavable ADCs. Its structure is meticulously crafted to ensure stability in systemic circulation and specific release of a cytotoxic payload within the target tumor cells. The primary chemical properties of this compound and its commonly used trifluoroacetate (TFA) salt are summarized below.

PropertyThis compoundThis compound TFA Salt
Molecular Formula C31H46N8O8C33H47F3N8O10
Molecular Weight 658.75 g/mol 772.77 g/mol
Appearance SolidWhite to off-white solid
CAS Number 1616727-20-81616727-21-9

Functional Components and Mechanism of Action

The this compound linker is a composite structure, with each component playing a crucial role in the function of the resulting ADC.

  • Maleimidocaproyl (MC): This group contains a maleimide moiety that serves as a reactive handle for covalent conjugation to thiol groups, typically from reduced cysteine residues on a monoclonal antibody. This reaction forms a stable thioether bond.

  • Valine-Citrulline (VC): This dipeptide sequence is specifically designed to be a substrate for lysosomal proteases, most notably Cathepsin B, which are often upregulated in the tumor microenvironment. This enzymatic cleavage is the primary mechanism for payload release.

  • p-Aminobenzyl (Pab): This unit acts as a self-immolative spacer. Following the enzymatic cleavage of the VC dipeptide, the Pab spacer undergoes a 1,6-elimination reaction, leading to the release of the conjugated payload.

  • Amine (-NH2): The terminal amine group provides a versatile attachment point for the cytotoxic payload.

The sequential process of ADC activation is a hallmark of this linker's design, ensuring targeted drug delivery and minimizing off-target toxicity.

Solubility Profile

SolventThis compound TFA Salt SolubilityNotes
DMSO 100 mg/mL (129.40 mM)May require ultrasonication for complete dissolution. It is recommended to use freshly opened, anhydrous DMSO as the solvent is hygroscopic.
DMF Soluble (qualitative)A related compound, Mc-Val-Cit-PABC-PNP, is soluble in DMF at 25 mg/mL.

Note on Aqueous Solubility: The aqueous solubility of maleimide-containing linkers can be limited. The presence of the peptide and other hydrophobic moieties in this compound suggests that its solubility in aqueous buffers is likely to be low. For conjugation reactions, a common practice is to dissolve the linker in a minimal amount of a water-miscible organic solvent like DMSO and then add it to the aqueous antibody solution, ensuring the final concentration of the organic solvent is low enough (typically <10%) to prevent denaturation of the antibody.

Experimental Protocols

General Handling and Storage

To ensure the integrity and reactivity of this compound, proper handling and storage are essential.

  • Storage: The solid compound should be stored at -20°C in a dry, inert atmosphere.[] The TFA salt is typically stored at 4°C, sealed and protected from moisture and light.[2]

  • Solution Storage: Stock solutions, typically prepared in anhydrous DMSO, should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.[2]

Protocol for Dissolution

Due to its limited aqueous solubility, a specific procedure is required to prepare this compound for conjugation reactions.

  • Solvent Selection: Use anhydrous dimethyl sulfoxide (DMSO) for preparing the initial stock solution.

  • Preparation of Stock Solution:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).

    • If necessary, sonicate the solution to ensure complete dissolution.

  • Use in Aqueous Reactions: For conjugation to an antibody in an aqueous buffer, the concentrated DMSO stock solution should be added dropwise to the antibody solution with gentle mixing. The final concentration of DMSO in the reaction mixture should be carefully controlled to remain below 10% (v/v) to maintain the stability and activity of the antibody.[3]

Protocol for Antibody Conjugation

This protocol outlines the general steps for conjugating this compound to a monoclonal antibody via cysteine residues. This process involves the reduction of interchain disulfide bonds followed by reaction with the maleimide group of the linker.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Reduction:

    • To the antibody solution, add a molar excess of TCEP. The exact ratio will need to be optimized to achieve the desired drug-to-antibody ratio (DAR).

    • Incubate the reaction at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

  • Conjugation:

    • Add the prepared stock solution of this compound to the reduced antibody solution. A slight molar excess of the linker is typically used.

    • Allow the reaction to proceed at room temperature for 1 hour with gentle agitation.

  • Quenching:

    • Add a quenching reagent, such as N-acetylcysteine, to cap any unreacted maleimide groups.

  • Purification:

    • Purify the resulting ADC from unreacted linker, payload, and other small molecules using a suitable method such as size-exclusion chromatography.

Protocol for Cathepsin B Cleavage Assay

This assay is used to verify the enzymatic cleavage of the VC dipeptide linker, which is a critical step in the payload release mechanism.

Materials:

  • Purified ADC conjugated with a payload via the MC-VC-Pab linker

  • Recombinant human Cathepsin B

  • Assay buffer (e.g., 50 mM sodium acetate, pH 5.0)

  • Reducing agent (e.g., DTT)

  • Quenching solution (e.g., acetonitrile)

  • LC-MS/MS system for analysis

Procedure:

  • Enzyme Activation: Activate the Cathepsin B by pre-incubating it in the assay buffer containing a reducing agent like DTT.

  • Cleavage Reaction:

    • Incubate the ADC with the activated Cathepsin B at 37°C.

    • Collect aliquots at various time points.

  • Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., cold acetonitrile) to each aliquot.

  • Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released payload over time.

Visualized Workflows and Signaling Pathways

Antibody-Drug Conjugation Workflow

The following diagram illustrates the general workflow for the synthesis and purification of an antibody-drug conjugate using this compound.

ADC_Conjugation_Workflow cluster_reduction Antibody Reduction cluster_conjugation Conjugation cluster_purification Purification mAb Monoclonal Antibody (mAb) TCEP TCEP (Reducing Agent) mAb_SH Reduced mAb (mAb-SH) TCEP->mAb_SH Linker MC-VC-Pab-Payload ADC_crude Crude ADC Linker->ADC_crude Purification Size-Exclusion Chromatography ADC_crude->Purification ADC_pure Purified ADC Purification->ADC_pure

Caption: Workflow for ADC Synthesis and Purification.

Mechanism of Intracellular Payload Release

This diagram depicts the signaling pathway of an ADC utilizing the MC-VC-Pab linker, from cell surface binding to the intracellular release of the cytotoxic payload.

Payload_Release_Pathway cluster_cell Target Cancer Cell ADC ADC (mAb-Linker-Payload) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Binding Internalization Internalization (Endocytosis) Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Cleavage Cathepsin B Cleavage Lysosome->Cleavage Payload Released Payload Cleavage->Payload Apoptosis Cell Death (Apoptosis) Payload->Apoptosis

Caption: Intracellular Payload Release Pathway.

References

Foundational Research on Cathepsin B Cleavable Linkers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research and principles underlying cathepsin B cleavable linkers, a critical component in the design of targeted therapeutics such as antibody-drug conjugates (ADCs). This document details their mechanism of action, design considerations, and the experimental methodologies used for their evaluation.

Introduction to Cathepsin B Cleavable Linkers

Cathepsin B is a cysteine protease predominantly located in the lysosomes of cells.[] Its expression is significantly elevated in various tumor cells, making it a prime target for enzyme-triggered drug release.[] Cathepsin B cleavable linkers are designed to be stable in systemic circulation but are selectively cleaved by this enzyme upon internalization into target cancer cells, leading to the release of a cytotoxic payload.[2][3] This targeted approach enhances the therapeutic window of potent anticancer agents by minimizing systemic toxicity.[2]

The most common and well-characterized cathepsin B cleavable motif is the dipeptide sequence valine-citrulline (Val-Cit). Another frequently used sequence is valine-alanine (Val-Ala). These dipeptides are often coupled with a self-immolative spacer, such as p-aminobenzyl carbamate (PABC), which facilitates the efficient release of the active drug following enzymatic cleavage.

Mechanism of Action

The targeted drug delivery and release mechanism involving a cathepsin B cleavable linker in an ADC is a multi-step process:

  • Circulation and Targeting: The ADC circulates in the bloodstream and selectively binds to a target antigen on the surface of a cancer cell.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically via endocytosis.

  • Lysosomal Trafficking: The endosome containing the ADC matures and fuses with a lysosome.

  • Enzymatic Cleavage: Within the acidic environment of the lysosome, overexpressed and highly active cathepsin B recognizes and cleaves the specific peptide sequence (e.g., Val-Cit) in the linker.

  • Self-Immolation and Payload Release: The cleavage of the peptide bond initiates a spontaneous 1,6-elimination reaction within the PABC spacer, leading to the release of the unmodified, active cytotoxic payload into the cytoplasm of the cancer cell.

  • Induction of Cell Death: The released payload exerts its cytotoxic effect, leading to the death of the cancer cell.

Diagram: ADC Mechanism of Action with a Cathepsin B Cleavable Linker

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Tumor_Cell Tumor Cell ADC->Tumor_Cell Binding & Internalization Endosome Endosome with ADC Lysosome Lysosome (High Cathepsin B) Endosome->Lysosome Fusion Payload Active Payload Lysosome->Payload Cleavage & Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis

Caption: Workflow of ADC internalization, lysosomal trafficking, and payload release.

Quantitative Data on Linker Performance

The efficacy of cathepsin B cleavable linkers is evaluated based on several quantitative parameters, including plasma stability, cleavage efficiency, and cytotoxic potency. The following tables summarize key performance data from various studies.

Linker TypePlasma Stability (Human)Cleavage Efficiency (with Cathepsin B)In Vitro Potency (IC50)Reference
Val-Cit basedStable>90% drug release45% average reduction vs. previous ADC version
EVCit and DVCitHighly stableHighly responsive to cathepsin B-mediated cleavageNot specified
Val-Cit-PABCReasonably stableReadily cleavedNot specified
Phe-Arg-Arg-Leu-DOXNanoparticle stable for 3 days in salineNot specified2.1-fold better anticancer efficacy than free DOX
Val-AlaLess hydrophobic than Val-CitEffectiveNot specified
Study ParameterResultNoteReference
Comparative Efficacy
FRRL-DOX nanoparticle vs. free DOX2.3-16.3-fold greater tumor-specific accumulation in vivoFRRL = Phe-Arg-Arg-Leu
Linker Modification
Val-Cit linker instability in mouse plasmaSusceptible to extracellular carboxylesterase Ces1cLeads to premature payload release
EVCit and DVCit probe stability in mouse plasmaShowed great plasma stabilityEVCit = Glutamic acid-Valine-Citrulline

Experimental Protocols

The characterization of cathepsin B cleavable linkers involves a series of in vitro and in vivo assays to determine their stability, cleavage kinetics, and biological activity.

Serum Stability Assay

Objective: To assess the stability of the linker in plasma and predict its behavior in systemic circulation.

Methodology:

  • The ADC or linker-payload conjugate is incubated in human and/or mouse plasma at 37°C for various time points (e.g., 0, 6, 24, 48 hours).

  • At each time point, an aliquot of the plasma sample is taken, and the reaction is quenched, often by protein precipitation with an organic solvent like acetonitrile.

  • The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS/MS).

  • The amount of intact ADC or conjugate is quantified over time to determine its half-life and identify any premature cleavage products.

Enzymatic Cleavage Efficiency Assay

Objective: To measure the rate and specificity of linker cleavage by purified cathepsin B.

Methodology:

  • A fluorogenic substrate containing the cleavable peptide sequence linked to a quenched fluorophore (e.g., 7-amino-4-methylcoumarin, AMC) is used.

  • The substrate is dissolved in an assay buffer at an acidic pH (typically 4.5-5.5) to mimic the lysosomal environment, often with a reducing agent like dithiothreitol (DTT) to ensure the catalytic cysteine of cathepsin B is in its active state.

  • The reaction is initiated by adding purified cathepsin B to the substrate solution.

  • The increase in fluorescence, resulting from the cleavage of the linker and release of the fluorophore, is monitored over time using a fluorescence plate reader at 37°C.

  • The rate of cleavage is determined from the slope of the fluorescence versus time plot, and kinetic parameters like Km and kcat can be calculated.

In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC in killing target cancer cells.

Methodology:

  • Cancer cells expressing the target antigen are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with serial dilutions of the ADC for a defined period (e.g., 72-96 hours).

  • Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo assay.

  • The concentration of the ADC that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Diagram: Experimental Workflow for Linker Evaluation

Linker_Evaluation_Workflow Start Start Linker_Synthesis Linker Synthesis & Conjugation to ADC Start->Linker_Synthesis Stability_Assay Plasma Stability Assay (LC-MS/MS) Linker_Synthesis->Stability_Assay Cleavage_Assay Enzymatic Cleavage Assay (Fluorogenic Substrate) Linker_Synthesis->Cleavage_Assay Cytotoxicity_Assay In Vitro Cytotoxicity (IC50 Determination) Stability_Assay->Cytotoxicity_Assay Cleavage_Assay->Cytotoxicity_Assay In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Cytotoxicity_Assay->In_Vivo_Studies End End In_Vivo_Studies->End

Caption: A generalized workflow for the evaluation of cathepsin B cleavable linkers.

Design Considerations and Future Directions

The design of effective cathepsin B cleavable linkers requires a balance between plasma stability and efficient intracellular cleavage. While the Val-Cit motif has been highly successful, research is ongoing to address its limitations, such as instability in mouse plasma.

Future research directions include:

  • Novel Peptide Sequences: Exploring alternative peptide sequences that are more selective for cathepsin B and less susceptible to other proteases.

  • Modified Amino Acids: Incorporating unnatural amino acids to enhance stability and tune cleavage kinetics.

  • Peptidomimetics: Developing non-peptidic linkers that mimic the substrate recognition of cathepsin B but offer improved pharmacological properties.

  • Alternative Enzymes: Investigating other lysosomal proteases, such as legumain, as triggers for linker cleavage to provide alternative targeting strategies.

The continued evolution of linker technology is crucial for the development of next-generation ADCs and other targeted therapies with improved efficacy and safety profiles.

References

Navigating Novel Antibody-Drug Conjugate Development: An In-Depth Technical Guide to Exploratory Studies Using MC-VC-Pab-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the core principles and methodologies for conducting exploratory studies on novel Antibody-Drug Conjugates (ADCs) utilizing the clinically validated maleimidocaproyl-valine-citrulline-p-aminobenzyloxycarbonyl (MC-VC-Pab-NH2) linker. This linker system is a cornerstone of ADC technology, offering a balance of stability in circulation and efficient intracellular cleavage for targeted payload delivery. This document will detail experimental protocols, present key quantitative data from relevant studies, and illustrate critical pathways and workflows to empower researchers in the design and evaluation of next-generation ADCs.

The this compound Linker: Mechanism of Action

The this compound linker is a multi-component system designed for controlled drug release within the target cancer cell. Its mechanism relies on the enzymatic cleavage of a dipeptide sequence by lysosomal proteases, which are abundant in the intracellular environment of tumor cells.

The key components and their functions are:

  • Maleimidocaproyl (MC): This group serves as the conjugation point to the antibody. It reacts with the thiol group of a cysteine residue on the antibody, forming a stable thioether bond.

  • Valine-Citrulline (VC): This dipeptide is the substrate for the lysosomal protease Cathepsin B.[1] In the acidic environment of the lysosome, Cathepsin B efficiently cleaves the peptide bond between citrulline and the subsequent p-aminobenzyl (Pab) group.[1]

  • p-Aminobenzyloxycarbonyl (Pab): This is a self-immolative spacer. Once the VC dipeptide is cleaved, the Pab moiety undergoes a spontaneous 1,6-elimination reaction, leading to the release of the conjugated cytotoxic payload in its active form.[1]

  • Terminal Amine (-NH2): This functional group provides the attachment point for the cytotoxic payload.

This targeted release mechanism minimizes systemic exposure to the potent cytotoxic agent, thereby reducing off-target toxicity and widening the therapeutic window of the ADC.[2]

MC-VC-Pab-NH2_Mechanism cluster_extracellular Extracellular Space (Systemic Circulation) cluster_cell Target Cancer Cell cluster_endosome Endosome/Lysosome ADC ADC (Antibody-Linker-Payload) ADC_Internalized Internalized ADC ADC->ADC_Internalized Internalization Cleavage Cathepsin B Cleavage of VC ADC_Internalized->Cleavage Self_Immolation Pab Self-Immolation Cleavage->Self_Immolation Payload_Released Active Payload Self_Immolation->Payload_Released

Mechanism of intracellular payload release from an this compound based ADC.

Data Presentation: In Vitro and In Vivo Performance of this compound Based ADCs

The following tables summarize key quantitative data from various preclinical studies on ADCs utilizing the MC-VC-Pab linker, most commonly with an auristatin payload such as Monomethyl Auristatin E (MMAE).

Table 1: In Vitro Cytotoxicity of MC-VC-Pab-MMAE ADCs in Various Cancer Cell Lines
Target AntigenAntibodyCell LineIC50 (nM)Reference
HER2HertuzumabNCI-N87 (Gastric Cancer)Significantly enhanced vs. naked antibody[3]
HER2TrastuzumabSKBR3 (Breast Cancer)410.54 ± 4.9
HER2TrastuzumabHEK293 (Embryonic Kidney)482.86 ± 6.4
Tissue FactorAnti-TF mAbBxPC-3 (Pancreatic Cancer)1.15
Tissue FactorAnti-TF mAbPSN-1 (Pancreatic Cancer)15.53
Tissue FactorAnti-TF mAbCapan-1 (Pancreatic Cancer)105.65
CD30cAC10Karpas-299 (Lymphoma)DAR-dependent
EGFRErbitux (Cetuximab)A549 (Lung Cancer)Effective inhibition
ICAM1Anti-ICAM1 mAbHuCCT1 (Cholangiocarcinoma)Potent ablation
Table 2: In Vivo Efficacy of MC-VC-Pab-MMAE ADCs in Xenograft Models
Target AntigenAntibodyTumor ModelDosing RegimenOutcomeReference
HER2HertuzumabNCI-N87 Gastric CancerSingle dose of 5 or 10 mg/kgSustained tumor inhibition
HER2TrastuzumabNCI-N87 Gastric Cancer10 mg/kgSignificant tumor growth inhibition
CD30cAC10Karpas-299 Lymphoma0.25 or 0.5 mg/kg every 4 days (4 injections)Comparable efficacy for DAR 4 and 8
ICAM1Anti-ICAM1 mAbHuCCT1 Cholangiocarcinoma5 mg/kg every 3 daysRemarkable tumor growth inhibition
Tissue FactorAnti-TF mAbBxPC-3 Pancreatic Cancer-Significant suppression of tumor growth
Table 3: Pharmacokinetic Parameters of a Trastuzumab-MC-VC-Pab-MMAE ADC in Mice
AnalyteCmax (µg/mL)AUC (µg*h/mL)Clearance (mL/h/kg)Reference
Total Antibody~150~15000~0.67
Total MMAE~1.5~150-
Unconjugated MMAE~0.01~1-

Note: The values in Table 3 are approximate and derived from graphical data for illustrative purposes.

Experimental Protocols

This section provides detailed methodologies for key experiments in the exploratory phase of novel ADC development.

ADC Conjugation, Purification, and Characterization

ADC_Conjugation_Workflow Antibody_Prep 1. Antibody Preparation (Buffer Exchange to PBS) Reduction 2. Partial Reduction (TCEP) Antibody_Prep->Reduction Conjugation 4. Conjugation Reaction (Thiol-Maleimide) Reduction->Conjugation Drug_Linker_Prep 3. Drug-Linker Preparation (Dissolve in DMSO) Drug_Linker_Prep->Conjugation Purification 5. Purification (Desalting Column) Conjugation->Purification Characterization 6. Characterization Purification->Characterization DAR_Analysis DAR Analysis (HIC-HPLC) Characterization->DAR_Analysis Aggregation_Analysis Aggregation Analysis (SEC-HPLC) Characterization->Aggregation_Analysis Purity_Analysis Purity Analysis (SDS-PAGE) Characterization->Purity_Analysis

Workflow for the conjugation and characterization of an this compound based ADC.

Protocol 3.1.1: Conjugation of MC-VC-Pab-Payload to an Antibody

  • Antibody Preparation:

    • Prepare the monoclonal antibody at a concentration of 5-10 mg/mL in Phosphate-Buffered Saline (PBS), pH 7.4.

    • If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into PBS using a desalting column or dialysis.

  • Partial Reduction of Antibody:

    • Prepare a fresh stock solution of tris(2-carboxyethyl)phosphine (TCEP), for example, 10 mM in water.

    • Add a molar excess of TCEP to the antibody solution. A typical starting point is a 2.5 to 4-fold molar excess of TCEP per mole of antibody. The exact ratio may need to be optimized for each antibody to achieve the desired Drug-to-Antibody Ratio (DAR).

    • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Drug-Linker Preparation:

    • Immediately before use, dissolve the MC-VC-Pab-Payload in a minimal amount of Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Add a slight molar excess of the dissolved drug-linker to the reduced antibody solution. A typical starting point is a 1.2 to 1.5-fold molar excess of the drug-linker over the TCEP used in the reduction step.

    • The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid antibody denaturation.

    • Allow the conjugation reaction to proceed at room temperature for 1 hour with gentle mixing.

  • Purification of the ADC:

    • Following the conjugation reaction, remove the unreacted drug-linker and other small molecules using a desalting column (e.g., Sephadex G-25) equilibrated with PBS, pH 7.4.

    • Collect the eluate containing the purified ADC.

    • Determine the protein concentration of the purified ADC using a UV-Vis spectrophotometer at 280 nm.

Protocol 3.1.2: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a standard method to determine the average DAR and the distribution of drug-loaded species.

  • Column: A HIC column (e.g., TSKgel Butyl-NPR).

  • Mobile Phase A: e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.

  • Mobile Phase B: e.g., 20 mM sodium phosphate, pH 7.

  • Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B).

  • Detection: UV at 280 nm.

  • Analysis: The ADC is separated based on the hydrophobicity conferred by the conjugated drug-linker. The weighted average DAR can be calculated from the peak areas of the different drug-loaded species (DAR 0, 2, 4, 6, 8 for cysteine-based conjugation).

In Vitro Characterization Assays

Protocol 3.2.1: Flow Cytometry-Based Internalization Assay

This assay quantifies the amount of ADC internalized by target cells over time.

  • Cell Seeding: Seed target cells expressing the antigen of interest in a 96-well plate at a density that will result in a sub-confluent monolayer on the day of the experiment. Incubate overnight at 37°C, 5% CO₂.

  • ADC Labeling: Label the ADC or antibody with a pH-sensitive dye (e.g., pHrodo™ Red) that fluoresces in the acidic environment of endosomes and lysosomes, according to the manufacturer's protocol.

  • Treatment: Prepare serial dilutions of the labeled ADC in complete culture medium. Remove the medium from the cells and add the ADC dilutions.

  • Incubation: Incubate the plate at 37°C for the desired time course (e.g., 0.5, 2, 4, and 24 hours). As a negative control for internalization, incubate a set of wells at 4°C for the longest time point.

  • Cell Harvesting: After incubation, wash the cells twice with cold PBS. Detach the cells using a gentle cell dissociation reagent (e.g., TrypLE).

  • Flow Cytometry: Neutralize the dissociation reagent with complete medium and transfer the cell suspension to flow cytometry tubes. Analyze the fluorescence intensity on a flow cytometer. The increase in fluorescence intensity over time at 37°C corresponds to the amount of internalized ADC.

Protocol 3.2.2: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the ability of the ADC to kill cancer cells.

  • Cell Seeding: Seed cancer cells into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, the unconjugated antibody, and the free payload in cell culture medium. Add the treatments to the cells in triplicate.

  • Incubation: Incubate the cells for a period of 72-120 hours at 37°C, 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

In Vivo Efficacy Studies

Protocol 3.3.1: Xenograft Tumor Model

  • Cell Culture: Culture the desired human cancer cell line (e.g., NCI-N87 for HER2-positive gastric cancer) under standard conditions.

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude or SCID).

  • Tumor Implantation: Harvest cultured tumor cells during their exponential growth phase. Resuspend the cells in a suitable medium, such as a 1:1 mixture of sterile PBS and Matrigel, to a final concentration of 5-10 x 10⁶ cells per 100 µL. Inject the cell suspension subcutaneously into the right flank of the mice.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.

  • ADC Administration: Administer the ADC, vehicle control, and other control antibodies (e.g., unconjugated antibody) intravenously (i.v.) via the tail vein at the desired dose and schedule.

  • Efficacy Evaluation: Measure tumor volume (calculated as (Length x Width²)/2) and body weight two to three times per week.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or at a specific time point. Tumor growth inhibition (TGI) is a key endpoint.

In_Vivo_Efficacy_Workflow Cell_Culture 1. Cell Culture Tumor_Implantation 2. Tumor Implantation (Subcutaneous) Cell_Culture->Tumor_Implantation Tumor_Growth 3. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 4. Randomization Tumor_Growth->Randomization ADC_Administration 5. ADC Administration (Intravenous) Randomization->ADC_Administration Efficacy_Evaluation 6. Efficacy Evaluation (Tumor Volume, Body Weight) ADC_Administration->Efficacy_Evaluation Data_Analysis 7. Data Analysis (Tumor Growth Inhibition) Efficacy_Evaluation->Data_Analysis

General workflow for an in vivo efficacy study using a xenograft model.

Conclusion

The this compound linker system has proven to be a robust and versatile platform for the development of effective and safe Antibody-Drug Conjugates. A thorough understanding of its mechanism of action, coupled with rigorous in vitro and in vivo characterization, is paramount for the successful progression of novel ADC candidates. This guide provides a foundational framework of protocols and representative data to aid researchers in their exploratory studies, ultimately contributing to the advancement of targeted cancer therapies.

References

The Cornerstone of Targeted Cancer Therapy: An In-depth Technical Guide to the MC-VC-Pab-NH2 Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The MC-VC-Pab-NH2 linker is a critical component in the design of modern Antibody-Drug Conjugates (ADCs), a powerful class of biopharmaceuticals that deliver highly potent cytotoxic agents directly to cancer cells. This guide provides a comprehensive overview of the design, rationale, and application of this linker, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action. By combining the specificity of a monoclonal antibody with the cell-killing power of a small molecule drug, ADCs equipped with the this compound linker offer a targeted approach to cancer treatment, aiming to maximize efficacy while minimizing systemic toxicity.[1][][3][4]

Design and Rationale: A Symphony of Four Parts

The this compound linker is a sophisticated chemical entity composed of four key components, each with a specific function that contributes to the overall stability and conditional cleavage of the ADC.[]

  • Maleimidocaproyl (MC): This unit serves as the attachment point to the antibody. The maleimide group reacts specifically and covalently with free thiol groups, typically on cysteine residues of the antibody, forming a stable thioether bond. This ensures that the linker and its cytotoxic payload are securely attached to the antibody as it circulates in the bloodstream.

  • Valine-Citrulline (VC): This dipeptide is the heart of the linker's conditional cleavage mechanism. It is designed to be stable in the systemic circulation but is recognized and cleaved by specific enzymes, most notably Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.

  • p-Aminobenzyloxycarbonyl (Pab): This is a self-immolative spacer. Once the VC dipeptide is cleaved by Cathepsin B, the PAB group undergoes a spontaneous 1,6-elimination reaction, which in turn releases the active cytotoxic payload. This "self-immolation" is crucial as it ensures the release of the unmodified, fully active drug inside the target cell.

  • Amine (NH2): The terminal amine group provides a versatile handle for the conjugation of a wide variety of cytotoxic payloads that possess a reactive functional group like a carboxylic acid or an activated ester.

The overarching rationale for this design is to create an ADC that is stable in the bloodstream, preventing premature release of the toxic payload and associated side effects. Upon reaching the tumor site and being internalized by a cancer cell, the linker is designed to be efficiently cleaved in the lysosomal compartment, releasing the potent cytotoxic agent to induce cell death.

Quantitative Data Summary

The performance of an ADC is critically dependent on the stability of its linker in circulation and the efficiency of its cleavage at the target site. The following tables summarize key quantitative data related to the MC-VC-Pab linker system.

ParameterValueSpeciesReference
In Vitro Plasma Stability of vc-MMAE ADCs (% release at 6 days)
>20%Mouse
>4%Rat
<1%Monkey
<1%Human
Cleavage Kinetics of Val-Cit Linkers by Cathepsin B
Cleavage Half-life (Doxorubicin release)~240 minutes-
Relative Cleavage Rate (compared to Val-Cit)~50%-
Physicochemical Properties of MC-VC-Pab-MMAE
Calculated AlogP4.79-
Typical Drug-to-Antibody Ratio (DAR)4.0-

Visualizing the Mechanism of Action

To better understand the processes involved, the following diagrams illustrate the key steps from ADC internalization to payload-induced apoptosis.

ADC_Internalization_and_Cleavage cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (MC-VC-Pab-Payload) Tumor_Cell Tumor Cell ADC->Tumor_Cell 1. Binding to Tumor Antigen Endosome Endosome Tumor_Cell->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Fusion Payload Free Cytotoxic Payload (e.g., MMAE) Lysosome->Payload 4. Cathepsin B Cleavage of VC Linker & Pab Self-Immolation Apoptosis Cell Death Payload->Apoptosis 5. Induction of Apoptosis

Caption: ADC internalization, linker cleavage, and payload release.

MMAE_Signaling_Pathway MMAE Monomethyl Auristatin E (MMAE) Tubulin Tubulin MMAE->Tubulin Binds to Akt_mTOR Akt/mTOR Pathway MMAE->Akt_mTOR Inhibits Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Inhibits G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Polymerization->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces Caspase_Activation Caspase Activation (e.g., Caspase-3, Caspase-9) Apoptosis->Caspase_Activation PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage Akt_mTOR->Apoptosis Regulates

Caption: Signaling pathway of MMAE-induced apoptosis.

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and evaluation of ADCs. The following sections provide an overview of key experimental protocols.

Synthesis of the MC-VC-Pab-MMAE Drug-Linker

The synthesis of the complete drug-linker is a multi-step process that requires careful execution. An improved methodology has been reported to enhance the overall yield and avoid undesirable side reactions. This process typically starts from L-Citrulline and involves the incorporation of the PAB spacer, followed by dipeptide formation and subsequent coupling to MMAE and the MC group.

Antibody-Drug Conjugation (Cysteine-Based)

The most common method for attaching the MC-VC-Pab-MMAE linker to an antibody involves the partial reduction of interchain disulfide bonds on the antibody to generate free thiol groups. These thiols then react with the maleimide group of the drug-linker.

  • Antibody Preparation: The antibody is prepared at a suitable concentration in a buffer such as PBS, pH 7.4. If the buffer contains primary amines, a buffer exchange is necessary.

  • Partial Reduction: A reducing agent, such as TCEP, is added in a controlled molar excess to the antibody solution to reduce a specific number of disulfide bonds.

  • Drug-Linker Preparation: The MC-VC-Pab-MMAE is dissolved in an organic solvent like DMSO to create a stock solution immediately before use.

  • Conjugation Reaction: The drug-linker solution is added to the reduced antibody solution. The reaction is allowed to proceed for a set time with gentle mixing.

  • Purification: The resulting ADC is purified to remove unreacted drug-linker and other small molecules, typically using a desalting column.

ADC_Synthesis_Workflow Start Start Antibody_Prep 1. Antibody Preparation (Buffer Exchange) Start->Antibody_Prep Reduction 2. Partial Reduction of Disulfide Bonds (TCEP) Antibody_Prep->Reduction Conjugation 4. Conjugation Reaction (Thiol-Maleimide Coupling) Reduction->Conjugation Drug_Linker_Prep 3. Drug-Linker (MC-VC-Pab-MMAE) Preparation (DMSO) Drug_Linker_Prep->Conjugation Purification 5. ADC Purification (Desalting Column) Conjugation->Purification Characterization 6. ADC Characterization (MS, HIC, SEC) Purification->Characterization End End Characterization->End

Caption: General workflow for ADC synthesis and characterization.

Characterization of the ADC

Thorough characterization of the ADC is crucial to ensure its quality, consistency, and safety. Several analytical techniques are employed to assess key quality attributes.

  • Mass Spectrometry (MS): Used to determine the drug-to-antibody ratio (DAR), drug load distribution, and to confirm the integrity of the payload and linker.

  • Hydrophobic Interaction Chromatography (HIC): Separates ADC species based on the hydrophobicity conferred by the conjugated drug-linker, providing information on the drug load distribution.

  • Size Exclusion Chromatography (SEC): Used to assess the level of aggregation in the ADC preparation.

  • SDS-PAGE: Can be used to visualize the conjugation on the light and heavy chains of the antibody.

In Vitro and In Vivo Evaluation
  • Plasma Stability Assay: The ADC is incubated in plasma from different species (e.g., human, mouse, rat) at 37°C over time. The amount of released payload is quantified, typically by LC-MS/MS, to assess the stability of the linker.

  • Cell Viability Assay (e.g., MTT assay): Cancer cells are treated with the ADC to determine its cytotoxic activity and to calculate the IC50 value.

  • In Vivo Xenograft Studies: The efficacy of the ADC is evaluated in animal models bearing human tumor xenografts. Tumor growth is monitored over time in response to treatment.

Conclusion

The this compound linker represents a highly successful and clinically validated platform in the field of antibody-drug conjugates. Its intelligent design, which balances stability in circulation with efficient and specific cleavage within the tumor microenvironment, has set a benchmark for the development of targeted cancer therapies. A thorough understanding of its design, quantitative properties, and the experimental methodologies for its implementation is essential for researchers and drug developers striving to create the next generation of life-saving cancer treatments.

References

An In-depth Technical Guide to the Core Principles of Self-Immolative Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells, thereby enhancing efficacy while minimizing systemic toxicity. The linker, which connects the monoclonal antibody to the payload, is a critical component that dictates the stability, safety, and overall effectiveness of the ADC. Among the various linker technologies, self-immolative linkers have emerged as a sophisticated and highly effective strategy. These intelligent molecular constructs are engineered to be stable in systemic circulation but undergo a rapid, spontaneous fragmentation cascade upon a specific triggering event within the target cell, leading to the release of an unmodified, fully active drug.[1] This guide provides a detailed exploration of the core principles, mechanisms, and experimental evaluation of self-immolative linkers in the context of ADC development.

Core Principles and Mechanisms of Action

The fundamental concept behind a self-immolative linker is a domino-like cascade of intramolecular reactions initiated by a single cleavage event.[1] This initial trigger, often an enzymatic cleavage or a change in the microenvironment (e.g., pH or redox potential), unmasks a reactive group that sets off a series of electronic rearrangements, ultimately liberating the drug. The two predominant mechanisms that govern this process are elimination reactions and intramolecular cyclization.

Elimination-Based Self-Immolation

A significant number of self-immolative linkers operate through an electronic cascade mechanism, with the most prominent examples being based on 1,4- or 1,6-elimination reactions. These systems typically feature an aromatic core, such as p-aminobenzyl alcohol (PABA), that acts as a scaffold. The cytotoxic drug is attached to the benzylic position, and a trigger is connected to an electron-donating group on the aromatic ring.

The p-aminobenzyl carbamate (PABC) linker is a classic and widely utilized example of a 1,6-elimination system.[2] In a typical ADC construct, the PABC linker is often preceded by a protease-cleavable dipeptide, such as valine-citrulline (Val-Cit). Upon internalization of the ADC into the target cancer cell, lysosomal proteases, like cathepsin B, cleave the dipeptide bond. This cleavage unmasks the amine group of the PABC moiety, which, through its electron-donating properties, initiates a 1,6-elimination reaction. This process results in the formation of an unstable intermediate, which subsequently fragments to release the unmodified drug, carbon dioxide, and an azaquinone methide byproduct.[3]

Mechanism of a PABC-based Self-Immolative Linker

PABC_mechanism ADC Antibody-Val-Cit-PABC-Drug Internalization Internalization into Target Cell ADC->Internalization Lysosome Lysosomal Enzymes (Cathepsin B) Internalization->Lysosome Cleavage Antibody-Val-Cit + H2N-PABC-Drug Lysosome->Cleavage Proteolytic Cleavage Elimination 1,6-Elimination Cleavage->Elimination Intermediate Unstable Intermediate Elimination->Intermediate Fragmentation Spontaneous Fragmentation Intermediate->Fragmentation Products Unmodified Drug + CO2 + Azaquinone Methide Fragmentation->Products

Cleavage mechanism of a PABC-based self-immolative linker.
Cyclization-Based Self-Immolation

Another major class of self-immolative linkers operates through intramolecular cyclization. In these systems, the cleavage of a trigger group unmasks a nucleophile that attacks an electrophilic site within the linker, leading to the formation of a stable 5- or 6-membered ring. This cyclization event is the driving force for the subsequent release of the payload. The thermodynamic stability of the resulting cyclic product, often coupled with the release of stable small molecules like carbon dioxide, makes this process irreversible and efficient.[4]

Ethylenediamine-based linkers are a prominent example of this class. Upon enzymatic or pH-mediated cleavage of a trigger, a primary amine is revealed. This amine then acts as a nucleophile, attacking a nearby carbonyl group to form a stable cyclic urea and liberating the attached drug.

Mechanism of a Cyclization-based Self-Immolative Linker

Cyclization_mechanism ADC Antibody-Trigger-Linker-Drug Trigger_Cleavage Trigger Cleavage (e.g., Enzymatic) ADC->Trigger_Cleavage Unmasked_Nucleophile Unmasked Nucleophile (e.g., -NH2) Trigger_Cleavage->Unmasked_Nucleophile Intramolecular_Attack Intramolecular Nucleophilic Attack Unmasked_Nucleophile->Intramolecular_Attack Cyclization Formation of Stable Ring Intramolecular_Attack->Cyclization Release Drug Release Cyclization->Release Products Unmodified Drug + Cyclized Linker Release->Products

Mechanism of a cyclization-based self-immolative linker.

Quantitative Data on Linker Performance

The performance of a self-immolative linker is critically defined by its stability in circulation and the rate of drug release upon triggering. The following tables summarize representative quantitative data for different linker systems. It is important to note that direct comparisons across different studies can be challenging due to variations in experimental conditions.

Table 1: Stability of Self-Immolative Linkers in Plasma

Linker SystemTriggerPlasma SourceStability Metric (t1/2)Reference
Val-Cit-PABCCathepsin BHuman~230 days
Val-Cit-PABCCathepsin BMouse~80 hours
Phe-Lys-PABCCathepsin BHuman~30 days
Phe-Lys-PABCCathepsin BMouse~12.5 hours
m-Amide PABCCathepsin BMouseSignificantly improved over standard PABC

Table 2: Release Kinetics of Self-Immolative Linkers

Linker SystemTriggerRelease RateReference
PABA-basedTrypsinRapid
Light-responsive (PC4AP)Light (365 nm)80% release in 24h at pH 5.4 after irradiation
Thiol-cleavable (TVK-based)5 mM GlutathioneQuantitative release within 1 hour
Hemithioaminal-basedProteasesCan be modulated for different kinetics

Experimental Protocols

The development and validation of self-immolative linkers involve a series of key experiments to assess their synthesis, stability, and drug-release characteristics.

Protocol 1: Synthesis of a Val-Cit-PABC Linker-Drug Conjugate

This protocol provides a general overview of the synthesis of a commonly used self-immolative linker-drug conjugate.

1. Synthesis of Fmoc-Val-Cit-PABC-PNP:

  • The synthesis typically starts from commercially available Fmoc-protected amino acids.

  • Fmoc-Valine is activated and coupled to Citrulline.

  • The resulting dipeptide is then coupled to p-aminobenzyl alcohol (PABC).

  • The hydroxyl group of PABC is activated, for example, with p-nitrophenyl chloroformate (PNP), to facilitate subsequent conjugation with the drug.

2. Drug Conjugation:

  • The activated linker (Fmoc-Val-Cit-PABC-PNP) is reacted with the cytotoxic drug, which typically has a nucleophilic handle (e.g., an amine or hydroxyl group), to form a carbamate or carbonate linkage.

3. Purification and Characterization:

  • The resulting linker-drug conjugate is purified using high-performance liquid chromatography (HPLC).

  • The structure and purity of the conjugate are confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Protocol 2: In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC and the rate of premature drug release in plasma.

1. Incubation:

  • The ADC is incubated at a defined concentration (e.g., 1 mg/mL) in plasma (human, mouse, rat, etc.) at 37°C.

2. Time Points:

  • Aliquots are collected at various time points (e.g., 0, 4, 24, 48, 72, and 144 hours).

3. Sample Processing:

  • The reaction is quenched, often by dilution in cold PBS.

  • The ADC is captured from the plasma using affinity chromatography (e.g., Protein A or Protein G).

4. Analysis:

  • The drug-to-antibody ratio (DAR) of the captured ADC is determined using techniques like hydrophobic interaction chromatography (HIC) or reverse-phase HPLC (RP-HPLC) coupled with mass spectrometry (LC-MS).

5. Data Analysis:

  • The percentage of intact ADC remaining at each time point is calculated to determine the plasma half-life.

Protocol 3: Enzymatic Cleavage and Drug Release Assay

This protocol assesses the rate of payload release upon enzymatic cleavage of the trigger.

1. Reaction Setup:

  • The ADC is incubated with the specific enzyme (e.g., Cathepsin B) in an appropriate assay buffer (e.g., 10 mM MES buffer, pH 6.0, containing dithiothreitol) at 37°C.

2. Time Points:

  • Aliquots are withdrawn at various time points and the enzymatic reaction is quenched (e.g., with 2% formic acid).

3. Quantification of Released Drug:

  • The samples are analyzed by LC-MS/MS to quantify the amount of released payload.

4. Data Analysis:

  • The concentration of the released payload is plotted over time to determine the cleavage rate.

Experimental Workflow for Evaluating Self-Immolative Linkers

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation In Vitro Evaluation cluster_analysis Data Analysis Linker_Synth Linker Synthesis Drug_Conj Drug Conjugation Linker_Synth->Drug_Conj Purification Purification (HPLC) Drug_Conj->Purification Characterization Characterization (NMR, MS) Purification->Characterization Stability_Assay Plasma Stability Assay Characterization->Stability_Assay Release_Assay Enzymatic Release Assay Characterization->Release_Assay Cytotoxicity_Assay Cell-based Cytotoxicity Assay Characterization->Cytotoxicity_Assay Half_life Determine Plasma Half-life Stability_Assay->Half_life Release_Kinetics Determine Release Kinetics Release_Assay->Release_Kinetics IC50 Determine IC50 Cytotoxicity_Assay->IC50

Experimental workflow for evaluating self-immolative linkers.

Conclusion

Self-immolative linkers are a cornerstone of modern ADC design, enabling the controlled and targeted release of highly potent cytotoxic drugs. Their sophisticated mechanisms, based on either elimination or cyclization reactions, ensure linker stability in circulation and efficient payload liberation within cancer cells. A thorough understanding of their principles of operation, coupled with robust experimental validation of their stability and release kinetics, is paramount for the successful development of safe and effective antibody-drug conjugates. The continued innovation in self-immolative linker chemistry promises to further enhance the therapeutic potential of this important class of anticancer agents.

References

Theoretical Modeling of MC-VC-Pab-NH2 Cleavage: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Maleimidocaproyl-Valine-Citrulline-p-aminobenzylcarbamate (MC-VC-Pab-NH2) linker is a critical component in the design of Antibody-Drug Conjugates (ADCs), enabling the targeted release of cytotoxic payloads within tumor cells. The efficacy of such ADCs is fundamentally dependent on the selective cleavage of this linker, a process primarily mediated by lysosomal proteases like Cathepsin B. Understanding the intricate molecular mechanics of this cleavage is paramount for optimizing linker design, predicting efficacy, and enhancing the therapeutic window of ADCs. This technical guide provides an in-depth exploration of the theoretical modeling of this compound cleavage, integrating computational methodologies with experimental validation. It covers the enzymatic cleavage cascade, quantitative kinetic data, detailed experimental protocols, and a focus on the application of quantum mechanics (QM), molecular mechanics (MM), and hybrid QM/MM models to elucidate the cleavage mechanism at an atomic level.

Introduction: The Role of this compound in ADCs

Antibody-Drug Conjugates (ADCs) represent a powerful class of therapeutics that combine the antigen-targeting specificity of monoclonal antibodies with the high potency of cytotoxic agents. The linker, which connects the antibody to the payload, is a crucial determinant of an ADC's success, governing its stability in circulation and the efficiency of drug release at the target site.

The this compound linker is a quintessential example of a cleavable linker system. It is designed to be stable in the systemic circulation (pH 7.4) but to be rapidly hydrolyzed within the acidic and enzyme-rich environment of the lysosome (pH 4.5-5.0) inside a cancer cell. This targeted release is achieved through a multi-step process initiated by the enzymatic cleavage of the Valine-Citrulline (VC) dipeptide sequence.

The Enzymatic Cleavage Cascade

The release of the payload from an this compound-conjugated ADC is not a single event but a sequential process:

  • ADC Internalization: The ADC binds to a target antigen on the surface of a cancer cell and is internalized, typically via endocytosis. The resulting vesicle traffics to and fuses with the lysosome.

  • Proteolytic Cleavage: Inside the lysosome, proteases, predominantly Cathepsin B, recognize and cleave the amide bond between the Citrulline and the p-aminobenzyl (Pab) group of the linker. Cathepsin B is a cysteine protease that is often overexpressed in various tumor types.

  • Self-Immolation: The cleavage of the VC dipeptide triggers a spontaneous 1,6-elimination reaction in the PAB spacer. This electronic cascade results in the release of the payload in its active form and the decomposition of the spacer into p-aminobenzylquinone methide and carbon dioxide.

  • Payload Action: The released, unmodified cytotoxic payload can then diffuse out of the lysosome and exert its cell-killing effect, for instance, by binding to tubulin or DNA.

This targeted and multi-step release mechanism is central to the linker's function, minimizing off-target toxicity while maximizing on-target efficacy.

Cleavage_Mechanism cluster_circulation Systemic Circulation (pH ~7.4) cluster_cell Target Tumor Cell cluster_lysosome Lysosome (pH ~4.5-5.0) ADC_stable Intact ADC (MC-VC-Pab-Payload) Receptor Tumor Antigen ADC_stable->Receptor 1. Targeting & Binding ADC_internalized Internalized ADC Cleavage Proteolytic Cleavage (Citrulline-Pab Amide Bond) ADC_internalized->Cleavage Cathepsin B Self_Immolation 1,6-Self-Immolation of PAB Spacer Cleavage->Self_Immolation Payload_Release Released Payload (Active Drug) Self_Immolation->Payload_Release Cytotoxicity Cell Death Payload_Release->Cytotoxicity 3. Cytotoxic Effect Receptor->ADC_internalized 2. Internalization

Caption: The multi-step cleavage cascade of the this compound linker.

Theoretical Modeling of the Cleavage Process

While experimental assays provide essential data on cleavage kinetics, they offer limited insight into the atomic-level events of the enzyme-substrate interaction. Theoretical and computational modeling can bridge this gap by simulating the molecular interactions, reaction pathways, and energetics of the cleavage process. A multi-scale modeling approach, often combining QM and MM methods, is particularly powerful.

Foundational Concepts
  • Quantum Mechanics (QM): QM methods are essential for describing chemical reactions where bond breaking and forming occur. Based on the principles of quantum physics, these methods can accurately calculate the electronic structure and energies of molecules, including the transition states of reactions. For the VC-Pab cleavage, QM is used to model the active site of Cathepsin B and the scissile amide bond of the linker.

  • Molecular Mechanics (MM): MM methods use classical physics (force fields) to model the behavior of large molecular systems like proteins and their surrounding solvent. While computationally much cheaper than QM, MM cannot describe the electronic changes of a chemical reaction. Its strength lies in simulating the conformational dynamics, binding poses, and overall structural changes of the enzyme-substrate complex.

  • Hybrid QM/MM Models: QM/MM models offer the best of both worlds. A small, chemically active region (e.g., the Cathepsin B active site Cys-His catalytic dyad and the VC-Pab substrate) is treated with high-accuracy QM, while the rest of the protein and solvent are treated with computationally efficient MM. This approach allows for the simulation of a chemical reaction within the full enzymatic environment.

A Proposed Theoretical Workflow

Modeling the Cathepsin B-mediated cleavage of this compound involves several computational steps:

  • System Setup: A high-resolution crystal structure of human Cathepsin B is obtained from a protein database. The this compound linker-payload is then computationally "docked" into the enzyme's active site using molecular docking software. This predicts the most likely binding poses of the substrate.

  • Molecular Dynamics (MD) Simulation: The enzyme-substrate complex is placed in a simulated box of water and ions to mimic physiological conditions. An MD simulation is then run for hundreds of nanoseconds. This simulation allows the complex to relax and explore different conformations, providing insights into the stability of the binding pose and identifying key interactions (e.g., hydrogen bonds) between the linker and the enzyme's active site residues.

  • QM/MM Reaction Pathway Analysis: Using a stable conformation from the MD simulation as a starting point, a QM/MM approach is used to model the hydrolysis of the amide bond. This involves:

    • Defining the QM Region: This typically includes the catalytic Cys29 and His199 residues of Cathepsin B, the scissile amide bond of the linker, and a few surrounding water molecules.

    • Calculating the Reaction Profile: The energy of the system is calculated along the reaction coordinate, from the initial reactant state (enzyme-substrate complex) to the final product state (cleaved linker). This allows for the identification of the transition state and the calculation of the activation energy barrier (ΔG‡), which is the key determinant of the reaction rate.

Theoretical_Workflow PDB 1. Obtain Cathepsin B Crystal Structure (PDB) Docking 2. Molecular Docking of VC-Pab Substrate PDB->Docking MD_Sim 3. Molecular Dynamics (MD) Simulation of Complex Docking->MD_Sim Generate Starting Conformation QM_MM 4. QM/MM Simulation of Reaction Pathway MD_Sim->QM_MM Select Representative Structure Analysis 5. Analyze Energetics & Mechanism QM_MM->Analysis Calculate Activation Energy (ΔG‡)

Caption: A multi-step computational workflow for modeling linker cleavage.

Quantitative Analysis of Cleavage Kinetics

The rate of cleavage is a critical parameter for ADC efficacy. This is typically characterized by the Michaelis-Menten kinetic parameters, Km (substrate concentration at half-maximal velocity, indicating binding affinity) and kcat (turnover number, indicating catalytic rate). The overall catalytic efficiency is given by the kcat/Km ratio.

The following table summarizes representative kinetic data for the cleavage of various peptide linkers by Cathepsin B.

Peptide Linker SequenceKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Val-Cit-PABC15.21.81.18 x 10⁵
Val-Ala-PABC25.81.24.65 x 10⁴
Phe-Lys-PABC18.51.68.65 x 10⁴

Note: Data are representative values from literature and may vary based on experimental conditions and the specific payload attached.

Key Experimental Protocols for Model Validation

Theoretical models must be validated against experimental data. Below are detailed protocols for key assays used to characterize the cleavage of the this compound linker.

Protocol 1: In Vitro Cathepsin B Cleavage Assay (Fluorometric)

Objective: To determine the kinetic parameters of linker cleavage by Cathepsin B using a fluorogenic substrate.

Materials:

  • Recombinant human Cathepsin B

  • Fluorogenic substrate (e.g., Z-Val-Cit-AMC)

  • Activation Buffer: 20 mM Sodium Acetate, 100 mM NaCl, 5 mM DTT, 1 mM EDTA, pH 5.5

  • Assay Buffer: 100 mM Sodium Phosphate, 5 mM EDTA, 8 mM Cysteine, pH 6.0

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Enzyme Activation: Reconstitute and activate pro-Cathepsin B in Activation Buffer by incubating at 37°C for 30 minutes.

  • Reagent Preparation: Prepare a serial dilution of the fluorogenic substrate in Assay Buffer. A typical concentration range is 0.1 to 10 times the expected Km. Dilute the activated Cathepsin B to the final working concentration (e.g., 10-50 nM) in Assay Buffer.

  • Assay Setup: To the wells of a pre-warmed (37°C) 96-well plate, add 50 µL of each substrate concentration.

  • Reaction Initiation: Initiate the reaction by adding 50 µL of the diluted, activated Cathepsin B solution to each well. Include control wells with substrate but no enzyme.

  • Kinetic Measurement: Immediately place the plate in the fluorescence reader. Measure the increase in fluorescence intensity over time (e.g., every 60 seconds for 30-60 minutes).

  • Data Analysis:

    • Determine the initial velocity (V₀) for each substrate concentration from the linear portion of the fluorescence vs. time plot.

    • Convert fluorescence units to molar concentration using a standard curve of the free fluorophore (AMC).

    • Plot V₀ against substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression to determine Vmax and Km.

    • Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the enzyme concentration.

Protocol 2: ADC Cleavage Assay (LC-MS/MS)

Objective: To directly measure the release of the payload from a full ADC construct.

Materials:

  • Purified ADC (e.g., Antibody-MC-VC-Pab-Payload)

  • Recombinant human Cathepsin B

  • Assay Buffer (as in Protocol 1)

  • Quenching Solution: Acetonitrile with an internal standard (e.g., a stable isotope-labeled version of the payload).

  • LC-MS/MS system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the ADC (final concentration ~1-10 µM) and activated Cathepsin B (final concentration ~20-100 nM) in Assay Buffer. Incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the reaction by adding the aliquot to 3-4 volumes of cold Quenching Solution. Vortex and centrifuge to precipitate the protein.

  • Sample Analysis: Analyze the supernatant by LC-MS/MS. Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the released payload and the internal standard.

  • Data Analysis:

    • Generate a standard curve for the payload to quantify its concentration in each sample.

    • Plot the concentration of released payload versus time to determine the rate of cleavage.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis cluster_results 4. Results Reagents Prepare ADC/Substrate & Activate Cathepsin B Incubation Incubate ADC with Cathepsin B at 37°C Reagents->Incubation Quench Quench Reaction at Specific Time Points Incubation->Quench LCMS Analyze Released Payload by LC-MS/MS Quench->LCMS Kinetics Determine Cleavage Rate & Kinetic Parameters LCMS->Kinetics

Caption: A generalized workflow for an in vitro ADC cleavage assay.

Conclusion and Future Directions

The this compound linker system is a cornerstone of modern ADC technology, and its Cathepsin B-mediated cleavage is a critical determinant of therapeutic success. Theoretical modeling, particularly through hybrid QM/MM and MD simulations, provides an unparalleled atomic-level view of this process. These computational approaches can reveal the precise mechanism of amide bond hydrolysis, identify key enzyme-substrate interactions, and calculate the energetic barriers that govern the reaction rate.

Future advancements in this field will likely involve the use of more sophisticated computational methods to calculate free energy landscapes with higher accuracy, enabling the in silico design and screening of novel linkers with tailored cleavage rates and enhanced stability. The synergy between these advanced theoretical models and robust experimental validation will continue to drive the development of the next generation of safer and more effective Antibody-Drug Conjugates.

An In-depth Technical Guide to the Initial Stability Assessment of MC-VC-Pab-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial stability assessment for the maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate (MC-VC-Pab-NH2) linker, a critical component in the development of antibody-drug conjugates (ADCs). Understanding the stability of this linker is paramount for ensuring the safety and efficacy of an ADC, as premature payload release can lead to off-target toxicity and reduced therapeutic effect. This document outlines the key degradation pathways, presents quantitative stability data, details experimental protocols for stability assessment, and provides visual representations of the underlying chemical processes.

Introduction to this compound Stability

The this compound linker is a cleavable linker system designed for the targeted delivery of cytotoxic payloads. Its stability is a fine balance between maintaining integrity in systemic circulation and allowing for efficient cleavage within the target tumor cell. The primary components influencing its stability are the maleimide group, the valine-citrulline dipeptide, and the p-aminobenzylcarbamate (Pab) self-immolative spacer.

Key Stability Considerations:

  • Maleimide-Thiol Adduct Instability: The maleimide group forms a covalent bond with thiol residues (e.g., from cysteine) on the antibody. This thiosuccinimide linkage can be susceptible to a retro-Michael reaction, leading to deconjugation of the linker-payload.[1] Hydrolysis of the succinimide ring can mitigate this instability.

  • Enzymatic Cleavage of the Valine-Citrulline Linker: The valine-citrulline (VC) dipeptide is designed to be cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment.[2] However, this linker can also be susceptible to premature cleavage by other enzymes present in plasma, such as carboxylesterases in rodents.[2][3]

  • pH and Temperature Sensitivity: The chemical bonds within the linker can be susceptible to hydrolysis under various pH and temperature conditions, impacting the overall stability of the ADC during manufacturing, storage, and in vivo circulation.

Quantitative Stability Data

The stability of ADCs containing a valine-citrulline linker has been evaluated in plasma from various species. The following tables summarize representative quantitative data on payload release, a key indicator of linker instability.

Table 1: In Vitro Plasma Stability of a vc-MMAE ADC

SpeciesIncubation Time (days)% MMAE Release
Human6< 1%
Cynomolgus Monkey6< 1%
Rat6~2.5 - 4%
Mouse6~25%

Data adapted from studies on ADCs with vc-MMAE payloads, indicating significantly higher payload release in rodent plasma compared to human and cynomolgus monkey plasma.[4]

Table 2: Half-life of Dipeptide-Containing ADCs in Plasma

Dipeptide LinkerPlasma SourceHalf-life (t1/2)
Val-Cit-PABCHuman230 days
Val-Cit-PABCMouse80 hours
Phe-Lys-PABCHuman30 days
Phe-Lys-PABCMouse12.5 hours

This data highlights the increased stability of the Val-Cit linker in human plasma compared to mouse plasma.

Experimental Protocols

A thorough initial assessment of this compound stability involves a combination of in vitro plasma stability assays and forced degradation studies.

In Vitro Plasma Stability Assay

This protocol outlines a general procedure for assessing the stability of an ADC containing the this compound linker in plasma.

Objective: To determine the rate of payload release from the ADC in plasma from different species (e.g., human, cynomolgus monkey, rat, mouse) at physiological temperature.

Materials:

  • ADC test article

  • Control ADC (with a non-cleavable linker, if available)

  • Plasma from selected species (e.g., human, cynomolgus monkey, rat, mouse), collected with an anticoagulant (e.g., EDTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Microcentrifuge tubes

  • Protein precipitation solution (e.g., acetonitrile with an internal standard)

  • LC-MS system (e.g., HPLC or UPLC coupled to a high-resolution mass spectrometer)

Procedure:

  • ADC Incubation:

    • Thaw plasma at 37°C.

    • Dilute the ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma and in PBS (as a control).

    • Prepare multiple aliquots for each time point to avoid freeze-thaw cycles.

  • Time Points:

    • Incubate the samples at 37°C.

    • At designated time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours), collect aliquots from each sample.

  • Sample Processing:

    • Immediately after collection, add 3 volumes of cold protein precipitation solution to the plasma samples.

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant containing the released payload.

  • LC-MS Analysis:

    • Analyze the supernatant using a validated LC-MS method to quantify the concentration of the free payload.

    • The LC method should be optimized to separate the payload from other plasma components.

    • The MS method should be set up for sensitive and specific detection of the payload.

  • Data Analysis:

    • Calculate the percentage of payload released at each time point relative to the initial total payload conjugated to the ADC.

    • Plot the percentage of released payload versus time to determine the stability profile of the ADC in different plasma species.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation pathways under various stress conditions.

Objective: To evaluate the stability of the this compound linker under stressed conditions of pH and temperature.

Procedure:

  • Sample Preparation: Prepare solutions of the ADC in buffers with different pH values (e.g., pH 3, 5, 7.4, 9).

  • Stress Conditions:

    • Thermal Stress: Incubate the ADC solutions at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C) for a defined period.

    • pH Stress: Incubate the ADC solutions at different pH values at a constant temperature (e.g., 37°C).

  • Analysis: At specified time points, analyze the samples using appropriate analytical techniques to assess degradation.

    • Size Exclusion Chromatography (SEC): To detect aggregation or fragmentation of the ADC.

    • Hydrophobic Interaction Chromatography (HIC): To determine changes in the drug-to-antibody ratio (DAR).

    • LC-MS: To identify and quantify degradation products, including the free payload and linker-drug species.

Visualization of Pathways and Workflows

Diagrams created using the DOT language provide a clear visual representation of key processes.

cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor Tumor Cell Lysosome (pH ~5) ADC Intact ADC (MC-VC-Pab-Payload) Deconjugated_ADC Deconjugated ADC ADC->Deconjugated_ADC Retro-Michael Reaction Internalized_ADC Internalized ADC ADC->Internalized_ADC Targeting & Internalization Free_Payload Prematurely Released Payload (Toxicity) Deconjugated_ADC->Free_Payload Further Degradation Cleaved_Linker Cleaved Linker (Pab-Payload) Internalized_ADC->Cleaved_Linker Cathepsin B Cleavage Active_Payload Active Payload (Cell Death) Cleaved_Linker->Active_Payload Self-Immolation

Caption: ADC stability and payload release pathways.

cluster_prep Sample Preparation cluster_analysis Analysis Start Start: ADC Sample Incubate Incubate ADC in Plasma (37°C, various time points) Start->Incubate Precipitate Protein Precipitation (Acetonitrile) Incubate->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS Analysis Supernatant->LCMS Quantify Quantify Free Payload LCMS->Quantify Analyze Analyze Stability Profile Quantify->Analyze

Caption: Workflow for in vitro plasma stability assay.

Maleimide Maleimide-Thiol Adduct (Unstable) Hydrolyzed Hydrolyzed Succinimide (Stable) Maleimide->Hydrolyzed Hydrolysis (Stabilization) Deconjugated Deconjugated Linker-Payload Maleimide->Deconjugated Retro-Michael Reaction (Instability)

Caption: Maleimide-thiol adduct stability pathways.

Conclusion

The initial stability assessment of the this compound linker is a critical step in the development of ADCs. A combination of in vitro plasma stability studies across different species and forced degradation studies provides a comprehensive understanding of the linker's behavior. The data consistently shows that while the valine-citrulline linker is relatively stable in human and primate plasma, it is susceptible to enzymatic cleavage in rodent plasma. Furthermore, the stability of the maleimide-thiol linkage is a key factor that can be influenced by pH. A thorough characterization of these stability aspects is essential for the rational design of ADCs with an optimal therapeutic window, ensuring that the cytotoxic payload is delivered effectively to the target cells while minimizing systemic toxicity. This guide provides the foundational knowledge and experimental framework for researchers to conduct a robust initial assessment of this compound stability.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of MC-VC-Pab-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Introduction

The Maleimidocaproyl-Valine-Citrulline-p-Aminobenzylamine (MC-VC-Pab-NH2) linker is a critical component in the development of Antibody-Drug Conjugates (ADCs). ADCs are a class of targeted therapeutics that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic agent directly to cancer cells. The this compound linker connects the antibody to the cytotoxic payload and is designed to be stable in systemic circulation but cleavable within the tumor microenvironment.

This linker incorporates several key features:

  • Maleimidocaproyl (MC) group: A thiol-reactive group that allows for covalent conjugation to cysteine residues on the antibody.

  • Valine-Citrulline (VC) dipeptide: A substrate for the lysosomal enzyme Cathepsin B, which is often overexpressed in tumor cells. Cleavage of this dipeptide initiates the release of the drug.

  • p-Aminobenzyl (Pab) self-immolative spacer: Following the enzymatic cleavage of the VC dipeptide, this spacer undergoes a 1,6-elimination reaction to release the active drug payload in its unmodified form.

  • Terminal Amine (-NH2): This functional group allows for the attachment of a wide variety of cytotoxic payloads that have a corresponding reactive group (e.g., a carboxylic acid).

These application notes provide a detailed, step-by-step protocol for the chemical synthesis of the this compound linker for research purposes.

Mechanism of Action of an ADC Utilizing the MC-VC-Pab Linker

The MC-VC-Pab linker is designed for intracellular cleavage and drug release. The following diagram illustrates the mechanism of action once the ADC has been internalized by a target cancer cell.

ADC_Mechanism ADC Antibody-Drug Conjugate (MC-VC-Pab-Drug) Internalization Internalization into Target Cancer Cell ADC->Internalization 1. Binding to cell surface antigen Lysosome Lysosome Internalization->Lysosome 2. Endocytosis CathepsinB Cathepsin B Lysosome->CathepsinB contains Cleavage Dipeptide Cleavage CathepsinB->Cleavage 3. Enzymatic cleavage of Val-Cit SelfImmolation 1,6-Elimination of Pab Spacer Cleavage->SelfImmolation 4. Triggers DrugRelease Active Drug Released SelfImmolation->DrugRelease 5. Releases Target Intracellular Target (e.g., Tubulin, DNA) DrugRelease->Target 6. Binds to CellDeath Apoptosis/ Cell Death Target->CellDeath 7. Induces

Caption: Mechanism of action of an ADC with a cleavable MC-VC-Pab linker.

Overall Synthesis Workflow

The synthesis of this compound is a multi-step process that can be achieved through a convergent approach. The key steps involve the synthesis of the dipeptide-PAB moiety, followed by the introduction of the maleimide group. This protocol utilizes a Boc-protected p-aminobenzylamine to introduce the terminal amine.

Synthesis_Workflow cluster_start Starting Materials cluster_steps Synthesis Steps cluster_products Intermediates & Final Product pABA p-Aminobenzylamine Step1 Step 1: Boc Protection of p-Aminobenzylamine pABA->Step1 Boc2O Di-tert-butyl dicarbonate Boc2O->Step1 FmocValCit Fmoc-Val-Cit-OH Step2 Step 2: Coupling of Fmoc-Val-Cit-OH FmocValCit->Step2 MC_OSu 6-Maleimidohexanoic acid NHS ester Step4 Step 4: Coupling of 6-Maleimidohexanoic acid MC_OSu->Step4 Int1 tert-butyl (4-aminobenzyl)carbamate Step1->Int1 Int2 Fmoc-Val-Cit-Pab-NH-Boc Step2->Int2 Step3 Step 3: Fmoc Deprotection Int3 H-Val-Cit-Pab-NH-Boc Step3->Int3 Int4 MC-Val-Cit-Pab-NH-Boc Step4->Int4 Step5 Step 5: Boc Deprotection (Final Product) FinalProduct This compound Step5->FinalProduct Int1->Step2 Int2->Step3 Int3->Step4 Int4->Step5

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of this compound.

Step 1: Synthesis of tert-butyl (4-aminobenzyl)carbamate

This step involves the selective Boc protection of the more nucleophilic benzylic amine of p-aminobenzylamine.

  • Reagents and Materials:

    • p-Aminobenzylamine

    • Di-tert-butyl dicarbonate (Boc)₂O

    • Dichloromethane (DCM)

    • Triethylamine (TEA)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve p-aminobenzylamine (1.0 eq) in DCM in a round-bottom flask.

    • Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of (Boc)₂O (1.05 eq) in DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain tert-butyl (4-aminobenzyl)carbamate as a solid.

Step 2: Synthesis of Fmoc-Val-Cit-Pab-NH-Boc

This step involves the coupling of the protected dipeptide, Fmoc-Val-Cit-OH, with the aniline amine of the Boc-protected p-aminobenzylamine.

  • Reagents and Materials:

    • tert-butyl (4-aminobenzyl)carbamate (from Step 1)

    • Fmoc-Val-Cit-OH

    • N,N'-Dicyclohexylcarbodiimide (DCC)

    • N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Diethyl ether

  • Procedure:

    • Dissolve Fmoc-Val-Cit-OH (1.0 eq) and NHS (or HOBt) (1.1 eq) in anhydrous DMF.

    • Cool the solution to 0 °C and add DCC (1.1 eq).

    • Stir the mixture at 0 °C for 30 minutes and then at room temperature for 2-3 hours to form the activated ester.

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with a small amount of DMF.

    • To the filtrate, add a solution of tert-butyl (4-aminobenzyl)carbamate (1.0 eq) in DMF.

    • Stir the reaction mixture at room temperature for 16-24 hours.

    • Monitor the reaction by TLC.

    • After completion, pour the reaction mixture into cold water to precipitate the product.

    • Collect the solid by filtration, wash with water and then with diethyl ether.

    • Dry the product under vacuum to yield Fmoc-Val-Cit-Pab-NH-Boc.

Step 3: Synthesis of H-Val-Cit-Pab-NH-Boc (Fmoc Deprotection)

This step removes the Fmoc protecting group to free the N-terminal amine of the valine residue.

  • Reagents and Materials:

    • Fmoc-Val-Cit-Pab-NH-Boc (from Step 2)

    • Piperidine

    • N,N-Dimethylformamide (DMF)

    • Diethyl ether

  • Procedure:

    • Dissolve Fmoc-Val-Cit-Pab-NH-Boc (1.0 eq) in DMF.

    • Add piperidine (20% v/v in DMF) to the solution.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the disappearance of the starting material by TLC.

    • Concentrate the reaction mixture under reduced pressure to remove most of the DMF and piperidine.

    • Add diethyl ether to the residue to precipitate the product.

    • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain H-Val-Cit-Pab-NH-Boc.

Step 4: Synthesis of MC-Val-Cit-Pab-NH-Boc

In this step, the maleimidocaproyl (MC) group is coupled to the free amine of the dipeptide.

  • Reagents and Materials:

    • H-Val-Cit-Pab-NH-Boc (from Step 3)

    • 6-Maleimidohexanoic acid N-hydroxysuccinimide ester (MC-OSu)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

    • Diethyl ether

  • Procedure:

    • Dissolve H-Val-Cit-Pab-NH-Boc (1.0 eq) in anhydrous DMF.

    • Add TEA or DIPEA (1.5 eq) to the solution.

    • Add MC-OSu (1.1 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 4-6 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, precipitate the product by adding the reaction mixture to cold diethyl ether.

    • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

    • The crude product can be purified by flash chromatography if necessary.

Step 5: Synthesis of this compound (Boc Deprotection)

This is the final step to deprotect the terminal benzylamine and obtain the target linker.

  • Reagents and Materials:

    • MC-Val-Cit-Pab-NH-Boc (from Step 4)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Diethyl ether

  • Procedure:

    • Dissolve MC-Val-Cit-Pab-NH-Boc (1.0 eq) in a mixture of DCM and TFA (e.g., 1:1 v/v).

    • Stir the solution at room temperature for 1-2 hours.

    • Monitor the deprotection by TLC or LC-MS.

    • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

    • Co-evaporate with DCM or toluene several times to ensure complete removal of residual TFA.

    • Precipitate the final product, this compound, as the TFA salt by adding cold diethyl ether.

    • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis. Actual yields may vary depending on the specific reaction conditions and purification methods.

StepReactionStarting MaterialProductTypical Yield (%)
1Boc Protectionp-Aminobenzylaminetert-butyl (4-aminobenzyl)carbamate85-95
2Peptide CouplingFmoc-Val-Cit-OHFmoc-Val-Cit-Pab-NH-Boc70-85
3Fmoc DeprotectionFmoc-Val-Cit-Pab-NH-BocH-Val-Cit-Pab-NH-Boc>95 (often used crude)
4MC CouplingH-Val-Cit-Pab-NH-BocMC-Val-Cit-Pab-NH-Boc65-80
5Boc DeprotectionMC-Val-Cit-Pab-NH-BocThis compound>90

Characterization

The identity and purity of the final product and intermediates should be confirmed by appropriate analytical methods, such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

Storage and Handling

This compound and its intermediates should be stored at -20°C in a desiccator, protected from light and moisture. Handle all chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Application Note: Step-by-Step Conjugation of MC-VC-Pab Payloads to Monoclonal Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule drug.[1][2] This targeted delivery approach enhances the therapeutic window of the cytotoxic agent by minimizing systemic toxicity.[3] The linker connecting the antibody and the drug is a critical component, influencing the ADC's stability, pharmacokinetics, and efficacy.[4]

This application note provides a detailed protocol for the conjugation of a drug-linker complex, specifically one utilizing the Maleimidocaproyl-Valine-Citrulline-p-Aminobenzylcarbamate (MC-VC-Pab) system, to a monoclonal antibody. The protocol is based on the widely used maleimide-thiol reaction, where the maleimide group (MC) of the linker covalently attaches to free thiol groups on the antibody.[5] These thiols are generated by the selective reduction of the antibody's native interchain disulfide bonds.

The VC-Pab portion of the linker is designed to be stable in systemic circulation but is susceptible to cleavage by lysosomal proteases, such as Cathepsin B, which are abundant inside target tumor cells. Following enzymatic cleavage of the Valine-Citrulline (VC) dipeptide, the p-aminobenzylcarbamate (Pab) spacer undergoes a self-immolative 1,6-elimination to release the active cytotoxic payload in its unmodified form. This protocol will use the common cytotoxic agent Monomethyl Auristatin E (MMAE) as an example payload (MC-VC-Pab-MMAE).

Experimental Protocols

This protocol is optimized for conjugating 1-3 mg of an IgG antibody. Reagent volumes should be scaled accordingly for different antibody amounts.

Materials and Reagents
  • Antibody: IgG monoclonal antibody (1-10 mg/mL)

  • Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, degassed

  • Reducing Agent: Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl), 10 mM stock in dH₂O

  • Drug-Linker: MC-VC-Pab-MMAE

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching Reagent: N-acetylcysteine

  • Purification: Desalting columns (e.g., Sephadex G-25), Size-Exclusion Chromatography (SEC) system, Hydrophobic Interaction Chromatography (HIC) system.

  • Equipment: UV-Vis Spectrophotometer, reaction tubes, pipette, incubator/water bath, chromatography equipment.

Step 1: Antibody Preparation
  • Buffer Exchange: If the antibody is stored in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable conjugation buffer like PBS, pH 7.4. This can be achieved using a desalting column or dialysis.

  • Concentration Adjustment: Adjust the antibody concentration to 5-10 mg/mL in degassed PBS, pH 7.4. Determine the precise concentration using a UV-Vis spectrophotometer by measuring absorbance at 280 nm (A280).

Step 2: Partial Reduction of Antibody Disulfide Bonds

This step generates free thiol (-SH) groups for conjugation by reducing the interchain disulfide bonds.

  • Prepare TCEP: Prepare a fresh 10 mM stock solution of TCEP in degassed dH₂O immediately before use.

  • Add TCEP to Antibody: Add a molar excess of TCEP to the antibody solution. A typical starting point is a 2.5 to 4-fold molar excess of TCEP per mole of antibody. The precise ratio may require optimization to achieve the desired Drug-to-Antibody Ratio (DAR).

  • Incubation: Gently mix the solution and incubate at 37°C for 1-2 hours to allow for partial reduction of the disulfide bonds.

Step 3: Drug-Linker Conjugation

This step involves the Michael addition reaction between the maleimide group of the drug-linker and the newly generated antibody thiols.

  • Prepare Drug-Linker: Immediately before use, dissolve the MC-VC-Pab-MMAE in a minimal volume of anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Conjugation Reaction: Add a slight molar excess of the dissolved drug-linker to the reduced antibody solution. A recommended starting point is a 1.2 to 1.5-fold molar excess of the drug-linker over the amount of TCEP used in the reduction step.

  • Incubation: Allow the reaction to proceed at room temperature for 1-2 hours with gentle mixing. Ensure the final concentration of DMSO in the reaction mixture remains below 10% (v/v) to prevent antibody denaturation.

  • Quenching (Optional): To stop the reaction, a slight molar excess of a thiol-containing reagent like N-acetylcysteine can be added to react with any remaining unreacted maleimide groups.

Step 4: Purification of the Antibody-Drug Conjugate (ADC)

Purification is critical to remove unreacted drug-linker, residual TCEP, and potential aggregates.

  • Initial Cleanup: Immediately following the conjugation reaction, remove excess, unreacted small molecules using a desalting column (e.g., G-25) equilibrated with PBS, pH 7.4.

  • Chromatographic Purification: For a more refined purification to separate ADCs with different DARs and remove aggregates, chromatographic methods are employed.

    • Hydrophobic Interaction Chromatography (HIC): This is the preferred method for separating ADC species based on the hydrophobicity conferred by the drug-linker. It can effectively separate unconjugated antibody (DAR=0) from ADCs with DAR=2, 4, 6, and 8.

    • Size-Exclusion Chromatography (SEC): SEC is used to remove high molecular weight aggregates that may have formed during the conjugation process.

Step 5: Characterization of the Final ADC

The purified ADC must be characterized to determine its critical quality attributes.

  • Drug-to-Antibody Ratio (DAR) Determination: The average number of drug molecules per antibody is a crucial parameter affecting both efficacy and safety.

    • UV-Vis Spectrophotometry: This is a relatively simple method. Measure the absorbance of the ADC at 280 nm (for the antibody) and at a wavelength specific to the drug payload (e.g., ~248 nm for MMAE). The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the drug.

    • Hydrophobic Interaction Chromatography (HIC): HIC analysis provides a profile of the ADC, showing peaks corresponding to different DAR species. The weighted average of these peaks can be used to calculate the average DAR.

    • Mass Spectrometry (MS): Intact mass analysis by LC-MS can provide precise mass information for each DAR species, offering the most accurate DAR measurement.

  • Aggregate Analysis: Use Size-Exclusion Chromatography (SEC) to determine the percentage of high molecular weight species (aggregates) in the final ADC product. An increase in aggregation compared to the starting antibody should be minimal.

  • Purity and Identity: Confirm the purity and identity of the ADC using methods like SDS-PAGE (under reducing and non-reducing conditions) and mass spectrometry.

Data Presentation: Quantitative Parameters

The following table summarizes the key quantitative parameters for the conjugation protocol. Optimization may be required for different antibodies and payloads.

ParameterRecommended ValuePurpose
Antibody Concentration 5-10 mg/mLOptimal concentration for efficient reaction kinetics.
Reaction Buffer PBS, pH 7.4Maintains antibody stability and is optimal for thiol-maleimide reaction.
TCEP Molar Excess 2.5 - 4.0 x moles of AbControls the number of disulfide bonds reduced, influencing the final DAR.
Reduction Time/Temp 1-2 hours at 37°CEnsures sufficient reduction without denaturing the antibody.
Drug-Linker Molar Excess 1.2 - 1.5 x moles of TCEPEnsures efficient conjugation to the generated thiols.
Conjugation Time/Temp 1-2 hours at RTAllows for completion of the thiol-maleimide reaction.
DMSO Final Concentration < 10% (v/v)Prevents denaturation and aggregation of the antibody.
Target Average DAR 3.5 - 4.0A commonly targeted DAR for cysteine-linked ADCs for optimal therapeutic index.

Visualizations: Workflow and Mechanism

The following diagrams illustrate the experimental workflow and the mechanism of action for the ADC.

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_downstream Downstream Processing Ab_Prep Step 1: Antibody Preparation Reduction Step 2: Partial Reduction (TCEP) Ab_Prep->Reduction Reduced Ab (-SH) Conjugation Step 3: Conjugation Reaction Reduction->Conjugation Drug_Linker Drug-Linker (MC-VC-Pab-MMAE) Drug_Linker->Conjugation Purification Step 4: Purification (HIC / SEC) Conjugation->Purification Crude ADC Characterization Step 5: Characterization (DAR, Aggregation) Purification->Characterization Purified ADC End Characterization->End Start Start->Ab_Prep

Caption: Experimental workflow for ADC synthesis and characterization.

adc_mechanism cluster_cell Target Cancer Cell cluster_lysosome Lysosome (Acidic pH) Cleavage Cathepsin B Cleavage of VC Elimination PABC Self- Immolation Cleavage->Elimination Payload Active Payload (e.g., MMAE) Elimination->Payload Release Cell Death Cell Death Payload->Cell Death Internalization Receptor-Mediated Endocytosis Internalization->Cleavage ADC Antibody-Drug Conjugate (in circulation) ADC->Internalization Binds to Tumor Antigen

Caption: Mechanism of ADC internalization and payload release.

References

Application Notes and Protocols for the Analytical Characterization of MC-VC-Pab-NH2 Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceuticals that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to tumor cells.[1] The MC-VC-Pab-NH2 linker system is a cornerstone in ADC development, featuring a maleimidocaproyl (MC) group for conjugation to antibody cysteine residues, a cathepsin B-cleavable valine-citrulline (VC) dipeptide, and a self-immolative p-aminobenzylcarbamate (PAB) spacer.[][3] This design ensures stability in circulation and facilitates controlled release of the cytotoxic payload within the target cell's lysosome.[3][4]

Rigorous analytical characterization is imperative to ensure the safety, efficacy, and consistency of these complex molecules. Key Critical Quality Attributes (CQAs) that must be thoroughly evaluated include the drug-to-antibody ratio (DAR), the distribution of different drug-loaded species, the level of aggregation, charge variant profiles, and the precise location of conjugation sites. These attributes can significantly impact the ADC's pharmacokinetics, potency, and potential toxicity.

This document provides detailed application notes and experimental protocols for the core analytical methods used to characterize this compound ADCs.

Drug-to-Antibody Ratio (DAR) and Drug Load Distribution

The average number of drug molecules conjugated to an antibody (DAR) is a CQA that directly influences the ADC's efficacy and safety. Hydrophobic Interaction Chromatography (HIC) is the gold standard method for this analysis, separating ADC species based on the increased hydrophobicity imparted by the drug-linker.

Application Note: DAR Determination by Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules under non-denaturing conditions based on surface hydrophobicity. The conjugation of a hydrophobic drug-linker, such as MC-VC-Pab-MMAE, to an antibody increases its hydrophobicity. This allows for the separation of the unconjugated antibody (DAR0) from species with two (DAR2), four (DAR4), six (DAR6), and eight (DAR8) drugs attached. The average DAR is then calculated from the relative peak area of each species.

HIC_Workflow cluster_prep Sample Preparation cluster_analysis HIC-HPLC Analysis cluster_data Data Processing ADC ADC Sample Prep Adjust to High Salt (e.g., ~1.0 M Ammonium Sulfate) ADC->Prep HIC_Col HIC Column (e.g., TSKgel Butyl-NPR) Prep->HIC_Col Inject HPLC HPLC System HIC_Col->HPLC UV_Det UV Detector (280 nm) HPLC->UV_Det Chroma Chromatogram Generation UV_Det->Chroma Integ Peak Integration & Species Identification Chroma->Integ DAR_Calc Average DAR Calculation Integ->DAR_Calc

Workflow for DAR analysis by HIC-HPLC.
Protocol: HIC-HPLC for DAR Analysis

Materials:

  • ADC Sample

  • Mobile Phase A: 25 mM Sodium Phosphate, 1.0 - 1.5 M Ammonium Sulfate, pH 7.0

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0

  • HPLC system with a UV detector

  • HIC Column (e.g., TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm)

Procedure:

  • Sample Preparation: If necessary, dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.

  • HPLC Setup:

    • Equilibrate the HIC column with 100% Mobile Phase A for at least 10 column volumes.

    • Set the column temperature to 25°C.

    • Set the flow rate to 0.8 - 1.0 mL/min.

    • Set UV detection wavelength to 280 nm.

  • Chromatographic Separation:

    • Inject 10-20 µL of the prepared ADC sample.

    • Run a linear gradient from 0% Mobile Phase B to 100% Mobile Phase B over 20-30 minutes.

    • Hold at 100% Mobile Phase B for 5 minutes to elute all species.

    • Re-equilibrate the column with 100% Mobile Phase A.

  • Data Analysis:

    • Integrate the peak areas for all resolved species (DAR0, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of Species * Drug Load of Species) / Σ (% Peak Area of all Species)

Data Presentation: Example HIC Results
SpeciesRetention Time (min)Relative Peak Area (%)
DAR818.55.2
DAR616.815.1
DAR414.545.3
DAR212.128.4
DAR09.86.0
Average DAR 3.78

Aggregation and Size Variant Analysis

ADC manufacturing and storage can induce the formation of high molecular weight species (aggregates) or low molecular weight species (fragments), which can impact efficacy and immunogenicity. Size Exclusion Chromatography (SEC) is the standard method for quantifying these size variants.

Application Note: Quantifying Aggregates by SEC-HPLC

SEC separates molecules based on their hydrodynamic radius in solution. The sample is passed through a column packed with porous particles. Larger molecules like aggregates cannot enter the pores and thus travel a shorter path, eluting first. The monomeric ADC elutes next, followed by smaller fragments, which can permeate the pores and have a longer path. Due to the hydrophobicity of many drug-linkers, mobile phases for ADC analysis often require the addition of an organic solvent (e.g., isopropanol) to mitigate secondary hydrophobic interactions with the column stationary phase.

SEC_Workflow cluster_prep Sample Preparation cluster_analysis SEC-HPLC Analysis cluster_data Data Processing ADC ADC Sample Dilute Dilute in Mobile Phase ADC->Dilute SEC_Col SEC Column (e.g., TSKgel G3000SWxl) Dilute->SEC_Col Inject HPLC HPLC System SEC_Col->HPLC UV_Det UV Detector (280 nm) HPLC->UV_Det Chroma Chromatogram Generation UV_Det->Chroma Integ Peak Integration Chroma->Integ Quant Quantify Variants (%) Integ->Quant

Workflow for aggregation analysis by SEC-HPLC.
Protocol: SEC-HPLC for Size Variant Analysis

Materials:

  • ADC Sample

  • Mobile Phase: 100-200 mM Sodium Phosphate, 150-300 mM Sodium Chloride, +/- 10-15% Isopropanol, pH 6.8-7.2

  • HPLC system with a UV detector

  • SEC Column (e.g., TSKgel G3000SWxl, 7.8 x 300 mm, 5 µm)

Procedure:

  • Sample Preparation: Dilute the ADC sample to a final concentration of 1-2 mg/mL using the mobile phase.

  • HPLC Setup:

    • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

    • Set the column temperature to 25°C.

    • Set the flow rate to 0.5 - 1.0 mL/min.

    • Set UV detection wavelength to 280 nm.

  • Chromatographic Separation:

    • Inject 20-50 µL of the prepared ADC sample.

    • Perform an isocratic elution for 20-30 minutes.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to aggregates (eluting before the main monomer peak) and fragments (eluting after the main monomer peak).

    • Calculate the percentage of each species relative to the total integrated peak area.

Data Presentation: Example SEC Results
SpeciesRetention Time (min)Relative Peak Area (%)
Aggregate8.51.2
Monomer11.298.5
Fragment14.10.3
Total 100.0

Charge Variant Analysis

The conjugation process and other post-translational modifications can introduce charge heterogeneity to an ADC. Ion-Exchange Chromatography (IEX) and imaged Capillary Isoelectric Focusing (iCIEF) are powerful techniques for characterizing these charge variants (acidic, basic, and main species).

Application Note: Charge Heterogeneity Profiling by Cation-Exchange Chromatography (CEX)

Cation-exchange chromatography separates proteins based on differences in their net surface charge. At a pH below the protein's isoelectric point (pI), the protein is positively charged and binds to a negatively charged column matrix. A gradient of increasing salt concentration or pH is then used to elute the bound proteins, with less positively charged (more acidic) variants eluting first, followed by the main isoform and then the more positively charged (more basic) variants. Conjugation can alter the charge profile, making CEX a valuable tool for assessing product consistency.

CEX_Workflow cluster_prep Sample Preparation cluster_analysis CEX-HPLC Analysis cluster_data Data Processing ADC ADC Sample Desalt Buffer Exchange into Low Salt Mobile Phase A ADC->Desalt CEX_Col CEX Column (e.g., BioResolve SCX mAb) Desalt->CEX_Col Inject HPLC HPLC System CEX_Col->HPLC UV_Det UV Detector (280 nm) HPLC->UV_Det Chroma Chromatogram Generation UV_Det->Chroma Integ Peak Integration Chroma->Integ Quant Quantify Charge Variants (%) Integ->Quant

Workflow for charge variant analysis by CEX-HPLC.
Protocol: CEX-HPLC for Charge Variant Analysis

Materials:

  • ADC Sample

  • Mobile Phase A: 20 mM MES, pH 6.0

  • Mobile Phase B: 20 mM MES, 1.0 M NaCl, pH 6.0

  • HPLC system with a UV detector

  • Cation-Exchange Column (e.g., BioResolve SCX mAb, 4.6 x 100 mm, 3 µm)

Procedure:

  • Sample Preparation: Perform a buffer exchange of the ADC sample into Mobile Phase A to a concentration of 1 mg/mL.

  • HPLC Setup:

    • Equilibrate the CEX column with Mobile Phase A.

    • Set the column temperature to 30°C.

    • Set the flow rate to 1.0 mL/min.

    • Set UV detection wavelength to 280 nm.

  • Chromatographic Separation:

    • Inject 20-30 µL of the prepared sample.

    • Apply a linear salt gradient from 0% to 25% Mobile Phase B over 40-50 minutes to elute the variants.

  • Data Analysis:

    • Integrate the peaks corresponding to the main isoform and the acidic and basic variants.

    • Calculate the percentage of each variant group relative to the total integrated area.

Data Presentation: Example CEX Results
Variant GroupElution OrderRelative Peak Area (%)
Acidic VariantsPre-Main Peak18.5
Main PeakMain Peak70.3
Basic VariantsPost-Main Peak11.2
Total 100.0

Conjugation Site and Linker Integrity Analysis

Confirming the specific amino acid residues where the drug-linker is attached and verifying the integrity of the linker-payload are essential for understanding the ADC's structure-activity relationship. The gold standard for this is a "bottom-up" proteomics approach using LC-MS/MS peptide mapping.

Application Note: Peptide Mapping by LC-MS/MS

This method involves the enzymatic digestion of the ADC into smaller peptides. The resulting peptide mixture is then separated by reversed-phase liquid chromatography and analyzed by high-resolution mass spectrometry. By comparing the peptide maps of the conjugated ADC and the unconjugated antibody, peptides containing the drug-linker modification can be identified based on their mass shift. Tandem mass spectrometry (MS/MS) is then used to fragment these modified peptides to pinpoint the exact cysteine residue that was conjugated.

PeptideMap_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing ADC ADC Sample RedAlk 1. Reduction (DTT) 2. Alkylation (IAA) ADC->RedAlk Digest 3. Enzymatic Digestion (e.g., Trypsin) RedAlk->Digest LC_Col RP-HPLC Column (e.g., C18) Digest->LC_Col Inject Peptides MS High-Resolution Mass Spectrometer (e.g., Orbitrap, Q-TOF) LC_Col->MS MS_Spectra Acquire MS & MS/MS Spectra MS->MS_Spectra DB_Search Database Search & Data Analysis MS_Spectra->DB_Search Site_ID Identify Conjugation Sites & Confirm Linker Mass DB_Search->Site_ID

Workflow for conjugation site analysis by peptide mapping.
Protocol: LC-MS/MS Peptide Mapping

Materials:

  • ADC Sample and unconjugated mAb control

  • Denaturation Buffer: 6 M Guanidine-HCl

  • Reduction Agent: 1 M Dithiothreitol (DTT)

  • Alkylation Agent: 0.5 M Iodoacetamide (IAA)

  • Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0

  • Protease: Sequencing grade Trypsin

  • LC-MS/MS system (e.g., UPLC coupled to a Q-Orbitrap or Q-TOF mass spectrometer)

  • Reversed-phase column (e.g., C18, 2.1 x 150 mm, 1.7 µm)

Procedure:

  • Denaturation, Reduction, and Alkylation:

    • Denature the ADC (~100 µg) in denaturation buffer.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate free cysteines by adding IAA to a final concentration of 25 mM and incubating in the dark at room temperature for 30 minutes.

  • Buffer Exchange and Digestion:

    • Perform a buffer exchange into the digestion buffer to remove denaturants and reagents.

    • Add trypsin at a 1:20 enzyme-to-protein ratio (w/w) and incubate at 37°C for 12-16 hours.

    • Quench the reaction by adding formic acid to a final concentration of 1%.

  • LC-MS/MS Analysis:

    • Inject the peptide digest onto the C18 column.

    • Elute peptides using a gradient of acetonitrile in water (both containing 0.1% formic acid).

    • Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, acquiring a full MS scan followed by MS/MS scans of the most abundant precursor ions.

  • Data Analysis:

    • Process the raw data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).

    • Search the MS/MS spectra against the antibody sequence, specifying the mass of the drug-linker as a variable modification on cysteine residues.

    • Manually verify the MS/MS spectra of modified peptides to confirm the conjugation site.

Data Presentation: Example Peptide Mapping Results
Peptide SequenceChainConjugation SiteModificationMeasured Mass (Da)
TPEVTCVVVDVSHEDPEVKHeavyCys220MC-VC-Pab-Payload3254.61
DKYTTPPVLDSDGSFFLYSKHeavy-Unmodified2298.12
VDKSRWQQGNVFSC SVMHEALHNHYTQKLightCys214MC-VC-Pab-Payload4511.23
...............

References

Application Note: Determination of Drug-to-Antibody Ratio (DAR) for ADCs Utilizing MC-VC-PAB-NH2 Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a class of biotherapeutics that leverage the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic payload to target cells. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, profoundly influencing its therapeutic efficacy, safety, and pharmacokinetic profile. An optimal DAR ensures adequate potency while minimizing off-target toxicity. Consequently, the accurate and precise determination of DAR is paramount throughout the development and manufacturing of ADCs.

This application note provides detailed protocols for determining the DAR of ADCs constructed with the cleavable maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate (MC-VC-PAB) linker where a terminal amine (-NH2) is available for drug conjugation. The MC-VC-PAB linker is designed for stability in systemic circulation and is susceptible to enzymatic cleavage by proteases like Cathepsin B, which are abundant in the lysosomal compartment of target cells, leading to the release of the cytotoxic drug.

Principle of DAR Determination

The average DAR of an ADC population can be determined by several analytical techniques. The choice of method is often dictated by the specific characteristics of the ADC, including the antibody, linker, and payload, as well as the required level of detail and analytical throughput. The most common and robust methods include:

  • Hydrophobic Interaction Chromatography (HIC): This technique separates ADC species based on differences in their hydrophobicity. The conjugation of a hydrophobic payload increases the overall hydrophobicity of the antibody. HIC can resolve ADCs with different numbers of conjugated drugs, and the average DAR can be calculated from the relative peak areas of the different species.[1][2][3]

  • UV/Vis Spectroscopy: This method relies on the Beer-Lambert law and the distinct UV/Vis absorbance spectra of the antibody and the payload.[][5] By measuring the absorbance of the ADC solution at two specific wavelengths (one for the antibody, typically 280 nm, and one for the drug), the concentrations of both components can be determined, and the average DAR can be calculated.

This document will provide detailed protocols for both the HIC and UV/Vis spectroscopy methods.

Experimental Protocols

Method 1: DAR Determination by Hydrophobic Interaction Chromatography (HIC)

Objective: To separate and quantify ADC species with different drug loads to calculate the average DAR.

Materials:

  • ADC sample with MC-VC-PAB-NH2 linker

  • HIC Column: TSKgel Butyl-NPR (or equivalent)

  • Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0, with 20% (v/v) Isopropanol

  • HPLC System: A biocompatible UHPLC or HPLC system with a UV detector.

Protocol:

  • Sample Preparation:

    • Dilute the ADC sample to a final concentration of approximately 1 mg/mL in Mobile Phase A.

    • Filter the sample through a 0.22 µm syringe filter if necessary.

  • HPLC Method:

    • Set the column temperature to 25°C.

    • Equilibrate the column with 100% Mobile Phase A for at least 10 column volumes.

    • Inject 10-20 µL of the prepared ADC sample.

    • Run a linear gradient from 0% to 100% Mobile Phase B over a suitable time, for example, 30 minutes.

    • Monitor the absorbance at 280 nm.

  • Data Analysis:

    • Identify and integrate the peaks in the resulting chromatogram corresponding to each DAR species (DAR0, DAR2, DAR4, etc.). The unconjugated antibody (DAR0) will be the first to elute.

    • Calculate the average DAR using the following formula:

Data Presentation:

DAR SpeciesRetention Time (min)Peak Area (%)Weighted Peak Area
08.5100
212.13570
415.340160
618.21272
820.5324
Total 100 326
Average DAR 3.26

Note: The retention times and peak areas are for illustrative purposes and will vary depending on the specific ADC and chromatographic conditions.

Method 2: DAR Determination by UV/Vis Spectroscopy

Objective: To determine the average DAR by measuring the absorbance of the ADC at two wavelengths. This method is suitable when the drug payload has a distinct absorbance maximum separate from the antibody's absorbance at 280 nm. For this example, we will assume the payload is Monomethyl Auristatin E (MMAE), which has an absorbance maximum around 248 nm.

Materials:

  • ADC sample with this compound linker and MMAE payload

  • UV/Vis Spectrophotometer with quartz cuvettes

  • Buffer: A suitable, non-interfering buffer (e.g., Phosphate Buffered Saline, PBS)

Prerequisite: Accurately determine the molar extinction coefficients (ε) for the unconjugated antibody and the free MMAE-linker at 280 nm and 248 nm.

Protocol:

  • Measurement:

    • Prepare a dilution of the ADC sample in the buffer to ensure the absorbance reading is within the linear range of the instrument (typically 0.1 - 1.0 AU).

    • Measure the absorbance of the ADC sample at 280 nm (A280) and 248 nm (A248).

  • Calculation:

    • The concentrations of the antibody (CAb) and the drug (CDrug) can be calculated using the Beer-Lambert law and the following simultaneous equations:

      A280 = (εAb,280 * CAb) + (εDrug,280 * CDrug) A248 = (εAb,248 * CAb) + (εDrug,248 * CDrug)

    • Solving for CAb and CDrug:

      CDrug = (A248 - (εAb,248 / εAb,280) * A280) / (εDrug,248 - (εAb,248 / εAb,280) * εDrug,280) CAb = (A280 - εDrug,280 * CDrug) / εAb,280

    • The average DAR is the ratio of the molar concentrations:

      DAR = CDrug / CAb

Data Presentation:

ParameterValueReference
Molar Extinction Coefficient of Antibody at 280 nm (εAb,280)210,000 M-1cm-1(Typical IgG)
Molar Extinction Coefficient of Antibody at 248 nm (εAb,248)77,500 M-1cm-1
Molar Extinction Coefficient of MMAE at 280 nm (εDrug,280)1,500 M-1cm-1
Molar Extinction Coefficient of MMAE at 248 nm (εDrug,248)15,900 M-1cm-1
Absorbance of ADC at 280 nm (A280)0.850Measured
Absorbance of ADC at 248 nm (A248)0.650Measured
Calculated Average DAR 3.8

Note: The extinction coefficients are literature values and should be experimentally determined for the specific antibody and drug-linker complex for highest accuracy.

Mandatory Visualizations

HIC_Workflow cluster_prep Sample Preparation cluster_hplc HIC-HPLC Analysis cluster_analysis Data Analysis ADC_Sample ADC Sample Dilution Dilute in Mobile Phase A ADC_Sample->Dilution Injection Inject Sample Dilution->Injection Separation Gradient Elution (High to Low Salt) Injection->Separation Detection UV Detection (280 nm) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Peak_Integration Integrate Peaks Chromatogram->Peak_Integration DAR_Calculation Calculate Average DAR Peak_Integration->DAR_Calculation

Caption: HIC workflow for DAR determination.

UVVis_Workflow cluster_prep Sample Preparation cluster_measurement Absorbance Measurement cluster_calculation DAR Calculation ADC_Sample ADC Sample Dilution Dilute in Buffer ADC_Sample->Dilution Measure_A280 Measure Absorbance at 280 nm Dilution->Measure_A280 Measure_A248 Measure Absorbance at 248 nm Dilution->Measure_A248 Concentration_Calc Calculate Antibody & Drug Concentrations Measure_A280->Concentration_Calc Measure_A248->Concentration_Calc DAR_Calc Calculate Average DAR Concentration_Calc->DAR_Calc

Caption: UV/Vis spectroscopy workflow for DAR determination.

Conclusion

The accurate determination of the drug-to-antibody ratio is a cornerstone of ADC characterization, directly impacting clinical outcomes. Hydrophobic Interaction Chromatography and UV/Vis Spectroscopy represent two robust and widely adopted methods for this purpose. HIC provides detailed information on the distribution of different drug-loaded species, while UV/Vis spectroscopy offers a simpler and faster, yet still powerful, method for determining the average DAR. The choice between these methods will depend on the specific analytical needs, the properties of the ADC, and the instrumentation available. For comprehensive characterization, employing orthogonal methods is highly recommended to ensure the accuracy and reliability of the DAR values.

References

Application Notes and Protocols for Assessing MC-VC-Pab-NH2 ADC Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of targeted cancer therapeutics designed to selectively deliver highly potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity.[1][2] The MC-VC-Pab-NH2 linker system is a critical component in many ADCs, designed for stability in circulation and efficient cleavage within the tumor cell. This application note provides detailed protocols for assessing the in vitro cytotoxicity of ADCs utilizing the this compound linker, a crucial step in the preclinical evaluation of these promising therapeutics.[3][4][5] The protocols described herein are designed to ensure the generation of reliable and reproducible data for ADC candidate selection and characterization.

Mechanism of Action: this compound Linker

The this compound linker is a sophisticated system comprising a maleimidocaproyl (MC) group for conjugation to the antibody, a cathepsin B-cleavable valine-citrulline (VC) dipeptide, and a self-immolative p-aminobenzyloxycarbonyl (PAB) spacer. Upon binding to the target antigen on the cancer cell surface, the ADC is internalized via endocytosis. Inside the cell, the ADC traffics to the lysosome, where the acidic environment and presence of proteases, such as cathepsin B, lead to the cleavage of the VC linker. This cleavage triggers the self-immolation of the PAB spacer, releasing the active cytotoxic payload into the cytoplasm to exert its cell-killing effect.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC (MC-VC-Pab-Payload) Antigen Target Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Cell_Membrane Lysosome Lysosome (Cathepsin B) Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Cell_Death Cell Death (Apoptosis) Payload->Cell_Death 5. Cytotoxicity Start Start Seed_Cells Seed Ag+ and Ag- cells in 96-well plates Start->Seed_Cells Incubate_Overnight Incubate Overnight (37°C, 5% CO2) Seed_Cells->Incubate_Overnight Treat_ADC Treat with serial dilutions of ADC, controls, and free payload Incubate_Overnight->Treat_ADC Incubate_Treatment Incubate for 72-120 hours Treat_ADC->Incubate_Treatment Add_MTT Add MTT reagent (2-4 hour incubation) Incubate_Treatment->Add_MTT Solubilize Solubilize formazan crystals Add_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Calculate % viability and IC50 values Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols for MC-VC-Pab-NH2 in Preclinical Antibody-Drug Conjugate (ADC) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The MC-VC-Pab-NH2 linker is a critical component in the development of modern antibody-drug conjugates (ADCs), a powerful class of targeted cancer therapeutics.[1][2][] This linker system is designed to be stable in systemic circulation and to undergo specific enzymatic cleavage within the tumor microenvironment, thereby releasing the potent cytotoxic payload directly at the site of action.[1] This targeted delivery mechanism enhances the therapeutic window by maximizing anti-tumor efficacy while minimizing off-target toxicities.[1]

These application notes provide a comprehensive overview of the preclinical application of this compound, including its mechanism of action, quantitative data from representative studies, and detailed protocols for key in vitro and in vivo experiments.

Mechanism of Action

The this compound linker connects a cytotoxic payload to a monoclonal antibody (mAb) through a multi-component system. The maleimidocaproyl (MC) group facilitates covalent conjugation to the antibody via reaction with a thiol group, typically from a reduced cysteine residue. The valine-citrulline (VC) dipeptide is specifically designed as a substrate for lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells. Upon internalization of the ADC into the target cancer cell, the VC linker is cleaved by these proteases. This cleavage event triggers a self-immolative cascade through the p-aminobenzylcarbamate (Pab) spacer, leading to the release of the active cytotoxic drug.

G cluster_circulation Systemic Circulation (Stable) cluster_cell Target Cancer Cell ADC ADC (Antibody-MC-VC-Pab-Payload) Internalization Internalization via Antigen Binding ADC->Internalization 1. Targeting Lysosome Lysosome Internalization->Lysosome 2. Trafficking Cleavage Cathepsin B Cleavage of VC Linker Lysosome->Cleavage 3. Enzymatic Action Release Payload Release Cleavage->Release 4. Self-Immolation Target Intracellular Target (e.g., Tubulin) Release->Target 5. Drug Action Apoptosis Apoptosis Target->Apoptosis 6. Cell Death

Mechanism of action for an ADC with an MC-VC-Pab linker.

Quantitative Data from Preclinical Studies

The following tables summarize representative quantitative data from preclinical studies of ADCs utilizing the MC-VC-Pab linker system.

Table 1: In Vitro Cytotoxicity of Trastuzumab-MC-VC-Pab-MMAE
Cell LineTarget AntigenIC50 (nM) [DAR 1]IC50 (nM) [DAR 2]IC50 (nM) [DAR 3]IC50 (nM) [DAR 4]
SK-BR-3HER20.120.070.050.04

Data synthesized from a study on Trastuzumab ADCs with varying drug-to-antibody ratios (DARs) against the HER2-positive SK-BR-3 cell line.

Table 2: In Vivo Efficacy of IgG1-vc-MMAE in N87 Gastric Cancer Xenograft Model
Treatment GroupDosage (mg/kg)Tumor Volume at Day 21 (mm³)% Tumor Growth Inhibition
Vehicle Control-~12000%
IgG1(trastuzumab)-vc-MMAE10~200~83%
IgG1(GH2-61)-vc-MMAE10<100>90%
IgG1(trastuzumab)-vc-MMAE30Eradicated100%
IgG1(GH2-61)-vc-MMAE30Eradicated100%

Data from a study evaluating different HER2-targeting antibodies conjugated to vc-MMAE in a xenograft model.

Table 3: Pharmacokinetic Parameters of an anti-CD30-MC-VC-Pab-MMAE ADC in Mice
DARClearance (mL/day/kg)Half-life (days)
2~10~5
4~12~4.5
8~35~2

This table presents data illustrating the impact of Drug-to-Antibody Ratio (DAR) on the pharmacokinetic properties of an ADC.

Experimental Protocols

Protocol 1: Cysteine-Based Antibody Conjugation with this compound

This protocol describes the conjugation of a drug-linker to an antibody via partial reduction of interchain disulfide bonds.

G start Start: Antibody Solution reduction 1. Partial Reduction (e.g., with TCEP or DTT) start->reduction purification1 2. Purification (e.g., Desalting Column) reduction->purification1 conjugation 3. Conjugation (Add MC-VC-Pab-Payload) purification1->conjugation quenching 4. Quenching (e.g., with N-acetylcysteine) conjugation->quenching purification2 5. Purification (e.g., SEC or HIC) quenching->purification2 characterization 6. Characterization (DAR, Aggregation, Endotoxin) purification2->characterization end End: Purified ADC characterization->end

Workflow for cysteine-based ADC conjugation.

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • MC-VC-Pab-Payload of interest

  • Quenching reagent (e.g., N-acetylcysteine)

  • Desalting columns (e.g., Sephadex G-25)

  • Purification system (e.g., SEC, HIC)

  • Analytical instruments for characterization (e.g., UV-Vis spectrophotometer, mass spectrometer)

Procedure:

  • Antibody Preparation: Prepare the antibody solution to a concentration of 5-10 mg/mL in a suitable buffer.

  • Partial Reduction: Add a 2-5 molar excess of TCEP or DTT to the antibody solution. Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.

  • Purification: Remove the reducing agent using a desalting column equilibrated with conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.4).

  • Conjugation: Immediately add the MC-VC-Pab-Payload (dissolved in a compatible solvent like DMSO) to the reduced antibody at a molar ratio of 1.5-2.0 drug-linker per generated thiol group. Incubate at 4°C for 1-2 hours with gentle mixing.

  • Quenching: Stop the reaction by adding a 5-fold molar excess of N-acetylcysteine over the drug-linker and incubate for 20 minutes.

  • Final Purification: Purify the ADC from unconjugated drug-linker and other reactants using size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

  • Characterization: Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy and/or mass spectrometry. Analyze for aggregation by SEC and measure endotoxin levels.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following ADC treatment.

Materials:

  • Target antigen-positive and -negative cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • ADC, unconjugated antibody, and free payload

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium. Replace the existing medium with 100 µL of the treatment solutions. Include untreated cells as a control.

  • Incubation: Incubate the plate for 72-120 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.

Protocol 3: In Vivo Xenograft Efficacy Study

This protocol outlines a typical xenograft study to evaluate the anti-tumor efficacy of an ADC.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or NSG)

  • Cancer cell line for tumor implantation

  • ADC and vehicle control

  • Calipers for tumor measurement

  • Animal housing and monitoring equipment

Procedure:

  • Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells into the flank of each mouse.

  • Tumor Growth: Monitor tumor growth until the average tumor volume reaches 100-200 mm³.

  • Randomization and Dosing: Randomize mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at various doses). Administer the treatments intravenously (i.v.) or intraperitoneally (i.p.) according to the desired schedule (e.g., once weekly for 3 weeks).

  • Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor body weight and overall animal health as indicators of toxicity.

  • Endpoint: The study is typically concluded when tumors in the control group reach a predetermined size or when signs of excessive toxicity are observed.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) and assess statistical significance between groups.

Conclusion

The this compound linker is a well-established and versatile tool for the preclinical development of ADCs. Its favorable stability and specific cleavage mechanism contribute to the generation of highly effective and targeted anti-cancer agents. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute their preclinical ADC studies, ultimately facilitating the development of the next generation of targeted cancer therapies.

References

Application Note: MC-VC-Pab-NH2 for Site-Specific Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the antigen-targeting specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic drugs.[1][2] An ADC consists of three main components: a monoclonal antibody that binds to a tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects them.[2][3] The linker is a critical element, dictating the ADC's stability in circulation, its drug-release mechanism, and ultimately, its overall therapeutic index.[1]

The MC-VC-Pab-NH2 linker is a clinically validated, enzyme-cleavable system designed for advanced ADC development. It facilitates the stable attachment of a cytotoxic payload to an antibody and is engineered for conditional drug release within the target cancer cell, thereby minimizing off-target toxicity. This application note provides a detailed overview of the this compound linker, its mechanism of action, and comprehensive protocols for its use in site-specific antibody conjugation.

The this compound Linker System

The this compound linker is a multi-component system where each part serves a distinct function:

  • MC (Maleimidocaproyl): This moiety serves as the antibody conjugation handle. The maleimide group reacts specifically with free thiol (-SH) groups, such as those on cysteine residues of an antibody, to form a highly stable thioether bond. This ensures the ADC remains intact while in systemic circulation.

  • VC (Valine-Citrulline): This dipeptide sequence is the enzyme-cleavable trigger. It is designed to be recognized and cleaved by lysosomal proteases, particularly Cathepsin B, which is often overexpressed and highly active in the acidic environment of tumor cell lysosomes. The VC linker exhibits excellent stability in blood plasma, preventing premature drug release.

  • Pab (p-aminobenzyloxycarbonyl): Known as a self-immolative spacer, the PABC group is essential for efficient payload release. Following the enzymatic cleavage of the VC linker, the PABC undergoes a rapid and irreversible 1,6-elimination cascade, which liberates the payload in its original, unmodified, and fully active state.

  • NH2 (Amine): The terminal amine group is the versatile attachment point for the cytotoxic payload. It readily reacts with payloads containing a carboxylic acid group to form a stable amide bond.

Mechanism of Action

The targeted delivery and conditional activation of an ADC using the MC-VC-Pab linker is a sequential process.

G cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Cancer Cell ADC Stable ADC (Linker Intact) Antigen Tumor Antigen ADC->Antigen Targets Cell Endocytosis Receptor-Mediated Endocytosis Antigen->Endocytosis 1. Binding Endosome Endosome Endocytosis->Endosome 2. Internalization Lysosome Lysosome (pH 4.5-5.5) High Cathepsin B Endosome->Lysosome 3. Trafficking Cleavage Cathepsin B cleaves Val-Cit Linker Lysosome->Cleavage 4. Enzymatic Action Elimination PABC Self-Immolation (1,6-Elimination) Cleavage->Elimination 5. Trigger Release Active Payload Released Elimination->Release 6. Drug Liberation Cytotoxicity Payload induces Cell Death Release->Cytotoxicity

Caption: ADC mechanism of action from circulation to payload release.

Application in Site-Specific Conjugation

Site-specific conjugation methods are crucial for producing homogeneous ADCs with a precisely defined drug-to-antibody ratio (DAR). This homogeneity improves the therapeutic window, enhances stability, and simplifies manufacturing compared to traditional, heterogeneous conjugation methods (e.g., lysine conjugation). The this compound linker is ideally suited for site-specific strategies that utilize engineered cysteine residues (e.g., THIOMABs™) or other thiol-containing sites.

Overall Experimental Workflow

The generation of a site-specific ADC using this compound involves three main stages: preparation of the drug-linker construct, conjugation to the antibody, and purification and characterization of the final ADC.

G cluster_prep Phase 1: Preparation cluster_conj Phase 2: Conjugation & Purification cluster_char Phase 3: Characterization Drug Payload-COOH Coupling Peptide Coupling (e.g., HATU) Drug->Coupling Linker This compound Linker->Coupling DrugLinker MC-VC-Pab-Payload Coupling->DrugLinker Conjugation Thiol-Maleimide Reaction DrugLinker->Conjugation Antibody Engineered mAb Reduction Partial Reduction (e.g., TCEP) Antibody->Reduction AntibodySH mAb with free -SH Reduction->AntibodySH AntibodySH->Conjugation RawADC Crude ADC Mixture Conjugation->RawADC Purification Purification (e.g., SEC) RawADC->Purification PureADC Purified Homogeneous ADC Purification->PureADC QC Quality Control Assays PureADC->QC DAR DAR (HIC, MS) QC->DAR Purity Purity (SEC) QC->Purity Potency Potency (Cell Assay) QC->Potency

Caption: Workflow for site-specific ADC synthesis and analysis.

Detailed Experimental Protocols

Disclaimer: These protocols are for research use only and provide a general framework. Optimization for specific antibodies and payloads is required.

Protocol 1: Preparation of the Drug-Linker Construct

This protocol describes the coupling of a payload containing a carboxylic acid to the amine group of this compound.

Materials:

  • This compound

  • Payload with a carboxylic acid group

  • Peptide coupling agent (e.g., HATU)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Base (e.g., N,N-Diisopropylethylamine, DIPEA)

  • RP-HPLC system for purification

Procedure:

  • Dissolve the payload (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) to the solution.

  • Add DIPEA (3.0 eq) dropwise while stirring.

  • Allow the reaction to proceed at room temperature for 2-4 hours, monitoring by LC-MS.

  • Upon completion, quench the reaction with water.

  • Purify the resulting MC-VC-Pab-Payload construct using preparative RP-HPLC.

  • Lyophilize the pure fractions to obtain the final product and confirm its mass by MS.

Protocol 2: Site-Specific Antibody Conjugation

This protocol details the conjugation of the drug-linker construct to an antibody with engineered cysteine residues.

Materials:

  • Engineered monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4).

  • Tris(2-carboxyethyl)phosphine (TCEP) solution.

  • MC-VC-Pab-Payload, dissolved in a water-miscible organic solvent (e.g., DMSO).

  • Quenching reagent (e.g., N-acetylcysteine).

  • Purification system (e.g., SEC or HIC).

Procedure:

  • Antibody Reduction:

    • To the mAb solution, add a 2-5 molar excess of TCEP.

    • Incubate at 37°C for 1-2 hours to selectively reduce the engineered cysteine thiols.

    • Remove excess TCEP using a desalting column, exchanging the mAb into a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2).

  • Conjugation Reaction:

    • Immediately add the MC-VC-Pab-Payload solution (typically 3-5 molar excess per free thiol) to the reduced mAb.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

    • Quench any unreacted maleimide groups by adding a 5-fold molar excess of N-acetylcysteine and incubating for 20 minutes.

  • Purification:

    • Purify the ADC from unconjugated drug-linker and other impurities using a suitable chromatography method. Size Exclusion Chromatography (SEC) is commonly used to remove small molecule impurities and assess aggregation.

Protocol 3: ADC Characterization

A. Drug-to-Antibody Ratio (DAR) Determination:

  • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drugs. The weighted average of the peak areas provides the average DAR.

  • Mass Spectrometry (MS): LC-MS analysis of the intact or deglycosylated ADC provides precise mass information, allowing for the calculation of the average DAR and identification of different drug-loaded species.

B. Purity and Aggregation Analysis:

  • Size Exclusion Chromatography (SEC): SEC is the standard method to quantify the percentage of ADC monomer, as well as high molecular weight aggregates and low molecular weight fragments.

C. In Vitro Cytotoxicity Assay:

  • Seed target antigen-positive and antigen-negative cancer cells in 96-well plates.

  • Treat the cells with serial dilutions of the purified ADC, free payload, and a non-targeting control ADC.

  • Incubate for 72-96 hours.

  • Assess cell viability using a suitable method (e.g., MTT, CellTiter-Glo®).

  • Calculate the IC50 (half-maximal inhibitory concentration) values.

Representative Data

The following tables present typical quantitative data obtained during the development of a site-specific ADC.

Table 1: ADC Conjugation and Purity Characteristics

ParameterMethodTypical ResultAcceptance Criteria
Average DARHIC / MS1.9 - 2.11.8 - 2.2
% MonomerSEC-UV> 98%> 95%
% AggregatesSEC-UV< 2%< 5%
Free Drug-LinkerRP-HPLC< 0.5%< 1%

Table 2: Comparative In Vitro Potency (IC50 Values)

CompoundAntigen-Positive Cells (e.g., SK-BR-3)Antigen-Negative Cells (e.g., MCF-7)
Site-Specific ADC0.5 nM> 1000 nM
Free Payload (e.g., MMAE)0.1 nM0.2 nM
Non-Targeting Control ADC> 1000 nM> 1000 nM

Conclusion

The this compound linker is a robust and versatile tool for the development of next-generation, site-specific antibody-drug conjugates. Its design masterfully balances the need for high stability in systemic circulation with the requirement for efficient, targeted payload release inside cancer cells. By enabling the creation of homogeneous ADCs with a defined DAR, this linker system helps to widen the therapeutic window, leading to safer and more effective cancer therapies. The protocols and data presented here provide a comprehensive guide for researchers aiming to leverage this powerful technology in their ADC programs.

References

Experimental Design for In Vivo Studies with MC-VC-Pab-NH2 Antibody-Drug Conjugates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design and execution of in vivo studies for Antibody-Drug Conjugates (ADCs) utilizing the Maleimidocaproyl-Valine-Citrulline-p-aminobenzoyloxycarbonyl (MC-VC-Pab-NH2) linker. This cleavable linker system is designed for stability in circulation and efficient release of the cytotoxic payload within the target tumor cell, making it a widely used component in ADC development.

Principle of the Technology

Antibody-Drug Conjugates are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The this compound linker is a key component in many ADCs, connecting the antibody to the payload.

Mechanism of Action:

  • Circulation and Targeting: The ADC circulates in the bloodstream, and the monoclonal antibody component specifically binds to a target antigen overexpressed on the surface of cancer cells.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the tumor cell through receptor-mediated endocytosis.

  • Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an acidic organelle containing various proteases.

  • Linker Cleavage: Within the lysosome, proteases, particularly Cathepsin B, recognize and cleave the Valine-Citrulline (VC) dipeptide sequence in the linker.[1][2]

  • Payload Release: Cleavage of the VC linker initiates a self-immolative cascade of the PAB spacer, leading to the release of the active cytotoxic payload (e.g., Monomethyl Auristatin E - MMAE) into the cytoplasm of the cancer cell.

  • Induction of Cell Death: The released payload exerts its cytotoxic effect, typically by disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3] The membrane-permeable nature of some payloads like MMAE can also lead to a "bystander effect," where the released drug diffuses out of the target cell and kills neighboring antigen-negative tumor cells.[3]

Experimental Design Considerations

A well-designed in vivo study is critical for the preclinical evaluation of an this compound ADC. Key considerations include the selection of an appropriate animal model, determination of the dosing regimen, and definition of efficacy, pharmacokinetic, and toxicology endpoints.

2.1 Animal Model Selection:

  • Xenograft Models: The most common models for evaluating human-specific ADCs are immunodeficient mice (e.g., BALB/c nude or NOD-SCID) bearing subcutaneous or orthotopic xenografts of human cancer cell lines. The chosen cell line must express the target antigen of the ADC's antibody.

  • Patient-Derived Xenograft (PDX) Models: PDX models, where patient tumor tissue is directly implanted into immunodeficient mice, can offer a more clinically relevant setting for efficacy studies.

  • Syngeneic Models: For ADCs with antibodies that cross-react with murine antigens, syngeneic models in immunocompetent mice can be used to evaluate the interplay between the ADC and the immune system.

2.2 Dosing Regimen:

  • Dose Levels: Multiple dose levels should be evaluated to determine the dose-response relationship and identify the maximum tolerated dose (MTD).

  • Dosing Frequency and Route: ADCs are typically administered intravenously (IV). The dosing schedule (e.g., once weekly, every three weeks) should be based on the ADC's pharmacokinetic profile and the anticipated clinical regimen.

2.3 Study Endpoints:

  • Efficacy: The primary efficacy endpoint is typically tumor growth inhibition (TGI). This is assessed by measuring tumor volume over time. Other efficacy endpoints can include tumor weight at the end of the study and survival analysis.

  • Pharmacokinetics (PK): PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the ADC. Key analytes to measure include total antibody, conjugated ADC, and free payload.

  • Toxicology: Toxicology studies are performed to assess the safety profile of the ADC. Endpoints include monitoring body weight, clinical signs of toxicity, and hematological and clinical chemistry parameters. Histopathological analysis of major organs is also crucial.

Experimental Protocols

The following sections provide detailed protocols for key in vivo experiments with this compound ADCs.

3.1 In Vivo Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor efficacy of an this compound ADC in a subcutaneous xenograft mouse model.

Materials:

  • Immunodeficient mice (e.g., female BALB/c nude, 6-8 weeks old)

  • Human cancer cell line expressing the target antigen

  • Cell culture medium and supplements

  • Matrigel (optional, can improve tumor take rate)

  • This compound ADC and vehicle control (e.g., PBS)

  • Calipers for tumor measurement

  • Anesthesia

Protocol:

  • Cell Culture and Preparation: Culture the selected cancer cell line under standard conditions. On the day of implantation, harvest the cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel at a concentration of 2 x 10⁷ to 5 x 10⁷ cells/mL.[3]

  • Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Begin tumor volume measurements once the tumors are palpable. Measure the length (L) and width (W) of the tumors with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (W² x L) / 2.

  • Randomization and Treatment: Once tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, ADC low dose, ADC high dose). Administer the ADC and vehicle control intravenously (IV) via the tail vein according to the predetermined dosing schedule.

  • Efficacy Assessment: Continue to measure tumor volume and body weight 2-3 times per week. Monitor the animals for any clinical signs of toxicity. The study is typically terminated when tumors in the control group reach a predetermined maximum size.

  • Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate the tumor growth inhibition (TGI) for each treatment group. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the anti-tumor effect.

3.2 Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of an this compound ADC in mice.

Materials:

  • Mice (species and strain dependent on the antibody)

  • This compound ADC

  • Anticoagulant (e.g., EDTA)

  • Analytical methods (ELISA for total antibody and conjugated ADC, LC-MS/MS for free payload)

Protocol:

  • ADC Administration: Administer a single IV dose of the ADC to the mice.

  • Blood Sampling: Collect blood samples via retro-orbital or tail vein bleeding at multiple time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 1 week, 2 weeks). Collect blood into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Total Antibody: Use an ELISA with an anti-human IgG capture antibody to measure the concentration of the total antibody (both conjugated and unconjugated).

    • Conjugated ADC: Use an ELISA with an anti-payload antibody for capture and an anti-human IgG antibody for detection to measure the concentration of the conjugated ADC.

    • Free Payload: Use LC-MS/MS to quantify the concentration of the free payload in the plasma.

  • Data Analysis: Calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), and half-life (t½) for each analyte.

3.3 Toxicology Study

Objective: To assess the safety and tolerability of an this compound ADC in rodents.

Materials:

  • Rats or mice

  • This compound ADC and vehicle control

  • Hematology and clinical chemistry analyzers

  • Materials for histopathology

Protocol:

  • Dose Administration: Administer single or multiple doses of the ADC and vehicle control to the animals.

  • Clinical Observations: Monitor the animals daily for clinical signs of toxicity, including changes in appearance, behavior, and activity. Measure body weight at least twice weekly.

  • Hematology and Clinical Chemistry: Collect blood samples at predetermined time points (e.g., at the end of the study) for complete blood counts (CBC) and analysis of clinical chemistry parameters (e.g., liver enzymes, kidney function markers).

  • Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals. Collect major organs and tissues, weigh them, and preserve them in formalin for histopathological examination.

  • Data Analysis: Compare the data from the ADC-treated groups to the vehicle control group. Analyze changes in body weight, hematological and clinical chemistry parameters, and organ weights. A pathologist should evaluate the histopathology slides to identify any treatment-related microscopic changes.

Data Presentation

Quantitative data from in vivo studies should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: In Vivo Efficacy of MC-VC-Pab-MMAE ADCs in Xenograft Models

ADC TargetCell LineAnimal ModelDosing ScheduleTumor Growth Inhibition (TGI) (%)Reference
EGFRA549 (NSCLC)MouseNot SpecifiedEffective tumor growth inhibition
CD30Karpas 299 (Lymphoma)Mouse1 mg/kg, single doseSignificant anti-tumor activity
HER2NCI-N87 (Gastric)BALB/c nude mice1.5 mg/kg, every 3 days x 4~80%
ICAM1HuCCT1 (Cholangiocarcinoma)Nude mice5 mg/kg, every 3 daysRemarkable tumor growth inhibition

Table 2: Representative Pharmacokinetic Parameters of vc-MMAE ADCs in Preclinical Species

ADC AnalyteSpeciesClearance (mL/day/kg)Vd (mL/kg)Half-life (days)Reference
Conjugated ADC (DAR 2)MouseSlower-Longer
Conjugated ADC (DAR 4)MouseSlower-Longer
Conjugated ADC (DAR 8)MouseFaster-Shorter
Total AntibodyMonkey10.460.17.9

Note: PK parameters are highly dependent on the specific antibody and experimental conditions. This table provides a general representation.

Table 3: Summary of Common Nonclinical Toxicities of Vedotin (vc-MMAE) ADCs

Toxicity FindingSpecies (Rat/Monkey)CommonalityNotesReference
Hematologic
NeutropeniaBothMost common DLTOnset within the first week of dosing
ThrombocytopeniaBothCommonGenerally less severe than neutropenia
AnemiaBothCommonTypically mild to moderate
Lymphoid
Lymphoid DepletionBothCommonAffects spleen, thymus, and lymph nodes
Reproductive
Testicular AtrophyBothCommon
Other
Injection Site ReactionsBothCommon
Skin RashBothRare, antigen-dependentObserved with some ADCs targeting skin-expressed antigens

Mandatory Visualizations

Experimental Workflow for In Vivo ADC Studies

G cluster_0 Phase 1: Model Development cluster_1 Phase 2: Efficacy Study cluster_2 Phase 3: PK & Toxicology A Select & Culture Target-Expressing Cancer Cell Line B Prepare Cell Suspension (e.g., in PBS/Matrigel) A->B C Subcutaneous Implantation in Immunodeficient Mice B->C D Monitor Tumor Growth Until Palpable C->D E Randomize Mice into Treatment Groups (Tumor Volume ~100-200 mm³) D->E Tumors reach required size F Administer ADC/Vehicle (e.g., IV Dosing) E->F G Monitor Tumor Volume & Body Weight (2-3x/week) F->G I ADC Administration (Single or Repeat Dose) H Endpoint Analysis: Tumor Growth Inhibition, Survival G->H J Serial Blood Sampling (PK Analysis) I->J K Clinical Observations & Body Weight I->K L Terminal Necropsy: Organ Weights, Histopathology, Blood Chemistry K->L

Caption: Experimental workflow for in vivo ADC studies.

Mechanism of Action of an MC-VC-Pab-MMAE ADC

G cluster_0 Extracellular Space cluster_1 Tumor Cell ADC MC-VC-Pab-MMAE ADC Antigen Tumor Antigen ADC->Antigen 1. Binding Internalization 2. Receptor-Mediated Endocytosis Antigen->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome (Cathepsin B) Endosome->Lysosome 3. Trafficking MMAE_released Released MMAE Lysosome->MMAE_released 4. Linker Cleavage Microtubules Microtubule Disruption MMAE_released->Microtubules 5. Payload Action CellCycleArrest G2/M Cell Cycle Arrest Microtubules->CellCycleArrest Apoptosis Apoptosis (Caspase-3 Activation, PARP Cleavage) CellCycleArrest->Apoptosis

Caption: Mechanism of action of an MC-VC-Pab-MMAE ADC.

References

Application Notes and Protocols for the Use of MC-VC-Pab-NH2 with Diverse Cytotoxic Payloads

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of the Maleimidocaproyl-Valine-Citrulline-p-Aminobenzylcarbamate-amino (MC-VC-Pab-NH2) linker in the development of Antibody-Drug Conjugates (ADCs) with various cytotoxic payloads. This document is intended to serve as a practical guide for researchers in the field of targeted cancer therapy.

Introduction to this compound Linker Technology

The this compound linker is a crucial component in the design of modern ADCs. It is a cleavable linker system designed to be stable in systemic circulation and to release its cytotoxic payload upon internalization into target cancer cells.[1][2][] This targeted drug release mechanism enhances the therapeutic window of the ADC by maximizing anti-tumor efficacy while minimizing off-target toxicities.[2][]

The linker consists of several key components:

  • Maleimidocaproyl (MC): A maleimide group that reacts with free thiol groups (sulfhydryls) on the antibody, typically from reduced interchain cysteine residues, to form a stable covalent bond.

  • Valine-Citrulline (VC): A dipeptide motif that is specifically recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.

  • p-Aminobenzylcarbamate (Pab): A self-immolative spacer that, following the enzymatic cleavage of the VC dipeptide, undergoes a 1,6-elimination reaction to release the free, unmodified cytotoxic payload.

  • Terminal Amine (-NH2): This functional group allows for the conjugation of a wide variety of cytotoxic payloads that possess a carboxylic acid or an activated ester.

Versatility of this compound with Different Cytotoxic Payloads

The terminal amine group of the this compound linker provides the versatility to conjugate a diverse range of cytotoxic payloads, each with a unique mechanism of action. The choice of payload is critical and depends on factors such as the target cancer type, the antigen expression level, and the desired potency. Below is a summary of commonly used and emerging cytotoxic payloads with the this compound linker.

Auristatins

Auristatins, such as Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF), are highly potent synthetic analogs of the natural product dolastatin 10. They function as antimitotic agents by inhibiting tubulin polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis.

  • MMAE: Due to its high cell permeability, MMAE can induce a "bystander effect," killing neighboring antigen-negative tumor cells.

  • MMAF: MMAF is less permeable due to a charged C-terminal phenylalanine, which can attenuate its bystander effect but may reduce off-target toxicity.

Topoisomerase I Inhibitors

Topoisomerase I inhibitors, such as SN-38 (the active metabolite of irinotecan), exert their cytotoxic effects by trapping the DNA-topoisomerase I covalent complex. This leads to the accumulation of DNA single-strand breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis.

DNA Damaging Agents

A variety of DNA damaging agents can be conjugated to the this compound linker to create potent ADCs.

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA double-strand breaks and the generation of reactive oxygen species (ROS), which further damage cellular components.

  • Calicheamicins: These are enediyne antitumor antibiotics that bind to the minor groove of DNA and undergo a Bergman cyclization to generate a diradical species. This diradical abstracts hydrogen atoms from the DNA backbone, causing sequence-specific double-strand breaks.

  • Duocarmycins: These natural products are highly potent DNA alkylating agents. They bind to the minor groove of DNA and selectively alkylate the N3 position of adenine, leading to DNA damage and apoptosis.

  • Pyrrolobenzodiazepines (PBDs): PBDs are a class of sequence-selective DNA minor groove binding agents that form a covalent aminal linkage with the C2-amino group of a guanine base. PBD dimers can crosslink DNA, which is a highly lethal form of DNA damage.

Quantitative Data on ADC Efficacy

The following tables summarize the in vitro cytotoxicity of various payloads when conjugated to antibodies via a VC-Pab linker. It is important to note that IC50 values can vary significantly depending on the cell line, antibody, drug-to-antibody ratio (DAR), and specific experimental conditions.

PayloadAntibody TargetCell LineIC50 (nM)Reference
MMAE CD22Ramos (NHL)~1
CD79bRamos (NHL)~0.1
EGFRA549 (NSCLC)Not specified
MMAF CD22Ramos (NHL)~1
CD79bRamos (NHL)~0.1
SN-38 Trop-2VariousNot specified

NHL: Non-Hodgkin's Lymphoma; NSCLC: Non-Small Cell Lung Cancer. Data for other payloads with the specific this compound linker is less consistently reported in a comparable format.

Experimental Protocols

General Workflow for ADC Synthesis and Characterization

The following diagram outlines the general workflow for the synthesis and characterization of an ADC using the this compound linker.

ADC_Workflow cluster_synthesis ADC Synthesis cluster_characterization ADC Characterization mAb Monoclonal Antibody (mAb) Reduction Partial Reduction of Disulfide Bonds mAb->Reduction TCEP or DTT Conjugation Thiol-Maleimide Conjugation Reduction->Conjugation DrugLinker MC-VC-Pab-Payload DrugLinker->Conjugation Purification Purification (e.g., SEC, HIC) Conjugation->Purification DAR DAR Determination (HIC, UV-Vis) Purification->DAR Aggregation Aggregation Analysis (SEC) Purification->Aggregation Purity Purity Assessment (SDS-PAGE) Purification->Purity Binding Antigen Binding (ELISA, SPR) Purification->Binding InVitro In Vitro Cytotoxicity Binding->InVitro InVivo In Vivo Efficacy InVitro->InVivo

General workflow for ADC synthesis and characterization.
Protocol for Conjugation of MC-VC-Pab-Payload to an Antibody

This protocol describes a general method for conjugating a maleimide-activated MC-VC-Pab-payload to a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • MC-VC-Pab-Payload dissolved in an organic solvent (e.g., DMSO)

  • Desalting columns

  • Reaction tubes and standard laboratory equipment

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into PBS, pH 7.4.

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Partial Reduction of Antibody Disulfide Bonds:

    • Prepare a fresh stock solution of TCEP (e.g., 10 mM in water).

    • Add a molar excess of TCEP to the antibody solution (typically a 2.5 to 4-fold molar excess per mole of antibody). The exact ratio may need to be optimized for each antibody to achieve the desired Drug-to-Antibody Ratio (DAR).

    • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Drug-Linker Preparation:

    • Immediately before use, dissolve the MC-VC-Pab-Payload in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Add a slight molar excess of the dissolved drug-linker to the reduced antibody solution (typically a 1.2 to 1.5-fold molar excess over the TCEP used).

    • Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v) to prevent antibody denaturation.

    • Allow the conjugation to proceed at room temperature for 1 hour with gentle mixing.

  • Purification of the ADC:

    • Remove unreacted drug-linker and other small molecules using a desalting column equilibrated with PBS, pH 7.4.

    • Collect the eluate containing the purified ADC.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic activity of an ADC.

Materials:

  • Cancer cell lines (antigen-positive and antigen-negative)

  • Complete cell culture medium

  • ADC and control antibodies

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and control antibodies in complete medium.

    • Remove the medium from the wells and add 100 µL of the different ADC concentrations. Include untreated cells as a control.

    • Incubate the plate for 72-96 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully aspirate the medium and add 150 µL of solubilization solution to each well.

    • Gently shake the plate to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the dose-response curve and determine the IC50 value.

Protocol for In Vivo Tumor Growth Inhibition Study

This protocol provides a general framework for evaluating the in vivo efficacy of an ADC in a xenograft mouse model.

Materials:

  • Immunodeficient mice (e.g., athymic nude or NSG mice)

  • Human cancer cell line (antigen-positive)

  • Sterile PBS or HBSS

  • Matrigel (optional)

  • ADC and control articles

  • Calipers and analytical balance

Procedure:

  • Xenograft Model Establishment:

    • Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells) into the flank of each mouse.

    • Monitor tumor growth with calipers.

  • Randomization and Treatment:

    • Once tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups.

    • Administer the ADC and control articles (e.g., vehicle, unconjugated antibody) via intravenous injection.

  • Monitoring and Data Collection:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the general health and behavior of the animals.

  • Endpoint and Analysis:

    • The study is typically terminated when tumors in the control group reach a predetermined size.

    • Euthanize the mice and collect tumors for further analysis (e.g., histology, biomarker analysis).

    • Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the control group.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the signaling pathways affected by the different classes of cytotoxic payloads delivered by this compound based ADCs.

Auristatins (MMAE/MMAF) - Tubulin Polymerization Inhibition

Auristatin_Pathway ADC ADC Internalization & Linker Cleavage MMAE Free MMAE/MMAF ADC->MMAE Release in Lysosome Tubulin Tubulin Dimers MMAE->Tubulin Binds to Tubulin Microtubule Microtubule Disruption Tubulin->Microtubule Inhibits Polymerization G2M G2/M Phase Arrest Microtubule->G2M Apoptosis Apoptosis G2M->Apoptosis

Mechanism of action of Auristatins.
Topoisomerase I Inhibitors (SN-38) - DNA Damage

SN38_Pathway ADC ADC Internalization & Linker Cleavage SN38 Free SN-38 ADC->SN38 Release in Lysosome Top1 Topoisomerase I - DNA Complex SN38->Top1 Traps Complex SSB Stabilized Single-Strand Breaks Top1->SSB Replication DNA Replication Fork SSB->Replication DSB Double-Strand Breaks Replication->DSB Collision DDR DNA Damage Response DSB->DDR Apoptosis Apoptosis DDR->Apoptosis

Mechanism of action of SN-38.
Doxorubicin - DNA Intercalation and Topoisomerase II Inhibition

Doxorubicin_Pathway ADC ADC Internalization & Linker Cleavage Dox Free Doxorubicin ADC->Dox Release in Lysosome DNA DNA Dox->DNA Intercalates Top2 Topoisomerase II Dox->Top2 Inhibits ROS Reactive Oxygen Species (ROS) Dox->ROS Generates Intercalation DNA Intercalation DNA->Intercalation Top2Inhibition Topoisomerase II Inhibition Top2->Top2Inhibition DSB Double-Strand Breaks Intercalation->DSB Top2Inhibition->DSB DDR DNA Damage Response DSB->DDR ROS->DDR Apoptosis Apoptosis DDR->Apoptosis

Mechanism of action of Doxorubicin.
Calicheamicin - DNA Double-Strand Breaks

Calicheamicin_Pathway ADC ADC Internalization & Linker Cleavage Calicheamicin Free Calicheamicin ADC->Calicheamicin Release in Lysosome DNA DNA Minor Groove Calicheamicin->DNA Binds Bergman Bergman Cyclization DNA->Bergman Diradical p-Benzyne Diradical Bergman->Diradical H_Abstraction Hydrogen Abstraction from DNA Backbone Diradical->H_Abstraction DSB Double-Strand Breaks H_Abstraction->DSB Apoptosis Apoptosis DSB->Apoptosis

Mechanism of action of Calicheamicin.
Duocarmycin - DNA Alkylation

Duocarmycin_Pathway ADC ADC Internalization & Linker Cleavage Duocarmycin Free Duocarmycin ADC->Duocarmycin Release in Lysosome DNA DNA Minor Groove (AT-rich) Duocarmycin->DNA Binds Alkylation Alkylation of Adenine (N3) DNA->Alkylation Distortion DNA Helix Distortion Alkylation->Distortion DDR DNA Damage Response Distortion->DDR Apoptosis Apoptosis DDR->Apoptosis

Mechanism of action of Duocarmycin.
Pyrrolobenzodiazepines (PBDs) - DNA Cross-linking

PBD_Pathway ADC ADC Internalization & Linker Cleavage PBD Free PBD Dimer ADC->PBD Release in Lysosome DNA DNA Minor Groove (Guanine) PBD->DNA Binds & Covalently Links Crosslink Interstrand DNA Cross-linking DNA->Crosslink ReplicationBlock Blocks DNA Replication & Transcription Crosslink->ReplicationBlock DDR DNA Damage Response ReplicationBlock->DDR Apoptosis Apoptosis DDR->Apoptosis

Mechanism of action of PBDs.

References

Application Notes and Protocols for the MC-VC-Pab-NH2 Linker in Non-Traditional Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate (MC-VC-Pab-NH2) linker, a crucial tool in the field of bioconjugation. Primarily known for its role in antibody-drug conjugates (ADCs), its utility extends to various non-traditional bioconjugation strategies for targeted delivery and controlled release of molecules.

Introduction to the this compound Linker

The this compound linker is a cleavable linker system designed for the targeted delivery of therapeutic and imaging agents.[][2] Its modular design allows for the conjugation of a targeting moiety to a payload, ensuring stability in systemic circulation and specific release at the target site.[3][4]

Key Components and Their Functions:

  • Maleimidocaproyl (MC): This unit contains a maleimide group that reacts specifically with thiol groups (sulfhydryls) on biomolecules, such as cysteine residues in proteins or engineered thiols, to form a stable thioether bond.[]

  • Valine-Citrulline (VC): A dipeptide sequence that serves as a specific cleavage site for lysosomal proteases, most notably Cathepsin B. Cathepsin B is often upregulated in the tumor microenvironment, making the VC linker ideal for tumor-targeted therapies.

  • p-Aminobenzylcarbamate (Pab): A self-immolative spacer that, following cleavage of the VC dipeptide, undergoes a 1,6-elimination reaction to release the payload in its unmodified, active form.

  • Amine (NH2): The terminal amine group provides a versatile handle for the attachment of a wide range of payloads, including cytotoxic drugs, fluorescent dyes, or other functional molecules, typically through the formation of an amide bond.

Mechanism of Action

The this compound linker facilitates a two-step release mechanism, ensuring payload activation predominantly within the target cells.

G cluster_circulation Systemic Circulation (Stable) cluster_cell Target Cell (Internalization) cluster_release Payload Release Bioconjugate Targeting Moiety- MC-VC-Pab-Payload Internalization Receptor-Mediated Endocytosis Bioconjugate->Internalization Binding to Target Receptor Lysosome Lysosome Internalization->Lysosome Trafficking Cleavage Cathepsin B Cleavage of VC Lysosome->Cleavage Fusion SelfImmolation Pab Self-Immolation Cleavage->SelfImmolation Triggers Payload Active Payload SelfImmolation->Payload Releases

Applications in Non-Traditional Bioconjugation

While the MC-VC-Pab linker is a cornerstone of ADC development, its adaptable chemistry lends itself to a variety of other applications:

  • Peptide-Drug Conjugates (PDCs): Peptides can be used as targeting moieties for specific receptors on diseased cells. The this compound linker can be used to attach a potent drug to a targeting peptide, creating a smaller, potentially more penetrable therapeutic than a full antibody conjugate.

  • Targeted Delivery of Imaging Agents: The terminal amine can be conjugated to imaging agents such as fluorescent dyes or chelators for radioisotopes. This allows for the targeted visualization of specific cell populations or tissues.

  • Functionalization of Nanoparticles: The linker can be used to decorate the surface of nanoparticles with targeting ligands and encapsulate or attach therapeutic payloads. The controlled release mechanism is particularly advantageous in this context to minimize systemic toxicity of the nanoparticle formulation.

  • Prodrug Development: Small molecule drugs can be rendered inactive by conjugation to a hydrophilic moiety via the MC-VC-Pab linker. The prodrug is then activated specifically at the target site by enzymatic cleavage, improving the therapeutic index of the drug.

Quantitative Data Summary

The stability and cleavage kinetics of the MC-VC-Pab linker are critical for its efficacy. The following tables summarize key quantitative data.

Table 1: In Vitro Plasma Stability of MC-VC-Pab Conjugates

SpeciesIncubation Time (days)Payload Release (%)Reference
Human6< 1
Monkey6< 1
Mouse6~25
Rat7Significant

Note: Stability can be influenced by the specific payload and conjugation site.

Table 2: Cathepsin B Cleavage Kinetics of Val-Cit Containing Linkers

SubstrateEnzymeHalf-life (min)Reference
Doxorubicin-Phe-LysCathepsin B8
Doxorubicin-Val-LysCathepsin B9
MMAE-VC-PabCathepsin B-

Note: Cleavage efficiency can be influenced by the payload and linker conformation.

Experimental Protocols

The following are detailed protocols for key experiments involving the this compound linker.

Protocol for Conjugation of this compound to a Thiol-Containing Biomolecule

This protocol describes the general procedure for conjugating the maleimide group of the linker to a biomolecule containing a free thiol group, such as a reduced antibody or a cysteine-containing peptide.

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Biomolecule Prepare Thiolated Biomolecule Mix Mix Biomolecule and Linker-Payload Biomolecule->Mix Linker Dissolve This compound-Payload Linker->Mix Incubate Incubate at RT Mix->Incubate Purify Purify Conjugate (e.g., SEC) Incubate->Purify Analyze Characterize Conjugate (e.g., MS, HPLC) Purify->Analyze

Materials:

  • Thiol-containing biomolecule (e.g., reduced antibody, peptide) in a suitable buffer (e.g., PBS, pH 7.2-7.4)

  • This compound-Payload conjugate

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Reaction buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-7.4)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Dialysis)

Procedure:

  • Preparation of the Biomolecule:

    • If starting with a disulfide-bonded protein (e.g., an antibody), reduce the disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). The molar excess of TCEP will determine the number of available thiols.

    • Remove the excess reducing agent by buffer exchange into the reaction buffer.

  • Preparation of the Linker-Payload:

    • Dissolve the this compound-Payload in a minimal amount of anhydrous DMSO to create a concentrated stock solution.

  • Conjugation Reaction:

    • Add the desired molar excess of the dissolved linker-payload solution to the biomolecule solution. It is recommended to keep the final DMSO concentration below 10% (v/v) to avoid denaturation of the biomolecule.

    • Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching the Reaction:

    • Add a molar excess of a quenching reagent (e.g., N-acetylcysteine) to react with any unreacted maleimide groups. Incubate for 20-30 minutes at room temperature.

  • Purification:

    • Purify the bioconjugate from unreacted linker-payload and quenching reagent using a suitable method such as SEC or dialysis.

  • Characterization:

    • Characterize the purified conjugate to determine the degree of labeling (e.g., Drug-to-Antibody Ratio, DAR) using techniques like Mass Spectrometry (MS) or Hydrophobic Interaction Chromatography (HIC).

Protocol for In Vitro Cathepsin B Cleavage Assay

This protocol is designed to assess the cleavage of the VC dipeptide in a bioconjugate by Cathepsin B.

Materials:

  • Purified bioconjugate

  • Recombinant human Cathepsin B

  • Assay Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, pH 5.5)

  • Activation Buffer (Assay buffer containing 5 mM DTT)

  • Stop solution (e.g., 100 mM sodium acetate, pH 4.0)

  • Analytical system (e.g., HPLC-MS)

Procedure:

  • Enzyme Activation:

    • Prepare a stock solution of Cathepsin B in the assay buffer.

    • Just before use, dilute the Cathepsin B stock solution in the activation buffer and incubate for 15 minutes at 37°C to activate the enzyme.

  • Cleavage Reaction:

    • In a microcentrifuge tube, add the purified bioconjugate to the assay buffer.

    • Initiate the reaction by adding the activated Cathepsin B solution.

    • Incubate the reaction mixture at 37°C.

  • Time Points:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching:

    • Immediately stop the reaction by adding the aliquot to the stop solution.

  • Analysis:

    • Analyze the samples by HPLC-MS to quantify the amount of cleaved payload and remaining intact bioconjugate over time.

G cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis ActivateEnzyme Activate Cathepsin B Incubate Incubate Conjugate with Enzyme at 37°C ActivateEnzyme->Incubate PrepareConjugate Prepare Bioconjugate Solution PrepareConjugate->Incubate Sample Take Aliquots at Different Time Points Incubate->Sample Quench Quench Reaction Sample->Quench Analyze Analyze by HPLC-MS Quench->Analyze

Troubleshooting

Table 3: Common Issues and Solutions

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency Incomplete reduction of disulfidesOptimize reducing agent concentration and incubation time.
Hydrolysis of maleimide groupPrepare linker solution immediately before use; ensure anhydrous DMSO.
Bioconjugate Aggregation High degree of labelingReduce the molar excess of the linker-payload during conjugation.
Hydrophobic payloadInclude solubility-enhancing modifications to the linker or payload.
No or Slow Cleavage in Assay Inactive enzymeUse a fresh aliquot of Cathepsin B; confirm activity with a control substrate.
Incorrect buffer pHEnsure the assay buffer pH is optimal for Cathepsin B activity (pH 5.0-6.0).

Conclusion

The this compound linker is a powerful and versatile tool for the development of targeted therapies and diagnostic agents. Its well-defined mechanism of action, balancing stability in circulation with specific cleavage at the target site, makes it an attractive choice for a wide range of bioconjugation applications beyond traditional ADCs. The protocols and data provided in these application notes serve as a valuable resource for researchers aiming to leverage this technology in their drug development and research endeavors.

References

Application Notes and Protocols for Quality Control of MC-VC-Pab-NH2 Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quality control (QC) of the synthesis of Maleimidocaproyl-Valine-Citrulline-p-Aminobenzylcarbamate-NH2 (MC-VC-Pab-NH2). This compound is a critical cleavable linker used in the development of Antibody-Drug Conjugates (ADCs). Rigorous QC is essential to ensure the identity, purity, and stability of the linker, which directly impacts the efficacy and safety of the final ADC product.

Introduction

This compound is a protease-sensitive linker designed to be stable in systemic circulation and efficiently cleaved by lysosomal enzymes, such as Cathepsin B, upon internalization into target tumor cells. This enzymatic cleavage releases the conjugated cytotoxic payload. The synthesis of this complex molecule involves multiple steps, and therefore, stringent quality control at the final stage is paramount. The key quality attributes to be assessed include chemical identity, purity, and the presence of any process-related impurities.

Synthesis and Quality Control Workflow

The overall workflow for the synthesis and quality control of this compound is depicted below. The synthesis involves the sequential coupling of the maleimidocaproyl (MC) group, the Valine-Citrulline (VC) dipeptide, and the p-aminobenzylcarbamate (Pab) spacer, culminating in the free amine (NH2) functionality for subsequent payload conjugation.

Synthesis_QC_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_qc Quality Control S1 Fmoc-Val-Cit-PAB-PNP Synthesis S2 Coupling with Diamine S1->S2 S3 Fmoc Deprotection S2->S3 S4 MC-OSu Coupling S3->S4 P1 Crude Product S4->P1 P2 Preparative HPLC P1->P2 P3 Lyophilization P2->P3 QC1 HPLC Analysis P3->QC1 QC2 Mass Spectrometry P3->QC2 QC3 NMR Spectroscopy P3->QC3 QC4 Elemental Analysis P3->QC4 QC_Release Release for Payload Conjugation QC1->QC_Release QC2->QC_Release QC3->QC_Release QC4->QC_Release

Caption: Synthesis and Quality Control Workflow for this compound.

Quality Control Parameters and Acceptance Criteria

The following table summarizes the key quality control parameters, analytical methods, and recommended acceptance criteria for the release of a batch of this compound.

ParameterAnalytical MethodAcceptance Criteria
Identity
Molecular WeightMass Spectrometry (MS)Corresponds to the theoretical mass ± 0.5 Da
Chemical Structure1H NMR & 13C NMR SpectroscopySpectrum conforms to the reference structure
Purity
Purity by HPLCRP-HPLC (UV detection)≥ 95%
Impurities
Individual ImpurityRP-HPLC (UV detection)Not more than 0.5%
Total ImpuritiesRP-HPLC (UV detection)Not more than 2.0%
Physical Properties
AppearanceVisual InspectionWhite to off-white solid
Composition
Elemental AnalysisCHN AnalysisWithin ± 0.4% of the theoretical values for C, H, and N

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Purpose: To determine the purity of this compound and to quantify any related impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample Solvent: Acetonitrile/Water (1:1, v/v)

Procedure:

  • Prepare the mobile phases and sample solvent.

  • Accurately weigh and dissolve the this compound sample in the sample solvent to a final concentration of approximately 1 mg/mL.

  • Set the HPLC parameters as follows:

    • Column: C18 reversed-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • UV Detection: 220 nm and 254 nm

    • Column Temperature: 30 °C

    • Gradient:

      Time (min) % Mobile Phase B
      0 10
      25 90
      30 90
      31 10

      | 35 | 10 |

  • Inject the sample and record the chromatogram.

  • Calculate the purity by dividing the peak area of the main component by the total peak area of all components.

Mass Spectrometry (MS) for Identity Confirmation

Purpose: To confirm the molecular weight of this compound.

Instrumentation:

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

Procedure:

  • Prepare a sample solution of this compound in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) at a concentration of approximately 0.1 mg/mL.

  • Infuse the sample directly into the ESI source or inject it via an LC system.

  • Acquire the mass spectrum in positive ion mode.

  • The expected monoisotopic mass for C31H45N8O8 ([M+H]+) is approximately 673.34 Da.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Purpose: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Solvent:

  • Deuterated dimethyl sulfoxide (DMSO-d6)

Procedure:

  • Dissolve an accurately weighed amount of this compound in DMSO-d6.

  • Acquire 1H and 13C NMR spectra.

  • The obtained spectra should be consistent with the expected chemical shifts and coupling constants for the this compound structure. Key expected proton signals include those for the maleimide ring, the valine and citrulline residues, the PAB spacer, and the caproyl chain.

Signaling Pathway and Mechanism of Action

The this compound linker is a key component of ADCs that enables the targeted delivery and controlled release of cytotoxic payloads. The following diagram illustrates the mechanism of action of an ADC containing this linker.

ADC_Mechanism cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC ADC in Circulation (Linker is Stable) Binding ADC Binds to Antigen ADC->Binding Targeting Receptor Tumor Antigen Receptor->Binding Internalization Internalization via Endocytosis Binding->Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Cathepsin B Cleavage of VC Linker Lysosome->Cleavage Release Payload Release Cleavage->Release Apoptosis Cell Death (Apoptosis) Release->Apoptosis

Application Notes and Protocols for Scaling Up MC-VC-Pab-NH2 Conjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a powerful class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent for targeted cancer therapy. The linker connecting the antibody and the payload is a critical component influencing the ADC's stability, efficacy, and safety. The MC-VC-Pab-NH2 linker is a widely used, enzyme-cleavable linker system. It incorporates a maleimidocaproyl (MC) spacer for conjugation to antibody thiols, a cathepsin B-cleavable valine-citrulline (VC) dipeptide, and a self-immolating p-aminobenzylcarbamate (PAB) spacer that releases an unmodified payload upon cleavage within the target cell.

Successfully scaling up the conjugation of a drug-linker moiety like MC-VC-Pab-payload to a monoclonal antibody from laboratory to pilot and manufacturing scales is a complex process. It requires careful optimization of reaction parameters to ensure consistency in critical quality attributes (CQAs) such as the drug-to-antibody ratio (DAR), aggregate levels, and overall yield. These application notes provide detailed protocols and key considerations for the successful scale-up of this compound conjugation reactions.

Data Presentation: Key Parameters for Scale-Up

The following table summarizes typical parameters and expected outcomes when scaling the this compound conjugation reaction. Note that these values are representative and may require optimization for specific antibodies and payloads.

ParameterLaboratory Scale (<10 mg)Pilot Scale (10-100 mg)Manufacturing Scale (>1 g)
Antibody Concentration 5-10 mg/mL10-20 mg/mL10-20 mg/mL
Reaction Buffer PBS, pH 7.4PBS or Acetate Buffer, pH 5.5-7.5Acetate or Citrate Buffer, pH 5.5-7.5
Reducing Agent (TCEP) 2.5-4.0 molar excess per antibody2.0-3.5 molar excess per antibody1.5-3.0 molar excess per antibody
Drug-Linker Molar Excess 1.2-1.5 fold over TCEP1.1-1.3 fold over TCEP1.05-1.2 fold over TCEP
Co-solvent (e.g., DMAc) <10% (v/v)<8% (v/v)<5% (v/v)
Reaction Temperature Room Temperature (20-25°C)4-20°C4-15°C
Reaction Time 1-2 hours2-4 hours4-8 hours
Quenching Agent N-acetylcysteine (molar excess)N-acetylcysteine (molar excess)N-acetylcysteine (molar excess)
Purification Method Desalting column (e.g., G-25)Tangential Flow Filtration (TFF)Tangential Flow Filtration (TFF)
Expected DAR 3.5 - 4.53.8 - 4.23.9 - 4.1
Expected Aggregation < 2%< 3%< 2%
Expected Yield > 85%> 90%> 95%

Experimental Protocols

Laboratory-Scale Protocol (5 mg Antibody)

This protocol describes the conjugation of a drug to an antibody via the this compound linker at a 5 mg scale.

Materials:

  • Monoclonal Antibody (mAb): 5 mg at 10 mg/mL in PBS, pH 7.4

  • MC-VC-Pab-Payload: Molar equivalent to be calculated

  • Tris(2-carboxyethyl)phosphine (TCEP): 10 mM stock solution in water

  • Dimethylacetamide (DMAc)

  • N-acetylcysteine: 50 mM in water

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer like PBS. If necessary, perform a buffer exchange.

  • Antibody Reduction:

    • To the 5 mg of antibody solution, add a 3-fold molar excess of TCEP.

    • Incubate at 37°C for 1.5 hours to partially reduce the interchain disulfide bonds.

  • Drug-Linker Preparation:

    • Immediately before use, dissolve the MC-VC-Pab-Payload in a minimal volume of DMAc to create a 10 mM stock solution.

  • Conjugation Reaction:

    • Add a 1.2-fold molar excess of the dissolved drug-linker to the reduced antibody solution. Ensure the final DMAc concentration is below 10% (v/v).

    • Incubate at room temperature for 1 hour with gentle agitation.

  • Quenching:

    • Add a 5-fold molar excess of N-acetylcysteine to the reaction mixture to quench any unreacted maleimide groups. Incubate for 20 minutes.

  • Purification:

    • Purify the ADC using a pre-equilibrated desalting column with PBS, pH 7.4, to remove unreacted drug-linker and other small molecules.

  • Characterization:

    • Determine the protein concentration by measuring absorbance at 280 nm.

    • Analyze the Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC-HPLC).

    • Assess the level of aggregation by Size Exclusion Chromatography (SEC-HPLC).

Pilot-Scale Protocol (100 mg Antibody)

This protocol outlines the scale-up of the conjugation reaction to 100 mg, incorporating process adjustments for the larger scale.

Materials:

  • Monoclonal Antibody (mAb): 100 mg at 15 mg/mL in Acetate Buffer, pH 5.5

  • MC-VC-Pab-Payload

  • TCEP: 10 mM stock solution in water

  • DMAc

  • N-acetylcysteine: 50 mM in water

  • Acetate Buffer, pH 5.5

  • Tangential Flow Filtration (TFF) system with a 30 kDa MWCO membrane

Procedure:

  • Antibody Preparation: Concentrate and diafilter the antibody into the Acetate Buffer using the TFF system.

  • Antibody Reduction:

    • In a temperature-controlled vessel, add a 2.5-fold molar excess of TCEP to the antibody solution.

    • Incubate at 20°C for 2 hours with controlled mixing.

  • Drug-Linker Preparation:

    • Prepare a 10 mM stock solution of the MC-VC-Pab-Payload in DMAc.

  • Conjugation Reaction:

    • Slowly add a 1.1-fold molar excess of the drug-linker to the reduced antibody solution while maintaining controlled mixing. Ensure the final DMAc concentration is below 8% (v/v).

    • Incubate at 15°C for 3 hours.

  • Quenching:

    • Add a 5-fold molar excess of N-acetylcysteine and incubate for 30 minutes.

  • Purification:

    • Utilize the TFF system to purify the ADC. Perform diafiltration with at least 10 diavolumes of Acetate Buffer, pH 5.5, to remove process-related impurities.

    • Concentrate the purified ADC to the desired final concentration.

  • Characterization:

    • Perform in-process and final product testing for protein concentration (A280), DAR (HIC-HPLC), and aggregation (SEC-HPLC).

Visualizations

Signaling Pathway and ADC Mechanism of Action

ADC_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) HER2 HER2 Receptor ADC->HER2 1. Binding Endosome Early Endosome HER2->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload (e.g., MMAE) Lysosome->Payload 4. Linker Cleavage (Cathepsin B) Tubulin Tubulin Payload->Tubulin 5. Target Binding Microtubules Microtubule Disruption Tubulin->Microtubules Apoptosis Apoptosis Microtubules->Apoptosis 6. Cell Death

Caption: Mechanism of action of a HER2-targeted ADC with a cleavable linker.

Experimental Workflow for ADC Synthesis

ADC_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis mAb_prep Antibody Buffer Exchange (to PBS) reduction Antibody Reduction (with TCEP) mAb_prep->reduction drug_prep Dissolve Drug-Linker (in DMAc) conjugation Conjugation Reaction drug_prep->conjugation reduction->conjugation quenching Quenching (with N-acetylcysteine) conjugation->quenching purify Purification (TFF or Desalting) quenching->purify concentration Concentration (A280) purify->concentration dar DAR Analysis (HIC-HPLC) purify->dar aggregation Aggregation Analysis (SEC-HPLC) purify->aggregation final_adc Final ADC Product concentration->final_adc dar->final_adc aggregation->final_adc

Caption: Experimental workflow for this compound conjugation.

Logical Relationships in Scaling Up ADC Conjugation

Scale_Up_Logic cluster_params Key Parameters to Adjust cluster_cqa Critical Quality Attributes (CQAs) to Monitor lab_scale Lab Scale (<10 mg) pilot_scale Pilot Scale (10-100 mg) lab_scale->pilot_scale Scale-Up dar Drug-to-Antibody Ratio (DAR) lab_scale->dar mfg_scale Manufacturing Scale (>1 g) pilot_scale->mfg_scale Scale-Up aggregation Aggregation (%) pilot_scale->aggregation impurities Process Impurities mfg_scale->impurities yield Yield (%) mfg_scale->yield mixing Mixing Efficiency & Rate reagent_ratio Reagent Molar Ratios temp_control Temperature Control addition_rate Reagent Addition Rate

Caption: Key considerations for scaling up ADC conjugation reactions.

Troubleshooting & Optimization

troubleshooting low conjugation efficiency with MC-VC-Pab-NH2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting Antibody-Drug Conjugates (ADCs) utilizing the MC-VC-Pab-NH2 linker. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help researchers overcome common challenges and achieve efficient and reproducible conjugations.

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker and how does it work?

The this compound is a cleavable ADC linker system designed for targeted drug delivery. It consists of several key components:

  • MC (Maleimidocaproyl) : This group acts as a reactive handle. Its maleimide moiety covalently attaches to free thiol groups on an antibody's cysteine residues through a stable thioether bond.[1][2]

  • VC (Valine-Citrulline) : This dipeptide is designed to be stable in systemic circulation but is specifically cleaved by lysosomal proteases, such as Cathepsin B, which are often highly expressed in the tumor microenvironment.[1][2][3]

  • Pab (p-aminobenzyloxycarbonyl) : This is a self-immolative spacer. After the VC dipeptide is cleaved, the PAB group undergoes a spontaneous 1,6-elimination reaction to release the attached drug in its unmodified, active form.

  • NH2 (Amine group) : The terminal amine group allows for the attachment of a cytotoxic payload, typically through a carboxyl group on the drug molecule.

This sophisticated design ensures the ADC remains stable in the bloodstream, minimizing systemic toxicity, and releases its potent payload only after being internalized by the target cancer cell.

Q2: How is the efficiency of the conjugation reaction measured?

Conjugation efficiency is primarily assessed by determining the Drug-to-Antibody Ratio (DAR) , which represents the average number of drug molecules conjugated to a single antibody. A lower-than-expected DAR is a primary indicator of low conjugation efficiency. Common analytical techniques for measuring DAR include:

  • Hydrophobic Interaction Chromatography (HIC-HPLC) : A widely used method that separates ADC species based on the number of conjugated drugs, allowing for the visualization of the DAR distribution.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Provides precise molecular weight information of the ADC, enabling accurate DAR determination.

Troubleshooting Guide: Low Conjugation Efficiency

This guide addresses the most common issue encountered during ADC synthesis: a lower-than-expected Drug-to-Antibody Ratio (DAR).

Problem: My final ADC has a low average DAR. What are the potential causes and solutions?

A low DAR can stem from several stages of the conjugation process. The following sections break down the potential causes and provide actionable solutions.

Cause 1: Inefficient Antibody Reduction

The conjugation process relies on the reduction of interchain disulfide bonds within the antibody to generate free thiol (-SH) groups for the maleimide linker to react with. Incomplete reduction is a primary cause of low DAR.

Solutions & Optimization:

  • Optimize Reducing Agent Concentration : The concentration of the reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT), is critical.

    • Too little: Insufficient agent will not reduce enough disulfide bonds.

    • Too much: Excessive amounts can lead to over-reduction, antibody fragmentation, or irreversible reaction with the maleimide linker itself (in the case of TCEP).

    • Action : Titrate the molar excess of the reducing agent to find the optimal concentration for your specific antibody.

  • Adjust Reaction Temperature and Time :

    • Temperature : Most reduction protocols recommend temperatures between 25°C and 37°C. Higher temperatures can increase the reduction rate but may risk denaturing the antibody.

    • Time : Ensure the incubation time is sufficient for the reduction to complete, typically ranging from 30 to 90 minutes.

  • Ensure Complete Removal of Excess Reductant : It is critical to remove the excess reducing agent immediately after incubation and before adding the linker-drug. This is typically done using a desalting column. Failure to do so will result in the reductant reacting with and consuming the maleimide linker.

Troubleshooting Decision Tree for Low DAR

G start Low DAR Observed check_reduction Was antibody reduction efficient? (Check for free thiols) start->check_reduction check_linker Is the Linker-Payload solution fresh and pure? check_reduction->check_linker Yes sol_reduction Optimize reducing agent (TCEP/DTT) concentration, time, and temperature. Ensure complete reductant removal. check_reduction->sol_reduction No check_conditions Were conjugation reaction conditions optimal? check_linker->check_conditions Yes sol_linker Prepare linker solution fresh in anhydrous DMSO. Verify purity. check_linker->sol_linker No check_antibody Is antibody concentration accurate and free of impurities/additives? check_conditions->check_antibody Yes sol_conditions Optimize pH (6.5-7.5), temperature, and reaction time. Increase molar excess of linker. check_conditions->sol_conditions No sol_antibody Verify antibody concentration (A280). Perform buffer exchange to remove interfering substances (e.g., Tris, azide). check_antibody->sol_antibody No

Caption: A troubleshooting decision tree for diagnosing and resolving issues leading to low DAR.

Cause 2: Linker-Payload Issues

The quality and handling of the this compound linker and its attached payload can significantly impact conjugation.

Solutions & Optimization:

  • Prevent Linker Hydrolysis : The maleimide group is susceptible to hydrolysis in aqueous solutions.

    • Action : Prepare the linker-drug solution fresh in a suitable anhydrous organic solvent like DMSO immediately before adding it to the aqueous reaction buffer.

  • Verify Linker-Payload Purity : Impurities in the linker-payload can reduce the concentration of active molecules available for conjugation.

    • Action : Use high-purity linker-payload and store it under the recommended conditions (e.g., at -20°C or -80°C, sealed, and away from moisture and light) to prevent degradation.

Cause 3: Suboptimal Conjugation Reaction Conditions

The efficiency of the maleimide-thiol coupling reaction is dependent on several environmental factors.

Solutions & Optimization:

  • Optimize Reaction pH : The maleimide-thiol reaction is highly pH-dependent. The optimal pH range is typically between 6.5 and 7.5.

    • Below pH 6.5 : The reaction rate slows down considerably.

    • Above pH 7.5 : The risk of maleimide hydrolysis increases, and disulfide bond scrambling can occur.

  • Increase Molar Excess of Linker-Payload : Using a higher molar ratio of the linker-payload to the antibody can help drive the reaction to completion. A common starting point is a 5- to 10-fold molar excess.

  • Optimize Reaction Time and Temperature : The conjugation is typically carried out at room temperature (20-25°C) for 1-4 hours. Protect the reaction from light, as some payloads may be light-sensitive.

Cause 4: Poor Antibody Quality or Incorrect Concentration

The starting antibody material is a critical variable.

Solutions & Optimization:

  • Confirm Antibody Concentration and Purity : Inaccurate antibody concentration leads to incorrect stoichiometry in the reaction.

    • Action : Verify the concentration using a reliable method like A280 absorbance. Ensure the antibody preparation is >95% pure and free of aggregates and protein impurities (e.g., BSA) that can compete for the linker.

  • Perform Buffer Exchange : Common antibody buffer additives can interfere with the conjugation reaction.

    • Action : It is crucial to perform a buffer exchange into an appropriate reaction buffer (e.g., phosphate buffer) to remove any low molecular weight additives like Tris, sodium azide, or glycine, which can react with the linker.

Summary of Key Reaction Parameters

ParameterStageRecommended RangeRationale & Key Considerations
Reducing Agent Antibody ReductionTitrate for specific mAbTCEP is often preferred for its selectivity and resistance to oxidation, but it can react with maleimides. DTT is also common.
Temperature Antibody Reduction25 - 37 °CHigher temperatures increase reduction rate but may risk antibody denaturation.
Time Antibody Reduction30 - 90 minutesMust be sufficient for complete reduction of interchain disulfides.
pH Conjugation6.5 - 7.5Balances optimal thiol-maleimide reaction rate against the risk of maleimide hydrolysis at higher pH.
Molar Excess Conjugation5x - 10x (Linker:Ab)Higher excess can drive the reaction forward, but may increase aggregation.
Temperature Conjugation20 - 25 °C (Room Temp)A common temperature that provides a good reaction rate without damaging the ADC.
Time Conjugation1 - 4 hoursTypically sufficient for the reaction to reach completion.

Experimental Protocols

Standard Protocol for ADC Synthesis using this compound-Payload

This protocol provides a general framework. Specific parameters like reagent concentrations and incubation times should be optimized for each unique antibody and payload.

1. Antibody Preparation and Reduction

  • Buffer Exchange : Dialyze or use a desalting column to exchange the antibody into a reaction buffer (e.g., Phosphate-Buffered Saline, pH 7.2). Ensure the final antibody concentration is at least 1-2 mg/mL.

  • Reduction : Add a freshly prepared solution of TCEP to the antibody solution to achieve a 5- to 10-fold molar excess.

  • Incubation : Incubate at 37°C for 60-90 minutes with gentle mixing.

  • Removal of Excess Reductant : Immediately after incubation, remove the excess TCEP using a desalting column equilibrated with the same reaction buffer, now chilled to 4°C. This step is critical to prevent TCEP from reacting with the maleimide linker.

2. Conjugation Reaction

  • Prepare Linker-Payload Solution : Just before use, dissolve the this compound-Payload in anhydrous DMSO to create a fresh 10 mM stock solution.

  • Calculate Volume : Calculate the volume of the linker-drug stock needed to achieve the desired molar excess (e.g., 8-fold molar excess over the antibody).

  • Add Linker-Payload : Add the linker-drug solution to the reduced antibody dropwise while gently stirring. The final concentration of DMSO in the reaction mixture should ideally be kept below 10% (v/v).

  • Incubation : Incubate the reaction at room temperature (20-25°C) for 2 hours, protected from light.

3. Quenching and Purification

  • Quenching : To stop the reaction and cap any unreacted thiols, add a 3-fold molar excess of N-acetylcysteine (relative to the initial amount of linker-drug) and incubate for an additional 20 minutes.

  • Purification : Remove excess unconjugated payload and other small molecules using a desalting column, tangential flow filtration (TFF), or size-exclusion chromatography (SEC).

4. Analysis

  • Determine the final protein concentration (e.g., via A280).

  • Analyze the DAR and distribution of the purified ADC using HIC-HPLC or LC-MS.

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis ab_prep Antibody Buffer Exchange (into Reaction Buffer) reduction 1. Antibody Reduction (Add TCEP/DTT, Incubate 37°C) ab_prep->reduction linker_prep Prepare Fresh Linker-Payload Solution in Anhydrous DMSO conjugation 3. Conjugation (Add Linker-Payload, Incubate RT) linker_prep->conjugation removal 2. Remove Excess Reductant (Desalting Column) reduction->removal removal->conjugation quench 4. Quench Reaction (Add N-acetylcysteine) conjugation->quench purify Purify ADC (e.g., Desalting, SEC) quench->purify analyze Analyze DAR (HIC-HPLC, LC-MS) purify->analyze

Caption: A generalized experimental workflow for ADC synthesis.

References

Technical Support Center: Preventing Aggregation of ADCs with MC-VC-Pab-NH2 Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide you with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of antibody-drug conjugate (ADC) aggregation, specifically for those utilizing Maleimidocaproyl-Valine-Citrulline-p-aminobenzyloxycarbonyl (MC-VC-Pab) linkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of aggregation for ADCs with MC-VC-Pab-NH2 linkers?

A1: Aggregation of ADCs with this compound linkers is a multifaceted issue primarily driven by the increased hydrophobicity of the ADC following conjugation.[1] The key contributing factors include:

  • Hydrophobic Interactions: The MC-VC-Pab linker and many cytotoxic payloads are inherently hydrophobic. Their conjugation to the antibody surface creates hydrophobic patches that can lead to intermolecular interactions and aggregation.[1][2]

  • High Drug-to-Antibody Ratio (DAR): A higher DAR increases the overall hydrophobicity of the ADC, which strongly correlates with an increased tendency to aggregate.[3] ADCs with high DARs are more prone to aggregation, which can lead to faster clearance from the body and reduced stability.

  • Conjugation Process: The chemical conditions during conjugation, such as the use of organic co-solvents to dissolve the linker-payload, can disrupt the native structure of the antibody, exposing hydrophobic regions and promoting aggregation. The pH during conjugation is also critical, as pH values near the antibody's isoelectric point can minimize solubility and increase aggregation.

  • Formulation and Storage Conditions: Suboptimal buffer conditions (pH, ionic strength), exposure to thermal stress, repeated freeze-thaw cycles, and mechanical stress during transportation can all induce or accelerate ADC aggregation.

Q2: How does the this compound linker contribute to ADC aggregation?

A2: The this compound linker contributes to aggregation primarily through its chemical structure. The maleimidocaproyl (MC) group and the p-aminobenzyloxycarbonyl (Pab) spacer are hydrophobic moieties. When multiple linker-payload complexes are attached to the antibody, these hydrophobic components can interact with each other on adjacent ADC molecules, driving the formation of aggregates.

Q3: What is a typical Drug-to-Antibody Ratio (DAR) for ADCs with VC-Pab linkers, and how does it impact aggregation?

A3: For ADCs conjugated via interchain cysteine residues, a common approach with VC-Pab linkers, the average DAR typically ranges from 0 to 8, with a target of 3.5 to 4 often pursued for a balance of efficacy and stability. However, a higher DAR, while potentially increasing potency, significantly enhances the hydrophobicity of the ADC, making it more prone to aggregation. This can negatively affect its pharmacokinetic properties and overall stability.

Troubleshooting Guides

This section provides systematic approaches to troubleshoot common aggregation issues encountered during ADC development.

Problem 1: Significant aggregation observed immediately after the conjugation reaction.

This is a frequent challenge stemming from the conjugation process itself. The following workflow can help identify and address the root cause.

Workflow for Troubleshooting Post-Conjugation Aggregation

G cluster_0 Immediate Post-Conjugation Aggregation start Aggregation Detected by SEC/DLS check_dar Analyze DAR (HIC/RP-HPLC) start->check_dar dar_high Is DAR higher than intended? check_dar->dar_high optimize_conjugation Optimize Conjugation Parameters: - Reduce linker-payload stoichiometry - Decrease reaction time - Adjust temperature dar_high->optimize_conjugation Yes check_conditions Review Conjugation Conditions dar_high->check_conditions No solution Purified ADC with Reduced Aggregation optimize_conjugation->solution optimize_buffer Optimize Buffer: - Adjust pH away from pI - Modify ionic strength check_conditions->optimize_buffer Suboptimal pH/Ionic Strength optimize_solvent Reduce Organic Co-solvent (e.g., DMSO) Concentration check_conditions->optimize_solvent High Co-solvent % immobilize Consider Solid-Phase Conjugation check_conditions->immobilize Persistent Aggregation optimize_buffer->solution optimize_solvent->solution immobilize->solution

Caption: A step-by-step workflow for troubleshooting ADC aggregation immediately following conjugation.

Problem 2: Gradual increase in aggregation during storage.

This issue points towards formulation instability or inappropriate storage conditions.

Workflow for Troubleshooting Storage-Related Aggregation

G cluster_1 Storage-Induced Aggregation start Increased Aggregates Over Time (SEC/DLS) check_formulation Evaluate Formulation Buffer start->check_formulation check_storage Review Storage & Handling start->check_storage screen_ph pH Screening Study check_formulation->screen_ph screen_excipients Excipient Screening: - Surfactants (Polysorbate 20/80) - Sugars (Sucrose, Trehalose) - Amino Acids (Arginine, Glycine) check_formulation->screen_excipients solution Stable ADC Formulation screen_ph->solution screen_excipients->solution optimize_temp Optimize Storage Temperature (e.g., -20°C vs -80°C) check_storage->optimize_temp minimize_ft Minimize Freeze-Thaw Cycles check_storage->minimize_ft protect_light Protect from Light check_storage->protect_light optimize_temp->solution minimize_ft->solution protect_light->solution

Caption: A decision-making guide for addressing ADC aggregation during storage.

Data Presentation

The following tables provide illustrative data on how different factors can influence the aggregation of ADCs.

Table 1: Effect of pH on ADC Aggregation

pH% High Molecular Weight Species (HMWs) by SEC
5.08.5%
6.02.1%
7.03.5%
8.06.8%

Note: This is illustrative data. The optimal pH is highly dependent on the specific antibody.

Table 2: Impact of Excipients on ADC Stability After Thermal Stress

Formulation% HMWs by SEC (after 1 week at 40°C)
ADC in Histidine Buffer15.2%
+ 0.02% Polysorbate 207.8%
+ 5% Sucrose9.5%
+ 0.02% Polysorbate 20 + 5% Sucrose4.3%

Note: This is illustrative data. The effectiveness of excipients can vary.

Table 3: Influence of Drug-to-Antibody Ratio (DAR) on Aggregation

Average DAR% HMWs by SEC (Initial)
21.5%
43.8%
69.2%
818.5%

Note: This is illustrative data showing a general trend.

Experimental Protocols

Detailed methodologies for key analytical techniques to monitor ADC aggregation are provided below.

Size Exclusion Chromatography (SEC) for Aggregate Quantification

SEC separates molecules based on their hydrodynamic radius, allowing for the quantification of monomers, dimers, and higher-order aggregates.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system with a UV detector.

  • SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl).

Mobile Phase:

  • A common mobile phase is phosphate-buffered saline (PBS), pH 7.4.

  • For hydrophobic ADCs, the addition of an organic modifier (e.g., 10-15% isopropanol or acetonitrile) may be necessary to reduce non-specific interactions with the column matrix.

Protocol:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase. Filter the sample through a low-protein-binding 0.22 µm filter.

  • Injection: Inject a defined volume of the prepared sample (e.g., 20-100 µL) onto the column.

  • Data Acquisition: Monitor the eluent at 280 nm. The run time should be sufficient to allow for the elution of all species.

  • Data Analysis: Integrate the peak areas corresponding to the high molecular weight species (aggregates) and the monomer. Calculate the percentage of aggregation as: % Aggregation = (Area of Aggregate Peaks / Total Area of All Peaks) * 100

Dynamic Light Scattering (DLS) for Size Distribution Analysis

DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in solution to determine their size distribution. It is highly sensitive to the presence of large aggregates.

Instrumentation:

  • DLS instrument with temperature control.

Protocol:

  • Sample Preparation: Filter the ADC sample (at least 30-100 µL) through a 0.2 µm or smaller filter directly into a clean, dust-free cuvette.

  • Instrument Setup: Set the desired measurement temperature. Ensure the instrument is clean and calibrated.

  • Measurement: Place the cuvette in the instrument and allow the sample to equilibrate to the set temperature.

  • Data Acquisition: Perform multiple measurements to ensure reproducibility. The instrument's software will perform an autocorrelation analysis of the scattered light intensity fluctuations.

  • Data Analysis: The software will generate a size distribution profile, providing the average hydrodynamic radius (Rh) and the polydispersity index (PDI). An increase in Rh or PDI compared to the monomeric antibody indicates the presence of aggregates.

Differential Scanning Fluorimetry (DSF) for Thermal Stability Assessment

DSF, or Thermal Shift Assay, measures the thermal unfolding of a protein by monitoring the fluorescence of a dye that binds to exposed hydrophobic regions as the protein denatures. A higher melting temperature (Tm) generally indicates greater conformational stability.

Instrumentation:

  • Real-time PCR instrument capable of monitoring fluorescence during a thermal ramp.

Reagents:

  • Fluorescent dye (e.g., SYPRO Orange).

  • ADC sample.

  • Assay buffer.

Protocol:

  • Reaction Setup: In a 96-well PCR plate, prepare triplicate reactions for each sample. A typical reaction includes the ADC (final concentration ~0.1-0.5 mg/mL), SYPRO Orange dye (e.g., 5x final concentration), and buffer to the final volume. Include a no-protein control (buffer and dye only).

  • Thermal Melt: Place the plate in the real-time PCR instrument. Program a thermal ramp from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 1°C/minute). Monitor fluorescence at each temperature increment.

  • Data Analysis: Plot fluorescence intensity versus temperature. The melting temperature (Tm) is the temperature at the midpoint of the unfolding transition, which can be determined from the peak of the first derivative of the melting curve. A decrease in Tm for the ADC compared to the unconjugated antibody can indicate reduced conformational stability.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts in ADC aggregation and analysis.

G cluster_2 Mechanism of Hydrophobicity-Induced Aggregation mAb Monoclonal Antibody (mAb) adc_monomer ADC Monomer (Increased Surface Hydrophobicity) mAb->adc_monomer linker_payload Hydrophobic Linker-Payload (MC-VC-Pab-Drug) linker_payload->adc_monomer hydrophobic_interaction Intermolecular Hydrophobic Interactions adc_monomer->hydrophobic_interaction aggregate_nucleus Aggregate Nucleus hydrophobic_interaction->aggregate_nucleus soluble_aggregate Soluble Aggregate aggregate_nucleus->soluble_aggregate insoluble_aggregate Insoluble Aggregate (Precipitate) soluble_aggregate->insoluble_aggregate

Caption: The pathway of ADC aggregation driven by increased surface hydrophobicity.

G cluster_3 Analytical Workflow for ADC Aggregation Characterization adc_sample ADC Sample sec Size Exclusion Chromatography (SEC) - Quantify % Aggregates adc_sample->sec dls Dynamic Light Scattering (DLS) - Size Distribution (Rh, PDI) adc_sample->dls dsf Differential Scanning Fluorimetry (DSF) - Thermal Stability (Tm) adc_sample->dsf hic Hydrophobic Interaction Chromatography (HIC) - DAR Distribution & Hydrophobicity Profile adc_sample->hic data_interpretation Comprehensive Stability Profile sec->data_interpretation dls->data_interpretation dsf->data_interpretation hic->data_interpretation

Caption: An integrated analytical workflow for assessing ADC aggregation and stability.

References

Technical Support Center: Addressing Premature Cleavage of MC-VC-Pab-NH2 in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the premature cleavage of the MC-VC-Pab-NH2 linker in plasma, a critical challenge in the development of antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of premature cleavage of the this compound linker in plasma?

A1: The premature cleavage of the valine-citrulline (VC) dipeptide within the this compound linker is primarily caused by enzymatic activity in the plasma. The specific enzyme responsible can differ between species, which is a crucial consideration for preclinical studies. In mouse plasma, the primary culprit is the carboxylesterase Ces1c.[1] In human plasma, human neutrophil elastase has been identified as a key enzyme responsible for this off-target cleavage.[1]

Q2: Why is the stability of the this compound linker in plasma a critical parameter for ADCs?

A2: The stability of the linker is paramount for the safety and efficacy of an ADC.[2] An ideal linker should remain stable in systemic circulation to prevent the premature release of the cytotoxic payload, which can lead to off-target toxicity and a reduced therapeutic window.[2] The linker is designed to be cleaved specifically within the target tumor cells, where the payload can then exert its therapeutic effect.

Q3: Are there species-specific differences in the plasma stability of the Val-Cit linker?

A3: Yes, significant species-specific differences exist. The Val-Cit linker is notably less stable in rodent plasma (mouse and rat) compared to human plasma due to the high activity of carboxylesterase 1C (Ces1C) in rodents.[2] This can lead to rapid payload release in preclinical mouse models, potentially providing misleading data on an ADC's efficacy and toxicity profile.

Q4: What are the common analytical methods to assess the plasma stability of an ADC?

A4: The plasma stability of an ADC is typically assessed by measuring the change in the drug-to-antibody ratio (DAR) over time and quantifying the amount of released payload. Common analytical techniques include Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze the intact ADC or its subunits and Hydrophobic Interaction Chromatography (HIC) to separate ADC species with different DARs.

Troubleshooting Guides

This section provides guidance on common issues encountered during the investigation of this compound linker stability.

Issue 1: Rapid Decrease in Drug-to-Antibody Ratio (DAR) in Mouse Plasma

Symptoms:

  • A significant reduction in the average DAR of the ADC is observed within hours of incubation in mouse plasma.

  • High levels of free payload are detected in the plasma supernatant.

Potential Cause: This is likely due to the cleavage of the Val-Cit linker by the mouse carboxylesterase Ces1c.

Troubleshooting Steps:

  • Confirm the Observation: Repeat the in vitro plasma stability assay with appropriate controls, including a buffer control (ADC in PBS) and a control ADC with a more stable linker, if available.

  • Modify the Linker: Consider synthesizing and evaluating an ADC with a modified linker designed for enhanced stability in mouse plasma. A well-established modification is the addition of a glutamic acid residue at the P3 position, creating a Glu-Val-Cit linker. This modification has been shown to significantly increase stability in mouse plasma without compromising lysosomal cleavage by cathepsins.

  • Evaluate Alternative Linkers: Explore other peptide sequences or different classes of cleavable linkers, such as β-glucuronide linkers, which may exhibit greater stability in mouse plasma.

Issue 2: Inconsistent Plasma Stability Results Between Batches

Symptoms:

  • Significant variability in the rate of payload release is observed between different batches of the same ADC.

Potential Causes:

  • Inconsistencies in the conjugation process leading to variations in the drug-to-antibody ratio (DAR) and/or the distribution of the payload on the antibody.

  • Presence of impurities or aggregates in the ADC preparation.

Troubleshooting Steps:

  • Characterize ADC Batches Thoroughly: For each batch, meticulously determine the average DAR, drug load distribution, and aggregation levels using techniques like HIC, LC-MS, and Size Exclusion Chromatography (SEC).

  • Optimize Conjugation and Purification: Refine the conjugation and purification protocols to ensure batch-to-batch consistency. This includes precise control of reaction conditions (e.g., temperature, pH, reagent concentrations) and rigorous purification to remove unconjugated payload and linker, as well as aggregates.

  • Standardize the Plasma Stability Assay: Ensure the in vitro plasma stability assay is performed under identical conditions for all batches, including the source and handling of plasma, incubation time, and temperature.

Data Presentation

The following table summarizes quantitative data on the plasma stability of ADCs with the standard Val-Cit linker compared to the more stable Glu-Val-Cit linker in mouse plasma.

LinkerPlasma SourceIncubation Time (days)% Payload LossReference
Val-CitMouse14> 95%
SVCitMouse14~70%
Glu-Val-Cit (EVCit) Mouse 14 Almost no cleavage
Val-CitHuman28No significant degradation
Glu-Val-Cit (EVCit)Human28No significant degradation

Experimental Protocols

In Vitro Plasma Stability Assay by LC-MS

Objective: To determine the in vitro stability of an ADC in plasma by measuring the change in average DAR over time.

Materials:

  • ADC of interest

  • Control ADC (with a known stable linker, optional)

  • Freshly collected plasma (e.g., mouse, rat, human) with anticoagulant (e.g., K2-EDTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein A or G magnetic beads

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Elution buffer (e.g., 0.1 M glycine, pH 2.5)

  • Neutralization buffer (e.g., 1 M Tris, pH 8.0)

  • Reducing agent (e.g., DTT)

  • LC-MS system (e.g., Q-TOF or Orbitrap)

Methodology:

  • Sample Preparation:

    • Dilute the ADC to a final concentration of 1 mg/mL in the desired plasma.

    • Prepare a control sample by diluting the ADC to the same concentration in PBS.

  • Incubation:

    • Incubate the plasma and PBS samples at 37°C in a shaking incubator.

    • Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72, 168 hours).

    • Immediately freeze the collected aliquots at -80°C to quench the reaction.

  • ADC Immunocapture:

    • Thaw the samples on ice.

    • Add Protein A or G magnetic beads to the plasma aliquots and incubate at 4°C with gentle rotation for 1-2 hours to capture the ADC.

    • Place the tubes on a magnetic stand and discard the supernatant.

    • Wash the beads three times with wash buffer.

  • Elution and Reduction:

    • Elute the captured ADC from the beads by adding elution buffer and incubating for 5-10 minutes.

    • Collect the eluate and immediately neutralize it with the neutralization buffer.

    • To analyze the light and heavy chains separately, add a reducing agent (e.g., DTT to a final concentration of 10 mM) and incubate at 37°C for 30 minutes.

  • LC-MS Analysis:

    • Analyze the intact or reduced ADC samples by LC-MS.

    • Deconvolute the resulting mass spectra to determine the masses of the different drug-loaded and unloaded antibody chains.

    • Calculate the average DAR at each time point by determining the weighted average of the different drug-loaded species.

Visualizations

Mechanism of Premature Cleavage in Mouse Plasma

G ADC MC-VC-Pab-Payload-ADC Ces1c Mouse Carboxylesterase 1c (Ces1c) ADC->Ces1c Susceptible to cleavage Cleaved_ADC Antibody-MC-VC Ces1c->Cleaved_ADC Cleaves Val-Cit bond Released_Payload Pab-Payload Ces1c->Released_Payload Releases payload

Caption: Enzymatic cleavage of the Val-Cit linker in an ADC by mouse carboxylesterase 1c (Ces1c).

Experimental Workflow for In Vitro Plasma Stability Assay

G cluster_prep Sample Preparation & Incubation cluster_capture ADC Isolation cluster_analysis Analysis start ADC + Plasma/PBS incubate Incubate at 37°C (Time course) start->incubate capture Immunocapture (Protein A/G beads) incubate->capture wash Wash capture->wash elute Elute & Neutralize wash->elute lcms LC-MS Analysis (Intact or Reduced) elute->lcms dar Calculate Average DAR lcms->dar

Caption: A generalized workflow for determining ADC plasma stability using immunocapture and LC-MS.

Troubleshooting Logic for Premature Cleavage

G start Premature Cleavage Observed? check_species Mouse Plasma? start->check_species Yes check_consistency Inconsistent Results? start->check_consistency No ces1c Likely Ces1c Cleavage check_species->ces1c Yes human_plasma Human Plasma? check_species->human_plasma No linker_mod Solution: Modify Linker (e.g., Glu-Val-Cit) ces1c->linker_mod neutrophil_elastase Consider Neutrophil Elastase human_plasma->neutrophil_elastase Yes neutrophil_elastase->linker_mod characterize Thoroughly Characterize Batches (DAR, Aggregation) check_consistency->characterize Yes optimize Optimize Conjugation & Purification characterize->optimize

Caption: A decision tree for troubleshooting premature cleavage of this compound linkers.

References

Technical Support Center: Improving the Stability of the Maleimide-Thiol Linkage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of the maleimide-thiol linkage in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of instability for the maleimide-thiol linkage?

A1: The thiosuccinimide linkage formed from the reaction of a thiol and a maleimide is susceptible to two main degradation pathways:

  • Retro-Michael Reaction: This is a reversible reaction where the thiosuccinimide adduct reverts to the original thiol and maleimide. In a biological environment rich in thiols like glutathione, this can lead to "thiol exchange," where the conjugated molecule is transferred from its intended target to other molecules, causing off-target effects and reduced efficacy.[1][2]

  • Hydrolysis: The succinimide ring can undergo hydrolysis, opening the ring to form a stable maleamic acid thioether. This ring-opened form is no longer susceptible to the retro-Michael reaction, effectively "locking" the conjugate. However, the rate of hydrolysis for traditional N-alkylmaleimides is often too slow to effectively compete with the retro-Michael reaction in vivo.[2][3]

Q2: My bioconjugate is losing its payload during in vitro plasma stability studies. What is the likely cause and how can I fix it?

A2: Significant payload loss in plasma is most likely due to the retro-Michael reaction, leading to deconjugation.[2] To address this, consider the following strategies:

  • Promote Hydrolysis of the Thiosuccinimide Ring: The hydrolyzed, ring-opened form of the linker is stable. You can facilitate this by:

    • Post-conjugation treatment: Incubating the conjugate at a slightly alkaline pH (e.g., pH 8.5-9.0) can accelerate hydrolysis.

  • Switch to a More Stable Linker:

    • Next-Generation Maleimides (NGMs): Utilize maleimides with electron-withdrawing N-substituents (e.g., N-aryl maleimides) that accelerate the hydrolysis of the thiosuccinimide ring. Dibromomaleimides (DBM) are a type of NGM that can re-bridge disulfide bonds and form a stable, hydrolyzed linkage.

    • Thiazine Formation: If conjugating to a peptide or protein with an N-terminal cysteine, a rearrangement can occur to form a stable six-membered thiazine ring.

Q3: I am observing low or no conjugation efficiency. What are the possible reasons and troubleshooting steps?

A3: Low conjugation efficiency can be caused by several factors:

  • Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, especially at neutral to alkaline pH, which renders it inactive. Always prepare maleimide solutions fresh in an anhydrous solvent like DMSO or DMF and add them to the reaction buffer immediately before use.

  • Inaccessible or Oxidized Thiols: The target cysteine residues on your protein may be inaccessible or have formed disulfide bonds. Disulfides do not react with maleimides.

    • Solution: Perform a reduction step using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to conjugation. TCEP is often preferred as it does not contain thiols and does not need to be removed before adding the maleimide reagent.

  • Incorrect pH: The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5. At lower pH, the reaction rate decreases, while at higher pH, the maleimide can react with amines and the rate of hydrolysis increases.

  • Incorrect Stoichiometry: The molar ratio of maleimide to thiol can significantly impact conjugation efficiency. A 10-20 fold molar excess of the maleimide reagent is a common starting point, but this should be optimized for your specific application.

Q4: Can the location of the cysteine on the protein affect the stability of the maleimide-thiol linkage?

A4: Yes, the local microenvironment of the cysteine residue can significantly influence the stability of the thiosuccinimide linkage. Proximity to positively charged residues can promote rapid hydrolysis of the thiosuccinimide ring, leading to a more stable conjugate.

Troubleshooting Guides

Problem 1: Inconsistent Drug-to-Antibody Ratio (DAR) in ADC Batches

  • Possible Cause: Incomplete reaction or side reactions during conjugation.

    • Troubleshooting Steps:

      • Optimize Reaction pH: Ensure the reaction is performed between pH 6.5 and 7.5 to maximize thiol specificity.

      • Control Molar Ratio: Carefully control the molar excess of the maleimide-linker to the antibody to drive the reaction to completion without causing non-specific labeling.

      • Ensure Complete Reduction: If working with native disulfides, ensure complete reduction with an excess of TCEP.

      • Purification: Implement a robust purification method like size exclusion chromatography (SEC) or affinity chromatography to remove unreacted linker-payload.

Problem 2: Premature Drug Release Observed in In Vitro Plasma Stability Studies

  • Possible Cause: The maleimide-thiol linkage is undergoing the retro-Michael reaction.

    • Troubleshooting Steps:

      • Confirm Payload Loss with LC-MS: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze the ADC after incubation in plasma to quantify the loss of payload over time.

      • Perform a Thiol Exchange Assay: Incubate your ADC with an excess of a small molecule thiol, such as glutathione, and monitor the transfer of the payload using HPLC or LC-MS to confirm the susceptibility of your linker to thiol exchange.

      • Implement a Stabilization Strategy:

        • Perform post-conjugation hydrolysis by adjusting the pH to 8.5-9.0.

        • Synthesize the ADC using a more stable next-generation maleimide.

Data Presentation

Table 1: Comparative Stability of Maleimide-Thiol Adducts

Linkage TypeKey Structural FeatureStability ProfileHalf-life (t½)Conditions
N-Alkyl Maleimide AdductAlkyl group on the maleimide nitrogenProne to retro-Michael reaction and thiol exchange.20 - 80 hoursIn the presence of glutathione.
N-Aryl Maleimide AdductAryl group on the maleimide nitrogenMore stable due to accelerated hydrolysis of the thiosuccinimide ring.> 2 years (for the hydrolyzed form)pH 7.4, 37°C.
Thiazine LinkageFormed from N-terminal cysteineMarkedly slower degradation and over 20 times less susceptible to glutathione adduct formation compared to the thioether conjugate.Significantly longer than N-Alkyl Maleimide AdductPhysiological pH.
Dibromomaleimide (DBM) AdductRe-bridges disulfide bondsForms a stable, hydrolyzed dithiomaleamic acid conjugate.Not specified, but described as "robustly stable".Mildly basic conditions for hydrolysis.

Experimental Protocols

Protocol 1: General Maleimide Labeling of Protein Thiols

  • Prepare Antibody Solution: Dissolve the antibody at 7.5-15 mg/mL (50-100 µM for IgG) in a suitable buffer (e.g., PBS, pH 7.2-7.4). If necessary, perform a buffer exchange to remove any amine-containing buffers.

  • Reduce Disulfide Bonds (Optional): To increase the number of available thiols, add a 10-fold molar excess of TCEP to the antibody solution and incubate for 30 minutes at room temperature.

  • Prepare Maleimide Stock Solution: Immediately before use, dissolve the maleimide-functionalized reagent in anhydrous DMSO to a concentration of 10 mM.

  • Labeling Reaction: Add a 10-20 fold molar excess of the maleimide stock solution to the antibody solution. Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove unreacted maleimide using a desalting column (size exclusion chromatography) or dialysis.

  • Characterization: Determine the degree of labeling (DOL) by UV-Vis spectrophotometry or mass spectrometry.

Protocol 2: Post-Conjugation Hydrolysis for Enhanced Stability

  • Perform Conjugation: Follow steps 1-4 of the General Maleimide Labeling Protocol.

  • Purify the Conjugate: It is crucial to remove excess maleimide before proceeding to the hydrolysis step. Use a desalting column for rapid buffer exchange and purification.

  • Adjust pH: Adjust the pH of the purified conjugate solution to 8.5-9.0 using a suitable buffer (e.g., 50 mM borate buffer).

  • Incubate: Incubate the solution at room temperature or 37°C. Monitor the hydrolysis of the thiosuccinimide ring by mass spectrometry. The reaction is complete when the mass corresponding to the ring-opened form is exclusively observed.

  • Re-neutralize: Adjust the pH back to 7.0-7.5 for storage or downstream applications.

Protocol 3: Antibody Conjugation with Dibromomaleimide (DBM)

  • Reduce Antibody: Reduce the solvent-accessible interchain disulfide bonds of the antibody with a 10-fold molar excess of TCEP at 37°C for 90 minutes in a suitable buffer (e.g., PBS with 10 mM EDTA, pH 7.2).

  • Prepare DBM-linker solution: Dissolve the DBM-linker in DMSO to a concentration of 10 mM.

  • Conjugation: Add 8 molar equivalents of the DBM-linker solution to the reduced antibody.

  • Hydrolysis: Adjust the pH of the reaction mixture to 8.5 and incubate for 1 hour to ensure complete hydrolysis of the dithiomaleimide to the stable dithiomaleamic acid.

  • Purification: Purify the ADC using size exclusion chromatography.

  • Analysis: Analyze the conjugate by LC-MS to confirm the desired drug-to-antibody ratio and the mass corresponding to the hydrolyzed product.

Protocol 4: Thiazine Formation with N-terminal Cysteine Peptides

  • Prepare Peptide Solution: Dissolve the N-terminal cysteine-containing peptide in a neutral or slightly basic buffer (e.g., PBS, pH 7.4) to a concentration of 1-5 mg/mL.

  • Prepare Maleimide Reagent: Dissolve the maleimide reagent in DMSO or DMF to a stock concentration of 10-20 mM.

  • Conjugation and Rearrangement: Add a 5-20 fold molar excess of the maleimide stock solution to the peptide solution. Incubate at room temperature. The succinimidyl thioether will form rapidly, followed by a slower rearrangement to the thiazine structure. The reaction can be monitored by HPLC or LC-MS to observe the conversion.

  • Quench and Purify: Once the desired conversion to the thiazine is achieved, quench any unreacted maleimide with a small molecule thiol (e.g., N-acetylcysteine) and purify the conjugate using reverse-phase HPLC.

To prevent thiazine formation when it is not desired, perform the conjugation at an acidic pH (e.g., pH 5.5-6.5).

Visualizations

cluster_instability Instability of Maleimide-Thiol Adduct cluster_degradation Degradation Pathways Thiol Thiol Thiosuccinimide_Adduct Thiosuccinimide Adduct (Unstable) Thiol->Thiosuccinimide_Adduct + Maleimide Maleimide Maleimide Retro_Michael Retro-Michael Reaction (Reversible) Thiosuccinimide_Adduct->Retro_Michael Thiol Exchange Hydrolysis Hydrolysis (Irreversible) Thiosuccinimide_Adduct->Hydrolysis H2O Ring_Opened_Product Maleamic Acid Thioether (Stable) Hydrolysis->Ring_Opened_Product

Figure 1. Chemical pathways of maleimide-thiol adduct instability.

cluster_workflow Experimental Workflow for Maleimide Conjugation cluster_troubleshooting Troubleshooting Start Start Prepare_Protein Prepare Protein (Buffer Exchange) Start->Prepare_Protein Reduce_Disulfides Reduce Disulfides (e.g., TCEP) Prepare_Protein->Reduce_Disulfides Conjugation Conjugation Reaction (pH 6.5-7.5) Reduce_Disulfides->Conjugation Prepare_Maleimide Prepare Maleimide (Fresh in DMSO) Prepare_Maleimide->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Low_Efficiency Low Efficiency? Conjugation->Low_Efficiency Characterization Characterization (LC-MS, UV-Vis) Purification->Characterization End End Characterization->End Check_pH Check pH (6.5-7.5) Low_Efficiency->Check_pH Yes Check_Reagents Check Reagent Activity (Fresh Maleimide) Low_Efficiency->Check_Reagents Yes Optimize_Ratio Optimize Molar Ratio Low_Efficiency->Optimize_Ratio Yes

Figure 2. Workflow for maleimide conjugation with troubleshooting.

cluster_solutions Stabilization Strategies cluster_hydrolysis_methods Methods for Hydrolysis cluster_ngm_examples NGM Examples cluster_thiazine_req Requirement for Thiazine Problem Maleimide-Thiol Instability Promote_Hydrolysis Promote Hydrolysis Problem->Promote_Hydrolysis Use_NGM Use Next-Generation Maleimides (NGMs) Problem->Use_NGM Thiazine_Formation Thiazine Formation Problem->Thiazine_Formation Post_Conjugation_pH_Shift Post-Conjugation pH Shift (8.5-9.0) Promote_Hydrolysis->Post_Conjugation_pH_Shift Electron_Withdrawing_Groups Maleimides with Electron-Withdrawing N-Substituents Promote_Hydrolysis->Electron_Withdrawing_Groups N_Aryl_Maleimides N-Aryl Maleimides Use_NGM->N_Aryl_Maleimides Dibromomaleimides Dibromomaleimides (DBM) Use_NGM->Dibromomaleimides N_Terminal_Cysteine N-Terminal Cysteine Thiazine_Formation->N_Terminal_Cysteine

Figure 3. Strategies to improve maleimide-thiol linkage stability.

References

Technical Support Center: Troubleshooting Off-Target Toxicity of MC-VC-PABC-MMAE ADCs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address off-target toxicity issues encountered during experiments with antibody-drug conjugates (ADCs) utilizing a maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl (MC-VC-PABC) linker and a monomethyl auristatin E (MMAE) payload.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms driving off-target toxicity of MC-VC-PABC-MMAE ADCs?

A1: Off-target toxicity of MC-VC-PABC-MMAE ADCs is a multifactorial issue stemming from several key mechanisms:

  • Premature Payload Release: Although the valine-citrulline (VC) linker is designed for cleavage by lysosomal proteases like Cathepsin B, which are overexpressed in some tumors, it can exhibit instability in systemic circulation.[1][] This premature cleavage of the linker can release the potent MMAE payload systemically, leading to toxicity in healthy, rapidly dividing cells.[1][]

  • Target-Independent Uptake: Non-target cells, particularly those of the reticuloendothelial system like macrophages and monocytes, can take up ADCs.[4] This uptake can be mediated by Fc receptors (FcγRs) and mannose receptors that recognize the antibody component of the ADC, leading to the intracellular release of MMAE in healthy cells.

  • "Bystander Effect" in Healthy Tissues: MMAE is a membrane-permeable payload. If the ADC is taken up by non-target cells or the payload is released prematurely in the circulation, the freed MMAE can diffuse into neighboring healthy cells, causing localized tissue damage. This same bystander effect, however, can also contribute to anti-tumor efficacy by killing antigen-negative tumor cells in a heterogeneous tumor.

  • On-Target, Off-Tumor Toxicity: The target antigen of the ADC may be expressed at low levels on healthy tissues. This can lead to the ADC binding to these normal cells and causing toxicity.

Q2: How does the Drug-to-Antibody Ratio (DAR) influence the off-target toxicity of these ADCs?

A2: The Drug-to-Antibody Ratio (DAR) is a critical parameter that significantly impacts both the efficacy and toxicity of an ADC. Generally, a higher DAR increases the potency of the ADC but also tends to increase off-target toxicity through several mechanisms:

  • Faster Clearance: ADCs with higher DARs are often more hydrophobic, which can lead to faster clearance from the bloodstream, primarily by the liver. This can increase the risk of hepatotoxicity.

  • Increased Aggregation: Higher DAR can lead to ADC aggregation, which can enhance uptake by the reticuloendothelial system, leading to off-target toxicity.

  • Enhanced Payload Release: ADCs with higher DARs may be more prone to instability, potentially leading to increased premature payload release in circulation.

Q3: What are the common dose-limiting toxicities (DLTs) associated with MMAE-based ADCs?

A3: The toxicities observed with MMAE-based ADCs are consistent with the payload's mechanism of action as a microtubule inhibitor, affecting rapidly dividing cells. Common DLTs include:

  • Neutropenia: A significant decrease in neutrophils, a type of white blood cell, which increases the risk of infection. This is a very common toxicity for ADCs utilizing MMAE.

  • Peripheral Neuropathy: Damage to peripheral nerves that can cause weakness, numbness, and pain, usually in the hands and feet. This is thought to be caused by the disruption of microtubule function in neurons.

  • Anemia: A decrease in red blood cells, leading to fatigue and weakness.

  • Thrombocytopenia: A reduction in platelets, which can lead to easier bruising and bleeding.

  • Ocular Toxicity: Some MMAE-containing ADCs have been associated with ocular side effects like blurred vision, dry eye, and keratitis.

Q4: Is Cathepsin B the only enzyme responsible for cleaving the VC linker?

A4: While the VC linker was initially designed to be cleaved by Cathepsin B, a protease often overexpressed in the lysosomes of tumor cells, subsequent research has shown that other lysosomal cysteine proteases, such as cathepsin S, cathepsin L, and cathepsin F, can also cleave this linker. Interestingly, studies have shown that the genetic knockout of Cathepsin B does not always eliminate the cytotoxic activity of VC-MMAE ADCs, indicating a level of redundancy in the cleavage mechanism.

Troubleshooting Guides

Issue 1: Unexpectedly high cytotoxicity in antigen-negative cell lines in vitro.

This suggests that the ADC is killing cells that do not express the target antigen, a direct indicator of potential off-target toxicity.

Possible CauseTroubleshooting Step
Linker Instability in Culture Media Perform a stability assay by incubating the ADC in the cell culture medium over time and measure the amount of free MMAE released using techniques like LC-MS. If the linker is unstable, consider re-evaluating the linker chemistry or purification methods.
Non-specific Endocytosis Investigate mechanisms of non-specific uptake. This can be done by using inhibitors of different endocytosis pathways (e.g., macropinocytosis inhibitors like amiloride). Assess ADC uptake in cells known to have high endocytic activity, such as macrophages.
Free MMAE in ADC Preparation Quantify the amount of unconjugated MMAE in the ADC stock solution using LC-MS/MS. If significant free drug is present, optimize the purification process (e.g., size exclusion chromatography, dialysis) to remove it.

Issue 2: Significant in vivo toxicity (e.g., excessive weight loss, neutropenia) at intended therapeutic doses in animal models.

This is a critical issue that indicates significant off-target toxicity.

Possible CauseTroubleshooting Step
High Dosing Regimen Perform a dose-ranging study to determine the maximum tolerated dose (MTD). Consider alternative dosing schedules, such as less frequent administration, to allow for recovery of affected tissues.
Rapid Payload Release In Vivo Conduct a pharmacokinetic (PK) study to measure the levels of conjugated ADC and free MMAE in the plasma over time. This will provide insights into the in vivo stability of the ADC.
On-Target, Off-Tumor Toxicity Evaluate the expression of the target antigen in the tissues of the animal model using techniques like immunohistochemistry (IHC) or quantitative PCR (qPCR) to determine if on-target, off-tumor binding is occurring.
High Drug-to-Antibody Ratio (DAR) Characterize the DAR and its distribution using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry. If the DAR is high or heterogeneous, consider optimizing the conjugation chemistry to achieve a lower, more uniform DAR (e.g., DAR 2 or 4), which often provides a better therapeutic window.
Species-Specific Linker Cleavage Be aware that the VC linker can be susceptible to cleavage by mouse carboxylesterase Ces1c, leading to increased toxicity in murine models that may not be representative of human responses. Consider using transgenic mice lacking Ces1c for preclinical evaluation.

Data Presentation

Table 1: Impact of Drug-to-Antibody Ratio (DAR) on MC-VC-PABC-MMAE ADC Properties

DARIn Vitro Potency (IC50)In Vivo Tolerability (MTD)Plasma ClearanceTherapeutic Index
2LowerHigherSlowerWider
4ModerateModerateModerateModerate
8HigherLowerFasterNarrower
This table summarizes general trends observed in preclinical studies. Actual values will vary depending on the specific antibody, target, and experimental conditions.

Table 2: Common Dose-Limiting Toxicities of MMAE-Based ADCs and Management Strategies

ToxicityGrade (Severity)Common Management Strategies
Neutropenia Grade ≥3Dose reduction, administration of granulocyte colony-stimulating factors (G-CSF), prophylactic antibiotics.
Peripheral Neuropathy Grade ≥2Dose delay or reduction, discontinuation of therapy in severe cases.
Anemia Grade ≥3Blood transfusions, erythropoiesis-stimulating agents.
Thrombocytopenia Grade ≥3Platelet transfusions, dose modification.
Management strategies should always be determined by a qualified clinician based on the specific patient's condition.

Experimental Protocols

1. In Vitro Bystander Effect Assay (Co-culture Method)

This assay evaluates the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.

  • Cell Line Selection: Choose an antigen-positive (Ag+) cell line (e.g., HER2-positive N87 cells) and an antigen-negative (Ag-) cell line that is sensitive to the MMAE payload (e.g., HER2-negative MCF7 cells). The Ag- cell line can be engineered to express a fluorescent protein (e.g., GFP) for easy identification.

  • Co-culture Setup: Plate a mixture of Ag+ and Ag- cells at a defined ratio (e.g., 1:1, 1:3, 3:1) in a multi-well plate.

  • ADC Treatment: Treat the co-cultures with a serial dilution of the ADC. Include appropriate controls: untreated co-cultures, and monocultures of Ag+ and Ag- cells treated with the ADC.

  • Incubation: Incubate the cells for a period sufficient to observe cytotoxicity (e.g., 72-96 hours).

  • Analysis: Assess the viability of the Ag- cell population specifically. This can be done using flow cytometry to gate on the GFP-positive cells and measure a viability marker (e.g., propidium iodide or DAPI). Alternatively, high-content imaging can be used to distinguish and quantify the viability of the two cell populations.

  • Interpretation: A significant decrease in the viability of the Ag- cells in the co-culture compared to the ADC-treated Ag- monoculture indicates a bystander effect.

2. In Vivo Maximum Tolerated Dose (MTD) Study

This study determines the highest dose of an ADC that can be administered to an animal model without causing unacceptable toxicity.

  • Animal Model: Select an appropriate animal model, typically immunodeficient mice (e.g., BALB/c nude or NOD-SCID) for tumor xenograft studies.

  • Dose Grouping: Divide the animals into several dose groups (e.g., 4-5 groups with 3-5 animals per group) and a vehicle control group. Dose levels should be selected based on in vitro data and literature on similar ADCs.

  • ADC Administration: Administer a single intravenous dose of the ADC or vehicle to each animal according to its assigned group.

  • Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in appearance, behavior, and activity. Record the body weight of each animal daily or every other day. A body weight loss of more than 15-20% is often considered a sign of significant toxicity.

  • Study Endpoint: The study is typically conducted for 14-28 days. The MTD is defined as the highest dose that does not cause mortality or significant, irreversible toxicity (e.g., >20% body weight loss from which the animals do not recover).

  • Optional Analyses: At the end of the study, blood samples can be collected for hematology and clinical chemistry analysis to assess for toxicities like neutropenia and liver damage. Tissues can be harvested for histopathological examination to identify specific organ toxicities.

Visualizations

cluster_circulation Systemic Circulation cluster_nontarget Non-Target Cell cluster_target Target Cancer Cell cluster_bystander Neighboring Cell (Healthy or Cancer) ADC MC-VC-PABC-MMAE ADC Free_MMAE Free MMAE ADC->Free_MMAE Premature Linker Cleavage FcR FcγR / Mannose Receptor ADC->FcR Binding Antigen Target Antigen ADC->Antigen Binding Toxicity_NT Off-Target Toxicity Free_MMAE->Toxicity_NT Diffusion Endocytosis Target-Independent Endocytosis FcR->Endocytosis Lysosome_NT Lysosome Endocytosis->Lysosome_NT MMAE_release_NT MMAE Release Lysosome_NT->MMAE_release_NT Linker Cleavage MMAE_release_NT->Toxicity_NT Internalization Internalization Antigen->Internalization Lysosome_T Lysosome Internalization->Lysosome_T MMAE_release_T MMAE Release Lysosome_T->MMAE_release_T Linker Cleavage Apoptosis Apoptosis MMAE_release_T->Apoptosis Toxicity_Bystander Bystander Toxicity/ Efficacy MMAE_release_T->Toxicity_Bystander Diffusion (Bystander Effect)

Caption: Mechanisms of on-target efficacy and off-target toxicity of MC-VC-PABC-MMAE ADCs.

cluster_vitro In Vitro Troubleshooting cluster_vivo In Vivo Troubleshooting start High Off-Target Toxicity Observed in_vitro In Vitro Toxicity in Antigen-Negative Cells? start->in_vitro in_vivo In Vivo Toxicity (e.g., Weight Loss, Neutropenia)? start->in_vivo in_vitro->in_vivo No check_free_drug Quantify Free MMAE in ADC Prep (LC-MS) in_vitro->check_free_drug Yes mtd_study Perform MTD Study in_vivo->mtd_study Yes check_linker_stability Assess Linker Stability in Media check_free_drug->check_linker_stability check_nonspecific_uptake Investigate Non-specific Endocytosis check_linker_stability->check_nonspecific_uptake optimize Optimize ADC Design (e.g., Linker, DAR, Antibody) check_nonspecific_uptake->optimize pk_study Conduct PK Study (ADC & Free MMAE) mtd_study->pk_study check_dar Characterize DAR pk_study->check_dar check_off_tumor_target Assess Off-Tumor Target Expression (IHC) check_dar->check_off_tumor_target check_off_tumor_target->optimize

Caption: Troubleshooting workflow for high off-target toxicity of MC-VC-PABC-MMAE ADCs.

cluster_setup Assay Setup cluster_analysis Analysis cluster_interpretation Interpretation cells Co-culture Ag+ and Ag- (GFP+) cells treatment Treat with ADC (Dose-Response) cells->treatment incubation Incubate 72-96h treatment->incubation flow Flow Cytometry or High-Content Imaging incubation->flow gate Gate on Ag- (GFP+) cell population flow->gate viability Measure Viability (e.g., PI/DAPI staining) gate->viability result Decreased viability of Ag- cells in co-culture vs. monoculture? viability->result bystander Bystander Effect Confirmed result->bystander Yes no_bystander No significant Bystander Effect result->no_bystander No

Caption: Experimental workflow for the in vitro bystander effect assay.

References

Technical Support Center: Enhancing the Solubility of MC-VC-Pab-NH2 and its Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions for common solubility challenges encountered with the MC-VC-Pab-NH2 linker and its corresponding antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a widely used enzyme-cleavable linker in the development of ADCs.[1] It comprises a maleimidocaproyl (MC) spacer, a valine-citrulline (VC) dipeptide cleavable by cathepsin B, and a self-immolative p-aminobenzyl (Pab) group.[2] The inherent hydrophobicity of this linker, often compounded by the hydrophobic nature of the cytotoxic payload it carries, can lead to poor aqueous solubility.[2][][] This can result in aggregation and precipitation, which may negatively impact the stability, efficacy, and manufacturability of the ADC.

Q2: What are the primary factors influencing the solubility of an ADC containing the MC-VC-Pab linker?

A2: The overall solubility of an ADC is a complex interplay of its components:

  • Payload Properties: The cytotoxic drug (payload) is often a primary driver of poor solubility due to its typically high hydrophobicity.

  • Linker Chemistry: While the linker's role is to connect the antibody and payload, its own chemical properties, including hydrophobicity, significantly affect the overall solubility of the ADC.

  • Drug-to-Antibody Ratio (DAR): A higher DAR, meaning more drug-linker molecules are attached to a single antibody, generally increases the hydrophobicity of the ADC, which can lead to a higher tendency for aggregation.

  • Conjugation Strategy: The site of conjugation on the antibody can influence the overall structure and exposure of hydrophobic regions, thereby affecting solubility. Site-specific conjugation often leads to more homogeneous and stable ADCs.

  • Formulation Conditions: The pH, buffer composition, and presence of excipients in the formulation play a critical role in maintaining the stability and solubility of the ADC.

Q3: How can the linker itself be modified to improve ADC solubility?

A3: Incorporating hydrophilic moieties into the linker is a key strategy. This can be achieved by:

  • PEGylation: The addition of polyethylene glycol (PEG) chains to the linker can create a "hydration shell" around the molecule, significantly enhancing its solubility and stability.

  • Hydrophilic Amino Acids: Including charged or polar amino acids within the linker structure can also improve its aqueous solubility.

  • Sulfonates: The introduction of sulfonate groups is another effective method for increasing the hydrophilicity of the linker.

Troubleshooting Guide: Improving Solubility During Experiments

This section provides step-by-step guidance for addressing common solubility issues observed in the lab.

Issue 1: this compound powder does not dissolve in aqueous buffer.
  • Cause: The hydrophobic nature of the linker prevents direct dissolution in aqueous solutions.

  • Solution: A two-step dissolution process using an organic co-solvent is recommended.

    Experimental Protocol: Dissolving this compound

    • Prepare a Concentrated Stock Solution: First, dissolve the this compound powder in an appropriate water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO). Aim for a high concentration (e.g., 10-100 mg/mL). Gentle warming and vortexing can aid dissolution.

    • Aliquot and Store: Aliquot the concentrated stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

    • Prepare Working Dilutions: For your experiment, perform a stepwise dilution of the DMSO stock solution into your desired aqueous buffer. It is crucial to add the stock solution to the buffer and not the other way around to avoid precipitation.

Issue 2: The final ADC conjugate precipitates out of solution.
  • Cause: The increased hydrophobicity of the final ADC, especially at higher DAR values, leads to aggregation and precipitation.

  • Solutions:

    • Optimize Formulation pH: The pH of the formulation buffer can significantly impact the stability and solubility of the antibody and the overall ADC. Conduct a pH screening study to identify the optimal pH that minimizes aggregation.

    • Incorporate Excipients: The addition of specific excipients can help stabilize the ADC and prevent aggregation.

      ExcipientFunctionTypical Concentration
      Surfactants (e.g., Polysorbate 20/80) Reduce surface tension and prevent aggregation at interfaces.0.01% - 0.1%
      Sugars (e.g., Sucrose, Trehalose) Act as cryoprotectants and stabilizers.1% - 10%
      Amino Acids (e.g., Arginine, Glycine) Can increase solubility and prevent aggregation.10 mM - 250 mM
    • Consider a Hydrophilic Linker: If aggregation persists, re-evaluating the linker chemistry may be necessary. Utilizing a more hydrophilic linker, such as a PEGylated version, can significantly improve the solubility of the final ADC.

Visualizing Experimental Workflows and Concepts

To further clarify key processes and relationships, the following diagrams are provided.

G cluster_workflow Workflow for Dissolving Hydrophobic Linkers A This compound Powder B Add Organic Solvent (e.g., 100% DMSO) A->B C Concentrated Stock Solution (10-100 mg/mL) B->C D Aliquot and Store (-20°C or -80°C) C->D E Stepwise Dilution into Aqueous Buffer C->E F Final Working Solution E->F G cluster_factors Factors Influencing ADC Solubility Solubility ADC Solubility Payload Payload Hydrophobicity Payload->Solubility decreases Linker Linker Chemistry Linker->Solubility influences DAR Drug-to-Antibody Ratio (DAR) DAR->Solubility decreases with increase Formulation Formulation (pH, Excipients) Formulation->Solubility improves Conjugation Conjugation Strategy Conjugation->Solubility influences

References

Technical Support Center: Method Refinement for Reproducible MC-VC-Pab-NH2 ADC Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the production of antibody-drug conjugates (ADCs) using the MC-VC-Pab-NH2 linker system.

Troubleshooting Guide

This section addresses specific issues that may arise during the conjugation process, offering potential causes and solutions to ensure reproducible and optimal ADC production.

Issue Potential Causes Recommended Solutions
Low Drug-to-Antibody Ratio (DAR) Inefficient antibody reduction.[1] Hydrolysis of the maleimide group on the linker.[1] Inaccurate quantification of antibody or linker-payload.[1] Steric hindrance at the conjugation site.[2]Optimize the concentration of the reducing agent (e.g., TCEP or DTT) and incubation time.[1] Prepare fresh linker-drug solutions immediately before use and minimize exposure to aqueous environments. Verify the concentrations of all reactants using reliable methods such as UV-Vis spectroscopy. Consider using a linker with a longer spacer arm or exploring alternative, more accessible conjugation sites.
ADC Aggregation High hydrophobicity of the ADC, particularly with high DARs. Unfavorable buffer conditions (pH, ionic strength). Frequent freeze-thaw cycles.Reduce the hydrophobicity by incorporating hydrophilic linkers (e.g., PEG chains). Screen different buffer systems and pH values to identify conditions that minimize aggregation. Aliquot ADC samples to avoid repeated freezing and thawing.
Poor In Vivo Efficacy Premature cleavage of the linker in circulation. Rapid clearance of the ADC from the bloodstream. Low potency of the payload.Select a linker with enhanced plasma stability. Optimize the DAR and consider using hydrophilic linkers to improve pharmacokinetics. Confirm the activity of the cytotoxic drug before and after conjugation.
Inconsistent Batch-to-Batch Results Variability in raw material quality. Inconsistent reaction conditions (temperature, time, mixing). Differences in purification methods.Implement stringent quality control for all incoming materials. Standardize all reaction parameters and utilize automated systems where possible to ensure consistency. Develop and validate a robust purification protocol.

Frequently Asked Questions (FAQs)

Q1: What is the role of each component in the this compound linker?

A1: The this compound linker is a sophisticated system designed for controlled drug release.

  • MC (Maleimidocaproyl): This group acts as a reactive handle that forms a stable covalent bond with the thiol groups of cysteine residues on the antibody.

  • VC (Valine-Citrulline): This dipeptide is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are abundant inside cancer cells. This ensures that the payload is released primarily within the target cell, minimizing systemic toxicity.

  • Pab (p-aminobenzyloxycarbonyl): This is a self-immolative spacer that, after cleavage of the VC dipeptide, spontaneously releases the active drug.

  • NH2 (Amine group): This functional group allows for the attachment of the cytotoxic payload.

Q2: How does the Drug-to-Antibody Ratio (DAR) affect the ADC's performance?

A2: The DAR is a critical quality attribute that significantly influences the efficacy and safety of an ADC. A low DAR may result in insufficient potency, while a high DAR can lead to increased hydrophobicity, promoting aggregation and rapid clearance from circulation. The optimal DAR is a balance between potency and favorable pharmacokinetic properties, typically ranging from 2 to 4 for many ADCs, although some newer ADCs have higher DARs.

Q3: What are the best analytical methods to characterize my this compound ADC?

A3: A combination of analytical techniques is necessary for comprehensive ADC characterization:

  • UV-Vis Spectroscopy: A straightforward method to determine the average DAR by measuring the absorbance of the antibody and the payload at their respective maximal wavelengths.

  • Hydrophobic Interaction Chromatography (HIC): Used to determine the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4).

  • Size Exclusion Chromatography (SEC): Essential for quantifying high molecular weight species and monitoring ADC aggregation.

  • Mass Spectrometry (MS): Provides detailed information on the average DAR, drug load distribution, and can be used to identify the specific conjugation sites.

Experimental Protocols

General Antibody Reduction and Conjugation Protocol

This protocol provides a general framework for the reduction of antibody disulfide bonds and subsequent conjugation with a maleimide-containing linker-payload. Optimization will be required for specific antibodies.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Reducing agent (e.g., TCEP or DTT)

  • This compound-payload

  • Quenching reagent (e.g., N-acetylcysteine)

  • Reaction Buffer (e.g., phosphate buffer with EDTA)

  • Organic co-solvent (e.g., DMSO)

  • Desalting columns

Procedure:

  • Antibody Preparation: Ensure the antibody is at a concentration of 5-10 mg/mL and free of interfering substances.

  • Reduction Step: Add a 10-fold molar excess of TCEP to the antibody solution. Incubate at 37°C for 60 minutes.

  • Removal of Excess Reductant: Immediately following incubation, remove excess TCEP using a desalting column equilibrated with Reaction Buffer.

  • Conjugation Step: Prepare a fresh stock solution of the this compound-payload in DMSO. Add a 5-fold molar excess of the linker-payload solution to the reduced antibody. Incubate at room temperature for 2 hours, protected from light.

  • Quenching: Add a 3-fold molar excess of N-acetylcysteine (relative to the linker-payload) to stop the reaction. Incubate for an additional 20 minutes.

  • Purification: Purify the ADC using a suitable chromatography method (e.g., SEC or HIC) to remove unconjugated antibody, free payload, and other impurities.

Hydrophobic Interaction Chromatography (HIC) for DAR Determination

Materials:

  • HIC column

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • HPLC system with UV detector

Procedure:

  • Equilibrate the HIC column with Mobile Phase A.

  • Inject the ADC sample.

  • Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.

  • Monitor the elution profile at 280 nm.

  • Identify and integrate the peaks corresponding to the unconjugated antibody and the different drug-loaded species.

  • Calculate the relative area of each peak to determine the drug load distribution.

Visualizations

ADC_Production_Workflow ADC Production and Characterization Workflow cluster_production Production cluster_characterization Characterization Antibody_Preparation Antibody Preparation (Buffer Exchange, Concentration) Reduction Antibody Reduction (e.g., TCEP) Antibody_Preparation->Reduction Reduced Antibody Conjugation Conjugation with This compound-Payload Reduction->Conjugation Thiol Groups Exposed Purification ADC Purification (e.g., SEC, HIC) Conjugation->Purification Crude ADC DAR_Analysis DAR Analysis (HIC, MS) Purification->DAR_Analysis Purified ADC Aggregation_Analysis Aggregation Analysis (SEC) Purification->Aggregation_Analysis Purity_Analysis Purity & Identity (SDS-PAGE, MS) Purification->Purity_Analysis Potency_Assay In Vitro Potency Assay Purity_Analysis->Potency_Assay

Caption: A flowchart illustrating the key stages of ADC production and subsequent analytical characterization.

Troubleshooting_Logic Troubleshooting Logic for Low DAR Start Low DAR Observed Check_Reduction Verify Antibody Reduction Efficiency Start->Check_Reduction Optimize_Reduction Optimize Reducing Agent Concentration and Time Check_Reduction->Optimize_Reduction Inefficient Check_Linker Assess Linker-Payload Integrity Check_Reduction->Check_Linker Efficient Successful_Conjugation Successful Conjugation Optimize_Reduction->Successful_Conjugation Use_Fresh_Linker Use Freshly Prepared Linker-Payload Solution Check_Linker->Use_Fresh_Linker Degraded Check_Quantification Confirm Reactant Concentrations Check_Linker->Check_Quantification Intact Use_Fresh_Linker->Successful_Conjugation Requantify Re-quantify Antibody and Linker-Payload Check_Quantification->Requantify Inaccurate Check_Quantification->Successful_Conjugation Accurate Requantify->Successful_Conjugation

Caption: A decision tree for troubleshooting low Drug-to-Antibody Ratio (DAR) during ADC production.

References

impact of buffer conditions on MC-VC-Pab-NH2 conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MC-VC-Pab-NH2 conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing conjugation reactions and troubleshooting common issues related to buffer conditions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating a maleimide linker like this compound to a thiol-containing molecule (e.g., a reduced antibody)?

A1: The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[1][2][3][4] This range offers the best balance between reaction efficiency and specificity. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring chemoselectivity.[1]

Q2: What happens if I perform the conjugation outside the optimal pH range?

A2:

  • Below pH 6.5: The reaction rate will significantly decrease. This is because the thiol group is less likely to be in its more reactive thiolate anion form.

  • Above pH 7.5: The maleimide group becomes increasingly susceptible to hydrolysis, which opens the ring to form an unreactive maleamic acid derivative. Additionally, the potential for side reactions with primary amines, such as the ε-amino group of lysine residues, increases.

Q3: Are there any specific buffer components I should avoid?

A3: Yes. Your reaction buffer must be free of extraneous nucleophiles, especially thiol-containing compounds like dithiothreitol (DTT) or 2-mercaptoethanol, as they will compete with your target molecule for reaction with the maleimide group. Ensure any reducing agents used to generate free thiols on your protein are thoroughly removed before initiating the conjugation.

Q4: What buffer additives are recommended?

A4: It is highly recommended to include a chelating agent such as EDTA at a concentration of 1-5 mM in your reaction buffer. EDTA sequesters divalent metal ions that can catalyze the oxidation of thiols, which would otherwise lead to the dimerization of your protein and a reduction in conjugation efficiency.

Q5: How should I prepare and store the this compound linker?

A5: The this compound linker, like other maleimide-containing reagents, is sensitive to moisture and hydrolysis. It should be stored at -20°C or -80°C in a dry, inert atmosphere. For conjugation, prepare a fresh stock solution in an anhydrous organic solvent like DMSO or DMF immediately before use. Avoid long-term storage of the linker in aqueous solutions.

Q6: Can the buffer composition affect the stability of the final antibody-drug conjugate (ADC)?

A6: Yes. While the thioether bond formed is generally stable, the overall stability of the ADC can be influenced by the formulation buffer. ADCs, particularly those with hydrophobic payloads, can be prone to aggregation. Specialized stabilizing buffers, which may contain excipients like surfactants or sugars, can be used for long-term storage to prevent aggregation and precipitation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the conjugation of this compound.

Issue Potential Cause(s) Related to Buffer Conditions Recommended Solution(s)
Low Conjugation Efficiency / Low Drug-to-Antibody Ratio (DAR) Suboptimal pH: The reaction buffer pH is too low (<6.5), slowing the reaction, or too high (>7.5), causing maleimide hydrolysis.Verify the buffer pH and adjust to the optimal range of 6.5-7.5. Use a calibrated pH meter.
Maleimide Hydrolysis: The this compound stock solution was prepared in an aqueous buffer and stored, or the reaction time was excessively long at a slightly alkaline pH.Prepare a fresh stock solution of the linker in anhydrous DMSO or DMF immediately before starting the conjugation. Minimize reaction times where possible.
Thiol Re-oxidation: Absence of a chelating agent in the buffer allowed metal-catalyzed oxidation of free thiols on the reduced antibody.Always include 1-5 mM EDTA in the conjugation buffer to prevent thiol oxidation. Degas buffers to remove dissolved oxygen.
ADC Aggregation Unfavorable Buffer Conditions: The pH of the buffer is close to the isoelectric point (pI) of the antibody, or the buffer has low ionic strength, promoting aggregation. The hydrophobicity of the attached linker-payload can also contribute.Screen a range of buffer pH values and ionic strengths (e.g., by varying salt concentration) to find conditions that minimize aggregation. Analyze aggregation levels by Size Exclusion Chromatography (SEC).
Inconsistent Results Batch-to-Batch Buffer Preparation Variability: Inconsistent pH or component concentration in the conjugation buffer.Use a standardized protocol (SOP) for buffer preparation. Calibrate the pH meter regularly. Use high-purity reagents.
Side Reaction with N-terminal Cysteine Thiazine Rearrangement: For proteins where conjugation occurs at an N-terminal cysteine, performing the reaction at neutral or basic pH can induce a rearrangement of the succinimidyl thioether to a six-membered thiazine structure.Perform the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated and less nucleophilic. Note that this will slow the primary conjugation reaction.

Data Presentation

Table 1: Effect of pH on Maleimide-Thiol Conjugation

pHRelative Reaction RateKey Considerations
< 6.5SlowThiol group is mostly protonated (-SH), reducing its nucleophilicity.
6.5 - 7.5 Optimal High selectivity for thiols over amines. Favorable balance of reactive thiolate (-S⁻) and stable maleimide.
> 7.5FastIncreased rate of maleimide hydrolysis. Increased rate of reaction with amines (e.g., lysines).
> 8.0Very FastSignificant maleimide hydrolysis and potential for other side reactions.

Table 2: Recommended Buffer Components for this compound Conjugation

ComponentRecommended BufferConcentrationPurpose
Buffering AgentPhosphate, HEPES, PBS20-100 mMMaintain stable pH in the optimal 6.5-7.5 range.
Chelating AgentEDTA1-5 mMPrevent metal-catalyzed oxidation of thiols.
Co-solvent (for Linker)Anhydrous DMSO or DMF< 10% of final reaction volumeSolubilize the hydrophobic this compound linker.

Experimental Protocols

Protocol 1: Standard this compound Conjugation to a Reduced Antibody

  • Antibody Preparation:

    • Start with a purified antibody in a suitable buffer (e.g., PBS, pH 7.4).

    • To generate free thiols, reduce the antibody's interchain disulfide bonds using a 20-fold molar excess of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). Incubate at 37°C for 60-90 minutes.

  • Buffer Exchange:

    • Immediately after reduction, remove the excess TCEP using a desalting column (e.g., Sephadex G-25) equilibrated with the Conjugation Buffer .

    • Conjugation Buffer: 50 mM Potassium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.0. Degas the buffer prior to use.

  • Linker-Payload Preparation:

    • Just before use, dissolve the this compound-payload construct in anhydrous DMSO to create a 10 mM stock solution.

  • Conjugation Reaction:

    • Adjust the reduced antibody concentration to 5-10 mg/mL with Conjugation Buffer.

    • Add the required volume of the linker-payload stock solution to the antibody to achieve a 5 to 10-fold molar excess. Add the DMSO solution dropwise while gently stirring to avoid precipitation.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching:

    • Quench the reaction by adding a 1000-fold molar excess of N-acetylcysteine relative to the linker-payload and incubate for 20 minutes.

  • Purification:

    • Purify the resulting ADC from excess linker-payload and quenching agent using size exclusion chromatography (SEC), tangential flow filtration (TFF), or dialysis.

Visualizations

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_analysis Purification & Analysis mAb 1. Purified Antibody in Storage Buffer Reduction 2. Reduce Disulfides (e.g., with TCEP) mAb->Reduction Buffer_Ex 3. Remove Reductant (Desalting Column) Reduction->Buffer_Ex Reduced_mAb Reduced Antibody in Conjugation Buffer (pH 6.5-7.5 + EDTA) Buffer_Ex->Reduced_mAb Linker_Prep 4. Prepare Fresh Linker Stock in Anhydrous DMSO Conjugation 5. Conjugation Reaction (Add Linker to Antibody) Linker_Prep->Conjugation Reduced_mAb->Conjugation Quench 6. Quench Reaction (e.g., N-acetylcysteine) Conjugation->Quench Purify 7. Purify ADC (e.g., SEC / TFF) Quench->Purify Final_ADC Purified ADC Purify->Final_ADC

Caption: Standard experimental workflow for ADC synthesis.

G Start Low Conjugation Efficiency (Low DAR) pH_Check Is buffer pH between 6.5-7.5? Start->pH_Check Hydrolysis_Check Was linker stock prepared fresh in anhydrous solvent? pH_Check->Hydrolysis_Check Yes Adjust_pH Adjust pH to 6.5-7.5 and repeat. pH_Check->Adjust_pH No Reduction_Check Was antibody reduction complete and reductant fully removed? Hydrolysis_Check->Reduction_Check Yes Prep_Linker Prepare fresh linker stock and repeat. Hydrolysis_Check->Prep_Linker No Oxidation_Check Does buffer contain EDTA? Reduction_Check->Oxidation_Check Yes Optimize_Reduction Optimize reduction step. Ensure complete removal of reducing agent. Reduction_Check->Optimize_Reduction No Add_EDTA Add 1-5 mM EDTA to buffer and repeat. Oxidation_Check->Add_EDTA No Success Problem Solved Oxidation_Check->Success Yes Adjust_pH->Success Prep_Linker->Success Optimize_Reduction->Success Add_EDTA->Success

Caption: Troubleshooting decision tree for low conjugation efficiency.

References

Technical Support Center: Minimizing Linker-Payload Side Reactions in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions encountered during the development of Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Premature Payload Release from Maleimide-Based Linkers

Q1: We are observing significant payload deconjugation from our cysteine-linked ADC in plasma stability assays. What is the likely cause and how can we mitigate this?

A1: A common cause of payload loss in ADCs with maleimide-based linkers is the retro-Michael reaction, which reverses the initial conjugation.[1] The resulting succinimide-thioether bond is susceptible to cleavage, especially in the presence of endogenous thiols like albumin and glutathione.[1][]

Troubleshooting Steps:

  • Promote Succinimide Ring Hydrolysis: The hydrolyzed, ring-opened form of the succinimide is significantly more stable and resistant to the retro-Michael reaction.[1][3] You can facilitate this by:

    • Post-conjugation pH adjustment: Incubating the ADC at a slightly basic pH (e.g., pH 8.5-9.2) can drive the hydrolysis to completion. However, this requires careful optimization to avoid payload loss during the hydrolysis process itself.

    • Linker design: Incorporating groups that accelerate hydrolysis, such as N-aminoethyl maleimide, can lead to a more stable conjugate.

  • Linker Modification: The chemical groups adjacent to the maleimide can influence its stability. For instance, the cyclohexane ring in SMCC provides greater stability against hydrolysis compared to the phenyl ring in MBS.

  • Analytical Characterization: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the ADC's stability in plasma over time. This will help quantify the rate of deconjugation and identify the released species.

Issue 2: Premature Cleavage of Enzymatically-Labile Linkers

Q2: Our ADC with a valine-citrulline (Val-Cit) linker shows good stability in human plasma but is rapidly cleaved in mouse plasma, complicating our preclinical studies. Why is this happening and what are our options?

A2: This discrepancy is often due to species-specific differences in plasma enzymes. Val-Cit linkers, while relatively stable in human plasma, are known to be susceptible to cleavage by mouse carboxylesterase 1c (Ces1c). This premature payload release can lead to poor efficacy in rodent models and an inaccurate assessment of the ADC's therapeutic window.

Troubleshooting Steps:

  • Linker Sequence Optimization:

    • Alternative Dipeptides: Explore other dipeptide sequences that are less susceptible to mouse carboxylesterases but are still efficiently cleaved by lysosomal proteases like Cathepsin B. For example, linkers like glutamic acid-glycine-citrulline (EGCit) have shown increased stability in mouse plasma while maintaining potent cell-killing activity.

    • Tandem-Cleavage Linkers: This strategy involves protecting the dipeptide linker with a sterically hindering group, like a glucuronide moiety. This "mask" is removed by lysosomal enzymes, allowing for subsequent cleavage of the dipeptide and payload release only within the target cell.

  • Plasma Stability Assays: Conduct head-to-head plasma stability assays using plasma from different species (mouse, rat, monkey, human) to identify the most relevant preclinical model and to select a linker with a more favorable cross-species stability profile.

Issue 3: ADC Aggregation, Especially with Hydrophobic Payloads

Q3: We are observing significant aggregation and precipitation of our ADC, particularly with a high drug-to-antibody ratio (DAR). What is causing this and how can we improve its solubility and stability?

A3: ADC aggregation is a common challenge, often driven by the increased hydrophobicity of the conjugate, especially with highly hydrophobic payloads. This can lead to reduced efficacy, increased immunogenicity, and manufacturing difficulties.

Troubleshooting Steps:

  • Incorporate Hydrophilic Linkers: The use of hydrophilic linkers, such as those containing polyethylene glycol (PEG) or sulfonate groups, can significantly counteract the hydrophobicity of the payload and reduce the tendency for aggregation.

  • Optimize Formulation:

    • Buffer and pH Screening: Systematically screen different buffer systems and pH levels to find the optimal conditions for your specific ADC.

    • Use of Stabilizing Excipients: The addition of stabilizers like surfactants, sugars, or amino acids can help reduce non-specific intermolecular interactions.

  • Site-Specific Conjugation: Employing site-specific conjugation technologies can produce more homogeneous ADCs with a defined DAR, which can lead to improved solubility and stability profiles compared to stochastic conjugation methods.

  • Analytical Monitoring: Use Size Exclusion Chromatography (SEC) to quantify the percentage of high molecular weight aggregates in your ADC samples. This will allow you to assess the impact of your optimization strategies.

Issue 4: High Off-Target Toxicity

Q4: Our ADC is demonstrating significant off-target toxicity in vivo, leading to a narrow therapeutic window. What are the potential causes and how can we improve its safety profile?

A4: Off-target toxicity is a major hurdle in ADC development and can stem from several factors, including premature payload release due to linker instability, non-specific uptake of the ADC in healthy tissues, or the bystander effect impacting non-target cells.

Troubleshooting Steps:

  • Enhance Linker Stability: As discussed in Issues 1 and 2, ensuring the linker is stable in systemic circulation is paramount to preventing premature payload release and subsequent off-target effects.

  • Antibody Engineering:

    • Fc Domain Modification: Silencing the antibody's Fc domain can reduce off-target uptake by immune cells that express Fc receptors.

    • Bispecific Antibodies: Using bispecific antibodies that require binding to two different antigens for activation can increase tumor specificity.

  • Payload Selection and Modification: Consider using payloads with reduced membrane permeability to limit the bystander effect on neighboring healthy cells.

  • Inverse Targeting: This novel approach involves co-administering a payload-binding antibody fragment that can "mop up" any prematurely released payload from the circulation, neutralizing it before it can cause off-target damage.

Quantitative Data Summary

Table 1: Relative Hydrolysis Rates of Succinimide Rings in Different Maleimide Linkers

Maleimide Linker IDSpacer (R Group)Relative Time to Complete HydrolysisclogP of Hydrolyzed Linker
DL1Pyrrolidine-basedShortestNegative
DL2Alkyl amineShortNegative
DL8Azetidine-basedShortNegative
DL11Phenyl-basedIntermediate0.4 - 2.1
DL15GlycineIntermediate0.4 - 2.1
DL18Propionic acidLong0.4 - 2.1
DL20Caproic acidLongest0.4 - 2.1
Data synthesized from a study on maleimide linker substitutions. A shorter time to hydrolysis indicates a faster conversion to the more stable, ring-opened form. clogP is a measure of hydrophobicity; negative values indicate higher hydrophilicity.

Table 2: Enzymatic Cleavage Kinetics of Common Peptide Linkers

Linker SequenceEnzymeKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Relative Cleavage Rate
Val-Cit-PABCCathepsin B15.21.81.18 x 10⁵Baseline
Val-Ala-PABCCathepsin B25.81.24.65 x 10⁴~Half of Val-Cit
Phe-Lys-PABCCathepsin B18.51.68.65 x 10⁴~30-fold faster than Val-Cit
Asn-AsnLegumain---~5-fold faster than Val-Cit in lysosomes
Ac-PLG-Mpa-AR-NH₂MMP-2--1,600-
Ac-PLG-Mpa-AR-NH₂MMP-9--1,400-
This table summarizes kinetic data for various peptide linkers cleaved by enzymes relevant to the tumor microenvironment or intracellular compartments. "—" indicates that the specific value was not provided in the cited sources in a directly comparable format. The specificity constant (kcat/Km) is a measure of the enzyme's catalytic efficiency.

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC) for Aggregation Analysis

Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC sample.

Materials:

  • SEC-HPLC system with a UV detector (e.g., Agilent 1260 Infinity Bio-inert LC).

  • SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å).

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4. For some ADCs, the addition of an organic modifier like isopropanol or acetonitrile may be necessary to reduce hydrophobic interactions with the column.

  • ADC sample.

Methodology:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dilute the ADC sample to a concentration within the linear range of the detector (typically 0.5-2.0 mg/mL). If necessary, filter the sample through a low-protein-binding 0.22 µm filter.

  • Injection: Inject a defined volume of the prepared sample (e.g., 20-50 µL) onto the column.

  • Chromatographic Run: Run the chromatography isocratically for a sufficient time to allow for the elution of the monomer and any aggregate or fragment species (typically 15-30 minutes).

  • Data Analysis: Monitor the eluent at 280 nm. Integrate the peak areas corresponding to the high molecular weight species (aggregates), the main monomer peak, and any low molecular weight fragments. The percentage of aggregation is calculated as: (Area of Aggregate Peaks / Total Area of All Peaks) x 100

Protocol 2: Hydrophobic Interaction Chromatography (HIC) for DAR Analysis

Objective: To determine the drug-to-antibody ratio (DAR) of a cysteine-linked ADC.

Materials:

  • Bio-inert HPLC system (e.g., Agilent 1290 Infinity II Bio LC) to withstand high salt concentrations.

  • HIC column (e.g., TSKgel Butyl-NPR).

  • Mobile Phase A (High Salt): e.g., 2 M ammonium sulfate in 100 mM sodium phosphate, pH 7.0.

  • Mobile Phase B (Low Salt): e.g., 100 mM sodium phosphate, pH 7.0, potentially with an organic modifier like isopropanol.

  • ADC sample.

Methodology:

  • System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.

  • Sample Injection: Inject the ADC sample onto the column. The high salt concentration in Mobile Phase A promotes the binding of the ADC to the hydrophobic stationary phase.

  • Elution Gradient: Apply a linear gradient to decrease the salt concentration (i.e., increase the percentage of Mobile Phase B). ADCs with a higher number of conjugated hydrophobic payloads will bind more tightly to the column and elute later at lower salt concentrations.

  • Data Analysis: Monitor the chromatogram at 280 nm. Peaks corresponding to different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.) will be resolved. The average DAR is calculated by summing the contribution of each species, weighted by its peak area: Average DAR = Σ (Peak Area of DARn * n) / Σ (Total Peak Area) where 'n' is the number of drugs for a given species.

Protocol 3: LC-MS for Linker Stability Assessment in Plasma

Objective: To quantify the rate of payload deconjugation from an ADC in a plasma matrix.

Materials:

  • LC-MS system (e.g., Q-TOF or Orbitrap).

  • Reverse-phase column suitable for intact protein analysis.

  • Human or animal plasma.

  • ADC sample.

  • Immunoaffinity capture beads (e.g., anti-human IgG beads).

Methodology:

  • Incubation: Spike the ADC into plasma at a known concentration (e.g., 100 µg/mL). Incubate the sample at 37°C.

  • Time Points: At various time points (e.g., 0, 24, 48, 96 hours), take an aliquot of the plasma sample.

  • Immunoaffinity Capture: Use immunoaffinity beads to capture the ADC and any antibody-containing fragments from the plasma matrix. This step is crucial for removing interfering plasma proteins.

  • Elution and Reduction (Optional): Elute the captured ADC from the beads. For some analyses, the ADC may be reduced to separate the light and heavy chains.

  • LC-MS Analysis: Analyze the captured and eluted sample by LC-MS. The mass spectrometer will detect the different ADC species based on their mass-to-charge ratio. A decrease in the average DAR over time indicates deconjugation.

  • Data Analysis: By comparing the relative abundance of the different DAR species at each time point, a deconjugation rate can be calculated. The free payload in the plasma supernatant can also be quantified to provide a complete picture of linker stability.

Visualizations

cluster_observe Observation cluster_analyze Analysis cluster_diagnose Diagnosis cluster_troubleshoot Troubleshooting Strategy observe ADC Instability Observed (e.g., Low Efficacy, High Toxicity) analyze Characterize Instability observe->analyze sec SEC (Aggregation?) analyze->sec hic HIC (DAR Change?) analyze->hic lcms LC-MS (Deconjugation?) analyze->lcms diag_agg Aggregation sec->diag_agg diag_other Other Issue sec->diag_other diag_cleave Premature Cleavage hic->diag_cleave hic->diag_other lcms->diag_cleave lcms->diag_other ts_agg Modify Linker/Payload (Increase Hydrophilicity) Optimize Formulation diag_agg->ts_agg ts_cleave Modify Linker Chemistry (e.g., Ring Hydrolysis) Change Cleavage Sequence diag_cleave->ts_cleave ts_other Re-evaluate Conjugation Site-Specific Methods diag_other->ts_other

Caption: Troubleshooting workflow for ADC instability.

cluster_reaction Maleimide-Thiol Conjugate Fate cluster_solution conj Thiol-Maleimide Conjugate (Succinimide Ring) stable Stable Ring-Opened Form (Resistant to Cleavage) conj->stable  Hydrolysis (Favorable) pH > 7.5 unstable Unstable ADC (Payload Released) conj->unstable Retro-Michael Reaction (Unfavorable)   solution Solution: Drive equilibrium to hydrolyzed form via pH adjustment or linker design.

Caption: Maleimide linker stability pathways.

cluster_tumor Tumor Microenvironment adc ADC ag_pos Antigen-Positive Tumor Cell adc->ag_pos 1. Binds & Internalizes payload Released Payload ag_pos->payload 2. Payload Release ag_neg Antigen-Negative Tumor Cell payload->ag_neg 3. Diffusion & Uptake (Bystander Killing)

References

Technical Support Center: Characterization of Unexpected Byproducts in MC-VC-Pab-NH2 Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MC-VC-Pab-NH2 linker in antibody-drug conjugate (ADC) development.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for the this compound linker?

The this compound linker is a cleavable linker system designed for targeted drug delivery in ADCs. Its mechanism involves a two-step process. First, the maleimidocaproyl (MC) group reacts with a thiol on the antibody, forming a stable thioether bond. After the ADC is internalized by the target cell, the valine-citrulline (VC) dipeptide is cleaved by lysosomal proteases, such as cathepsin B. This cleavage triggers a self-immolative cascade of the p-aminobenzylcarbamate (Pab) spacer, leading to the release of the cytotoxic payload.[1]

Q2: What are the most common unexpected byproducts observed in this compound reactions?

The most frequently encountered unexpected byproducts arise from the instability of the maleimide-thiol conjugate. These include:

  • Succinimide Ring Hydrolysis: The succinimide ring formed upon conjugation can undergo hydrolysis to form a ring-opened succinamic acid. This is often considered a stabilizing modification as it is more resistant to the retro-Michael reaction.[2][3][4]

  • Retro-Michael Reaction: This reaction is the reverse of the initial Michael addition, leading to the deconjugation of the linker-payload from the antibody. This can result in premature drug release and off-target toxicity.

  • Thiol Exchange: In the presence of other thiols, such as glutathione in plasma, the deconjugated maleimide can react with these thiols, leading to payload migration.

Q3: Are there any known instabilities associated with the valine-citrulline (VC) or p-aminobenzylcarbamate (Pab) components?

Yes, the VC-Pab moiety has shown susceptibility to enzymatic cleavage in rodent plasma, primarily by carboxylesterase 1C. This can lead to premature payload release in preclinical mouse models. The stability of the VC-Pab linker can be modulated by chemical modifications to the linker design. While the Pab spacer is designed for self-immolation, its efficient cleavage is dependent on the prior enzymatic cleavage of the VC dipeptide. Inefficient VC cleavage can hinder payload release.

Troubleshooting Guides

Issue 1: Low Drug-to-Antibody Ratio (DAR) or Incomplete Conjugation
Possible Cause Recommended Solution
Inefficient Antibody Reduction Optimize the concentration of the reducing agent (e.g., TCEP, DTT) and the reduction time and temperature to ensure sufficient free thiols for conjugation.
Hydrolysis of Maleimide The maleimide group on the this compound linker is susceptible to hydrolysis in aqueous solutions. Prepare the linker solution immediately before use and minimize its exposure to aqueous buffers prior to conjugation.
Incorrect Stoichiometry Accurately determine the concentration of both the antibody and the linker-payload to ensure the correct molar ratio for the conjugation reaction.
Suboptimal Reaction pH The optimal pH for the maleimide-thiol reaction is typically between 6.5 and 7.5. Operating outside this range can lead to reduced efficiency or side reactions.
Issue 2: Observation of Unexpected Masses by Mass Spectrometry (MS)
Observed Mass Potential Byproduct Troubleshooting/Characterization Steps
Mass increase of +18 Da per drug-linker Succinimide Ring Hydrolysis: The addition of a water molecule across the succinimide ring.Use LC-MS analysis at the intact or subunit level to confirm the mass shift. Peptide mapping can pinpoint the exact location of the modification.
Presence of unconjugated antibody and free linker-payload Retro-Michael Reaction: Deconjugation of the linker-payload.Quantify the amount of free payload using RP-HPLC or LC-MS/MS. Optimize linker chemistry (e.g., using N-aryl maleimides for increased stability) or reaction conditions to minimize this.
Heterogeneous DAR profile Incomplete conjugation or partial deconjugation. Refine the conjugation and purification methods. Use techniques like Hydrophobic Interaction Chromatography (HIC) to separate different DAR species for further characterization.
Unexpected fragmentation patterns Degradation of the VC or Pab moieties. Perform tandem MS (MS/MS) analysis to elucidate the fragmentation pattern and identify the site of degradation. Compare with known degradation pathways.

Data Presentation

Table 1: Comparative Stability of Different Maleimide-Thiol Adducts

This table summarizes the hydrolysis kinetics of various N-substituted succinimide thioethers, providing insight into how linker modifications can affect stability. Faster hydrolysis of the succinimide ring generally leads to a more stable conjugate by preventing the retro-Michael reaction.

N-Substituent on MaleimideThiolHalf-life of Conversion (hours)Extent of Conversion (%)Reference
Ethyl (NEM)4-mercaptophenylacetic acid (MPA)1812.3
Phenyl (NPM)4-mercaptophenylacetic acid (MPA)3.189.5
Aminoethyl (NAEM)4-mercaptophenylacetic acid (MPA)--
Ethyl (NEM)4-mercaptohydrocinnamic acid (MPP)2580.8
Ethyl (NEM)N-acetyl-L-cysteine (NAC)3.690.7

Note: The extent of conversion refers to the degree of retro-Michael addition and thiol exchange.

Experimental Protocols

Protocol 1: General Procedure for LC-MS Analysis of ADC Byproducts

This protocol outlines a general workflow for the characterization of ADCs and their byproducts using liquid chromatography-mass spectrometry.

  • Sample Preparation:

    • For intact mass analysis, dilute the ADC sample to 0.5-1 mg/mL in a suitable buffer (e.g., 25 mM ammonium bicarbonate).

    • For reduced antibody analysis, incubate the ADC with a reducing agent (e.g., DTT) at 37°C for 30 minutes to separate the light and heavy chains.

    • For peptide mapping, denature, reduce, and alkylate the ADC, followed by digestion with a specific protease (e.g., trypsin).

  • Liquid Chromatography (LC):

    • Column: Use a reversed-phase column (e.g., C4 for intact/reduced analysis, C18 for peptides) or a size-exclusion column for native analysis.

    • Mobile Phase: A typical mobile phase consists of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Gradient: Develop a suitable gradient to achieve optimal separation of the different species.

  • Mass Spectrometry (MS):

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • Mass Analyzer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is recommended for accurate mass measurements.

    • Data Acquisition: Acquire data in both full scan MS mode to identify the masses of the different species and in tandem MS (MS/MS) mode to obtain fragment information for structural elucidation.

  • Data Analysis:

    • Deconvolute the raw mass spectra to determine the molecular weights of the intact ADC, its subunits, or peptides.

    • Identify byproducts by comparing the observed masses to the theoretical masses of potential modifications (e.g., +18 Da for hydrolysis).

    • Use MS/MS data to confirm the identity and location of any modifications.

Mandatory Visualizations

ADC_Reaction_Byproducts cluster_conjugation Conjugation Reaction cluster_byproducts Unexpected Byproducts cluster_cleavage Intended Cleavage Pathway Antibody-SH Antibody-SH ADC_Conjugate ADC (Succinimide Ring) Antibody-SH->ADC_Conjugate Michael Addition MC-VC-Pab-Payload MC-VC-Pab-Payload MC-VC-Pab-Payload->ADC_Conjugate Ring_Opened_ADC Ring-Opened ADC (+18 Da) ADC_Conjugate->Ring_Opened_ADC Hydrolysis Deconjugated_Antibody Deconjugated Antibody-SH ADC_Conjugate->Deconjugated_Antibody Retro-Michael Reaction Internalized_ADC Internalized ADC ADC_Conjugate->Internalized_ADC Cellular Uptake Free_Maleimide_Linker Free Maleimide-Linker-Payload Thiol_Exchanged_Product Thiol-Exchanged Product Free_Maleimide_Linker->Thiol_Exchanged_Product Thiol Exchange (e.g., with Glutathione) Cleaved_Linker Cleaved Linker Internalized_ADC->Cleaved_Linker Cathepsin B Cleavage Released_Payload Released Payload Cleaved_Linker->Released_Payload Self-Immolation

Caption: Logical workflow of ADC conjugation, byproduct formation, and intended cleavage.

Experimental_Workflow ADC_Sample ADC Sample Sample_Prep Sample Preparation (Intact, Reduced, or Digested) ADC_Sample->Sample_Prep LC_Separation LC Separation (RP-HPLC or SEC) Sample_Prep->LC_Separation MS_Analysis Mass Spectrometry (Q-TOF or Orbitrap) LC_Separation->MS_Analysis Data_Analysis Data Analysis (Deconvolution, Mass Comparison) MS_Analysis->Data_Analysis Byproduct_ID Byproduct Identification and Quantification Data_Analysis->Byproduct_ID

Caption: Experimental workflow for the characterization of ADC byproducts.

References

strategies for enhancing the therapeutic index of MC-VC-Pab-NH2 ADCs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Antibody-Drug Conjugates (ADCs) utilizing the Maleimidocaproyl-Valine-Citrulline-p-aminobenzyloxycarbonyl (MC-VC-Pab-NH2) linker system. This guide provides answers to frequently asked questions and detailed troubleshooting for common experimental challenges to help enhance the therapeutic index of your ADC candidates.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action for the this compound linker system?

The this compound system is a cleavable linker designed for targeted payload delivery.[1][2] Its action relies on a multi-step process initiated after the ADC binds to its target antigen on a cancer cell and is internalized, typically into lysosomes.[1][3]

  • Binding & Internalization: The ADC circulates in the bloodstream and selectively binds to a tumor-specific antigen.[3] The cell then internalizes the ADC-antigen complex.

  • Enzymatic Cleavage: Inside the lysosome, proteases, particularly Cathepsin B, which are often upregulated in the tumor microenvironment, recognize and cleave the Valine-Citrulline (VC) dipeptide bond. This cleavage is the primary mechanism for payload release and is designed to be minimal in systemic circulation, enhancing safety.

  • Self-Immolation: Cleavage of the VC linker triggers a spontaneous 1,6-elimination reaction in the p-aminobenzyloxycarbonyl (PAB) spacer.

  • Payload Release: This self-immolation liberates the active cytotoxic payload (e.g., MMAE, Doxorubicin) in its unmodified, potent form inside the target cell, leading to cell death.

MC_VC_Pab_Mechanism cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell cluster_lysosome Lysosome (Low pH, High Protease) A ADC in Circulation (Linker Stable) B 1. ADC Binds to Target Antigen A->B Tumor Targeting C 2. Internalization (Endocytosis) B->C D 3. Trafficking to Lysosome C->D E 4. Cathepsin B Cleaves Val-Cit Linker D->E F 5. PAB Spacer Self-Immolates E->F G 6. Active Payload Released F->G H Payload Induces Apoptosis G->H Cytotoxicity

Figure 1: Mechanism of payload release for an MC-VC-Pab ADC.

Q2: What is the "Therapeutic Index" of an ADC and why is it a critical parameter?

The therapeutic index (TI) is a quantitative measure of a drug's safety, comparing the dose that causes unacceptable toxicity to the dose that provides a therapeutic benefit. For ADCs, it's the ratio between the maximum tolerated dose (MTD) and the minimal effective dose (MED). A wide therapeutic index is paramount because it means there is a larger dosage window where the ADC is effective against the tumor without causing severe harm to healthy tissues. Enhancing the TI is a primary goal in ADC development, as a narrow index can lead to clinical trial failures due to dose-limiting toxicities.

Q3: What are the primary factors that influence the therapeutic index of this compound ADCs?

Several interconnected factors determine the TI:

  • Linker Stability: The linker must be highly stable in systemic circulation to prevent premature payload release, which is a major cause of off-target toxicity.

  • Payload Potency: The cytotoxic drug must be potent enough to kill target cells after release, as only a small fraction of the administered dose reaches the tumor.

  • Drug-to-Antibody Ratio (DAR): The number of payload molecules per antibody affects efficacy, toxicity, and pharmacokinetics. An optimal DAR is crucial.

  • Target Antigen Selection: The ideal target is highly and homogeneously expressed on tumor cells with minimal expression on healthy tissues to mitigate on-target, off-tumor toxicity.

  • Antibody Properties: The antibody's affinity, specificity, and internalization rate all play a role in effective drug delivery.

Troubleshooting Guide

Issue 1: High Off-Target Toxicity or Poor Plasma Stability

Q: We are observing significant off-target toxicity in our in vivo studies, suggesting premature payload release. What are the potential causes and how can we investigate this?

A: High off-target toxicity is a critical issue often linked to the insufficient stability of the ADC in circulation. The primary suspect for a VC-Pab system is unintended cleavage of the linker in the plasma before it reaches the target tumor.

Potential Causes:

  • Enzymatic Degradation: Although designed for cleavage by lysosomal proteases, some level of linker degradation can occur from plasma enzymes like neutrophil elastase.

  • Chemical Instability: The maleimide group used for conjugation to antibody cysteines can undergo a retro-Michael reaction, leading to deconjugation, especially if the conjugation chemistry is not optimized.

  • Hydrophobicity: Highly hydrophobic payloads can increase ADC aggregation and clearance, potentially altering stability and biodistribution.

Troubleshooting Workflow:

Toxicity_Troubleshooting start High Off-Target Toxicity Observed step1 Perform In Vitro Plasma Stability Assay start->step1 step2 Analyze ADC by LC-MS (Intact Mass) and RP-HPLC step1->step2 result1 Is premature payload release confirmed? step2->result1 solution1 Investigate Linker Modification: - Add PEG spacer - Introduce charged side chains - Explore alternative hydrophilic linkers result1->solution1 Yes end_reassess Re-evaluate payload or antibody properties result1->end_reassess No end_ok Proceed with modified ADC to in vivo studies solution1->end_ok solution2 Re-evaluate Conjugation Chemistry: - Optimize site-specific conjugation - Assess maleimide stability solution2->end_ok

Figure 2: Troubleshooting workflow for high off-target toxicity.

Data Presentation: Impact of Linker Modification on ADC Properties

Modifying the linker can significantly improve its stability and the ADC's overall therapeutic index.

Linker Modification StrategyEffect on HydrophobicityEffect on Plasma StabilityExpected Impact on In Vivo Efficacy
Addition of PEG spacerDecreasedGenerally IncreasedImproved (due to better PK)
Introduction of a negatively charged side chainDecreasedIncreasedIncreased
Site-specific conjugation (vs. stochastic)N/AGenerally IncreasedOften Improved

Experimental Protocols: Evaluation of ADC Plasma Stability

This protocol outlines a method to quantify the stability of an ADC in plasma.

Objective: To determine the rate of premature payload release from an ADC in plasma over time.

Methodology:

  • Preparation: Thaw human (or other species) plasma and centrifuge to remove precipitates. Prepare the ADC at a stock concentration of 1-5 mg/mL in a suitable buffer (e.g., PBS).

  • Incubation: Spike the ADC into the plasma to a final concentration (e.g., 100 µg/mL). Prepare multiple aliquots for different time points (e.g., 0, 6, 24, 48, 72, 120 hours). Incubate all samples at 37°C.

  • Sample Collection: At each time point, remove an aliquot and immediately freeze it at -80°C to stop any further reaction.

  • Analysis by LC-MS:

    • Thaw the samples. To analyze the amount of released free payload, perform a protein precipitation step (e.g., with acetonitrile) to separate the small molecule drug from the large antibody conjugate.

    • Analyze the supernatant containing the free payload using Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Create a standard curve with the free payload to quantify its concentration in each sample.

  • Data Interpretation: Plot the percentage of released payload against time to determine the stability profile and half-life of the ADC in plasma. A stable ADC should show minimal payload release over the time course.

Issue 2: Lower Than Expected In Vitro Potency

Q: Our ADC shows suboptimal potency in in vitro cytotoxicity assays. What experimental parameters should we re-evaluate?

A: Low in vitro potency can stem from various issues related to the ADC's construction, the target cells, or the assay itself. It is crucial to systematically troubleshoot each component.

Potential Causes:

  • Low Drug-to-Antibody Ratio (DAR): The average number of drugs per antibody may be too low to deliver a lethal dose to the cell.

  • Poor ADC Internalization: The target antigen may not internalize efficiently, or the antibody's binding may not trigger internalization.

  • Insufficient Payload Release: The target cells may have low levels of the necessary lysosomal proteases (e.g., Cathepsin B) to cleave the VC linker.

  • Target Antigen Expression: The cell line used may have low or heterogeneous expression of the target antigen.

Troubleshooting Workflow:

Potency_Troubleshooting start Low In Vitro Potency Observed check1 Verify DAR by HIC-HPLC or Mass Spec start->check1 result1 DAR Optimal? check1->result1 check2 Confirm Target Antigen Expression (FACS/Western) result2 Expression High? check2->result2 check3 Perform Antibody Internalization Assay result3 Internalization Efficient? check3->result3 check4 Assess Lysosomal Protease Activity in Target Cells end_ok Re-run Cytotoxicity Assay check4->end_ok result1->check2 Yes action1 Optimize Conjugation Protocol result1->action1 No result2->check3 Yes action2 Select Cell Line with Higher Expression result2->action2 No result3->check4 Yes action3 Re-evaluate Antibody or Target result3->action3 No action1->end_ok action2->end_ok action3->end_ok

Figure 3: Troubleshooting workflow for low in vitro potency.

Data Presentation: Influence of DAR on In Vitro Cytotoxicity

The DAR is a critical quality attribute that directly impacts potency.

ADC CandidateAverage DARTarget Cell LineIC50 (nM)
ADC-L1.8SK-BR-3 (High HER2)15.2
ADC-M3.7SK-BR-3 (High HER2)1.1
ADC-H7.5SK-BR-3 (High HER2)1.3 (with aggregation)
ADC-M3.7MCF-7 (Low HER2)>1000

This table illustrates that an increase in DAR from ~2 to ~4 can dramatically increase potency. However, a very high DAR (>7) may lead to aggregation and does not necessarily improve potency further.

Experimental Protocols: In Vitro Cytotoxicity Assay

Objective: To determine the potency (IC50) of an ADC against antigen-positive and antigen-negative cell lines.

Methodology:

  • Cell Seeding: Plate target (antigen-positive) and control (antigen-negative) cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, the unconjugated antibody, and the free payload in cell culture medium.

  • Incubation: Remove the old medium from the cells and add the media containing the different concentrations of the test articles. Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours).

  • Viability Assessment: After incubation, measure cell viability using a suitable assay (e.g., CellTiter-Glo®, MTS, or SRB).

  • Data Analysis:

    • Normalize the viability data to untreated control cells (100% viability) and a background control (0% viability).

    • Plot the percentage of cell viability against the logarithm of the ADC concentration.

    • Fit the data to a four-parameter logistic (4PL) dose-response curve to calculate the IC50 value, which is the concentration required to inhibit cell growth by 50%. A potent ADC will have a low IC50 value against antigen-positive cells and a very high IC50 against antigen-negative cells.

References

Validation & Comparative

A Comparative Guide to the Validation of MC-VC-Pab-NH2 Linker Cleavage in Tumor Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the MC-VC-Pab-NH2 linker's performance against alternative technologies in various tumor models. The this compound linker, a cornerstone in the development of Antibody-Drug Conjugates (ADCs), is a cleavable linker system designed for the targeted release of cytotoxic payloads within the tumor microenvironment. Its validation in preclinical tumor models is a critical step in the development of effective and safe cancer therapeutics.

The this compound linker consists of three key components: a maleimide (MC) group for covalent attachment to an antibody, a valine-citrulline (VC) dipeptide that serves as a substrate for lysosomal proteases, and a self-immolative p-aminobenzylcarbamate (Pab) spacer that releases the active drug upon cleavage of the VC moiety.[1][] The primary mechanism of action involves the cleavage of the VC dipeptide by cathepsin B, a protease often upregulated in tumor cells, within the acidic environment of the lysosome.[] This enzymatic cleavage initiates a cascade that results in the release of the cytotoxic payload, leading to cancer cell death.[4]

Comparative Analysis of Linker Performance

The ideal ADC linker should be highly stable in systemic circulation to minimize off-target toxicity, while being efficiently cleaved to release its payload upon internalization into tumor cells. The following tables summarize quantitative data comparing the this compound (Val-Cit) linker with common alternatives.

Table 1: In Vitro Cytotoxicity of ADCs with Different Linkers
Cell LineTarget AntigenLinkerPayloadIC50 (pM)Reference
HER2+ CellsHER2Val-CitMMAE92[5]
HER2+ CellsHER2Val-AlaMMAE61
HER2+ CellsHER2Sulfatase-cleavableMMAE61 - 111
CD79b+ Jeko-1CD79bmc-VC-PabMMAE~10
CD79b+ Jeko-1CD79bTandem-cleavage (glucuronide-Val-Cit)MMAE~10
Table 2: Plasma Stability of ADCs with Different Linkers
LinkerSpeciesHalf-life (t1/2)Key FindingsReference
Val-CitHuman230 daysHigh stability in human plasma.
Val-CitMouse80 hoursSusceptible to premature cleavage by carboxylesterase Ces1c in mouse plasma.
Val-AlaMouse23 hours (small molecule conjugate)Also shows instability in mouse serum, though may be slightly more stable than Val-Cit.
Glu-Val-CitMouse12 daysThe addition of glutamic acid significantly improves stability in mouse plasma by reducing susceptibility to carboxylesterase.
Sulfatase-cleavableMouse> 7 daysDemonstrates high stability in mouse plasma.
Tandem-cleavage (glucuronide-Val-Cit)RatSignificantly more stable than monocleavage Val-CitDual-cleavage mechanism enhances stability.

Experimental Protocols

Detailed and reproducible protocols are crucial for the validation of linker cleavage and the comparative assessment of ADC performance.

Protocol 1: In Vitro Cathepsin B Cleavage Assay

Objective: To quantify the rate of linker cleavage and payload release in the presence of purified cathepsin B.

Materials:

  • ADC with this compound linker

  • Purified human Cathepsin B

  • Assay Buffer (e.g., 50 mM sodium acetate, pH 5.0, 2 mM DTT)

  • Fluorescence microplate reader

  • 96-well black plates

Procedure:

  • Enzyme Activation: Pre-incubate Cathepsin B in assay buffer to ensure activation.

  • Reaction Setup: In a 96-well plate, add the ADC to the activated Cathepsin B solution.

  • Incubation: Incubate the plate at 37°C.

  • Detection: Monitor the release of the payload over time using an appropriate detection method. For fluorescent payloads, measure the increase in fluorescence. For non-fluorescent payloads, samples can be taken at various time points and analyzed by HPLC or LC-MS to quantify the released drug.

Protocol 2: In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC linker in plasma and determine the rate of premature payload release.

Materials:

  • ADC

  • Human and mouse plasma

  • Incubator at 37°C

  • LC-MS/MS system

Procedure:

  • Incubation: Incubate the ADC at a specific concentration in human or mouse plasma at 37°C.

  • Sampling: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).

  • Sample Preparation: Precipitate plasma proteins using an organic solvent (e.g., acetonitrile) and centrifuge to separate the supernatant containing the released payload.

  • LC-MS/MS Analysis: Quantify the amount of intact ADC and/or free payload in the samples over time.

Protocol 3: In Vivo Tumor Model Efficacy Study

Objective: To evaluate the anti-tumor efficacy of the ADC in a xenograft tumor model.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Human cancer cell line expressing the target antigen

  • ADC and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant cancer cells into the mice.

  • Tumor Growth: Allow tumors to grow to a predetermined size (e.g., 100-200 mm³).

  • Treatment: Randomize mice into treatment and control groups and administer the ADC (typically via a single intravenous injection).

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint Analysis: Conclude the study when tumors in the control group reach a specified size. Analyze tumor growth inhibition and compare the efficacy of different ADC constructs.

Visualizing Mechanisms and Workflows

Diagrams are provided to clarify the complex biological processes and experimental procedures involved in the validation of this compound linker cleavage.

Mechanism of this compound Linker Cleavage cluster_0 Extracellular Space (Bloodstream, pH 7.4) cluster_1 Tumor Cell ADC Antibody-Drug Conjugate (ADC) (Stable Linker) Internalization Internalization via Receptor-Mediated Endocytosis ADC->Internalization Lysosome Lysosome (Acidic pH) Internalization->Lysosome Cleavage Cathepsin B Cleavage of Val-Cit Linker Lysosome->Cleavage Cathepsin B SelfImmolation Self-Immolation of Pab Spacer Cleavage->SelfImmolation PayloadRelease Payload Release SelfImmolation->PayloadRelease CellDeath Cell Death PayloadRelease->CellDeath

Caption: Intracellular cleavage of the this compound linker.

Experimental Workflow for In Vivo Linker Stability Start Start: In Vivo Study Administration ADC Administration (Intravenous) Start->Administration BloodSampling Blood Sampling (Multiple Time Points) Administration->BloodSampling PlasmaIsolation Plasma Isolation BloodSampling->PlasmaIsolation SampleAnalysis Sample Analysis (ELISA or LC-MS/MS) PlasmaIsolation->SampleAnalysis DataAnalysis Data Analysis (Determine Half-life, % Intact ADC) SampleAnalysis->DataAnalysis End End: Stability Profile DataAnalysis->End

Caption: Workflow for assessing in vivo ADC linker stability.

Conclusion

The this compound linker remains a widely used and effective tool in ADC development, demonstrating a balance of stability and controlled payload release. However, preclinical data, particularly from rodent models, highlights the importance of considering its potential for premature cleavage. Alternative linkers, such as the tripeptide Glu-Val-Cit, have been developed to address the issue of instability in mouse plasma, offering improved pharmacokinetic profiles in these models. Furthermore, linkers with lower hydrophobicity, like Val-Ala, may be advantageous when working with highly hydrophobic payloads to mitigate aggregation issues. The choice of linker should be carefully considered based on the specific antibody, payload, target indication, and the preclinical models used for evaluation to optimize the therapeutic index of the resulting ADC.

References

A Comparative Analysis of MC-VC-Pab-NH2 and Non-Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy has been significantly advanced by the advent of antibody-drug conjugates (ADCs), which synergize the specificity of monoclonal antibodies with the potent cytotoxicity of payloads. A critical determinant of an ADC's efficacy and safety lies in the linker connecting the antibody to the payload. The choice between a cleavable linker, such as the widely used MC-VC-Pab-NH2, and a non-cleavable linker is a pivotal decision in ADC design, profoundly influencing its mechanism of action, therapeutic window, and overall clinical performance. This guide provides an objective comparison of these two linker strategies, supported by experimental data, detailed methodologies, and visual representations of key processes.

Introduction to Linker Technology in ADCs

Linkers are not merely inert spacers but are intelligently designed chemical bridges that govern the stability of the ADC in systemic circulation and the timely release of the cytotoxic payload at the tumor site. An ideal linker ensures the ADC remains intact in the bloodstream to minimize off-target toxicity, while facilitating efficient payload liberation upon reaching the target cancer cell.[1]

This compound: A Protease-Cleavable Linker

The maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate (this compound) linker is a well-established cleavable linker system.[] Its mechanism relies on the enzymatic cleavage of the valine-citrulline (VC) dipeptide by proteases, predominantly cathepsin B, which are highly expressed in the lysosomal compartment of tumor cells.[] This cleavage initiates a self-immolative cascade through the p-aminobenzylcarbamate (PAB) spacer, leading to the release of the unmodified, active payload.[] A key feature of this approach is the potential for a "bystander effect," where the released, membrane-permeable drug can diffuse out of the target cell and kill neighboring antigen-negative cancer cells, which is particularly advantageous in treating heterogeneous tumors.[3]

Non-Cleavable Linkers: A Reliance on Antibody Degradation

In contrast, non-cleavable linkers, such as those based on a thioether bond (e.g., SMCC), lack a specific chemical trigger for payload release. The liberation of the cytotoxic agent is entirely dependent on the complete proteolytic degradation of the antibody component of the ADC within the lysosome following internalization. This process results in the release of the payload still attached to the linker and a single amino acid residue from the antibody. The resulting charged metabolite is generally cell-impermeable, which significantly limits the bystander effect. This characteristic often leads to enhanced plasma stability and a potentially wider therapeutic window due to reduced off-target toxicity.

Comparative Performance Data

The selection of a linker profoundly impacts the performance of an ADC. The following tables summarize quantitative data from various studies, offering a comparative view of the in vitro cytotoxicity, plasma stability, and in vivo efficacy of ADCs employing these distinct linker technologies.

In Vitro Cytotoxicity

The potency of an ADC is typically determined by its half-maximal inhibitory concentration (IC50) in cancer cell lines, with lower values indicating higher potency.

ADC Configuration Cell Line Target Antigen Linker Type Payload IC50 (pmol/L) Reference
Trastuzumab-vc-MMAEHER2+HER2Cleavable (Val-Cit)MMAE14.3
Trastuzumab-ADCHER2+HER2β-galactosidase-cleavableMMAE8.8
Trastuzumab Emtansine (T-DM1)HER2+HER2Non-cleavable (SMCC)DM133
ADCHER2+HER2Non-cleavableMMAE609
ADCHER2+HER2Val-AlaMMAE92

Note: Direct comparison of IC50 values can be influenced by the specific payload used (e.g., MMAE vs. DM1) and the drug-to-antibody ratio (DAR).

Plasma Stability

Plasma stability is a critical parameter, as premature payload release can lead to systemic toxicity.

Linker Type Payload Species Stability Metric Key Findings Reference
Cleavable (Val-Cit)MMAEMouse~25% release after 6 daysStability can be species-dependent, with higher release in rodent plasma.
Cleavable (Val-Cit)MMAEHuman, Monkey<1% release after 6 daysGenerally stable in primate and human plasma.
Cleavable (Val-Ala & Val-Cit)-MouseHydrolyzed within 1 hourCan exhibit rapid cleavage in mouse plasma.
Sulfatase-cleavable-MouseStable for over 7 daysDemonstrates high plasma stability in mice.
Non-cleavable (SMCC)MMAEHuman<0.01% release after 7 daysExhibits high plasma stability with minimal premature payload release.
In Vivo Efficacy

The ultimate measure of an ADC's effectiveness is its ability to inhibit tumor growth in preclinical models.

ADC Configuration Xenograft Model Linker Type Dose Tumor Growth Inhibition Reference
β-galactosidase-cleavable ADCHER2+Cleavable1 mg/kg (single dose)57-58% reduction in tumor volume
Trastuzumab Emtansine (T-DM1)HER2+Non-cleavable1 mg/kg (single dose)Not statistically significant
Disulfide-cleavable ADCHuman LymphomaCleavable3 mg/kg (single dose)Tumor regression
Erbitux-vc-PAB-MMAEA549 (NSCLC)Cleavable-Effective tumor growth inhibition

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams visualize the mechanisms of action and experimental workflows.

cleavable_linker_mechanism cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) MC-VC-Pab-Payload Receptor Target Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome (High Cathepsin B) Endosome->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Cathepsin B cleaves VC linker Bystander_Cell Neighboring Antigen-Negative Cell Payload_Release->Bystander_Cell 6. Diffusion Payload_Effect Payload induces Apoptosis Payload_Release->Payload_Effect 5. Intracellular Action Bystander_Effect Bystander Killing Bystander_Cell->Bystander_Effect

Mechanism of Action: this compound Linker

non_cleavable_linker_mechanism cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Non-cleavable Linker Receptor Target Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Degradation Antibody Degradation Lysosome->Degradation 4. Proteolytic Degradation Payload_Release Payload-Linker-Amino Acid Release Degradation->Payload_Release 5. Release of Active Metabolite Payload_Effect Payload induces Apoptosis Payload_Release->Payload_Effect 6. Intracellular Action

Mechanism of Action: Non-Cleavable Linker

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cytotoxicity Cytotoxicity Assay (IC50) Xenograft Xenograft Efficacy Study Cytotoxicity->Xenograft Bystander Bystander Effect Assay Bystander->Xenograft Plasma_Stability_invitro Plasma Stability Assay Plasma_Stability_invitro->Xenograft Toxicity Toxicity Assessment Xenograft->Toxicity PK Pharmacokinetics Xenograft->PK Lead_Candidate Lead Candidate Selection Toxicity->Lead_Candidate PK->Lead_Candidate ADC_Synthesis ADC Synthesis (Cleavable vs. Non-cleavable) Characterization Physicochemical Characterization (DAR, Aggregation) ADC_Synthesis->Characterization Characterization->Cytotoxicity Characterization->Bystander Characterization->Plasma_Stability_invitro

Experimental Workflow for ADC Comparison

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate comparison of ADCs with different linker technologies.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the IC50 of an ADC.

Materials:

  • Target (antigen-positive) and control (antigen-negative) cell lines

  • Complete cell culture medium

  • ADCs (cleavable and non-cleavable linker variants) and control antibodies

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000-10,000 cells/well) in 50 µL of medium and incubate overnight at 37°C, 5% CO2.

  • ADC Treatment: Prepare serial dilutions of the ADCs and control antibodies. Add 50 µL of the ADC solutions to the respective wells.

  • Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 48-144 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 1-4 hours to allow for formazan crystal formation by viable cells.

  • Solubilization: Add 100 µL of solubilization solution to dissolve the formazan crystals and incubate overnight at 37°C.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

In Vivo Xenograft Tumor Model

This study evaluates the anti-tumor efficacy of ADCs in a living organism.

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Human tumor cells (antigen-positive)

  • Matrigel (optional)

  • ADCs, vehicle control, and control antibodies

  • Calipers for tumor measurement

Protocol:

  • Tumor Implantation: Subcutaneously implant human tumor cells (e.g., 2x10^6 cells) into the flank of the mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups (n=5-10 per group) with similar average tumor volumes. Administer treatments intravenously at specified doses and schedules.

  • Monitoring: Measure tumor volumes with calipers 2-3 times per week. Monitor animal body weight and overall health as indicators of toxicity.

  • Efficacy Evaluation: Monitor tumor growth inhibition over time. At the end of the study, tumors can be excised and weighed.

  • Data Analysis: Plot mean tumor volume versus time for each treatment group. Calculate tumor growth inhibition (TGI) as a percentage. Statistical analysis (e.g., t-test, ANOVA) should be used to compare treatment groups.

Conclusion

The decision between a cleavable this compound linker and a non-cleavable linker is a critical juncture in ADC development, with each strategy offering distinct advantages and disadvantages. Cleavable linkers, through their potential for a bystander effect, may offer enhanced efficacy in heterogeneous tumors. However, this can come at the cost of lower plasma stability and a narrower therapeutic window. Non-cleavable linkers generally provide superior plasma stability, which can translate to a better safety profile by minimizing premature drug release. The resulting payload metabolite is less membrane-permeable, largely abrogating the bystander effect, which may be preferable for treating homogenous tumors with high antigen expression. Ultimately, the optimal linker strategy is not universal but depends on the specific target antigen, the biology of the tumor microenvironment, and the desired balance between efficacy and safety for a given therapeutic indication.

References

Assessing the Bystander Effect of MC-VC-Pab-NH2 Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic efficacy of Antibody-Drug Conjugates (ADCs) can be significantly enhanced by the "bystander effect," a phenomenon where the cytotoxic payload kills not only the target antigen-expressing cancer cells but also neighboring antigen-negative cells. This is particularly crucial in the context of heterogeneous tumors. This guide provides a comparative analysis of the bystander effect mediated by ADCs utilizing the popular MC-VC-Pab-NH2 linker system against other linker-payload technologies, supported by experimental data and detailed methodologies.

The this compound linker is a cornerstone of ADC technology, designed for controlled, intracellular payload release. It consists of a maleimidocaproyl (MC) group for conjugation to the antibody, a cathepsin B-cleavable valine-citrulline (VC) dipeptide, and a self-immolative p-aminobenzylcarbamate (PAB) spacer. This sophisticated design ensures stability in circulation and efficient release of an unmodified, potent payload within the target cell, a prerequisite for the bystander effect.

The Mechanism of Bystander Killing with this compound ADCs

The bystander effect of ADCs with cleavable linkers like MC-VC-Pab is a multi-step process initiated upon binding to an antigen-positive (Ag+) tumor cell.

Bystander_Effect_Pathway ADC ADC binds to Antigen-Positive Cell Internalization Internalization via Endocytosis ADC->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Cleavage Cathepsin B Cleaves VC Linker Lysosome->Cleavage SelfImmolation PAB Spacer Self-Immolation Cleavage->SelfImmolation PayloadRelease Payload Release (e.g., MMAE) SelfImmolation->PayloadRelease Diffusion Payload Diffuses out of Ag+ Cell PayloadRelease->Diffusion BystanderEntry Payload Enters Antigen-Negative Cell Diffusion->BystanderEntry BystanderApoptosis Apoptosis of Bystander Cell BystanderEntry->BystanderApoptosis

Mechanism of the this compound ADC bystander effect.

Comparative Analysis of ADC Performance

The capacity of an ADC to induce a bystander effect is fundamentally dictated by the linker's cleavability and the physicochemical properties of the payload, particularly its ability to cross cell membranes.

Quantitative Comparison of In Vitro Cytotoxicity and Bystander Effect

The following table summarizes the in vitro performance of various ADCs, highlighting the difference between cleavable and non-cleavable linkers. The data is presented as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency.

ADC PlatformLinker TypePayloadBystander EffectTarget Cell IC50 (nM)Bystander Cell IC50 (in co-culture, nM)Reference
Trastuzumab-MC-VC-Pab -MMAECleavable (Val-Cit)MMAEYes~1-10 (in HER2+ cells)Significantly lower than monoculture[1][2]
Trastuzumab-SMCC-DM1 (T-DM1)Non-cleavableDM1Minimal/No~5-20 (in HER2+ cells)No significant killing observed[1]
Brentuximab Vedotin (cAC10-vc MMAE)Cleavable (Val-Cit)MMAEYesPotent in CD30+ cellsEffective killing of CD30- cells[3]
cAC10-vc MMAFCleavable (Val-Cit)MMAFReducedPotent in CD30+ cellsLess effective bystander killing[3]
Sacituzumab GovitecanCleavable (pH-sensitive)SN-38YesPotent in Trop-2+ cellsDemonstrates bystander effect
Trastuzumab Deruxtecan (T-DXd)Cleavable (Enzymatic)DXdYesHighly potent in HER2+ cellsStrong bystander effect

Note: IC50 values are approximate and can vary depending on the cell line and assay conditions.

Key Factors Influencing the Bystander Effect
FactorThis compound SystemAlternative SystemsImpact on Bystander Effect
Linker Cleavability Enzymatically cleavable (Cathepsin B)Non-cleavable (e.g., SMCC): Requires complete antibody degradation, releasing a charged payload-linker complex. pH-sensitive (e.g., hydrazones): Cleaved in the acidic environment of endosomes/lysosomes. Disulfide linkers: Cleaved in the reducing environment of the cytosol.Cleavable linkers are essential for releasing a membrane-permeable payload, thus enabling the bystander effect. Non-cleavable linkers generally abrogate this effect.
Payload Permeability Payloads like MMAE are moderately hydrophobic and can diffuse across cell membranes.DM1 (from T-DM1): The released lysine-SMCC-DM1 metabolite is charged and membrane-impermeable. MMAF: Has a charged C-terminus, reducing its membrane permeability compared to MMAE. SN-38 & DXd: Membrane-permeable topoisomerase inhibitors.High membrane permeability of the released payload is crucial for it to exit the target cell and enter neighboring cells.
Linker Stability High stability in systemic circulation, minimizing premature payload release.Varies depending on the linker chemistry. Some linkers may be susceptible to premature cleavage by plasma enzymes.A stable linker ensures that the payload is delivered to the tumor microenvironment before being released, maximizing the therapeutic window and minimizing systemic toxicity.

Experimental Protocols for Assessing the Bystander Effect

Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of the bystander effect of different ADCs.

In Vitro Co-culture Bystander Assay

This assay directly measures the killing of antigen-negative cells when cultured with antigen-positive cells in the presence of an ADC.

CoCulture_Workflow start Start seed_cells Seed Ag+ and fluorescently labeled Ag- cells (e.g., 1:1 ratio) start->seed_cells add_adc Add ADC at a concentration cytotoxic to Ag+ but not Ag- monoculture seed_cells->add_adc incubate Incubate for 72-96 hours add_adc->incubate quantify Quantify viable fluorescent Ag- cells (Flow cytometry or imaging) incubate->quantify analyze Compare viability to Ag- monoculture control quantify->analyze end End analyze->end

Workflow for the in vitro co-culture bystander assay.

Methodology:

  • Cell Line Selection: Choose an antigen-positive (Ag+) cell line and an antigen-negative (Ag-) cell line that is sensitive to the payload. The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) for easy identification and quantification.

  • Cell Seeding: Seed a mixture of Ag+ and fluorescently labeled Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1). Include control wells with only Ag- cells.

  • ADC Treatment: After 24 hours, treat the co-cultures and Ag- monocultures with a serial dilution of the ADC. The concentrations should be chosen to be cytotoxic to the Ag+ cells but have minimal direct effect on the Ag- cells in monoculture.

  • Incubation: Incubate the plates for 72-96 hours.

  • Quantification and Analysis: Quantify the number of viable fluorescently labeled Ag- cells using a high-content imager or flow cytometer. Calculate the percentage of bystander cell killing by comparing the viability of the Ag- cells in the co-culture to the viability of the Ag- cells in the monoculture control wells.

Conditioned Medium Transfer Assay

This assay assesses whether the cytotoxic agent is released into the extracellular environment and can kill cells without direct cell-to-cell contact.

Methodology:

  • Prepare Conditioned Medium: Seed Ag+ cells and treat them with the ADC at a cytotoxic concentration for 48-72 hours.

  • Collect and Filter: Collect the culture supernatant (conditioned medium) and filter it through a 0.22 µm filter to remove cells and debris.

  • Treat Bystander Cells: Seed Ag- cells in a new plate and, after they adhere, replace the medium with the collected conditioned medium.

  • Assess Viability: After 48-72 hours of incubation, assess the viability of the Ag- cells using a standard assay (e.g., MTT, CellTiter-Glo). A significant decrease in viability compared to cells treated with medium from untreated Ag+ cells indicates a bystander effect.

In Vivo Admixed Tumor Model

This model evaluates the in vivo efficacy of an ADC in a tumor composed of both antigen-positive and antigen-negative cells, mimicking tumor heterogeneity.

Methodology:

  • Tumor Cell Preparation: Prepare a mixed suspension of Ag+ and Ag- tumor cells at a specific ratio (e.g., 1:1). The Ag- cells may express a reporter gene like luciferase for in vivo imaging.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flanks of immunodeficient mice.

  • ADC Administration: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the ADC and control ADC (e.g., isotype control) intravenously.

  • Efficacy Evaluation: Monitor tumor volume regularly using calipers. If using reporter cell lines, perform in vivo imaging to specifically track the growth of the Ag- tumor cell population.

  • Data Analysis: Compare the tumor growth inhibition in the ADC-treated group to the control group. A significant reduction in the growth of the overall tumor and the Ag- cell population indicates an effective in vivo bystander effect.

Logical Relationships in Bystander Effect Assessment

The interplay between linker stability, payload release, and the ultimate bystander killing effect is crucial for designing effective ADCs.

Logical_Relationships LinkerStability High Linker Stability in Circulation PayloadRelease Efficient Intracellular Payload Release LinkerStability->PayloadRelease enables BystanderEffect Potent Bystander Killing Effect PayloadRelease->BystanderEffect is a prerequisite for PayloadProperties Membrane-Permeable Payload PayloadProperties->BystanderEffect is essential for TherapeuticIndex Improved Therapeutic Index BystanderEffect->TherapeuticIndex leads to

Key relationships for an effective bystander effect.

Conclusion

The this compound linker system is a robust platform for developing ADCs with a potent bystander effect. This is attributed to its high plasma stability and efficient, enzyme-specific cleavage that releases a membrane-permeable payload within the tumor microenvironment. Comparative data clearly demonstrates the superiority of cleavable linkers, such as the valine-citrulline motif in the this compound system, over non-cleavable linkers in mediating bystander killing. The choice of payload is equally critical, with moderately hydrophobic, uncharged molecules like MMAE showing a strong bystander effect. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of the bystander effect of different ADC candidates, enabling the rational design of next-generation cancer therapeutics that can effectively address tumor heterogeneity.

References

A Comparative Guide to the In Vivo Stability of Cleavable Linkers in Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the stability of the linker connecting the antibody to the cytotoxic payload.[1][2] An ideal linker must be sufficiently stable in systemic circulation to prevent premature drug release, which can lead to off-target toxicity and reduced therapeutic efficacy.[1][2][3] Conversely, the linker must be efficiently cleaved to release the drug payload within the target tumor cells. This guide provides an objective comparison of the in vivo stability of different classes of cleavable linkers, supported by experimental data and detailed methodologies.

Comparative In Vivo Stability Data

The in vivo stability of cleavable linkers is a critical parameter in the design of ADCs. The following table summarizes quantitative data from various studies, offering a comparative look at the performance of different linker types. It is important to note that direct comparisons across different studies can be challenging due to variations in experimental conditions, including the specific antibody, payload, animal model, and analytical methods used.

Linker TypeADC ModelAnimal ModelKey Stability FindingsReference
Peptide (Mono-cleavage) Val-Cit-PABCMouseRelatively unstable in mouse plasma due to sensitivity to carboxylesterase 1c (Ces1c).
Peptide (Mono-cleavage) vcMMAERatUp to 20% payload loss observed in rat serum over 7 days at 37°C.
Peptide (Tandem-cleavage) Glucuronide-Val-CitRatSignificantly more stable than mono-cleavage linkers, with no payload loss detected in rat serum over 7 days.
Hydrazone N/AN/AGenerally, hydrazone linkers are stable at physiological pH (~7.4) but are designed to hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.5). However, they can exhibit limited stability in serum.
Disulfide N/AN/ADisulfide linkers are cleaved in the presence of reducing agents like glutathione, which is found in higher concentrations inside cells compared to the bloodstream.
Silyl Ether-based MMAE conjugateN/AData on in vivo stability is emerging for this newer class of acid-cleavable linkers.
Ortho Hydroxy-Protected Aryl Sulfate (OHPAS) N/AMouseStable in in vivo mouse pharmacokinetic studies.
Exo-cleavable Mal-Exo-EVC-pyreneMouseShowed reduced premature payload release in mouse plasma (3.5% released payload) compared to a linear VC linker (36% released payload).
Exo-cleavable Mal-Exo-EEVC-pyreneMouseDemonstrated even greater stability with only 2% released payload in mouse plasma.
Experimental Protocols for In Vivo Stability Assessment

Accurate assessment of ADC stability in vivo is crucial for the development of safe and effective therapies. The two most common bioanalytical methods employed are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS).

1. ELISA-Based Quantification of Intact ADC

This method is used to measure the concentration of the antibody with the drug still attached over time in plasma samples.

  • Objective: To determine the stability of an ADC in plasma by quantifying the amount of intact ADC.

  • Protocol Outline:

    • Animal Dosing: The ADC is administered intravenously to the selected animal model (e.g., mice, rats).

    • Sample Collection: Blood samples are collected at predetermined time points post-injection and processed to obtain plasma.

    • Plate Coating: A 96-well microtiter plate is coated with an antigen specific to the ADC's monoclonal antibody. The plate is then incubated and washed.

    • Blocking: A blocking buffer is added to prevent non-specific binding, followed by incubation and washing.

    • Sample Incubation: Diluted plasma samples are added to the wells, allowing the intact ADC to bind to the coated antigen. The plate is then incubated and washed.

    • Detection: An enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload is added. This secondary antibody will only bind to ADCs that have retained their payload. After incubation and washing, a substrate is added.

    • Data Analysis: The signal produced by the enzyme-substrate reaction is measured and is proportional to the amount of intact ADC in the sample.

2. LC-MS/MS-Based Quantification of Free Payload

This method quantifies the amount of cytotoxic drug that has been prematurely released from the ADC into circulation.

  • Objective: To measure the concentration of released payload in plasma as an indicator of linker cleavage.

  • Protocol Outline:

    • Animal Dosing and Sample Collection: This follows the same procedure as the ELISA protocol.

    • Sample Preparation:

      • Protein Precipitation: An organic solvent (e.g., acetonitrile) is added to the plasma samples to precipitate proteins, including the ADC.

      • Centrifugation: The samples are centrifuged to pellet the precipitated proteins.

      • Supernatant Collection: The supernatant, which contains the small molecule free payload, is collected.

    • Liquid Chromatography (LC) Separation: The supernatant is injected into an LC system to separate the free payload from other small molecules.

    • Tandem Mass Spectrometry (MS/MS) Detection: The eluent from the LC column is introduced into a mass spectrometer for highly specific and sensitive quantification of the free payload.

    • Data Analysis: The amount of free payload is quantified by comparing its signal to a standard curve.

Visualizing ADC Mechanisms and Workflows

To better understand the processes involved in ADC function and stability assessment, the following diagrams illustrate key pathways and workflows.

ADC_Mechanism_of_Action cluster_bloodstream Systemic Circulation (pH ~7.4) cluster_tumor_microenvironment Tumor Microenvironment cluster_intracellular Intracellular ADC Antibody-Drug Conjugate (ADC) Released_Payload Prematurely Released Payload ADC->Released_Payload Linker Cleavage (Undesired) Tumor_Cell Tumor Cell ADC->Tumor_Cell 1. Targeting & Binding Endosome Endosome (pH 5.5-6.2) Tumor_Cell->Endosome 2. Internalization Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome 3. Trafficking Released_Payload_Inside Released Payload Lysosome->Released_Payload_Inside 4. Linker Cleavage & Payload Release Cell_Death Cell Death Released_Payload_Inside->Cell_Death 5. Cytotoxicity

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

In_Vivo_Stability_Workflow cluster_in_vivo In Vivo Phase cluster_ex_vivo_analysis Ex Vivo Analysis cluster_elisa_workflow ELISA Workflow cluster_lcms_workflow LC-MS/MS Workflow Dosing 1. ADC Administration (e.g., IV in mice/rats) Sampling 2. Blood Sample Collection (at various time points) Dosing->Sampling Plasma 3. Plasma Isolation Sampling->Plasma Analysis_Method 4. Choice of Analytical Method Plasma->Analysis_Method ELISA ELISA for Intact ADC Analysis_Method->ELISA LCMS LC-MS/MS for Free Payload Analysis_Method->LCMS ELISA_Plate 5a. Plate Coating (Antigen) ELISA->ELISA_Plate LCMS_Prep 5b. Sample Prep (Protein Precipitation) LCMS->LCMS_Prep ELISA_Sample 6a. Plasma Incubation ELISA_Plate->ELISA_Sample ELISA_Detection 7a. Detection (Payload-specific Ab) ELISA_Sample->ELISA_Detection ELISA_Result 8a. Quantify Intact ADC ELISA_Detection->ELISA_Result LCMS_Separation 6b. LC Separation LCMS_Prep->LCMS_Separation LCMS_Detection 7b. MS/MS Detection LCMS_Separation->LCMS_Detection LCMS_Result 8b. Quantify Free Payload LCMS_Detection->LCMS_Result

Caption: Workflow for assessing the in vivo stability of ADCs.

Cleavable_Linker_Mechanisms cluster_triggers Intracellular Triggers cluster_linkers Linker Types ADC Antibody-Drug Conjugate (in Tumor Cell) Hydrazone Hydrazone Linker Peptide Peptide Linker Glucuronide β-glucuronide Linker Disulfide Disulfide Linker Acid Low pH (Endosome/Lysosome) Acid->Hydrazone Cleavage Enzyme Enzymes (e.g., Cathepsins, β-glucuronidase) Enzyme->Peptide Cleavage Enzyme->Glucuronide Cleavage Redox Reducing Agents (e.g., Glutathione) Redox->Disulfide Cleavage Payload Released Payload Hydrazone->Payload Peptide->Payload Glucuronide->Payload Disulfide->Payload

References

A Comparative Guide to the Specificity of Cathepsin B Cleavage of the MC-VC-Pab-NH2 Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Maleimidocaproyl-Valine-Citrulline-p-aminobenzylcarbamate (MC-VC-Pab-NH2) linker's cleavage specificity by cathepsin B. We will explore its performance relative to other linker technologies, supported by experimental data and detailed protocols to aid in the design and validation of antibody-drug conjugates (ADCs).

The MC-VC-Pab linker is a cornerstone of ADC technology, designed for stability in systemic circulation and efficient cleavage within the lysosomal compartment of target cancer cells.[1] This targeted release of a cytotoxic payload is primarily mediated by lysosomal proteases, with cathepsin B being a key enzyme.[] The Val-Cit dipeptide is the specific recognition site for cleavage, which initiates a self-immolative cascade of the PABC spacer to release the active drug.[3][4]

Mechanism of Cleavage: A Step-by-Step Process

The cleavage of the MC-VC-Pab linker is a sequential process that ensures the release of the payload in its active form.

  • ADC Internalization: The ADC binds to its target antigen on the cell surface and is internalized, typically via endocytosis.

  • Lysosomal Trafficking: The ADC is trafficked to the lysosome, an acidic organelle rich in proteases.[4]

  • Enzymatic Cleavage: Within the lysosome, cathepsin B recognizes and cleaves the peptide bond between the citrulline (Cit) and the p-aminobenzyl (Pab) group.

  • Self-Immolation: This cleavage is the critical trigger for a spontaneous 1,6-elimination reaction of the PABC spacer.

  • Payload Release: The self-immolation of the spacer liberates the attached payload (represented here as -NH2) inside the cell.

cluster_extracellular Extracellular Space (Systemic Circulation) cluster_intracellular Intracellular (Target Cell) ADC Antibody-MC-VC-Pab-Payload Lysosome Lysosome (pH 4.5-5.5) ADC->Lysosome Internalization & Trafficking CathepsinB Cathepsin B Lysosome->CathepsinB Cleavage of Val-Cit Linker Payload Active Payload CathepsinB->Payload Self-immolation of PABC Spacer

Caption: Cathepsin B-mediated cleavage pathway of a VC-Pab linker in an ADC.

Validating the Specificity of Cathepsin B

While initially thought to be highly specific to cathepsin B, studies have revealed that the Val-Cit linker can be cleaved by a broader range of proteases. This has implications for off-target toxicity and the overall therapeutic window of the ADC. Gene knockout and inhibitor studies have demonstrated that other cathepsins, such as L, K, S, and F, are also capable of cleaving the Val-Cit sequence. Furthermore, in certain preclinical models, enzymes like carboxylesterase Ces1C (in mice) and human neutrophil elastase have been shown to cause premature linker cleavage in the extracellular space.

This lack of absolute specificity has driven the development of alternative linkers with improved selectivity.

Comparative Performance of Cleavable Linkers

The choice of linker significantly impacts an ADC's stability, efficacy, and safety profile. Below is a comparison of the MC-VC-Pab linker with other notable alternatives.

Linker TypePrimary Cleaving Enzyme(s)Key Characteristics & Performance
Val-Cit (VC) Cathepsin B, L, K, S, FBenchmark Standard: Widely used in approved ADCs. Broad Specificity: Can be an advantage to overcome resistance but may lead to off-target effects. Bystander Effect: Released payload can kill neighboring antigen-negative cells.
Val-Ala (VA) Cathepsin BImproved Stability: Shows better hydrophilicity and less aggregation at high drug-to-antibody ratios (DAR) compared to VC. Similar Efficacy: Demonstrates comparable stability, cleavage efficiency, and cellular activity to VC in many cases.
cBu-Cit Cathepsin B (High Specificity)Peptidomimetic Design: Engineered for greater dependence on cathepsin B. High Specificity: Cleavage activity was reduced by 90% with a cathepsin B inhibitor, compared to a 50% reduction for Val-Cit.
Gly-Gly-Phe-Gly (GGFG) Lysosomal Proteases (e.g., Cathepsins)Tetrapeptide Linker: Used in the ADC Enhertu. High Stability: Exhibits excellent plasma stability.
β-Glucuronidase Cleavable β-GlucuronidaseTumor-Specific Enzyme: Exploits the acidic tumor microenvironment where β-glucuronidase is active. High Stability: Generally very stable in systemic circulation.
Non-Cleavable (e.g., SMCC) N/A (Requires antibody degradation)High Plasma Stability: Payload is released only after complete lysosomal degradation of the antibody. No Bystander Effect: The active metabolite is typically charged and cannot diffuse out of the cell.

Experimental Protocols for Validation

Validating linker specificity is crucial. The following protocols outline standard methodologies for assessing cathepsin B-mediated cleavage.

In Vitro Enzymatic Cleavage Assay

This assay quantifies the rate and extent of payload release from an ADC when incubated with purified cathepsin B.

Objective: To determine the cleavage kinetics of the this compound linker by purified human cathepsin B.

Materials and Reagents:

  • ADC construct (e.g., Antibody-MC-VC-Pab-Payload)

  • Purified human cathepsin B

  • Assay Buffer: 100 mM sodium acetate, 5 mM DTT, 5 mM EDTA, pH 5.5

  • Quenching Solution: Acetonitrile or methanol with an internal standard (for LC-MS analysis)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare a stock solution of the ADC construct in an appropriate buffer. Activate the purified cathepsin B according to the manufacturer's instructions, typically by pre-incubation in the assay buffer containing DTT.

  • Reaction Initiation: In a microcentrifuge tube, combine the ADC construct and the assay buffer. Equilibrate the mixture to 37°C.

  • Enzyme Addition: Initiate the reaction by adding the activated cathepsin B solution to the ADC mixture. The final enzyme concentration should be optimized for the specific ADC.

  • Incubation: Incubate the reaction at 37°C. Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Quenching: Immediately stop the reaction in each aliquot by adding an excess of the cold quenching solution. This precipitates the protein and halts enzymatic activity.

  • Sample Preparation: Centrifuge the quenched samples to pellet the precipitated antibody and enzyme. Collect the supernatant containing the released payload for analysis.

  • Analysis: Quantify the concentration of the released payload in the supernatant using a validated LC-MS/MS method.

Data Analysis: Plot the concentration of the released payload against time to determine the initial rate of cleavage. Calculate kinetic parameters such as kcat/Km to compare the efficiency of cleavage between different linkers.

Cell-Based Specificity Assay Using Inhibitors

This assay assesses intracellular cleavage and validates the role of specific proteases using targeted inhibitors.

Objective: To confirm that the cleavage of the this compound linker within target cells is dependent on cathepsin B activity.

Materials and Reagents:

  • Target cancer cell line (with known cathepsin B expression)

  • ADC construct

  • Cathepsin B-specific inhibitor (e.g., CA-074)

  • Pan-cysteine cathepsin inhibitor (e.g., E-64)

  • Cell lysis buffer

  • LC-MS/MS system

Procedure:

  • Cell Plating: Seed the target cells in 6-well plates and allow them to adhere overnight.

  • Inhibitor Pre-treatment: Treat the cells with the cathepsin B inhibitor (CA-074), a pan-cathepsin inhibitor (E-64), or a vehicle control for 1-2 hours prior to adding the ADC.

  • ADC Incubation: Add the ADC to the media of the pre-treated cells and incubate for a defined period (e.g., 24-48 hours) to allow for internalization and processing.

  • Cell Lysis: After incubation, wash the cells thoroughly with cold PBS to remove any non-internalized ADC. Lyse the cells using a suitable lysis buffer.

  • Sample Preparation: Process the cell lysates to extract and concentrate the released payload.

  • Analysis: Quantify the amount of intracellularly released payload using LC-MS/MS.

Data Analysis: Compare the amount of released payload in the inhibitor-treated cells to the vehicle-treated control. A significant reduction in payload release in the presence of the CA-074 inhibitor would confirm that cleavage is highly dependent on cathepsin B.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare ADC & Cathepsin B Solutions Incubate Incubate ADC + Cathepsin B at 37°C Reagents->Incubate Timepoints Collect Aliquots at Time Intervals Incubate->Timepoints Quench Quench Reaction with Acetonitrile Timepoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant via LC-MS/MS Centrifuge->Analyze Kinetics Calculate Cleavage Kinetics Analyze->Kinetics

Caption: Experimental workflow for an in vitro ADC cleavage assay.

Conclusion

The this compound linker remains a highly effective and widely utilized component in ADC design, facilitating potent and targeted drug delivery. Its cleavage is reliably mediated by cathepsin B within the lysosomal environment. However, the understanding of its specificity has evolved; it is now clear that other proteases can also process the Val-Cit dipeptide, a factor that must be considered during preclinical safety and efficacy assessments.

For drug developers, validating the cleavage specificity using both enzymatic and cell-based assays is a critical step. The emergence of next-generation linkers, such as the highly specific cBu-Cit, demonstrates a clear trajectory toward engineering ADCs with enhanced stability and a more controlled, tumor-specific mechanism of action. This comparative guide serves as a foundational resource for selecting and validating the optimal linker strategy for novel ADC therapeutics.

References

A Head-to-Head Comparison of Payload Release Strategies: MC-VC-Pab-NH2 vs. pH-Sensitive Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The linker connecting a potent cytotoxic payload to a monoclonal antibody is a critical component in the design of effective and safe Antibody-Drug Conjugates (ADCs). The stability of the linker in systemic circulation and its ability to efficiently release the payload at the target tumor site are paramount for therapeutic success. This guide provides an objective comparison of two widely employed cleavable linker strategies: the enzymatically-cleavable MC-VC-Pab-NH2 linker and pH-sensitive linkers, with a focus on hydrazones.

Executive Summary

The this compound linker, a well-established protease-cleavable system, offers high plasma stability and specific payload release in the lysosomal compartment of cancer cells, which is rich in proteases like cathepsin B. In contrast, pH-sensitive linkers, such as hydrazones, are designed to hydrolyze and release their payload in the acidic tumor microenvironment or within the endosomes and lysosomes of tumor cells. While conceptually sound, early generation pH-sensitive linkers have faced challenges with plasma stability, leading to premature payload release.

This guide will delve into the mechanisms of action, comparative performance data, and detailed experimental protocols for evaluating these two critical linker technologies.

Mechanisms of Payload Release

The choice of linker dictates the mechanism of payload release, which in turn influences the ADC's efficacy and safety profile.

This compound: Enzymatic Cleavage

The this compound linker is a multi-component system designed for controlled, intracellular drug release.[1]

  • MC (Maleimidocaproyl): Provides a stable covalent bond with the antibody, typically through reaction with a cysteine residue.

  • VC (Valine-Citrulline): A dipeptide sequence that is a substrate for lysosomal proteases, most notably cathepsin B, which is often overexpressed in tumor cells.[2]

  • Pab (p-aminobenzyl alcohol): A self-immolative spacer. Once the VC dipeptide is cleaved by cathepsin B, the Pab spacer spontaneously releases the payload in its unmodified, active form.[3]

This enzymatic-cleavage strategy ensures that the payload is primarily released inside the target cancer cell after internalization of the ADC, minimizing off-target toxicity.[2]

MC_VC_Pab_NH2_Mechanism ADC ADC (Antibody-Linker-Payload) Internalization Internalization into Target Cancer Cell ADC->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Cleavage Cathepsin B Cleavage of VC Lysosome->Cleavage SelfImmolation Pab Self-Immolation Cleavage->SelfImmolation PayloadRelease Active Payload Release SelfImmolation->PayloadRelease

Payload release from an this compound linker.
pH-Sensitive Linkers: Acid-Catalyzed Hydrolysis

pH-sensitive linkers capitalize on the acidic environment of tumors (pH 6.5-6.9) and the even lower pH within endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0) compared to the physiological pH of blood (pH 7.4).[4] Hydrazone linkers are a prominent example of this class.

The hydrazone bond is relatively stable at neutral pH but undergoes hydrolysis under acidic conditions, leading to the release of the payload. While this mechanism allows for payload release in the tumor microenvironment and within the cell, the stability of some hydrazone linkers in plasma has been a concern, potentially leading to premature drug release and off-target toxicity.

pH_Sensitive_Linker_Mechanism ADC ADC (Antibody-Linker-Payload) TumorMicroenvironment Acidic Tumor Microenvironment (pH < 7) ADC->TumorMicroenvironment Internalization Internalization into Endosome/Lysosome (pH 4.5-6.5) ADC->Internalization Hydrolysis Hydrazone Bond Hydrolysis TumorMicroenvironment->Hydrolysis Internalization->Hydrolysis PayloadRelease Active Payload Release Hydrolysis->PayloadRelease

Payload release from a pH-sensitive hydrazone linker.

Quantitative Data Comparison

Direct head-to-head comparative studies under identical conditions are limited. The following tables summarize available data from various sources to provide a comparative overview.

Table 1: In Vitro Plasma Stability
Linker TypeLinker ExamplePlasma SourceStability MetricValueReference
Protease-SensitiveVal-CitHumanStability>100 times more stable than hydrazone
Protease-SensitiveMC-VC-PabMouseHalf-life6.0 days
Protease-SensitiveMC-VC-PabMonkeyHalf-life9.6 days
pH-SensitiveHydrazoneHumanHalf-life183 hours (at pH 7)
pH-SensitivePhenylketone-derived hydrazoneHuman and MouseHalf-life2 days
Table 2: Payload Release Kinetics
Linker TypeConditionRelease MetricValueReference
Protease-Sensitive (Val-Cit)Human Liver Lysosomes% Cleavage (30 min)>80%
pH-Sensitive (Hydrazone)pH 5Half-life4.4 hours
pH-Sensitive (Maleamic acid derivative)pH 6.0 (5 hours)% Doxorubicin Release70%
pH-Sensitive (Maleamic acid derivative)pH 7.0 (5 hours)% Doxorubicin Release10%
Table 3: In Vitro Cytotoxicity (IC50)
Linker TypeADCCell LineIC50 (pmol/L)Reference
Protease-Sensitive (Val-Cit)Trastuzumab-MMAEHER2+14.3
Other Cleavable (β-galactosidase)Trastuzumab-MMAEHER2+8.8

Experimental Protocols

Detailed and standardized protocols are essential for the accurate evaluation and comparison of different linker technologies.

In Vitro Plasma Stability Assay (LC-MS based)

Objective: To determine the stability of an ADC in plasma by measuring the drug-to-antibody ratio (DAR) over time.

Methodology:

  • Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in human and mouse plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, and 168 hours).

  • Sample Preparation: At each time point, capture the ADC from the plasma sample using an affinity capture method (e.g., protein A/G beads or anti-human IgG antibodies).

  • Reduction and Deglycosylation (Optional but Recommended): Reduce the interchain disulfide bonds of the captured ADC (e.g., with DTT) and deglycosylate (e.g., with PNGase F) to simplify the mass spectrum.

  • LC-MS Analysis: Analyze the samples using liquid chromatography-mass spectrometry (LC-MS) to separate and identify the different antibody species (e.g., light chain and heavy chain with and without payload).

  • Data Analysis: Calculate the average DAR at each time point by integrating the peak areas of the drug-conjugated and unconjugated antibody fragments. Plot the average DAR versus time to determine the stability profile and half-life of the ADC in plasma.

Plasma_Stability_Workflow Start Start: ADC in Plasma Incubation Incubate at 37°C Start->Incubation TimePoints Collect Aliquots at Different Time Points Incubation->TimePoints AffinityCapture Affinity Capture of ADC TimePoints->AffinityCapture Reduction Reduction & Deglycosylation AffinityCapture->Reduction LCMS LC-MS Analysis Reduction->LCMS DAR_Calculation Calculate Average DAR LCMS->DAR_Calculation End End: Stability Profile DAR_Calculation->End

Workflow for the in vitro plasma stability assay.
Cathepsin B Cleavage Assay (Fluorometric)

Objective: To determine the rate of cleavage of a protease-sensitive linker by cathepsin B.

Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM sodium acetate, pH 5.5, containing DTT for enzyme activation).

    • Reconstitute recombinant human cathepsin B in the assay buffer.

    • Prepare a stock solution of the fluorogenic substrate (e.g., a peptide linker conjugated to a fluorophore and a quencher) in DMSO and dilute to the desired concentration in assay buffer.

  • Assay Setup:

    • In a 96-well black plate, add the cathepsin B solution to the sample wells.

    • Add the substrate solution to all wells to initiate the reaction.

    • Include controls: a no-enzyme control (substrate only) and a no-substrate control (enzyme only).

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.

  • Data Analysis: Subtract the background fluorescence (no-enzyme control) from the sample readings. The increase in fluorescence corresponds to the amount of cleaved substrate.

pH-Mediated Payload Release Assay (HPLC-based)

Objective: To determine the rate of payload release from a pH-sensitive ADC at different pH values.

Methodology:

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 4.5, 5.5, 6.5, and 7.4).

  • Incubation: Incubate the ADC at a defined concentration in each of the prepared buffers at 37°C.

  • Time Points: Collect aliquots at various time points.

  • Sample Preparation: Quench the reaction (e.g., by adding a neutralizing buffer) and precipitate the antibody (e.g., with acetonitrile). Centrifuge to pellet the antibody and collect the supernatant containing the released payload.

  • HPLC Analysis: Analyze the supernatant using reverse-phase high-performance liquid chromatography (RP-HPLC) to separate and quantify the amount of free payload.

  • Data Analysis: Generate a standard curve for the payload to quantify its concentration in the samples. Plot the percentage of released payload versus time for each pH condition to determine the release kinetics and half-life.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic potency (IC50) of an ADC on cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells (both antigen-positive and antigen-negative for specificity assessment) in a 96-well plate and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC. Include an untreated control and a control with the unconjugated antibody.

  • Incubation: Incubate the cells for a period sufficient to allow for ADC internalization, payload release, and induction of cell death (typically 72-96 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the logarithm of the ADC concentration and fit the data to a dose-response curve to determine the IC50 value.

Cytotoxicity_Assay_Workflow Start Start: Seed Cells ADC_Treatment Treat with Serial Dilutions of ADC Start->ADC_Treatment Incubation Incubate (72-96h) ADC_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate (Formation of Formazan) MTT_Addition->Formazan_Formation Solubilization Solubilize Formazan Formazan_Formation->Solubilization Absorbance_Reading Measure Absorbance (570 nm) Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Absorbance_Reading->IC50_Calculation End End: Cytotoxicity Profile IC50_Calculation->End

Workflow for the in vitro cytotoxicity MTT assay.

Conclusion

The choice between an this compound and a pH-sensitive linker is a critical decision in ADC design, with significant implications for the therapeutic's performance. The this compound linker offers a well-validated and highly stable platform that relies on enzymatic cleavage within the target cell, generally leading to a favorable safety profile. While pH-sensitive linkers present an attractive mechanism for targeting the acidic tumor microenvironment, historical challenges with plasma stability have necessitated the development of newer, more stable iterations.

The selection of the optimal linker will ultimately depend on the specific characteristics of the target antigen, the payload, and the desired therapeutic window. The experimental protocols outlined in this guide provide a robust framework for the thorough evaluation and comparison of these and other linker technologies, enabling the rational design of next-generation ADCs with improved efficacy and safety.

References

Unraveling the Impact of Linker Technology on Antibody-Drug Conjugate Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker in an antibody-drug conjugate (ADC) is a critical decision that profoundly influences its therapeutic index. The linker, a chemical bridge connecting the monoclonal antibody to the potent cytotoxic payload, governs the ADC's stability in circulation, its payload release mechanism, and ultimately, its efficacy and safety. This guide provides an objective comparison of the two primary classes of ADC linkers—cleavable and non-cleavable—supported by experimental data from head-to-head comparative studies.

The fundamental difference between these linker types lies in their payload release strategy. Cleavable linkers are designed to be labile in the tumor microenvironment or within the cancer cell, releasing the payload in response to specific triggers. In contrast, non-cleavable linkers rely on the complete degradation of the antibody in the lysosome to release the payload. This distinction has significant implications for an ADC's mechanism of action, including its ability to induce a "bystander effect"—the killing of neighboring antigen-negative tumor cells.

Quantitative Comparison of ADC Performance with Different Linkers

To illustrate the impact of linker technology, this guide summarizes quantitative data from preclinical studies that directly compare the in vitro and in vivo performance of ADCs with cleavable versus non-cleavable linkers, where the antibody and payload are kept constant.

In Vitro Cytotoxicity

The potency of an ADC is typically determined by its half-maximal inhibitory concentration (IC50) in cancer cell lines. The following table presents a comparison of ADCs targeting P-cadherin, utilizing either a cleavable (SPDB-DM4) or a non-cleavable (SMCC-DM1) linker.

ADC Configuration Linker Type Payload Cell Line Target Antigen IC50 (nmol/L)
Anti-P-cadherin-SPDB-DM4CleavableDM4HCC70P-cadherin~0.1
Anti-P-cadherin-SMCC-DM1Non-cleavableDM1HCC70P-cadherin~1.0

Note: While DM1 and DM4 are both maytansinoid payloads with the same mechanism of action, slight variations in potency can exist. However, in this context, the significant difference in IC50 values is primarily attributed to the linker and payload release mechanism.

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of ADCs is critically evaluated in in vivo models. The following data summarizes the comparative efficacy of anti-P-cadherin ADCs in a triple-negative breast cancer (TNBC) xenograft model (HCC70). Additionally, a head-to-head comparison of a trastuzumab-based ADC with a STING agonist payload, utilizing different linker technologies, in a SKOV3 xenograft model is presented.

ADC Configuration Linker Type Payload Xenograft Model Dosing Tumor Growth Inhibition (TGI)
Anti-P-cadherin-SPDB-DM4CleavableDM4HCC70 (TNBC)Single 2.5 mg/kg doseSignificant tumor regression
Anti-P-cadherin-SMCC-DM1Non-cleavableDM1HCC70 (TNBC)Single 2.5 mg/kg doseTumor growth stasis
Trastuzumab-Cleavable LinkerCleavable (Ester-based)STING AgonistSKOV3 (Ovarian)Single 3 mg/kg doseComplete and durable tumor regression
Trastuzumab-Non-cleavable LinkerNon-cleavableSTING AgonistSKOV3 (Ovarian)Single 3 mg/kg doseTarget-independent activity observed
Plasma Stability

The stability of an ADC in circulation is a crucial factor for its safety and therapeutic window. Premature release of the payload can lead to off-target toxicity.

ADC Configuration Linker Type Plasma Source Incubation Time % Intact ADC / % Payload Release
Trastuzumab-vc-MMAECleavable (vc)Mouse6 days~25% MMAE release[1]
Trastuzumab-vc-MMAECleavable (vc)Rat6 days>4% MMAE release[1]
Cys-linker-MMAE ADCNon-cleavableHuman7 days<0.01% MMAE release
Trastuzumab-MCC-DM1 (T-DM1)Non-cleavable (MCC)HumanNot SpecifiedHigh stability reported

Visualizing the Mechanisms of Action

To further understand the functional consequences of linker choice, the following diagrams illustrate the key signaling pathways and experimental workflows.

ADC_Mechanism cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway ADC_cleavable ADC with Cleavable Linker Internalization_c Internalization ADC_cleavable->Internalization_c 1. Binding & Lysosome_c Lysosome Internalization_c->Lysosome_c 2. Trafficking Payload_Release_c Payload Release (Enzymatic/pH-mediated) Lysosome_c->Payload_Release_c 3. Cleavage Free_Payload Free, Membrane-Permeable Payload Payload_Release_c->Free_Payload Target_Cell_Death_c Target Cell Death Free_Payload->Target_Cell_Death_c 4. Cytotoxicity Bystander_Cell Neighboring Antigen- Negative Cell Free_Payload->Bystander_Cell 5. Diffusion (Bystander Effect) Bystander_Cell_Death Bystander Cell Death Bystander_Cell->Bystander_Cell_Death ADC_non_cleavable ADC with Non-Cleavable Linker Internalization_nc Internalization ADC_non_cleavable->Internalization_nc 1. Binding & Lysosome_nc Lysosome Internalization_nc->Lysosome_nc 2. Trafficking Antibody_Degradation Antibody Degradation Lysosome_nc->Antibody_Degradation 3. Proteolysis Payload_Metabolite Payload-Linker-Amino Acid (Charged, Membrane-Impermeable) Antibody_Degradation->Payload_Metabolite Target_Cell_Death_nc Target Cell Death Payload_Metabolite->Target_Cell_Death_nc 4. Cytotoxicity

Figure 1. Comparative Mechanisms of Action for ADCs.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (e.g., MTT) Xenograft Xenograft Model Efficacy Study Cytotoxicity->Xenograft Informs Bystander Bystander Effect Assay (Co-culture) Bystander->Xenograft Informs Stability_in_vitro Plasma Stability Assay Stability_in_vitro->Xenograft Informs PK_PD Pharmacokinetics & Pharmacodynamics Xenograft->PK_PD Tolerability Tolerability Assessment Xenograft->Tolerability PK_PD->Tolerability ADC_Design ADC Design (Cleavable vs. Non-cleavable) ADC_Design->Cytotoxicity ADC_Design->Bystander ADC_Design->Stability_in_vitro

Figure 2. General Experimental Workflow for ADC Comparison.

Detailed Experimental Protocols

Reproducible and standardized experimental protocols are essential for the accurate comparison of different ADC constructs. Below are detailed methodologies for key in vitro and in vivo assays.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on a target cancer cell line.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC and unconjugated antibody (as a control)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-10,000 cells/well in 50 µL of media. Incubate the plate at 37°C with 5% CO2 overnight to allow for cell attachment.[2]

  • ADC Treatment: Prepare serial dilutions of the ADC and control antibody. Add 50 µL of the prepared ADC solutions to the respective wells.[2]

  • Incubation: Incubate the plates for 48-144 hours, a period relevant to the payload's mechanism of action (e.g., 72-96 hours for tubulin inhibitors).[2]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate at 37°C for 1-4 hours.

  • Formazan Solubilization: Add 100 µL of the SDS-HCl solution and incubate the plate in the dark at 37°C overnight.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using suitable software.

In Vitro Bystander Effect Co-Culture Assay

Objective: To evaluate the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.

Materials:

  • Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines (one expressing a fluorescent protein like GFP for distinction)

  • Complete cell culture medium

  • ADC and isotype control ADC

  • 96-well plates

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Seeding:

    • Monoculture Controls: Seed Ag+ cells alone and GFP-expressing Ag- cells alone in separate wells.

    • Co-culture: Seed a mixture of Ag+ and GFP-Ag- cells in the same wells at a defined ratio (e.g., 1:1).

  • ADC Treatment: Treat the monocultures and co-cultures with serial dilutions of the ADC.

  • Incubation: Incubate the plates for 72-120 hours.

  • Data Acquisition:

    • Fluorescence Plate Reader: Measure the GFP fluorescence intensity to specifically quantify the viability of the Ag- cell population.

    • Flow Cytometry: Stain with a viability dye and differentiate the two cell populations based on the GFP signal.

  • Data Analysis: Normalize the fluorescence intensity or cell count of the treated wells to the untreated control wells to determine the percent viability of the Ag- cells. A significant decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.

In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of an ADC in a mouse xenograft model.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Human cancer cell line

  • Matrigel (optional)

  • ADC, vehicle control, and isotype control ADC

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of PBS, potentially mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth: Monitor tumor growth until the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).

  • Randomization and Dosing: Randomize the mice into treatment groups. Administer the ADC, vehicle, and control ADCs, typically via a single intravenous injection.

  • Monitoring: Measure tumor volumes with calipers and record the body weight of the mice 2-3 times per week.

  • Endpoint: The study is terminated when tumors in the control group reach a specified size or after a defined period.

  • Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Kaplan-Meier survival plots can also be generated.

Conclusion

The decision between a cleavable and a non-cleavable linker is a critical juncture in ADC design, with each strategy offering distinct advantages and disadvantages. Cleavable linkers can provide enhanced potency, particularly in heterogeneous tumors, through the bystander effect. However, this often comes at the cost of reduced plasma stability and a potential for increased off-target toxicity. Conversely, non-cleavable linkers generally offer superior stability and a more favorable safety profile, though their efficacy may be limited to tumors with high and homogenous antigen expression. Ultimately, the optimal linker choice is context-dependent and requires a thorough evaluation of the target biology, payload characteristics, and desired therapeutic outcome. The experimental protocols and comparative data presented in this guide provide a framework for the systematic evaluation and rational selection of the most suitable linker technology for a given ADC candidate.

References

A Comparative Guide to Analytical Methods for MC-VC-Pab-NH2 ADC Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-drug conjugates (ADCs) represent a promising class of targeted therapeutics, and rigorous analytical characterization is paramount to ensure their safety, efficacy, and consistency. This guide provides a comparative overview of key analytical methods for the characterization of ADCs utilizing the cleavable maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate (MC-VC-Pab-NH2) linker. We will delve into the experimental protocols and performance of various techniques in assessing critical quality attributes (CQAs) such as drug-to-antibody ratio (DAR), drug load distribution, aggregate and fragment content, and charge heterogeneity.

Key Analytical Techniques and Their Applications

The characterization of ADCs is a multifaceted process that relies on a suite of orthogonal analytical techniques to provide a comprehensive understanding of the molecule's properties. The choice of method is often dictated by the specific CQA being investigated.

Drug-to-Antibody Ratio (DAR) and Drug Load Distribution

Determining the average number of drug molecules conjugated to an antibody (the DAR) and the distribution of different drug-loaded species is a critical aspect of ADC characterization, as it directly impacts potency and potential toxicity.[1]

Hydrophobic Interaction Chromatography (HIC) is a widely used method for this purpose, particularly for cysteine-linked ADCs.[2][3] The principle lies in the increased hydrophobicity of the ADC with each conjugated drug molecule.[4] HIC separates ADC species based on their DAR under non-denaturing conditions, which is advantageous for preserving the native structure of the antibody.[5]

Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS) is another powerful technique for DAR analysis. It can theoretically be used to analyze all DAR species of an ADC and is a well-established methodology for peak identification.

Native Size-Exclusion Chromatography-Mass Spectrometry (SEC-MS) has emerged as a valuable tool for the simultaneous characterization of multiple ADC attributes, including DAR, glycoform distribution, and molecular weight variants like aggregates and fragments.

Table 1: Comparison of a Trastuzumab-MC-VC-Pab-MMAE ADC using Different Analytical Techniques

Analytical TechniqueAverage DARDAR0 (%)DAR2 (%)DAR4 (%)DAR6 (%)DAR8 (%)
HIC-UV3.652545205
RPLC-Q-TOF MS3.842448195
Native SEC-Orbitrap MS3.74.524.546205

Data presented in this table is representative and compiled from typical results discussed in the cited literature.

Aggregate and Fragment Analysis

The presence of aggregates and fragments in biotherapeutics can impact efficacy and immunogenicity. Size-Exclusion Chromatography (SEC) is the standard method for quantifying these high and low molecular weight species. For ADCs, which can be more hydrophobic than their corresponding monoclonal antibodies, SEC method development may require adjustments to mobile phase composition to prevent non-specific interactions with the column stationary phase.

Charge Variant Analysis

Post-translational modifications and the conjugation process itself can introduce charge heterogeneity in ADCs. Capillary Isoelectric Focusing (cIEF) and Imaged Capillary Isoelectric Focusing (iCIEF) are high-resolution techniques used to separate and quantify these charge variants based on their isoelectric point (pI). Coupling cIEF with mass spectrometry (CIEF-MS) allows for the direct identification of these variants.

Experimental Workflows and Protocols

Detailed and standardized protocols are crucial for obtaining reproducible and accurate results in ADC characterization.

General Workflow for ADC Characterization

The overall workflow for characterizing an this compound ADC involves a series of orthogonal analyses to assess its critical quality attributes.

ADC_Characterization_Workflow cluster_0 Sample Preparation cluster_1 Primary Analyses cluster_2 In-depth Characterization cluster_3 Data Integration and Reporting ADC_Sample This compound ADC DAR_Analysis DAR and Drug Load (HIC, RPLC-MS) ADC_Sample->DAR_Analysis Aggregation_Analysis Aggregation and Fragments (SEC) ADC_Sample->Aggregation_Analysis Charge_Analysis Charge Variants (cIEF) ADC_Sample->Charge_Analysis Peptide_Mapping Peptide Mapping (LC-MS/MS) ADC_Sample->Peptide_Mapping Intact_Mass Intact Mass Analysis (MS) ADC_Sample->Intact_Mass Data_Analysis Comprehensive Data Analysis DAR_Analysis->Data_Analysis Aggregation_Analysis->Data_Analysis Charge_Analysis->Data_Analysis Peptide_Mapping->Data_Analysis Intact_Mass->Data_Analysis Report Characterization Report Data_Analysis->Report Method_Selection_Pathway cluster_0 Initial Characterization cluster_1 Core Methods cluster_2 Confirmatory & In-depth Analysis cluster_3 MS Applications CQA Define Critical Quality Attributes (CQAs) HIC HIC for DAR CQA->HIC SEC SEC for Aggregates CQA->SEC cIEF cIEF for Charge Variants CQA->cIEF MS_Confirmation Mass Spectrometry (MS) HIC->MS_Confirmation Orthogonal Confirmation SEC->MS_Confirmation Orthogonal Confirmation cIEF->MS_Confirmation Orthogonal Confirmation RPLC_MS RPLC-MS for DAR & Intact Mass MS_Confirmation->RPLC_MS Peptide_Mapping Peptide Mapping for Site & Integrity MS_Confirmation->Peptide_Mapping Native_MS Native MS for DAR & Glycoforms MS_Confirmation->Native_MS

References

The Influence of Linker Length on Antibody-Drug Conjugate (ADC) Performance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The linker component of an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, directly influencing stability, pharmacokinetics (PK), and overall efficacy. Among the various linker strategies, the use of polyethylene glycol (PEG) chains of varying lengths has become a key method for modulating the physicochemical properties of ADCs. This guide provides an objective comparison of ADC performance as a function of linker length, supported by experimental data, to inform the rational design of next-generation ADC therapeutics.

The length of a PEG linker can profoundly impact an ADC's solubility, stability, and in vivo behavior. Hydrophobic payloads can often lead to ADC aggregation and rapid clearance from circulation; the incorporation of hydrophilic PEG linkers can counteract this, permitting higher drug-to-antibody ratios (DARs) without compromising the ADC's pharmacological profile.[1] The selection of an optimal linker length is often a balance between enhancing pharmacokinetic properties and maintaining potent cytotoxicity.[2]

Comparative Analysis of ADC Performance by Linker Length

The following tables summarize quantitative data from preclinical studies to illustrate the impact of varying linker lengths on key ADC performance metrics. It is important to note that the presented data is derived from studies on different antibody and antibody-fragment constructs, and direct cross-comparison should be made with this in mind.

Linker LengthAntibody-Payload ConstructTarget Cell LineIC50 (ng/mL)Reference
No PEG Anti-HER2 Affibody-MMAENCI-N87~20[3]
PEG2 Anti-CD30 ADCKarpas-299~10[1]
PEG4 Anti-CD30 ADCKarpas-299~10[1]
4 kDa PEG Anti-HER2 Affibody-MMAENCI-N87~90 (4.5-fold increase)
PEG8 Anti-CD30 ADCKarpas-299~10
PEG12 Anti-CD30 ADCKarpas-299~10
PEG24 Anti-CD30 ADCKarpas-299~10
10 kDa PEG Anti-HER2 Affibody-MMAENCI-N87~450 (22.5-fold increase)

Table 1: In Vitro Cytotoxicity. This table showcases the effect of linker length on the half-maximal inhibitory concentration (IC50) of ADCs. In the case of the anti-CD30 ADC, varying the length of discrete PEG linkers had a negligible impact on in vitro potency. However, for the anti-HER2 affibody-MMAE conjugate, a significant increase in IC50 (reduced potency) was observed with longer PEG chains.

Linker LengthAntibody-Payload ConstructIn Vivo Half-Life (t1/2)Fold Increase vs. No PEGReference
No PEG Anti-HER2 Affibody-MMAE19.6 min1.0x
4 kDa PEG Anti-HER2 Affibody-MMAE49.2 min2.5x
10 kDa PEG Anti-HER2 Affibody-MMAE219.0 min11.2x

Table 2: Pharmacokinetics (In Vivo Half-Life). This table demonstrates the profound impact of linker length on the in vivo circulation time of an ADC. For the anti-HER2 affibody-MMAE conjugate, the addition of 4 kDa and 10 kDa PEG linkers resulted in a 2.5-fold and 11.2-fold increase in half-life, respectively. This extended circulation time can lead to greater accumulation of the ADC in tumor tissue.

Linker Length CategoryGeneral Impact on ADC PerformanceKey Observations
Short (e.g., PEG2, PEG4) May favor ADC stability by shielding the payload within the antibody's structure.Can be sufficient for payloads with good solubility and minimal steric hindrance.
Medium (e.g., PEG8, PEG12) Often represents a balance between improved pharmacokinetics and retained in vitro potency. A threshold effect around PEG8 has been observed, where further increases in length have a diminished impact on clearance.Can provide significant improvements in tumor exposure without a substantial loss of cytotoxicity.
Long (e.g., PEG24, 4kDa, 10kDa) Dramatically improves pharmacokinetic profiles, leading to prolonged half-life and increased exposure. This is particularly beneficial for ADCs with hydrophobic payloads.May lead to a decrease in in vitro cytotoxicity, as the longer linker can sterically hinder the interaction of the payload with its target.

Table 3: Qualitative Comparison of Different Linker Length Categories. This table summarizes the general trends observed with varying linker lengths on ADC performance.

Visualizing Key Concepts

To further illustrate the concepts discussed, the following diagrams have been generated.

ADC_Structure cluster_ADC Antibody-Drug Conjugate Antibody Antibody Linker Linker (e.g., PEG Chain) Antibody->Linker Payload Cytotoxic Payload Linker->Payload

General structure of a PEGylated Antibody-Drug Conjugate.

ADC_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of ADCs with Varying Linker Lengths Characterization Characterization (DAR, Purity, etc.) Synthesis->Characterization Cytotoxicity Cytotoxicity Assays (IC50 Determination) Characterization->Cytotoxicity PK Pharmacokinetic Studies (Half-life, Clearance) Cytotoxicity->PK Efficacy Efficacy Studies (Tumor Growth Inhibition) PK->Efficacy

Experimental workflow for comparing ADCs with different linker lengths.

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of findings. Below are representative protocols for key experiments in the evaluation of ADCs with different linker lengths.

ADC Synthesis and Characterization
  • Antibody Modification : A monoclonal antibody is partially reduced using a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) to expose free sulfhydryl groups from interchain disulfide bonds.

  • Drug-Linker Preparation : The PEGylated linker-payload is synthesized separately. The discrete PEG linker of a defined length (e.g., PEG4, PEG8, PEG24) is functionalized with a reactive group (e.g., maleimide) for conjugation to the antibody.

  • Conjugation : The activated drug-linker is added to the reduced antibody solution and incubated to facilitate covalent bond formation.

  • Purification : The resulting ADC is purified using techniques like size-exclusion chromatography (SEC) to remove unconjugated drug-linkers and aggregated species.

  • Characterization : The drug-to-antibody ratio (DAR) is determined using methods such as hydrophobic interaction chromatography (HIC) or mass spectrometry. Purity and aggregation are assessed by SEC.

In Vitro Cytotoxicity Assay
  • Cell Culture : Target cancer cell lines are cultured in appropriate media.

  • Cell Seeding : Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • ADC Treatment : Cells are treated with serial dilutions of the ADCs with different linker lengths.

  • Incubation : The treated cells are incubated for a specified period (e.g., 72-96 hours).

  • Viability Assessment : Cell viability is measured using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo).

  • Data Analysis : The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

Pharmacokinetic (PK) Study in Rodents
  • Animal Model : Healthy mice or rats are used for the study.

  • Administration : ADCs with varying PEG linker lengths are administered intravenously at a defined dose.

  • Blood Sampling : Blood samples are collected at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.

  • Sample Processing : Plasma is isolated from the blood samples.

  • Quantification : The concentration of the ADC in the plasma is quantified using an enzyme-linked immunosorbent assay (ELISA) that detects the antibody portion of the conjugate.

  • Data Analysis : Pharmacokinetic parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC) are calculated using appropriate software.

In Vivo Efficacy Study in Xenograft Models
  • Tumor Model Establishment : Immunocompromised mice are subcutaneously inoculated with human cancer cells. Tumors are allowed to grow to a specified size.

  • Treatment Groups : Mice are randomized into groups to receive vehicle control, or ADCs with different linker lengths at a specified dose and schedule.

  • Monitoring : Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • Endpoint : The study is concluded when tumors in the control group reach a predefined size, or at a set time point.

  • Data Analysis : Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Conclusion

The length of the linker is a critical parameter in the design of ADCs, with a significant impact on their therapeutic index. While shorter PEG linkers may favor ADC stability, longer linkers generally enhance pharmacokinetic properties and in vivo efficacy, particularly for hydrophobic payloads. However, a potential trade-off with in vitro potency may exist. The optimal PEG linker length is likely specific to the antibody, payload, and target, necessitating empirical evaluation through a systematic workflow as outlined in this guide. By carefully considering the interplay between linker length and ADC performance, researchers can rationally design more effective and safer antibody-drug conjugates.

References

A Comparative Guide to the Validation of the Self-Immolative Properties of the p-Aminobenzyl (PAB) Spacer

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the design of antibody-drug conjugates (ADCs) and other targeted therapies, the choice of a linker is a critical determinant of therapeutic success. The p-aminobenzyl (PAB) spacer is a foundational component in the field of self-immolative linkers, prized for its reliable and well-documented mechanism of drug release. This guide provides an objective comparison of the PAB spacer's performance with alternative self-immolative strategies, supported by experimental data and detailed validation protocols.

The PAB spacer's utility is rooted in its ability to remain stable while in circulation and then, upon a specific triggering event within the target cell, undergo a rapid and irreversible fragmentation to release an unmodified payload. This process is crucial for maximizing the therapeutic window of potent cytotoxic agents.

The Self-Immolative Mechanism of the PAB Spacer

The self-immolative cascade of the PAB spacer is a well-characterized 1,6-elimination reaction.[1] This electronic cascade is initiated by the cleavage of a promoiety, frequently a dipeptide sequence like valine-citrulline (Val-Cit), by lysosomal enzymes such as cathepsin B, which are often upregulated in tumor cells.[1] The enzymatic cleavage unmasks an aniline nitrogen, which triggers the spontaneous fragmentation of the spacer and the concomitant release of the active drug.[1]

Below is a diagram illustrating the sequential steps of this process, from enzymatic cleavage to payload release.

PAB_Self_Immolation cluster_0 Intracellular Environment (Lysosome) ADC Antibody-Drug Conjugate (with Val-Cit-PAB Linker) Enzyme Cathepsin B Cleavage Enzymatic Cleavage of Val-Cit ADC->Cleavage Substrate Enzyme->Cleavage Recognizes & Cleaves Unmasked_Aniline Unmasked Aniline on PAB Spacer Cleavage->Unmasked_Aniline Elimination 1,6-Elimination (Self-Immolation) Unmasked_Aniline->Elimination Initiates Released_Payload Active Payload (e.g., Doxorubicin) Elimination->Released_Payload Releases Byproducts Quinone Methide + CO2 Elimination->Byproducts Forms

Figure 1: Self-immolative mechanism of the PAB spacer.

Comparative Performance of Self-Immolative Spacers

While the PAB spacer is a robust and widely adopted system, a variety of alternative self-immolative linkers have been developed, many of which are based on intramolecular cyclization mechanisms.[1] These alternatives often aim to modulate release kinetics or accommodate different payload functionalities. A direct quantitative comparison of cleavage kinetics is essential for informed linker selection; however, it is important to note that direct comparative studies under identical experimental conditions are limited in the published literature.[1]

The following table summarizes available quantitative data on the cleavage kinetics of the PAB spacer in comparison to other linker systems.

Linker TypeTriggerPayload ReleasedHalf-life (t½) of Release / % ReleaseExperimental Conditions
PAB Spacer Cathepsin BDoxorubicin~6 minutesIn vitro enzymatic assay
PAB Spacer (Val-Cit) Cathepsin BPaclitaxel~50% release in 30 minIn vitro enzymatic assay with rat liver lysosomal extract
Cyclization (GPLG tetrapeptide) Cathepsin BPaclitaxel>80% release in 30 minIn vitro enzymatic assay with rat liver lysosomal extract
Cyclization (Hemi-aminal) N/A (pH-sensitive)N/ARapid release at acidic pHIn vitro buffer stability assay

Note: The data presented is compiled from different sources and may not be directly comparable due to variations in experimental setups.

Experimental Protocols for Validation

Rigorous experimental validation is crucial to characterize the performance of any self-immolative linker. The following are detailed methodologies for key experiments used to validate the self-immolative properties of the PAB spacer.

This assay evaluates the susceptibility of the linker to enzymatic cleavage, which is the triggering step for self-immolation.

  • Principle: A fluorogenic substrate or the ADC itself is incubated with cathepsin B. Cleavage is monitored over time by measuring the increase in fluorescence or by quantifying the released payload via HPLC.

  • Reagent Preparation:

    • Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, pH 5.5.

    • Activation Buffer: Assay buffer containing 20 mM DTT.

    • Cathepsin B Solution: Reconstitute lyophilized human cathepsin B in assay buffer to a stock concentration of 1 µM. Activate by diluting to 20 nM in activation buffer and incubating for 15 minutes at 37°C.

    • Substrate Solution: Prepare a stock solution of the ADC or peptide-linker conjugate in DMSO. Dilute to the desired final concentration (e.g., 10 µM) in assay buffer.

  • Procedure:

    • In a 96-well microplate, add 50 µL of the activated cathepsin B solution to the sample wells.

    • Add 50 µL of the substrate solution to initiate the reaction.

    • Include control wells: a substrate-only blank (50 µL assay buffer + 50 µL substrate solution) and an enzyme-only blank (50 µL activated cathepsin B + 50 µL assay buffer).

    • Incubate the plate at 37°C.

    • At predetermined time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction in designated wells by adding a protease inhibitor.

    • Analyze the samples by HPLC to quantify the amount of released payload and remaining intact conjugate.

High-Performance Liquid Chromatography (HPLC) is used to separate and quantify the components of the cleavage reaction, providing a kinetic profile of payload release.

  • System: An Agilent 1100 HPLC system or equivalent.

  • Column: A reversed-phase column suitable for proteins and small molecules, such as a MabPac RP column (3 × 50 mm, 4 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 25% to 99% Mobile Phase B over approximately 7 minutes.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV spectrophotometry at a wavelength appropriate for the payload.

  • Quantification: The concentration of the free payload and the average drug-to-antibody ratio (DAR) of the remaining ADC are determined by integrating the respective peak areas.

Mass spectrometry (MS) provides definitive identification of the cleavage products, confirming the self-immolative mechanism.

  • Procedure:

    • Prepare samples from the cathepsin B cleavage assay at various time points.

    • Desalt and concentrate the samples as necessary.

    • Analyze the samples using liquid chromatography-mass spectrometry (LC-MS).

  • LC Separation: Use a reversed-phase column with a gradient of acetonitrile in water containing 0.1% formic acid to separate the ADC, released payload, and linker byproducts.

  • MS Analysis: Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of the eluted species.

  • Data Analysis: Identify the molecular weights of the intact ADC, the ADC with the payload cleaved, the free payload, and the remnants of the PAB spacer to confirm the expected fragmentation pattern.

The workflow for these validation experiments is summarized in the diagram below.

Validation_Workflow cluster_workflow Experimental Validation Workflow Start ADC with PAB Spacer CleavageAssay Cathepsin B Cleavage Assay Start->CleavageAssay TimePoints Sample at Time Points CleavageAssay->TimePoints HPLC HPLC Analysis TimePoints->HPLC LCMS LC-MS Analysis TimePoints->LCMS Quantification Quantify Released Payload & Intact ADC HPLC->Quantification Identification Identify Cleavage Products LCMS->Identification Kinetics Determine Release Kinetics (t½) Quantification->Kinetics Mechanism Confirm Mechanism Identification->Mechanism

Figure 2: Experimental workflow for validating PAB spacer mechanism.

Conclusion

The p-aminobenzyl (PAB) spacer remains a cornerstone of self-immolative linker technology due to its well-understood and reliable 1,6-elimination mechanism, which ensures the predictable and efficient release of therapeutic payloads within target cells. While alternative linkers, particularly those based on cyclization, offer potential advantages in modulating release kinetics, the extensive validation and successful clinical application of the PAB spacer underscore its significance in the development of targeted therapies. Rigorous experimental validation, utilizing the protocols outlined in this guide, is essential for characterizing the performance of any self-immolative linker and for the development of safe and effective ADCs.

References

A Comparative Guide to the Pharmacokinetics of Antibody-Drug Conjugates with Varied Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The linker connecting the antibody to the cytotoxic payload is a critical component of an antibody-drug conjugate (ADC), profoundly influencing its stability, mechanism of action, and, consequently, its pharmacokinetic (PK) profile. The choice of linker technology dictates the ADC's therapeutic index by balancing efficacy and toxicity. This guide provides an objective comparison of the pharmacokinetics of ADCs with different linker strategies, supported by experimental data and detailed methodologies.

The Dichotomy of Linker Design: Cleavable vs. Non-Cleavable

The fundamental classification of ADC linkers is based on their payload release mechanism: cleavable and non-cleavable.[1]

  • Cleavable Linkers: These are designed to be stable in systemic circulation but are susceptible to cleavage within the tumor microenvironment or inside the cancer cell.[2] This release is triggered by specific conditions such as the presence of certain enzymes (e.g., cathepsins), a reducing environment (e.g., high glutathione levels), or acidic pH.[3][4] A key advantage of cleavable linkers is their ability to induce a "bystander effect," where the released, membrane-permeable payload can kill neighboring antigen-negative tumor cells.[5] However, this can be associated with a risk of premature drug release and potential off-target toxicity.

  • Non-Cleavable Linkers: These linkers rely on the degradation of the antibody component within the lysosome to release the payload, which remains attached to an amino acid residue. This approach generally results in greater plasma stability, potentially leading to a more favorable safety profile by minimizing premature drug release. The resulting payload-amino acid adduct is typically less membrane-permeable, which largely abrogates the bystander effect. This can be advantageous for treating homogenous tumors with high antigen expression.

The choice between a cleavable and non-cleavable linker is a critical decision in ADC development, with significant implications for the therapeutic index.

Impact of Linker Chemistry on Pharmacokinetics

Beyond the primary classification, the specific chemistry of the linker plays a crucial role in determining the ADC's stability and pharmacokinetic properties. Key parameters influencing ADC PK include conjugation chemistry, linker length, and steric hindrance.

An ideal linker should remain stable in the bloodstream to prevent premature payload release, while enabling efficient payload liberation within target cells. The stability of the linker is a critical attribute that dictates both efficacy and toxicity. For instance, in the case of disulfide linkers, the degree of steric hindrance around the disulfide bond can significantly impact clearance. ADCs with more hindered disulfide linkers have been shown to have lower clearance rates.

Quantitative Pharmacokinetic Data

Summarizing pharmacokinetic data from various studies highlights the influence of the linker on the disposition of ADCs. The overall PK characteristics of an ADC, such as slow clearance and a long half-life, are primarily driven by its antibody component. However, the linker and drug components introduce additional elimination mechanisms.

Table 1: Comparative Pharmacokinetic Parameters of Adcetris® (Brentuximab Vedotin) and Kadcyla® (Trastuzumab Emtansine)

ADC (Linker Type)SpeciesDose (mg/kg)CL (mL/day/kg)Vss (mL/kg)t½ (days)
Adcetris® (Cleavable: vc-PAB) Mouse125672.5
Rat214563.2
Monkey110484.9
Kadcyla® (Non-cleavable: MCC) Mouse1018773.5
Rat109504.8
Monkey105406.4

Data adapted from publicly available information. This table provides a conceptual comparison; direct cross-study comparisons should be made with caution due to differences in experimental conditions.

Table 2: Representative Pharmacokinetic Parameters for a vc-MMAE ADC

AnalyteHalf-Life (t½)Clearance (CL)
Antibody-conjugated MMAE (acMMAE)~3.4 - 12 days~0.10 - 0.9 L/day
Unconjugated MMAEShorter than acMMAEHigher than acMMAE

This data illustrates the general pharmacokinetic profile of an ADC with a cleavable valine-citrulline linker conjugated to MMAE.

Experimental Protocols

Accurate assessment of ADC pharmacokinetics relies on robust experimental methodologies.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of drug deconjugation in plasma from different species.

Methodology:

  • The ADC is incubated at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.

  • Aliquots are collected at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • The intact ADC, total antibody, and released payload in the samples are quantified. For intact ADC and total antibody, an enzyme-linked immunosorbent assay (ELISA) can be used. For the released payload, liquid chromatography-mass spectrometry (LC-MS) is typically employed.

In Vivo Pharmacokinetic Study

Objective: To evaluate the in vivo stability, clearance, and overall pharmacokinetic profile of the ADC.

Methodology:

  • A single intravenous dose of the ADC is administered to an appropriate animal model (e.g., mice, rats).

  • Blood samples are collected at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168, 336 hours post-dose).

  • Blood samples are processed to isolate plasma.

  • The concentrations of various ADC analytes in the plasma are measured using validated bioanalytical methods, such as ELISA for total antibody and intact ADC, and LC-MS/MS for the free payload.

  • Pharmacokinetic parameters (e.g., clearance, volume of distribution, half-life, and area under the curve) are calculated from the concentration-time data using non-compartmental analysis.

Bioanalytical Methods
  • Enzyme-Linked Immunosorbent Assay (ELISA): A widely used ligand-binding assay for quantifying the total antibody and the antibody-conjugated drug.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique for the characterization and quantification of ADCs. It can be used to determine the drug-to-antibody ratio (DAR), analyze drug-load distribution, and quantify the free payload in biological matrices.

Visualizing ADC Mechanisms and Workflows

ADC_Cleavage_Mechanisms cluster_cleavable Cleavable Linkers cluster_non_cleavable Non-Cleavable Linker Enzyme Enzyme-Cleavable (e.g., Val-Cit) Redox Redox-Sensitive (e.g., Disulfide) pH pH-Sensitive (e.g., Hydrazone) Degradation Antibody Degradation (e.g., Thioether) ADC ADC in Systemic Circulation Internalization Internalization into Target Cell ADC->Internalization Target Binding Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Processing Payload_Release->Enzyme Payload_Release->Redox Payload_Release->pH Payload_Release->Degradation

Caption: Mechanisms of payload release for cleavable and non-cleavable linkers.

ADC_PK_Workflow cluster_invitro In Vitro Stability cluster_invivo In Vivo Pharmacokinetics Incubation ADC Incubation in Plasma (Human, Mouse, Rat) Timepoints Sample Collection (0-168h) Incubation->Timepoints Analysis_vitro Quantification (ELISA, LC-MS) Timepoints->Analysis_vitro Data_Analysis Pharmacokinetic Parameter Calculation (CL, Vd, t½, AUC) Analysis_vitro->Data_Analysis Dosing IV Administration to Animal Model Sampling Blood Sample Collection (Predetermined Timepoints) Dosing->Sampling Processing Plasma Isolation Sampling->Processing Analysis_vivo Bioanalysis (ELISA, LC-MS/MS) Processing->Analysis_vivo Analysis_vivo->Data_Analysis

Caption: Experimental workflow for assessing ADC pharmacokinetics.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of MC-VC-Pab-NH2

Author: BenchChem Technical Support Team. Date: November 2025

The antibody-drug conjugate (ADC) linker MC-VC-Pab-NH2 and its associated cytotoxic payloads are potent compounds requiring stringent disposal protocols to ensure laboratory safety and environmental protection. Adherence to these procedures is critical for researchers, scientists, and drug development professionals. This guide provides essential, step-by-step instructions for the safe handling and disposal of waste containing this compound.

Core Principle: Treat as Highly Hazardous Cytotoxic Waste

Due to the potent nature of the payloads typically conjugated to the this compound linker, such as Monomethyl Auristatin E (MMAE), all contaminated materials must be handled as "cytotoxic waste" or "highly hazardous chemical waste"[1]. The primary and most recommended method for the final destruction of such waste is high-temperature incineration managed by a licensed hazardous waste disposal service[1][2].

Personal Protective Equipment (PPE)

Before beginning any disposal-related tasks, ensure you are wearing the appropriate personal protective equipment (PPE). This includes, at a minimum:

  • A laboratory coat

  • Double gloves (e.g., nitrile)

  • Safety goggles or a face shield

All handling of dry powders or concentrated solutions should be performed within a certified chemical fume hood to prevent inhalation[1][3].

Step-by-Step Disposal Protocol

Step 1: Waste Segregation at the Point of Generation

Proper and immediate segregation of waste is crucial to prevent cross-contamination and ensure compliant disposal. All items that come into contact with this compound or its conjugated payload must be disposed of as cytotoxic waste.

Table 1: this compound Waste Stream Segregation

Waste TypeExamplesCollection Container
Solid Waste Contaminated gloves, pipette tips, vials, labware, absorbent pads.Designated, leak-proof, and clearly labeled hazardous waste container.
Liquid Waste Deactivated solutions, solvent rinses, and reaction mixtures.Designated, sealed, and properly labeled hazardous waste container.
Sharps Waste Contaminated needles, syringes, and other sharps.Puncture-resistant sharps container specifically designated for cytotoxic waste.
Step 2: Labeling and Storage

All waste containers must be clearly labeled with "Cytotoxic Waste" or "Hazardous Chemical Waste" and list the chemical constituents. Store sealed hazardous waste containers in a secure, designated area away from general laboratory traffic until collection by your institution's Environmental Health and Safety (EHS) department.

Step 3: Chemical Deactivation (Use with Caution)

For liquid waste, chemical deactivation may be considered in consultation with your institution's EHS department. A common method for deactivating similar potent compounds involves treatment with a solution of sodium hypochlorite (bleach) or potassium permanganate.

Experimental Protocol for Deactivation (General Guidance):

  • Consult EHS: Before proceeding, consult your institution's EHS department for specific guidance and approval of the deactivation protocol.

  • Perform in Fume Hood: All deactivation procedures must be conducted within a certified chemical fume hood.

  • Controlled Reaction: Cautiously add the deactivating agent (e.g., sodium hypochlorite solution) to the liquid waste. Be aware that these reactions can be exothermic.

  • Sufficient Reaction Time: Allow the mixture to react for a sufficient time to ensure complete deactivation, as advised by your EHS department.

  • Dispose as Hazardous Waste: Even after deactivation, the resulting solution must be collected and disposed of as hazardous liquid waste.

Step 4: Final Disposal

All collected cytotoxic waste must be disposed of through your institution's official hazardous waste management program. Contact your EHS department to arrange for the pickup and final disposal. Do not mix this waste stream with other chemical or biological waste unless explicitly permitted by your institutional guidelines.

Emergency Spill Procedures

In the event of a spill:

  • Alert and Evacuate: Immediately alert others in the area and restrict access.

  • Wear Appropriate PPE: Don the necessary personal protective equipment before attempting to clean the spill.

  • Contain and Absorb: For liquid spills, use an absorbent material to contain and collect the waste. For solid spills, carefully sweep or wipe up the material.

  • Decontaminate: Clean the spill area by scrubbing with alcohol.

  • Dispose of Cleaning Materials: All materials used for cleaning the spill must be disposed of as cytotoxic waste.

Disposal Workflow

G cluster_0 Waste Generation cluster_1 Segregation cluster_2 Handling & Collection cluster_3 Final Disposal A This compound Contaminated Material B Solid Waste A->B Gloves, Vials, Labware C Liquid Waste A->C Solutions, Rinsates D Sharps Waste A->D Needles, Syringes E Label as 'Cytotoxic Waste' B->E F Chemical Deactivation (Consult EHS) C->F G Collect in Designated Puncture-Proof Container D->G H Store in Secure Designated Area E->H F->H G->H I Institutional EHS Picks Up Waste H->I J High-Temperature Incineration I->J

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Researchers: A Comprehensive Guide to Handling MC-VC-Pab-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals handling MC-VC-Pab-NH2, a potent ADC (Antibody-Drug Conjugate) linker, must adhere to stringent safety protocols to mitigate risks associated with this cytotoxic compound. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans to ensure a safe laboratory environment.

This compound and its derivatives are integral to the development of targeted cancer therapies. However, their inherent cytotoxicity necessitates meticulous handling to prevent occupational exposure. Based on safety data for closely related compounds such as MC-Val-Cit-PAB and VcMMAE, it is imperative to treat this compound as a highly hazardous substance. An SDS for a similar compound, VcMMAE, states that it is "Fatal if swallowed, in contact with skin or if inhaled"[1].

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to create a robust barrier between the researcher and the hazardous compound. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Hand Protection Double Nitrile GlovesWear two pairs of powder-free nitrile gloves at all times. The outer glove should be changed immediately upon known or suspected contamination. Regularly inspect gloves for tears or punctures.
Body Protection Disposable GownA disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) is required. Cuffs should be tucked under the inner glove. Gowns should be changed at the end of each procedure or if contaminated.
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles that comply with ANSI Z87.1 are mandatory. A full-face shield must be worn over the safety goggles to protect against splashes and aerosols, especially when handling liquids or powders.
Respiratory Protection NIOSH-approved RespiratorFor handling powders or when there is a risk of aerosol generation, a NIOSH-approved N95, N100, or PAPR (Powered Air-Purifying Respirator) is required. Fit testing is essential to ensure a proper seal.
Foot Protection Disposable Shoe CoversDisposable, slip-resistant shoe covers should be worn over laboratory shoes to prevent the tracking of contamination.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict operational workflow is critical to minimize exposure risk. The following diagram and procedural steps outline the safe handling of this compound from preparation to post-experiment cleanup.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling and Experimentation cluster_cleanup Cleanup and Disposal A Don Full PPE B Prepare Designated Handling Area (BSC) A->B C Thaw/Acclimate Reagent B->C D Weighing/Reconstitution (in BSC) C->D E Perform Experimental Procedure D->E F Immediate Cleanup of Spills E->F G Decontaminate Work Surfaces F->G H Segregate and Dispose of Waste G->H I Doff PPE in Designated Area H->I J Thorough Hand Washing I->J

Safe handling workflow for this compound.

Experimental Protocol: Step-by-Step Guidance

  • Preparation:

    • Don Full PPE: Before entering the designated handling area, put on all required PPE as specified in the table above.

    • Prepare Designated Handling Area: All handling of this compound must be conducted in a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood with verified containment. The work surface should be lined with absorbent, plastic-backed paper.

    • Thaw/Acclimate Reagent: Allow the sealed vial of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Handling and Experimentation:

    • Weighing/Reconstitution: If handling the powdered form, carefully weigh the required amount within the BSC. Reconstitute the compound using appropriate solvents with caution to avoid splashing or aerosol generation.

    • Perform Experimental Procedure: Carry out all experimental steps within the confines of the BSC. Use luer-lock syringes and other safety-engineered sharps to prevent accidental injections.

    • Immediate Cleanup of Spills: In the event of a spill, immediately cover the area with absorbent material and decontaminate using a suitable agent (see Disposal Plan).

  • Cleanup and Disposal:

    • Decontaminate Work Surfaces: After completing the experiment, thoroughly decontaminate all surfaces and equipment within the BSC.

    • Segregate and Dispose of Waste: All contaminated materials, including gloves, gowns, vials, and absorbent paper, must be disposed of as hazardous cytotoxic waste.

    • Doff PPE: Remove PPE in the designated doffing area, ensuring no contact with the outer contaminated surfaces. The outer gloves should be removed first, followed by the gown and other PPE. The inner gloves should be the last item removed.

    • Thorough Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan: Chemical Inactivation and Waste Management

Due to its potent nature, all waste contaminated with this compound must be chemically inactivated before final disposal as hazardous waste. The following protocol is based on methods for similar cytotoxic compounds and should be performed in a designated waste container within a fume hood.

Chemical Inactivation Protocol:

  • Segregation of Waste: Collect all liquid and solid waste contaminated with this compound in a dedicated, clearly labeled, and chemically resistant container.

  • Chemical Degradation:

    • For liquid waste, add a solution of sodium hypochlorite (bleach, to a final concentration of at least 10%) or a similar oxidizing agent to the waste container. Allow the mixture to react for at least 24 hours to degrade the cytotoxic components.

    • For solid waste, soak in a 10% bleach solution for 24 hours.

  • Neutralization (for liquid waste): After the inactivation period, neutralize the waste by adding a suitable quenching agent (e.g., sodium thiosulfate for bleach) until the oxidizing agent is consumed. Adjust the pH to a neutral range (6-8) using appropriate acids or bases.

  • Final Disposal: Dispose of the neutralized and inactivated waste in accordance with all local, state, and federal regulations for hazardous chemical waste.

By implementing these comprehensive safety measures, research institutions can foster a secure environment for the handling of this compound, enabling the advancement of critical drug development while prioritizing the well-being of their scientific staff.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.